molecular formula C6H6ClNO4S B1329389 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid CAS No. 88-23-3

3-Amino-5-chloro-2-hydroxybenzenesulfonic acid

Cat. No.: B1329389
CAS No.: 88-23-3
M. Wt: 223.63 g/mol
InChI Key: YCTAOQGPWNTYJE-UHFFFAOYSA-N
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Description

3-Amino-5-chloro-2-hydroxybenzenesulfonic acid (CAS 88-23-3) is an off-white solid with the molecular formula C6H6ClNO4S and a molecular weight of 223.63 g/mol . Its structure features hydroxy, amino, sulfonic acid, and chloro functional groups on a benzene ring, contributing to its properties as a versatile synthetic intermediate. Key physical characteristics include a density of approximately 1.79 g/cm³ and a boiling point of around 150 °C at 4 mm Hg . This compound is primarily valued in industrial research as a key intermediate in the synthesis of dyes, specifically for producing Acid Medium Navy Blue RRN . It is characterized by limited water solubility (less than 1 mg/mL at 70° F) and should be stored in a cool, dark, dry location under an inert atmosphere to maintain stability . Handling requires careful attention to safety. The compound carries the GHS signal word "Danger" and hazard statements H301, H311, and H331, indicating toxicity if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment is essential. In case of fire, a dry chemical, carbon dioxide, or Halon extinguisher is recommended . This chemical is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-amino-5-chloro-2-hydroxybenzenesulfonic acid
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InChI

InChI=1S/C6H6ClNO4S/c7-3-1-4(8)6(9)5(2-3)13(10,11)12/h1-2,9H,8H2,(H,10,11,12)
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InChI Key

YCTAOQGPWNTYJE-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=C(C=C(C(=C1N)O)S(=O)(=O)O)Cl
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Molecular Formula

C6H6ClNO4S
Record name 6-AMINO-4-CHLORO-1-PHENOL-2-SULFONIC ACID
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DSSTOX Substance ID

DTXSID0024474
Record name 6-Amino-4-chloro-1-phenol-2-sulfonic acid
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Molecular Weight

223.63 g/mol
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Physical Description

6-amino-4-chloro-1-phenol-2-sulfonic acid is an off-white solid. (NTP, 1992)
Record name 6-AMINO-4-CHLORO-1-PHENOL-2-SULFONIC ACID
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
Record name 6-AMINO-4-CHLORO-1-PHENOL-2-SULFONIC ACID
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CAS No.

88-23-3
Record name 6-AMINO-4-CHLORO-1-PHENOL-2-SULFONIC ACID
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Record name 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid
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Record name 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid
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Record name Benzenesulfonic acid, 3-amino-5-chloro-2-hydroxy-
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Record name 3-AMINO-5-CHLORO-2-HYDROXYBENZENESULFONIC ACID
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Foundational & Exploratory

An In-Depth Technical Guide to 3-Amino-5-chloro-2-hydroxybenzenesulfonic Acid (CAS 88-23-3)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid, a key intermediate in the chemical industry. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's core properties, synthesis, reactivity, and applications, with a focus on the underlying chemical principles and practical methodologies.

Introduction: Strategic Importance of a Multifunctional Intermediate

This compound, also known by synonyms such as 4-Chloro-2-aminophenol-6-sulfonic acid and 5-Chloro-2-hydroxymetanilic acid, is a substituted aromatic compound of significant industrial value.[1][2][3] Its molecular structure, featuring an amino group, a hydroxyl group, a sulfonic acid group, and a chlorine atom on a benzene ring, imparts a unique combination of reactivity and functionality.[1] This strategic arrangement of functional groups makes it an essential precursor, particularly in the synthesis of azo dyes and pigments.[1][4] The presence of the sulfonic acid group confers water solubility, a desirable trait for many dye applications, while the amino group provides a reactive site for diazotization, a cornerstone of azo dye chemistry.[1] This guide will explore the synthesis of this intermediate, its chemical behavior, and its pivotal role in the creation of complex chromophores.

Physicochemical and Spectroscopic Profile

The compound typically appears as a white to pale yellow or off-white crystalline solid.[1][3][5] Its solubility in water is a key characteristic for its application in aqueous reaction media.[1]

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 88-23-3[1][3][6][7][8]
Molecular Formula C₆H₆ClNO₄S[1][5][8]
Molecular Weight 223.63 g/mol [2][3][5][7][8]
Appearance White to off-white/pale yellow crystalline solid[1][3][5]
Melting Point Decomposes above 300°C[2]
Water Solubility Soluble[1][2]
Density 1.8 ± 0.1 g/cm³[5]
Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns dictated by the substitution pattern on the benzene ring. The protons of the amino and hydroxyl groups will likely appear as broad singlets.

  • ¹³C NMR: The carbon NMR spectrum will display six unique signals for the carbon atoms of the benzene ring, with their chemical shifts influenced by the attached functional groups.

  • FTIR: The infrared spectrum will exhibit characteristic absorption bands for the O-H (hydroxyl), N-H (amino), S=O (sulfonic acid), and C-Cl bonds, as well as aromatic C-H and C=C stretching vibrations.

  • UV-Vis: The ultraviolet-visible spectrum in a suitable solvent is expected to show absorption maxima corresponding to the π → π* electronic transitions within the aromatic system.

Synthesis and Manufacturing Process

The industrial synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common synthetic route starts from p-dichlorobenzene.[5]

Overall Synthesis Pathway

Synthesis_Pathway A p-Dichlorobenzene B Sodium 2,5-dichlorobenzene- sulfonate A->B Sulfonation (H₂SO₄/SO₃) C Sodium 4-chloro-2-nitro- benzenesulfonate B->C Nitration (HNO₃/H₂SO₄) D Sodium 4-chloro-2-nitrophenol- 6-sulfonate C->D Hydrolysis (NaOH) E 3-Amino-5-chloro-2-hydroxy- benzenesulfonic acid D->E Reduction (e.g., Fe/HCl)

Figure 1: A common industrial synthesis route for this compound.
Step-by-Step Synthesis Protocol (Illustrative)

The following protocol is a conceptual illustration based on established chemical transformations.[5]

  • Sulfonation of p-Dichlorobenzene: p-Dichlorobenzene is treated with oleum (fuming sulfuric acid) to introduce a sulfonic acid group onto the aromatic ring, yielding sodium 2,5-dichlorobenzenesulfonate.

  • Nitration: The resulting dichlorobenzenesulfonate is then nitrated using a mixture of nitric acid and sulfuric acid. The nitro group is directed to the position ortho to the sulfonic acid group and meta to the chlorine atoms, forming sodium 4-chloro-2-nitrobenzenesulfonate.

  • Hydrolysis: The intermediate is subjected to alkaline hydrolysis, typically with sodium hydroxide, to replace one of the chlorine atoms with a hydroxyl group. This step yields sodium 4-chloro-2-nitrophenol-6-sulfonate.[5] Controlling the reaction temperature and concentration of the base is crucial to maximize the yield.[5]

  • Reduction: The final step involves the reduction of the nitro group to an amino group. This can be achieved using various reducing agents, such as iron powder in an acidic medium (e.g., hydrochloric acid) or catalytic hydrogenation.[5] The product, this compound, is then isolated from the reaction mixture.

Chemical Reactivity and Applications in Azo Dye Synthesis

The primary application of this compound is as a diazo component in the synthesis of azo dyes.[1][4] This involves two key reactions: diazotization and azo coupling.

Diazotization Reaction

The aromatic primary amino group of the molecule is converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C).

Mechanism of Diazotization:

Diazotization_Mechanism cluster_0 Generation of Nitrous Acid and Diazonium Ion cluster_1 Reaction with Amine NaNO₂ + HCl NaNO₂ + HCl HNO₂ + NaCl HNO₂ + NaCl NaNO₂ + HCl->HNO₂ + NaCl HNO₂ + H⁺ HNO₂ + H⁺ H₂O⁺-N=O H₂O⁺-N=O HNO₂ + H⁺->H₂O⁺-N=O N≡O⁺ (Nitrosonium ion) + H₂O N≡O⁺ (Nitrosonium ion) + H₂O H₂O⁺-N=O->N≡O⁺ (Nitrosonium ion) + H₂O Ar-NH₂ + N≡O⁺ Ar-NH₂ + N≡O⁺ Ar-NH₂⁺-N=O Ar-NH₂⁺-N=O Ar-NH₂ + N≡O⁺->Ar-NH₂⁺-N=O Ar-NH-N=O + H⁺ Ar-NH-N=O + H⁺ Ar-NH₂⁺-N=O->Ar-NH-N=O + H⁺ Ar-NH-N=O⁺H Ar-NH-N=O⁺H Ar-NH-N=O + H⁺->Ar-NH-N=O⁺H Ar-N=N-OH + H⁺ Ar-N=N-OH + H⁺ Ar-NH-N=O⁺H->Ar-N=N-OH + H⁺ Ar-N=N-O⁺H₂ Ar-N=N-O⁺H₂ Ar-N=N-OH + H⁺->Ar-N=N-O⁺H₂ Ar-N≡N⁺ (Diazonium ion) + H₂O Ar-N≡N⁺ (Diazonium ion) + H₂O Ar-N=N-O⁺H₂->Ar-N≡N⁺ (Diazonium ion) + H₂O

Figure 2: Simplified mechanism of the diazotization reaction.
Azo Coupling Reaction

The resulting diazonium salt is a weak electrophile that can react with an electron-rich coupling component, such as a phenol or an aromatic amine, in an electrophilic aromatic substitution reaction to form a stable azo compound. The extended conjugated system of the azo product is responsible for its color.

Illustrative Protocol for Azo Dye Synthesis
  • Diazotization: this compound is suspended in water and hydrochloric acid. The mixture is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the diazonium salt solution.

  • Coupling: In a separate vessel, a coupling agent (e.g., 2-naphthol) is dissolved in an aqueous alkaline solution (e.g., sodium hydroxide). This solution is also cooled to 0-5 °C.

  • Reaction: The cold diazonium salt solution is slowly added to the cold solution of the coupling component with vigorous stirring. The pH is maintained in the alkaline range to facilitate the coupling reaction.

  • Isolation: The resulting azo dye, often precipitating as a colored solid, is isolated by filtration, washed, and dried.

This process is used to manufacture a variety of dyes, including Mordant Black 7 and Acid Red 179.[7]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.[5][6]

  • Hazards: It is toxic if swallowed, in contact with skin, or if inhaled.[7][9] It also causes skin and serious eye irritation.[6][9]

  • Personal Protective Equipment (PPE): When handling this compound, it is essential to wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and protective clothing.[6][9] Handling should be done in a well-ventilated area or a chemical fume hood.[5]

  • Storage: The compound should be stored in a cool, dry, dark, and well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[5][8][9] It may be sensitive to prolonged exposure to air and light.[6][8][9]

  • First Aid: In case of contact with skin, wash immediately with plenty of water.[6] If in eyes, rinse cautiously with water for several minutes.[6] If inhaled, move the person to fresh air.[6] In all cases of exposure, seek immediate medical attention.[5][6][9]

Conclusion

This compound is a testament to the elegance of synthetic organic chemistry, where the strategic placement of functional groups on a simple aromatic core leads to a molecule of immense industrial utility. Its role as a key intermediate in the dye industry highlights the importance of understanding the interplay between molecular structure, reactivity, and the macroscopic properties of materials. For researchers and scientists, a thorough understanding of its synthesis, chemical properties, and safe handling is paramount for its effective use in the development of new materials and technologies.

References

  • PubChem. This compound | C6H6ClNO4S | CID 6927. [Link]

  • ECHA. 3-amino-5-chloro-2-hydroxybenzenesulphonic acid. [Link]

  • World of Chemicals. This compound. [Link]

Sources

physicochemical properties of 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid

Authored by: A Senior Application Scientist

Introduction

This compound (CAS No. 88-23-3) is a substituted aromatic sulfonic acid of significant interest in synthetic organic chemistry.[1][2] Its molecular structure, featuring amino, chloro, hydroxyl, and sulfonic acid functional groups, imparts a unique combination of reactivity and physical properties.[1] This complexity makes it a valuable intermediate, particularly in the synthesis of azo dyes, where it can serve as a coupling agent through diazotization of its primary amine.[1][3]

This guide provides a comprehensive overview of the core physicochemical properties of this compound, grounded in available technical data. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of its behavior for applications ranging from reaction optimization to analytical method development and safety assessments. We will explore its identity, physical and chemical characteristics, standard analytical workflows, and critical safety protocols, offering field-proven insights into its practical handling and application.

Compound Identification and Chemical Structure

Correctly identifying a chemical entity is the foundational step for any laboratory work. The structural and naming conventions for this compound are summarized below.

  • IUPAC Name : this compound[2]

  • CAS Number : 88-23-3[2]

  • Molecular Formula : C₆H₆ClNO₄S[4]

  • Molecular Weight : 223.63 g/mol [2][4]

  • Chemical Structure :

    • SMILES : C1=C(C=C(C(=C1N)O)S(=O)(=O)O)Cl[2]

    • InChI : InChI=1S/C6H6ClNO4S/c7-3-1-4(8)6(9)5(2-3)13(10,11,12)/h1-2,9H,8H2,(H,10,11,12)[2]

The molecule consists of a benzene ring substituted with five groups. The sulfonic acid group confers strong acidic properties and enhances water solubility, while the amino group provides a basic site and a reactive handle for diazotization. The phenolic hydroxyl group is also acidic and can influence the molecule's electronic properties and solubility in alkaline media. The chlorine atom acts as an electron-withdrawing group, affecting the overall reactivity and pKa of the other functional groups.

Table 1: Compound Identifiers and Synonyms

Identifier Value Source(s)
CAS Number 88-23-3 PubChem[2], Echemi[4]
EC Number 201-813-5 PubChem[2]
UNII 83IP35P6EZ PubChem[2]
DSSTox ID DTXSID0024474 PubChem[2]

| Synonyms | 2-Amino-4-chlorophenol-6-sulfonic acid, 4-Chloro-2-aminophenol-6-sulfonic acid, 6-Amino-4-chloro-1-phenol-2-sulfonic acid | PubChem[2], CymitQuimica[1] |

Physicochemical Properties

The interplay of the functional groups dictates the compound's physical and chemical behavior. These properties are critical for predicting its solubility, stability, and suitability for various applications.

Physical Properties

The compound is typically supplied as an off-white to light brown or beige crystalline powder.[2][4][5] There is some variance in reported melting points, which may be attributable to differences in purity or analytical technique.

Table 2: Summary of Physical Properties

Property Value Notes Source(s)
Appearance Off-white solid / Light brown to beige crystalline powder Visual inspection at ambient temperature. NTP[2], Ccount Chem[5]
Melting Point 44-45 °C This value appears low compared to others and may refer to a hydrated or impure form. Echemi[4]
>300 °C (decomposes) Decomposition at high temperature is common for complex sulfonic acids. Ccount Chem[5]
Boiling Point 150 °C at 4 mmHg Data from vacuum distillation; decomposes at atmospheric pressure. Echemi[4]
Water Solubility Insoluble / Less than 1 mg/mL at 70°F (21°C) The term "insoluble" is relative; low solubility is expected. Contradicts other sources suggesting solubility. NTP[2][4]
Soluble The polar sulfonic acid group suggests some degree of water solubility. This discrepancy highlights the need for experimental verification. CymitQuimica[1], Ccount Chem[5]

| Density | 1.8 ± 0.1 g/cm³ | Calculated value. | Echemi[4] |

Chemical and Computational Properties

These parameters help predict the compound's behavior in different solvent systems and its potential for membrane permeability.

Table 3: Summary of Chemical & Computational Properties

Property Value Notes Source(s)
XLogP3 0.94 / 0.8 A measure of lipophilicity. The positive value suggests some preference for nonpolar environments, despite the polar groups. Echemi[4], PubChem[2]
Topological Polar Surface Area (PSA) 109 Ų Indicates the surface area occupied by polar atoms, suggesting significant hydrogen bonding potential. Echemi[4]

| pH of 1% Solution | ~2.0-3.0 | Reflects the strong acidity of the sulfonic acid group. | Ccount Chem[5] |

Experimental Workflows for Property Determination

To ensure data integrity, physicochemical properties must be determined using standardized, validated methods. Below are representative protocols that form the basis for characterizing a compound like this compound.

Workflow for Physicochemical Characterization

The logical flow for characterizing a new batch of this compound involves a series of sequential analyses to confirm identity, purity, and key physical properties.

G cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Physical Properties Sample Receive Sample Batch HPLC Purity Analysis (HPLC-UV/DAD) Sample->HPLC LCMS Identity Confirmation (LC-MS) HPLC->LCMS NMR Structural Confirmation (¹H NMR) LCMS->NMR MP Melting Point (Capillary Method) NMR->MP If Purity >98% Sol Aqueous Solubility (Shake-Flask Method) MP->Sol pKa pKa Determination (Potentiometric Titration) Sol->pKa Result Final Specification Sheet pKa->Result G cluster_0 Reactivity Profile Start 3-Amino-5-chloro-2- hydroxybenzenesulfonic acid Diazonium Diazonium Salt Intermediate Start->Diazonium + NaNO₂ / HCl (0-5°C) (Diazotization) BaseSalt Anionic Salt in Solution Start->BaseSalt + Strong Base (e.g., NaOH) (Acid-Base Reaction) AzoDye Azo Dye Product Diazonium->AzoDye + Coupling Agent (e.g., Naphthol) G cluster_0 Safe Handling Protocol Start Before Handling Engineering Work in a Well-Ventilated Area (e.g., Fume Hood) Start->Engineering PPE Don Appropriate PPE Engineering->PPE Handling Avoid Dust Formation Avoid Skin/Eye Contact PPE->Handling End After Handling Handling->End Wash Wash Hands Thoroughly End->Wash

Sources

An In-Depth Technical Guide to 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Introduction: A Versatile Aromatic Building Block

3-Amino-5-chloro-2-hydroxybenzenesulfonic acid (CAS No. 88-23-3) is a polysubstituted aromatic compound of significant interest in synthetic chemistry. It is recognized primarily as a crucial intermediate in the manufacture of mordant and acid dyes.[1] Its molecular architecture, featuring amino, chloro, hydroxyl, and sulfonic acid functional groups, provides a rich platform for a variety of chemical transformations.[2] For professionals in drug development and advanced materials science, understanding the reactivity and handling of such intermediates is paramount, as the motifs present in this molecule are common in various biologically active compounds and functional materials. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and key applications, with a focus on the underlying chemical principles that govern its utility.

Part 1: Physicochemical and Structural Characteristics

The identity and purity of a chemical reagent are the foundation of reproducible, high-quality research. The key properties of this compound are summarized below.

Molecular Structure and Identity

The structure of this compound is defined by a benzene ring substituted with four different functional groups. The relative positions of these groups (amino at C3, chloro at C5, hydroxyl at C2, and sulfonic acid at C1) dictate its reactivity, particularly in electrophilic aromatic substitution reactions like diazotization.

molecular_structure cluster_ring a1 C a2 C a1->a2 a1->a2 S S(=O)₂OH a1->S 1 a3 C a2->a3 OH OH a2->OH 2 a4 C a3->a4 a3->a4 NH2 NH₂ a3->NH2 3 a5 C a4->a5 a6 C a5->a6 a5->a6 Cl Cl a5->Cl 5 a6->a1

Caption: Molecular Structure of this compound.

Summary of Physicochemical Properties
PropertyValueReference(s)
CAS Number 88-23-3[3][4]
Molecular Formula C₆H₆ClNO₄S[5]
Molecular Weight 223.63 g/mol [3][4]
Appearance Off-white, light brown, or beige crystalline powder[4]
Melting Point Decomposes >300°C[1]
Water Solubility Sparingly soluble in cold water (<1 mg/mL); salts are more soluble.[2][4][6]
IUPAC Name This compound[4]
Common Synonyms 6-Amino-4-chloro-1-phenol-2-sulfonic acid, Chloramine Acid[1][4]

Note on Solubility: The compound exists as a zwitterion in its solid state and has low solubility in neutral water due to the strong intermolecular forces. Its solubility increases in acidic or basic solutions where it forms the corresponding cationic or anionic species. For practical use, it is often dissolved as a sodium salt.

Part 2: Synthesis and Purification

The industrial synthesis of this compound is a multi-step process starting from p-chlorophenol. This route is designed for high yield and purity, leveraging classical aromatic chemistry reactions.

synthesis_workflow Start p-Chlorophenol Step1 Sulfonation (H₂SO₄) Start->Step1 Intermediate1 4-Chloro-2-hydroxybenzenesulfonic acid Step1->Intermediate1 Step2 Nitration (HNO₃/H₂SO₄) Intermediate1->Step2 Intermediate2 4-Chloro-2-hydroxy-5-nitrobenzenesulfonic acid Step2->Intermediate2 Step3 Reduction (Fe/HCl) Intermediate2->Step3 Product 3-Amino-5-chloro-2- hydroxybenzenesulfonic acid Step3->Product Purification Acidification & Crystallization Product->Purification

Caption: General synthetic workflow for this compound.

Protocol: Laboratory-Scale Synthesis

This protocol outlines a representative synthesis based on established chemical transformations.[1]

  • Sulfonation of p-Chlorophenol:

    • Rationale: The hydroxyl group is a strongly activating, ortho-, para-director. Sulfonation occurs ortho to the hydroxyl group.

    • Procedure: Slowly add p-chlorophenol to an equimolar amount of concentrated sulfuric acid (98%). Heat the mixture gently (e.g., 80-100°C) for several hours until TLC analysis indicates the consumption of the starting material.

  • Nitration:

    • Rationale: The sulfonic acid and hydroxyl groups direct the incoming nitro group. The nitration occurs ortho to the hydroxyl group and meta to the sulfonic acid group.

    • Procedure: Cool the sulfonation reaction mixture in an ice bath. Slowly add a nitrating mixture (a stoichiometric amount of concentrated nitric acid in sulfuric acid) while maintaining the temperature below 10°C. Stir for several hours, allowing the reaction to proceed to completion.

  • Reduction of the Nitro Group:

    • Rationale: The Bechamp reduction (using iron filings in acidic medium) is a classic, cost-effective method for converting aromatic nitro groups to primary amines.

    • Procedure: Dilute the nitration mixture with water and add iron filings portion-wise. The reaction is exothermic; control the temperature with external cooling. The mixture is heated to reflux for several hours until the nitro intermediate is consumed.

  • Isolation and Purification:

    • Rationale: The product is amphoteric. It can be precipitated from the solution by adjusting the pH to its isoelectric point.

    • Procedure: Filter the hot reaction mixture to remove iron sludge. The filtrate, which is highly alkaline, can be concentrated. Decolorize with activated carbon if necessary. Carefully acidify the solution with hydrochloric acid. The product, this compound, will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum.

Part 3: Key Applications & Experimental Protocols

The primary utility of this compound lies in its ability to serve as a diazo component in the synthesis of azo dyes.

Application I: Synthesis of Azo Dyes

The aromatic primary amine group is readily converted into a diazonium salt, a weak electrophile that can attack electron-rich aromatic systems (coupling components) to form highly conjugated, colored azo compounds.

reaction_pathway cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Start Starting Amine (This Compound) Reagents1 NaNO₂ + HCl (0-5 °C) Diazonium Aryl Diazonium Salt (Electrophile) Reagents1->Diazonium AzoDye Azo Dye Product (Chromophore) Diazonium->AzoDye Electrophilic Aromatic Substitution Coupler Coupling Component (e.g., Naphthol, Pyrazolone) Reagents2 pH control Reagents2->AzoDye

Caption: Reaction pathway for the formation of an azo dye.

Protocol: Diazotization and Coupling to form a Mordant Dye

This protocol describes the synthesis of a representative azo dye, such as C.I. Mordant Black 38, where this compound is the diazo component.[3]

  • Diazotization:

    • Rationale: The reaction of the primary amine with nitrous acid (formed in situ from sodium nitrite and a strong acid) must be performed at low temperatures (0-5°C) to prevent the highly unstable diazonium salt from decomposing and losing N₂ gas.

    • Procedure: a. Suspend one molar equivalent of this compound in cold water and add 2.5 molar equivalents of concentrated hydrochloric acid. b. Cool the suspension to 0-5°C in an ice-salt bath. c. Slowly add a solution of one molar equivalent of sodium nitrite in water dropwise, ensuring the temperature remains below 5°C. d. Stir for 30-60 minutes after the addition is complete. The formation of the diazonium salt can be confirmed by a positive test with starch-iodide paper (detects excess nitrous acid).

  • Azo Coupling:

    • Rationale: The coupling component (e.g., 3-Oxo-N-phenylbutanamide) is an electron-rich nucleophile. The reaction is pH-dependent; coupling to phenols is typically done under slightly alkaline conditions, while coupling to anilines is done under slightly acidic conditions to ensure the coupling component is sufficiently activated and the diazonium salt concentration is maintained.

    • Procedure: a. In a separate vessel, dissolve one molar equivalent of the coupling component (e.g., 3-Oxo-N-phenylbutanamide) in an aqueous alkaline solution (e.g., sodium hydroxide or sodium carbonate). Cool this solution to 5-10°C. b. Slowly add the previously prepared diazonium salt suspension to the coupling component solution. c. Maintain the pH in the appropriate range (e.g., 8-9 for phenols) by adding sodium carbonate solution as needed. d. Stir the reaction mixture for several hours until the coupling is complete (TLC analysis). The colored dye product will precipitate. e. Isolate the dye by filtration, wash with brine to remove excess salts, and dry.

Application II: Precursor in Advanced Synthesis

While its predominant use is in the dye industry, the functional groups on this compound make it a potential, albeit specialized, starting material for medicinal chemistry. For instance, sulfonamide derivatives are a cornerstone of many therapeutic agents. Although direct use of this specific molecule is not widely documented in mainstream drug synthesis, analogous structures like 3-amino-4-hydroxybenzenesulfonamide are precursors for carbonic anhydrase inhibitors investigated for anticancer properties. Researchers can leverage the reactivity of the amino and hydroxyl groups for further functionalization to build more complex molecular scaffolds.

Part 4: Analytical and Quality Control

Ensuring the purity of the starting material is critical. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and related intermediates.

Representative HPLC Method for Purity Assessment
  • Rationale: Reversed-phase HPLC is ideal for separating polar aromatic compounds. An acidic mobile phase suppresses the ionization of the sulfonic acid group, leading to better peak shape and retention. UV detection is suitable due to the aromatic nature of the molecule.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample accurately in a water/methanol mixture.

Part 5: Safety, Handling, and Storage

As a Senior Application Scientist, I must emphasize that robust science is safe science. Adherence to safety protocols is non-negotiable.

  • Hazards: The compound may cause skin, eye, and respiratory tract irritation. It can be harmful if swallowed or inhaled.[4][6]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear safety goggles, a lab coat, and nitrile gloves.

  • Handling: Avoid creating dust. May be sensitive to prolonged exposure to air and light.[6] It can react with strong oxidizing agents.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its well-defined reactivity, particularly the diazotization of its primary amine, has cemented its role in the coloration industry. For researchers in broader fields, it serves as an excellent case study in polysubstituted aromatic chemistry and as a potential scaffold for the synthesis of novel functional molecules. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in any research or development setting.

References

  • World Of Dyes . (2013). This compound. Retrieved from [Link]

  • IndiaMART . (n.d.). Powder 3​ Amino 5​ Chloro 2​ Hydroxy Benzenesulfonic Acid. Retrieved from [Link]

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An In-depth Technical Guide to the Synthesis of 3-Amino-5-chloro-2-hydroxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Amino-5-chloro-2-hydroxybenzenesulfonic Acid

This compound, systematically known as 2-Amino-4-chlorophenol-6-sulfonic acid (CAS No. 88-23-3), is a pivotal intermediate in the synthesis of high-performance azo dyes and pigments.[1][2] Its molecular structure, featuring amino, chloro, hydroxyl, and sulfonic acid functional groups, imparts unique properties that are highly sought after in the coloration industry. The sulfonic acid group confers water solubility, a critical attribute for many dyeing processes, while the amino group provides a reactive site for diazotization and subsequent coupling reactions to form chromophores.[2] This guide provides a comprehensive overview of the predominant industrial synthesis pathway for this compound, delves into the mechanistic underpinnings of each reaction step, and offers detailed protocols for its preparation and purification.

The Primary Industrial Synthesis Pathway: A Three-Step Approach from p-Chlorophenol

The most established and economically viable industrial synthesis of this compound commences with the readily available precursor, p-chlorophenol. The synthesis proceeds through a sequence of three core electrophilic aromatic substitution and reduction reactions: sulfonation, nitration, and reduction.

Synthesis_Workflow p_Chlorophenol p-Chlorophenol Sulfonation Sulfonation p_Chlorophenol->Sulfonation Intermediate1 4-Chlorophenol-2-sulfonic acid Sulfonation->Intermediate1 Nitration Nitration Intermediate1->Nitration Intermediate2 2-Nitro-4-chlorophenol-6-sulfonic acid Nitration->Intermediate2 Reduction Reduction Intermediate2->Reduction FinalProduct 3-Amino-5-chloro-2- hydroxybenzenesulfonic acid Reduction->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

Step 1: Sulfonation of p-Chlorophenol

The initial step involves the sulfonation of p-chlorophenol to introduce a sulfonic acid group onto the aromatic ring. This is a classic electrophilic aromatic substitution reaction.[3]

Causality Behind Experimental Choices:

  • Sulfonating Agent: Concentrated sulfuric acid (H₂SO₄) or oleum (sulfuric acid containing dissolved sulfur trioxide, SO₃) is employed. Oleum is a more potent sulfonating agent due to the higher concentration of the electrophile, SO₃, which accelerates the reaction rate.[4]

  • Reaction Temperature: Temperature control is critical for regioselectivity. The hydroxyl group of the phenol is a strong ortho-, para-directing group. Since the para position is already occupied by the chlorine atom, sulfonation occurs at one of the ortho positions.

  • Mechanism: The electrophile, sulfur trioxide (or its protonated form in sulfuric acid), attacks the electron-rich phenol ring, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation restores aromaticity and yields the sulfonic acid derivative.[4]

Experimental Protocol: Sulfonation

  • In a reaction vessel equipped with a stirrer and temperature control, carefully add p-chlorophenol to a stoichiometric excess of concentrated sulfuric acid or 20% oleum.

  • The reaction mixture is heated, typically in the range of 100-120°C. The progress of the reaction can be monitored by techniques such as HPLC until the starting material is consumed.

  • Upon completion, the reaction mixture containing 4-chlorophenol-2-sulfonic acid is typically used directly in the subsequent nitration step without isolation.

Step 2: Nitration of 4-Chlorophenol-2-sulfonic Acid

The second step is the nitration of the intermediate, 4-chlorophenol-2-sulfonic acid, to introduce a nitro group. This is another electrophilic aromatic substitution reaction.

Causality Behind Experimental Choices:

  • Nitrating Agent: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid, often referred to as "mixed acid," is the standard nitrating agent. Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[4]

  • Regioselectivity: The hydroxyl group is a more powerful activating and ortho-directing group than the sulfonic acid and chloro groups. Therefore, the incoming nitro group is directed to the position ortho to the hydroxyl group and meta to the sulfonic acid and chloro groups. This leads to the formation of 2-nitro-4-chlorophenol-6-sulfonic acid.

  • Temperature Control: Nitration reactions are highly exothermic and require strict temperature control, typically maintaining the reaction at low temperatures (e.g., 0-10°C) to prevent over-nitration and side reactions.

Experimental Protocol: Nitration

  • The crude 4-chlorophenol-2-sulfonic acid from the previous step is cooled to 0-5°C.

  • A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the reaction vessel while maintaining the temperature below 10°C with vigorous stirring.

  • After the addition is complete, the mixture is stirred for several hours at a controlled temperature to ensure the completion of the reaction.

  • The reaction mixture is then carefully quenched by pouring it onto ice, which often causes the precipitation of the crude 2-nitro-4-chlorophenol-6-sulfonic acid.

Step 3: Reduction of 2-Nitro-4-chlorophenol-6-sulfonic Acid

The final step is the reduction of the nitro group in 2-nitro-4-chlorophenol-6-sulfonic acid to an amino group. The Béchamp reduction, which utilizes iron metal in an acidic medium, is a classic and industrially favored method for this transformation due to its cost-effectiveness and efficiency.[5][6]

Causality Behind Experimental Choices:

  • Reducing Agent: Iron powder in the presence of an acid, such as hydrochloric acid or acetic acid, is the hallmark of the Béchamp reduction. This system is effective for the selective reduction of aromatic nitro groups.[3][5]

  • Mechanism (Béchamp Reduction): The reaction proceeds through a series of single-electron transfers from the iron metal to the nitro group. The acidic medium facilitates the protonation of intermediates. The overall reaction can be summarized as the conversion of the nitro group to a nitroso group, then to a hydroxylamino group, and finally to the amino group. The iron is oxidized to iron oxides in the process.[6][7]

Bechamp_Reduction Nitro Ar-NO₂ Fe_H Fe, H⁺ Nitro->Fe_H Nitroso Ar-NO Fe_H->Nitroso Reduction Hydroxylamino Ar-NHOH Nitroso->Hydroxylamino Further Reduction Amino Ar-NH₂ Hydroxylamino->Amino Final Reduction

Caption: Simplified mechanism of the Béchamp reduction of an aromatic nitro compound.

Experimental Protocol: Béchamp Reduction

  • A suspension of 2-nitro-4-chlorophenol-6-sulfonic acid in water is prepared in a reaction vessel.

  • Iron powder is added to the suspension, followed by the gradual addition of hydrochloric or acetic acid to initiate the reduction.

  • The reaction is exothermic and may require cooling to maintain a controlled temperature, typically around 80-100°C.

  • The reaction is stirred until the reduction is complete, which can be monitored by the disappearance of the yellow color of the nitro compound.

  • Upon completion, the hot reaction mixture is made alkaline to precipitate iron hydroxides (iron sludge).

  • The iron sludge is removed by filtration, and the filtrate contains the sodium salt of the desired product.

Purification of the Final Product

The crude this compound is typically purified by crystallization.

Experimental Protocol: Purification

  • The filtrate from the reduction step is often treated with a decolorizing agent, such as activated carbon, to remove colored impurities.

  • The solution is then carefully acidified with a mineral acid (e.g., hydrochloric acid).

  • As the pH decreases, the free sulfonic acid, being sparingly soluble in acidic aqueous media, precipitates out of the solution.

  • The precipitated solid is collected by filtration, washed with cold water to remove residual acid and salts, and then dried.

This process yields this compound as an off-white to pale-colored crystalline solid.[7]

Alternative Synthesis Pathways

While the route from p-chlorophenol is predominant, other synthetic strategies have been explored.

PathwayStarting Material(s)Key StepsAdvantagesDisadvantages
From p-Dichlorobenzene p-DichlorobenzeneSulfonation, Nitration, Hydrolysis, ReductionUtilizes a very inexpensive starting material.The hydrolysis step to replace a chlorine with a hydroxyl group can require harsh conditions and may produce isomeric impurities.[8]
From 2-Aminophenol-4-sulfonic acid 2-Aminophenol-4-sulfonic acidChlorinationA more direct route if the starting material is readily available.Direct chlorination of the activated aminophenol ring can be challenging to control and may lead to multiple chlorinated byproducts.

Quantitative Data Summary

The overall yield of this compound from p-chlorophenol is reported to be around 72%.[7] Yields for the alternative pathway from p-dichlorobenzene can be in the range of 51-55% under optimized conditions.[8]

StepReagentsTypical ConditionsReported Yield
Sulfonation p-Chlorophenol, H₂SO₄/Oleum100-120°CHigh (often used in situ)
Nitration 4-Chlorophenol-2-sulfonic acid, HNO₃/H₂SO₄0-10°CGood to High
Reduction (Béchamp) 2-Nitro-4-chlorophenol-6-sulfonic acid, Fe/HCl80-100°CHigh

Conclusion

The synthesis of this compound is a well-established industrial process that relies on a sequence of fundamental organic reactions. The pathway starting from p-chlorophenol offers a robust and economically favorable route to this important dye intermediate. A thorough understanding of the reaction mechanisms, careful control of reaction parameters such as temperature and reagent stoichiometry, and effective purification techniques are all crucial for achieving a high yield and purity of the final product. The insights provided in this guide are intended to equip researchers and drug development professionals with the foundational knowledge required for the successful synthesis and application of this versatile chemical building block.

References

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Spectroscopic Characterization of 3-Amino-5-chloro-2-hydroxybenzenesulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-5-chloro-2-hydroxybenzenesulfonic acid (CAS No. 88-23-3) is a substituted aromatic sulfonic acid of significant interest in various chemical and pharmaceutical applications.[1][2][3] Its multifaceted structure, incorporating an amino group, a chloro substituent, a hydroxyl group, and a sulfonic acid moiety on a benzene ring, gives rise to a unique combination of chemical properties and reactivity.[1] Accurate and comprehensive spectroscopic analysis is paramount for its unambiguous identification, purity assessment, and for understanding its role in complex chemical processes.

This technical guide provides an in-depth analysis of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of the spectral data is grounded in fundamental principles of spectroscopy and is supported by available reference data and predictive models. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this compound.

Molecular Structure and Key Features

The structural formula of this compound is presented below. The strategic placement of the various functional groups on the aromatic ring dictates the electronic environment of each atom and, consequently, its spectroscopic signature.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the limited availability of experimental ¹H NMR data in the public domain, this section will focus on the interpretation of the available ¹³C NMR spectrum and a predicted ¹H NMR spectrum based on established substituent effects.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound provides insights into the electronic environment of each carbon atom in the molecule. The spectrum, sourced from a publicly available database, is summarized below.

Chemical Shift (ppm)AssignmentRationale
~150-155C-OHThe hydroxyl group is strongly deshielding.
~140-145C-SO₃HThe sulfonic acid group is also strongly deshielding.
~130-135C-ClThe chloro group has a moderate deshielding effect.
~120-125C-NH₂The amino group is shielding, shifting the carbon upfield.
~115-120CH (ortho to -SO₃H)Aromatic CH adjacent to the sulfonic acid group.
~110-115CH (ortho to -NH₂)Aromatic CH adjacent to the amino group.
(Note: The assignments are based on typical chemical shifts for substituted benzene rings and should be considered provisional without further experimental validation.)
¹H NMR Spectroscopy (Predicted)
Predicted Chemical Shift (ppm)MultiplicityAssignmentRationale
7.0 - 7.5DoubletAromatic H (ortho to -Cl)The chloro and sulfonic acid groups are deshielding.
6.5 - 7.0DoubletAromatic H (ortho to -NH₂)The amino and hydroxyl groups are shielding.
BroadSinglet-OH, -NH₂, -SO₃HExchangeable protons, chemical shift is variable.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional moieties.

Frequency Range (cm⁻¹)VibrationFunctional Group
3200-3500O-H stretchHydroxyl (-OH) group
3100-3400N-H stretchAmino (-NH₂) group
3000-3100C-H stretchAromatic C-H
1600-1650N-H bendAmino (-NH₂) group
1450-1600C=C stretchAromatic ring
1150-1250 & 1000-1100S=O stretchSulfonic acid (-SO₃H) group
700-800C-Cl stretchChloro (-Cl) group

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. While a detailed experimental mass spectrum is not widely published, a theoretical analysis of the expected fragmentation can be outlined.

The nominal molecular weight of this compound is 223.63 g/mol .[2][3] In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 223 (for ³⁵Cl) and 225 (for ³⁷Cl) in an approximate 3:1 ratio, characteristic of a monochlorinated compound.

Predicted Fragmentation Pathway

The fragmentation of the molecular ion is anticipated to proceed through the loss of stable neutral molecules and radicals. A plausible fragmentation pathway is depicted below.

M [M]⁺˙ m/z 223/225 F1 [M - SO₃]⁺˙ m/z 143/145 M->F1 - SO₃ F2 [M - H₂O]⁺˙ m/z 205/207 M->F2 - H₂O F3 [M - Cl]⁺ m/z 188 M->F3 - Cl F4 [C₅H₄NO]⁺ m/z 94 F1->F4 - HCN

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.

Key Fragmentation Events:

  • Loss of SO₃: A common fragmentation for sulfonic acids, leading to a radical cation at m/z 143/145.

  • Loss of H₂O: Dehydration involving the hydroxyl group, resulting in an ion at m/z 205/207.

  • Loss of Cl: Cleavage of the carbon-chlorine bond would yield an ion at m/z 188.

  • Further Fragmentation: The initial fragment ions can undergo further fragmentation, such as the loss of HCN from the aminophenol-like fragment, to produce smaller, stable ions.

Experimental Protocols

For researchers seeking to acquire their own spectroscopic data for this compound, the following general protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve an appropriate amount of this compound in a deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs should be sufficient. For ¹³C NMR, a proton-decoupled experiment is standard.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or a mull (e.g., Nujol). For solution-state IR, use a suitable solvent that does not have strong absorptions in the regions of interest.

  • Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a standard range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Use an appropriate ionization technique. Electron ionization (EI) is suitable for volatile and thermally stable compounds, while electrospray ionization (ESI) is preferred for less volatile and more polar compounds like this one.

  • Mass Analysis: Acquire the mass spectrum using a mass analyzer (e.g., quadrupole, time-of-flight). For fragmentation studies, tandem mass spectrometry (MS/MS) experiments can be performed.

Conclusion

References

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An In-depth Technical Guide to the Solubility of 3-Amino-5-chloro-2-hydroxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Amino-5-chloro-2-hydroxybenzenesulfonic acid is a multifaceted aromatic compound, pivotal as an intermediate in the synthesis of various dyes and potentially in specialized pharmaceutical applications.[1][2] A comprehensive understanding of its solubility is fundamental to optimizing reaction conditions, developing robust purification protocols, and formulating stable end-products. This guide provides an in-depth analysis of the physicochemical properties governing the solubility of this compound, offers qualitative and quantitative solubility insights across a range of solvent systems, and details authoritative experimental protocols for its empirical determination. We will explore the causal relationships behind its solubility behavior, focusing on the profound influence of pH, and provide field-proven insights for laboratory and development applications.

Physicochemical Profile: The Foundation of Solubility

The solubility of a compound is not an arbitrary property but is dictated by its intrinsic molecular structure and the resulting intermolecular forces it can form with a solvent. This compound possesses a unique combination of functional groups that define its behavior in solution.

The molecule is characterized by:

  • A strongly acidic sulfonic acid group (-SO₃H).

  • A weakly acidic phenolic hydroxyl group (-OH).

  • A weakly basic aromatic amino group (-NH₂).

  • An aromatic benzene ring substituted with a hydrophobic chlorine atom .

This combination of acidic and basic moieties confers a zwitterionic character to the molecule, similar to amino acids, making its solubility critically dependent on the pH of the medium.[3] The sulfonic acid and hydroxyl groups are potent hydrogen bond donors and acceptors, predisposing the molecule to dissolution in polar, protic solvents. Conversely, the chlorinated aromatic ring provides a degree of hydrophobic character.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₆ClNO₄S[1][4]
Molecular Weight 223.63 g/mol [4]
Appearance Off-white to light brown/beige crystalline powder[4][5]
Melting Point >300°C (decomposes)[5]
Computed XLogP3 0.8[4]
Water Solubility less than 1 mg/mL at 70 °F (in unbuffered water)[4][6]

The high melting point suggests a stable crystalline lattice structure, which requires significant solvation energy to overcome during dissolution. The low XLogP3 value indicates a predominantly hydrophilic nature, predicting poor solubility in non-polar, lipophilic solvents.

The Critical Role of pH: A Zwitterionic Perspective

The most influential factor governing the aqueous solubility of this compound is pH. The molecule can exist in different ionic states depending on the proton concentration of the solution. This behavior is central to controlling its dissolution and precipitation.

  • In Strongly Acidic Conditions (Low pH): The amino group is protonated to form an ammonium cation (-NH₃⁺), while the sulfonic acid may remain protonated or be deprotonated. The molecule carries a net positive or neutral charge, enhancing its interaction with water molecules and increasing solubility.

  • At the Isoelectric Point (pI): At a specific intermediate pH, the molecule will exist predominantly as a zwitterion, with a protonated amino group (-NH₃⁺) and a deprotonated sulfonic acid group (-SO₃⁻). In this state, the net charge is zero, minimizing electrostatic repulsion between molecules and leading to the lowest aqueous solubility.

  • In Basic to Strongly Basic Conditions (High pH): The phenolic hydroxyl and sulfonic acid groups are deprotonated to form phenoxide (-O⁻) and sulfonate (-SO₃⁻) anions. The molecule carries a net negative charge, which promotes solvation and markedly increases solubility.

G cluster_low_ph Low pH (Acidic) cluster_pi Isoelectric Point (pI) cluster_high_ph High pH (Basic) low_ph Increased Solubility (Net Positive Charge) pi Minimum Solubility (Net Zero Charge - Zwitterion) low_ph->pi  Increase pH   high_ph Increased Solubility (Net Negative Charge) pi->high_ph  Increase pH  

Caption: pH-dependent ionic states and their effect on solubility.

Solubility Profile Across Different Solvent Classes

Based on the molecule's physicochemical properties and established chemical principles, a predictive solubility profile can be constructed. It is crucial to note that empirical data is sparse in the public domain, and these predictions serve as a scientifically grounded starting point for experimental work.

Table 2: Predicted Solubility of this compound in Common Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale and Insights
Polar Protic WaterHighly pH-DependentAs discussed, solubility is minimal at the isoelectric point (<1 mg/mL) but increases significantly in acidic or basic aqueous buffers.[4][6]
Methanol, EthanolModerateThese alcohols are polar and can engage in hydrogen bonding, but are less effective at solvating the zwitterionic form than buffered aqueous solutions.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)HighThe high polarity of these solvents can effectively solvate both the charged and polar uncharged portions of the molecule, making them excellent choices for creating stock solutions or running reactions.
Acetone, AcetonitrileLow to ModerateWhile polar, these solvents are less capable of solvating the highly charged sulfonate and ammonium moieties compared to DMSO.
Non-Polar Hexane, Toluene, Diethyl EtherVery Low / InsolubleThe molecule's high polarity and charged nature are incompatible with non-polar solvents, following the "like dissolves like" principle.

Authoritative Protocol: Determination of Equilibrium Solubility

To obtain reliable and reproducible quantitative data, a standardized experimental approach is necessary. The Saturation Shake-Flask Method is universally regarded as the "gold standard" for determining thermodynamic (equilibrium) solubility.[7][8] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Workflow for the Shake-Flask Method

G start Start prep Step 1: Preparation Add excess solid compound to the chosen solvent in a sealed flask. start->prep equilibrate Step 2: Equilibration Agitate at constant temperature (e.g., 25°C) for 24-72 hours. prep->equilibrate separate Step 3: Phase Separation Centrifuge to pellet excess solid. Filter supernatant with a low-binding syringe filter. equilibrate->separate analyze Step 4: Analysis Quantify concentration in the clear filtrate using a validated method (e.g., HPLC, UV-Vis). separate->analyze end End (Equilibrium Solubility Value) analyze->end

Sources

A Comprehensive Technical Guide to CAS 88-23-3: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Identity of a Versatile Chemical Intermediate

In the vast landscape of chemical compounds, CAS 88-23-3 stands as a significant, albeit often intermediately positioned, entity. This technical guide serves as an in-depth exploration of this compound, moving beyond a simple datasheet to provide a comprehensive understanding for researchers, scientists, and professionals in drug development. Our focus will be on elucidating the multifaceted nature of CAS 88-23-3, from its various nomenclatures to its practical applications and the scientific principles that underpin its use. As a Senior Application Scientist, the aim is to not only present data but to also provide insights into the causality behind its utility, empowering you to leverage this compound's full potential in your research and development endeavors.

Part 1: Nomenclature Deconstructed: Synonyms and Alternative Names for CAS 88-23-3

The unambiguous identification of a chemical substance is paramount for scientific accuracy and reproducibility. CAS 88-23-3 is known by a variety of names, reflecting its chemical structure and historical usage. A thorough understanding of these synonyms is crucial for comprehensive literature searches and clear communication within the scientific community.

The most widely accepted IUPAC name for CAS 88-23-3 is 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid .[1][2] This name precisely describes the arrangement of functional groups on the benzene ring: an amino group at position 3, a chloro group at position 5, a hydroxyl group at position 2, and a sulfonic acid group at position 1.

Beyond its systematic name, CAS 88-23-3 is frequently referred to by a host of alternative names and synonyms in commercial and academic contexts. These are often based on different numbering conventions of the benzene ring or historical naming conventions.

Table 1: Synonyms and Alternative Names for CAS 88-23-3

Name Source/Context
2-Amino-4-chlorophenol-6-sulfonic acidCommon alternative name found in supplier catalogs and databases.[1][3]
4-Chloro-2-aminophenol-6-sulfonic acidAnother common variant in chemical literature.[1]
6-Amino-4-chloro-1-phenol-2-sulfonic acidEmphasizes the phenol and sulfonic acid parent structures.[1]
5-Chloro-2-hydroxymetanilic acidBased on the metanilic acid (3-aminobenzenesulfonic acid) backbone.[1]
4 CAPSAAn abbreviated or trade name.
Benzenesulfonic acid, 3-amino-5-chloro-2-hydroxy-A common indexing name in chemical databases.[1]
Metanilic acid, 5-chloro-2-hydroxy-Another indexing variation.[1]
1-Amino-5-chloro-2-hydroxy-3-benzenesulfonic acidA less common but valid systematic name.
2-Hydroxy-3-amino-5-chlorobenzenesulfonic acidHighlights the hydroxy and amino substituents.
6-Amino-4-chlorophenol-2-sulfonic acidA frequently used synonym.[1]

It is the responsibility of the researcher to recognize these variations to ensure a comprehensive retrieval of information from databases such as PubChem, Scifinder, and Reaxys.

Part 2: Physicochemical and Spectroscopic Profile

A deep understanding of a compound's physical and chemical properties is fundamental to its application in any experimental setting. This section details the key characteristics of this compound.

Table 2: Physicochemical Properties of CAS 88-23-3

PropertyValueSource
Molecular Formula C₆H₆ClNO₄S[2]
Molecular Weight 223.63 g/mol [2]
Appearance Off-white to pale yellow crystalline solid[2]
Melting Point >300 °C (decomposes)
Solubility Soluble in water[2]
pKa Data not readily available, but expected to be acidic due to the sulfonic acid and phenolic hydroxyl groups.

The presence of multiple functional groups—amino, chloro, hydroxyl, and sulfonic acid—on the benzene ring imparts a unique combination of properties to the molecule. The sulfonic acid group makes the compound highly acidic and water-soluble. The amino group provides basic character and is a key site for diazotization reactions. The phenolic hydroxyl group is also acidic and can participate in coupling reactions. The chlorine atom influences the electronic properties of the aromatic ring and can affect the reactivity of the other functional groups.

Spectroscopic Data

While a comprehensive set of spectra is best obtained from the user's own analytical measurements, typical spectroscopic data can be found in various databases.

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns being influenced by the positions of the various substituents.

  • ¹³C NMR: The carbon NMR would reveal the number of unique carbon environments in the molecule.

  • IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the O-H (hydroxyl), N-H (amino), S=O (sulfonic acid), and C-Cl bonds, as well as aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns that can help to confirm its structure.

Part 3: Synthesis and Manufacturing Landscape

This compound is primarily produced as a chemical intermediate. A common synthetic route starts from p-chlorophenol.

A Representative Synthetic Protocol:

A general outline of the synthesis involves a multi-step process that leverages established aromatic substitution reactions. The causality behind each step is crucial for understanding process optimization and potential side reactions.

  • Sulfonation of p-Chlorophenol: The initial step involves the sulfonation of p-chlorophenol. This is an electrophilic aromatic substitution reaction where sulfur trioxide (or a source thereof, like fuming sulfuric acid) acts as the electrophile. The hydroxyl group is an activating, ortho-, para-directing group, while the chlorine is a deactivating, ortho-, para-directing group. The sulfonic acid group will primarily add to the positions ortho to the strongly activating hydroxyl group.

  • Nitration: The subsequent step is nitration, another electrophilic aromatic substitution. The introduction of a nitro group is typically achieved using a mixture of nitric acid and sulfuric acid. The existing substituents on the ring will direct the position of the incoming nitro group.

  • Reduction of the Nitro Group: The final key transformation is the reduction of the nitro group to an amino group. This is commonly achieved using a reducing agent such as iron powder in the presence of an acid (e.g., hydrochloric acid). This step is a classic method for the synthesis of aromatic amines. The resulting product is then isolated.

The choice of reagents, reaction conditions (temperature, concentration), and purification methods at each stage is critical to achieving a high yield and purity of the final product. A self-validating system for this synthesis would involve in-process controls, such as TLC or HPLC, to monitor the completion of each reaction step and identify the formation of any significant impurities.

Part 4: Applications in Research and Industry

The utility of CAS 88-23-3 stems from its reactive functional groups, making it a valuable precursor in various synthetic endeavors.

Azo Dye Synthesis: A Cornerstone Application

The most prominent application of this compound is as a key intermediate in the synthesis of azo dyes. The primary amino group on the molecule can be readily converted into a diazonium salt through a process called diazotization. This reaction is typically carried out in a cold, acidic solution with sodium nitrite.

Diagram 1: Diazotization of CAS 88-23-3

Diazotization CAS_88_23_3 This compound (CAS 88-23-3) Reagents NaNO₂, HCl 0-5 °C CAS_88_23_3->Reagents Diazonium_Salt Diazonium Salt Intermediate Reagents->Diazonium_Salt Diazotization

Caption: The diazotization of this compound.

The resulting diazonium salt is a highly reactive electrophile that can then undergo an azo coupling reaction with an electron-rich coupling component, such as a phenol or an aniline derivative, to form an azo compound. The extended conjugated system of the resulting azo molecule is responsible for its color.

The specific substituents on both the diazonium salt precursor (CAS 88-23-3) and the coupling component allow for the fine-tuning of the resulting dye's color, solubility, and fastness properties. This versatility is why CAS 88-23-3 is a precursor to a wide range of acid, mordant, and solvent dyes.

Intermediate in Pharmaceutical Synthesis: A Potential Role

While its primary use is in the dye industry, there are indications that this compound may serve as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). For instance, it has been suggested as a potential intermediate in the synthesis of Paliperidone Palmitate, an atypical antipsychotic drug.

It is important to note that CAS 88-23-3 is not directly reacted with paliperidone to form the palmitate ester. Instead, it would likely be used in the multi-step synthesis of a more complex intermediate that is eventually incorporated into the final paliperidone structure. The exact synthetic route is often proprietary. However, the functional groups present on CAS 88-23-3 allow for a variety of chemical transformations that are common in pharmaceutical synthesis, such as the formation of amides, ethers, and other heterocyclic systems. For drug development professionals, this compound represents a potential starting material or intermediate for the synthesis of novel compounds with potential therapeutic activity.

Diagram 2: Conceptual Workflow for Investigating CAS 88-23-3 in Drug Discovery

Drug_Discovery_Workflow cluster_0 Scaffold Synthesis cluster_1 Screening and Optimization cluster_2 Preclinical Development Start CAS 88-23-3 Modification Chemical Modification (e.g., acylation, alkylation) Start->Modification Library Library of Derivatives Modification->Library Screening High-Throughput Screening (HTS) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Preclinical In vitro and in vivo studies Lead_Opt->Preclinical Candidate Drug Candidate Selection Preclinical->Candidate

Caption: A conceptual workflow for utilizing CAS 88-23-3 in a drug discovery program.

Part 5: Analytical Methodologies

Accurate and reliable analytical methods are essential for quality control, reaction monitoring, and stability testing. For this compound, High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.

A Typical HPLC Protocol for Purity Assessment:

The goal of this protocol is to separate the main component from any potential impurities, such as starting materials, byproducts, or degradation products.

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A reversed-phase column, such as a C18 column, is typically used. The choice of column dimensions and particle size will depend on the desired resolution and analysis time.

  • Mobile Phase: A gradient elution is often employed to achieve a good separation of compounds with different polarities. A typical mobile phase might consist of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase should be controlled to ensure the consistent ionization state of the analyte.

  • Detection: UV detection is appropriate due to the aromatic nature of the compound. The detection wavelength should be set at a λmax of the analyte for optimal sensitivity.

  • Sample Preparation: The sample should be accurately weighed and dissolved in a suitable solvent, typically the mobile phase or a component of it, to ensure compatibility with the HPLC system.

A self-validating HPLC method would include system suitability tests (e.g., injection precision, resolution between critical pairs) and method validation according to ICH guidelines (specificity, linearity, accuracy, precision, and robustness).

Conclusion: A Versatile Building Block with Untapped Potential

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • World of Dyes. This compound. [Link]

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6-Amino-4-chloro-1-phenol-2-sulfonic acid safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 6-Amino-4-chloro-1-phenol-2-sulfonic acid (CAS: 88-23-3)

Introduction: A Scientist's Perspective on Chemical Safety

6-Amino-4-chloro-1-phenol-2-sulfonic acid (CAS No. 88-23-3) is a substituted aromatic compound utilized in various chemical synthesis applications, particularly in the manufacturing of dyes and specialized organic intermediates.[1][2] For researchers and drug development professionals, understanding the safety profile of such a reagent is not a matter of regulatory compliance, but a fundamental prerequisite for sound scientific practice and personal safety. This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, more practical understanding of the hazards associated with this compound and the rationale behind the recommended safety protocols. As senior scientists, our responsibility extends to not only generating data but also ensuring a safe laboratory environment, which begins with a comprehensive assessment of every chemical we handle.

Section 1: Core Hazard Profile and Risk Assessment

The foundation of safe handling is a thorough understanding of the intrinsic hazards of a substance. 6-Amino-4-chloro-1-phenol-2-sulfonic acid is an off-white solid that presents multiple health risks that must be managed through rigorous control measures.[1]

Globally Harmonized System (GHS) Classification

The GHS provides a standardized language for communicating chemical hazards. The classification for this compound, synthesized from multiple supplier data sheets, indicates significant toxicological concerns.

Hazard ClassHazard CategoryHazard StatementGHS Pictogram
Acute Toxicity, OralCategory 3H301: Toxic if swallowedSkull and Crossbones
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skinSkull and Crossbones
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaledSkull and Crossbones
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationExclamation Mark
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationExclamation Mark

Data synthesized from multiple sources.

The primary takeaway from this classification is the compound's acute toxicity via all major routes of exposure (oral, dermal, and inhalation). This necessitates handling protocols that prevent any direct physical contact or aerosol generation. The skin and eye irritation warnings, while less severe than acute toxicity, are significant indicators of its localized corrosive potential.[3][4]

The Logic of Risk Assessment

A formal risk assessment is crucial before any experimental work begins. The process involves identifying the hazards (detailed above) and then evaluating the specific experimental procedures to determine the potential for exposure. This evaluation informs the selection of appropriate control measures.

A Step 1: Hazard Identification (Review GHS Data) B Step 2: Exposure Assessment (Weighing, Dissolving, Reaction) A->B Analyze Procedure C Step 3: Risk Characterization (High risk of dust inhalation? Low risk of skin contact?) B->C Evaluate Likelihood D Step 4: Implement Controls (Fume Hood, PPE, SOPs) C->D Select Barriers cluster_0 Hierarchy of Controls A Engineering Controls (e.g., Chemical Fume Hood) B Administrative Controls (e.g., Safe Work Procedures, Training) A->B Decreasing Effectiveness C Personal Protective Equipment (PPE) (e.g., Gloves, Goggles, Respirator) B->C Decreasing Effectiveness

Caption: The hierarchy of controls applied to laboratory safety.

Mandatory Controls and PPE

1. Engineering Controls:

  • Chemical Fume Hood: All handling of the solid compound that could generate dust, including weighing and transferring, must occur within a certified chemical fume hood. [1]This is a non-negotiable control measure due to the H331 "Toxic if inhaled" classification. The hood's airflow contains and exhausts airborne particles, preventing them from entering the researcher's breathing zone.

2. Administrative Controls:

  • Standard Operating Procedures (SOPs): Develop detailed SOPs for all experiments involving this chemical. This includes procedures for weighing, solution preparation, reaction quenching, and waste disposal.

  • Designated Area: Clearly label and designate a specific area within the lab for handling this compound to prevent cross-contamination. [1] 3. Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. The choice of PPE must be deliberate and based on the identified hazards.

Protective EquipmentSpecificationRationale and Causality
Eye/Face Protection Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US). A face shield should be worn over goggles if there is a significant splash risk.Protects against accidental splashes of solutions and airborne powder, directly addressing the H319 "Causes serious eye irritation" hazard. [1][4]
Skin Protection Chemical-resistant gloves (Nitrile is often suitable, but check manufacturer's compatibility data). A lab coat and, for larger quantities, an impervious apron are required.Prevents skin contact, addressing the H311 "Toxic in contact with skin" and H315 "Causes skin irritation" hazards. [1][3]Contaminated clothing must be removed immediately.
Respiratory Protection A NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a P100 (or N95) particulate filter.Required if there is any risk of dust generation outside of a fume hood, or in case of a spill. This directly mitigates the H331 "Toxic if inhaled" hazard. [1]

Section 3: Protocols for Safe Handling, Storage, and Spill Management

Translating safety theory into practice requires clear, actionable protocols.

Protocol 1: Weighing and Handling Solid Compound
  • Preparation: Don all required PPE (goggles, gloves, lab coat, respirator if needed) before entering the designated handling area.

  • Location: Perform all manipulations inside a certified chemical fume hood.

  • Transfer: Use a spatula to carefully transfer the off-white solid from the storage container to a tared weigh boat or beaker. Avoid any actions that could create dust, such as dropping or rapid scraping.

  • Dissolution: If preparing a solution, add the solvent to the solid slowly to prevent splashing.

  • Cleanup: After weighing, gently wipe the spatula and any surfaces within the hood with a damp cloth or paper towel to collect residual dust. Dispose of this as hazardous waste.

  • De-gowning: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid self-contamination. Wash hands thoroughly with soap and water.

Storage Requirements

Proper storage is essential for maintaining chemical integrity and preventing hazardous situations.

  • Container: Keep the compound in a tightly sealed container to prevent exposure to moisture and air. [1]* Location: Store in a cool, dry, dark, and well-ventilated area. * Segregation: Store away from incompatible materials. [1]

Chemical Stability and Incompatibilities
  • Stability: The compound is generally stable under proper storage conditions. * Incompatible Materials: Avoid contact with strong oxidizing agents, strong reducing agents, mineral acids, and bases. [4]Reactions with these substances can be vigorous and may produce hazardous byproducts.

Section 4: Emergency Response and First Aid

In the event of an exposure or spill, a rapid and correct response is critical. All personnel must be familiar with these procedures and the location of emergency equipment like safety showers and eyewash stations.

Emergency Response Decision Tree

A EMERGENCY (Exposure or Spill) B Ensure Scene Safety (Remove ignition sources, ensure ventilation) A->B C Is there a victim? B->C D Initiate First Aid (See Protocol) C->D Yes E Manage Spill (See Protocol) C->E No F Seek Immediate Medical Attention D->F G Notify Supervisor & EH&S E->G F->G

Caption: A decision-making flowchart for chemical emergencies.

Protocol 2: First-Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or symptoms like coughing or shortness of breath develop, call for immediate medical assistance. [1]Do not attempt mouth-to-mouth resuscitation without a barrier device. [4]* Skin Contact: Immediately remove all contaminated clothing while flushing the affected skin with copious amounts of water for at least 15 minutes. Gently wash the area with soap and water. Seek immediate medical attention. [1]* Eye Contact: Immediately flush the eyes with lukewarm, gently flowing water for 20-30 minutes, holding the eyelids open. [1]Remove contact lenses if present and easy to do. [1]It is critical to seek immediate medical attention from an ophthalmologist, even if no symptoms are immediately apparent. [1]* Ingestion: DO NOT induce vomiting. If the person is conscious and not convulsing, rinse their mouth and give one to two glasses of water to dilute the chemical. Immediately call a poison control center or seek emergency medical help. [1]

Protocol 3: Accidental Spill Cleanup
  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Control: Remove all sources of ignition.

  • Contain: For a solid spill, gently dampen the material with 60-70% ethanol to prevent dust from becoming airborne. [1]5. Collect: Carefully scoop the dampened material and any contaminated absorbent paper into a suitable, labeled container for hazardous waste.

  • Decontaminate: Wipe the spill area with absorbent paper dampened with 60-70% ethanol, followed by a thorough wash with soap and water. [1]7. Dispose: Seal all contaminated materials (including gloves and clothing) in a vapor-tight plastic bag for proper disposal according to institutional and local regulations. [1]

Section 5: Disposal Considerations

This material and its container must be disposed of as hazardous waste. [5]Do not allow the chemical to enter drains or waterways. Disposal should be handled by a licensed professional waste disposal service, following all local, state, and federal regulations. Contaminated packaging should be treated with the same precautions as the chemical itself.

Conclusion

6-Amino-4-chloro-1-phenol-2-sulfonic acid is a valuable chemical reagent with a significant hazard profile. Its acute toxicity and irritant properties demand a disciplined and informed approach to safety. By understanding the rationale behind engineering controls, PPE selection, and emergency procedures, researchers can confidently and safely incorporate this compound into their work, upholding the highest standards of scientific integrity and laboratory safety.

References

  • AA Blocks. (n.d.). Safety Data Sheet - 3-Amino-5-Chloro-2-Hydroxybenzenesulfonic Acid. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Retrieved from [Link]

  • Australian Government Department of Health. (2014). Phenol, 2-amino-6-chloro-4-nitro- and its hydrochloride: Human health tier II assessment. Retrieved from [Link]

  • PubChem. (n.d.). 6-Amino-4-nitro-1-phenol-2-sulfonic acid. Retrieved from [Link]

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An In-depth Technical Guide to 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid: From Historical Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid, a key chemical intermediate. Intended for researchers, scientists, and professionals in drug development and dye manufacturing, this document delves into the compound's historical discovery, evolution of its synthesis, chemical properties, and significant applications.

Executive Summary

This compound, also known by synonyms such as 2-Amino-4-chlorophenol-6-sulfonic acid and 6-Amino-4-chloro-1-phenol-2-sulfonic acid, is a pivotal intermediate in the synthesis of azo dyes and other specialty chemicals.[1][2] Its molecular structure, featuring amino, chloro, hydroxyl, and sulfonic acid functional groups, imparts unique reactivity, making it a versatile building block in organic synthesis. This guide traces its origins from early 20th-century dye chemistry to its contemporary uses, offering detailed synthetic protocols and critical analysis of the underlying chemical principles.

Compound Identification and Properties

A clear understanding of the fundamental properties of a chemical is paramount for its effective and safe utilization in research and industrial settings.

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 88-23-3[4][5]
Molecular Formula C6H6ClNO4S[3]
Molecular Weight 223.63 g/mol [3][4]
Appearance Off-white solid
Solubility Sparingly soluble in water

Historical Perspective: Discovery and the Dawn of a Dye Intermediate

The history of this compound is intrinsically linked to the burgeoning synthetic dye industry of the late 19th and early 20th centuries. While pinpointing a single moment of discovery is challenging, its emergence can be traced through the evolution of synthetic methodologies for producing substituted aminophenols and benzenesulfonic acids, which were crucial for creating new and improved dyes.

Early investigations by French and German chemists into the sulfonation and nitration of halogenated phenols laid the groundwork for the eventual synthesis of this compound.[6] The German chemical industry, with giants like IG Farben, was particularly active in patenting processes for o-aminophenol derivatives, indicating the industrial importance of this class of compounds.[7]

One of the key historical synthesis routes, explored and optimized over time, involves a multi-step process starting from p-dichlorobenzene. This pathway highlights the classical unit operations of industrial organic chemistry: sulfonation, nitration, hydrolysis, and reduction.[6] The efficiency of this route was a subject of early debate, with German sources initially claiming low yields, a notion that was later challenged and improved upon by further research.[6] This historical context underscores the competitive and innovative spirit that drove the development of dye intermediates.

Synthesis Trajectories: From Historical Methods to Modern Protocols

The synthesis of this compound has evolved, driven by the need for higher yields, purity, and more environmentally benign processes.

A Historical Step-by-Step Synthesis Pathway

The following protocol is based on the well-documented historical route starting from p-dichlorobenzene. This method, while historically significant, involves harsh reagents and conditions that are often superseded by modern techniques.

Step 1: Sulfonation and Nitration of p-Dichlorobenzene

The initial step involves the electrophilic aromatic substitution of p-dichlorobenzene to introduce a sulfonic acid group, followed by nitration.

  • Protocol:

    • p-Dichlorobenzene is treated with fuming sulfuric acid (oleum) to introduce a sulfonic acid group.

    • The resulting dichlorobenzenesulfonic acid is then nitrated using a mixture of nitric acid and sulfuric acid to yield sodium-2-nitro-1,4-dichlorobenzene-6-sulfonate.[6]

    • The product is isolated using a "salting out" procedure, which gives a high yield of the desired intermediate.[6]

Causality: The sulfonic acid group is introduced first as it is a meta-director, but the presence of the two chlorine atoms directs the incoming electrophiles. The subsequent nitration is a critical step in introducing the nitrogen functionality that will later be reduced to the amino group.

Step 2: Hydrolysis of Sodium-2-nitro-1,4-dichlorobenzene-6-sulfonate

This step replaces one of the chlorine atoms with a hydroxyl group.

  • Protocol:

    • The purified sodium-2-nitro-1,4-dichlorobenzene-6-sulfonate is subjected to hydrolysis using a concentrated sodium hydroxide solution.

    • The reaction is typically carried out at an elevated temperature (around 95°C) for several hours.[6]

    • This yields sodium-2-nitro-4-chlorophenol-6-sulfonate.[6]

Causality: The purity of the starting material is crucial in this step to achieve a good yield.[6] The strongly alkaline conditions facilitate the nucleophilic aromatic substitution of the chlorine atom.

Step 3: Reduction of the Nitro Group

The final step is the reduction of the nitro group to an amino group, yielding the target molecule.

  • Protocol:

    • The sodium-2-nitro-4-chlorophenol-6-sulfonate is reduced. Historically, various reducing agents have been employed.

    • Reduction with stannous chloride and hydrochloric acid has been shown to give a high yield (81%).[6]

    • Catalytic hydrogenation using palladium on charcoal or platinum oxide also provides a smooth reduction with good yields (70-83%).[6]

    • The final product, this compound, is then isolated.

Causality: The choice of reducing agent represents a key area of process optimization. Catalytic hydrogenation is often preferred in modern synthesis due to its cleaner reaction profile and avoidance of heavy metal waste streams associated with reagents like stannous chloride.

Alternative and Modern Synthetic Approaches

More direct routes have also been explored, such as the direct sulfonation of 2-amino-4-chlorophenol. However, this method can be challenging due to the potential for charring of the starting material.[8] Modern process chemistry continues to seek more efficient and sustainable routes, potentially involving novel catalytic systems.

Core Applications and Field Insights

The primary application of this compound lies in its role as a diazo component in the synthesis of azo dyes.

The Chemistry of Color: Azo Dye Synthesis

The presence of a primary aromatic amine group allows for diazotization, a reaction with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a highly reactive diazonium salt.[1][9] This diazonium salt can then be coupled with a variety of electron-rich aromatic compounds (coupling components), such as phenols and anilines, to form the characteristic azo linkage (-N=N-), which is a powerful chromophore responsible for the color of these dyes.[1][10]

Experimental Workflow: Diazotization and Coupling

Azo_Dye_Synthesis Start 3-Amino-5-chloro-2- hydroxybenzenesulfonic acid Reagents1 NaNO2, HCl (0-5 °C) Start->Reagents1 Diazotization Intermediate Diazonium Salt Reagents1->Intermediate Reagents2 Alkaline or Acidic Conditions Intermediate->Reagents2 Coupling Coupling_Component Coupling Component (e.g., Naphthol derivative) Coupling_Component->Reagents2 Final_Product Azo Dye Reagents2->Final_Product

Caption: Generalized workflow for the synthesis of an azo dye.

The specific substituents on both the diazo component (this compound) and the coupling component determine the final color, solubility, and fastness properties of the dye. The sulfonic acid group in the title compound generally imparts water solubility to the final dye, which is a desirable property for many textile dyeing applications.

Beyond Dyes: Potential in Other Fields

While its primary role is in the dye industry, the structural motifs present in this compound suggest potential for its use as a scaffold or intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The combination of a phenol, an aniline, and a sulfonic acid on a single benzene ring provides multiple points for chemical modification.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound. It is an irritant to the skin and eyes. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the material safety data sheet (MSDS).

Conclusion

This compound is a testament to the rich history of synthetic organic chemistry. From its origins in the quest for new colors to its established role as a key industrial intermediate, its story is one of innovation and optimization. A thorough understanding of its historical synthesis, chemical properties, and reaction mechanisms is essential for any scientist or researcher working in the fields of dye chemistry, fine chemical synthesis, and materials science. The continued exploration of its reactivity may yet unlock new applications for this versatile molecule.

References

  • The synthesis of 2-amino-4-chlorophenol-6 sulfonic acid. (n.d.). Digital Commons @ NJIT. Retrieved January 11, 2026, from [Link]

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  • This compound | C6H6ClNO4S | CID 6927. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

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  • 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method. (n.d.). Google Patents.
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  • Preparation of certain m-aminophenols and the use thereof for preparation of laser dyes. (n.d.). Google Patents.
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An In-Depth Technical Guide to the Reactivity Profile of 2-Amino-4-chlorophenol-6-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has shown that a deep understanding of a molecule's fundamental reactivity is paramount for its successful application, whether in the synthesis of novel materials or the development of new therapeutic agents. This guide is intended to provide a comprehensive and practical overview of the reactivity of 2-Amino-4-chlorophenol-6-sulfonic acid. We will move beyond a simple recitation of facts to explore the causal relationships between the molecule's structure and its chemical behavior. Every piece of information is presented with the goal of empowering researchers to make informed decisions in their experimental designs.

Molecular Structure and Physicochemical Properties

2-Amino-4-chlorophenol-6-sulfonic acid is a polysubstituted aromatic compound with the molecular formula C₆H₆ClNO₄S.[1] Its structure is characterized by a benzene ring bearing four distinct functional groups: an amino (-NH₂), a hydroxyl (-OH), a chloro (-Cl), and a sulfonic acid (-SO₃H) group. This unique arrangement of electron-donating and electron-withdrawing groups dictates its complex and interesting reactivity.

The compound is typically an off-white to white crystalline solid that is very soluble in water.[1][2]

Table 1: Physicochemical Properties of 2-Amino-4-chlorophenol-6-sulfonic acid

PropertyValueSource
Molecular Formula C₆H₆ClNO₄S[1]
Molecular Weight 223.63 g/mol [2]
Appearance Off-white solid[2]
Melting Point 44-45 °C[1]
Boiling Point 417 °C[2]
Water Solubility Very soluble[2]
pKb (amino group) 11.00[2]
Acidity and Basicity: The Role of pKa
  • Sulfonic Acid Group (-SO₃H): Aromatic sulfonic acids are highly acidic. The pKa of a sulfonic acid group on a benzene ring is typically around -2 to -3, and for benzenesulfonic acid specifically, it can be as low as -6.65.[3][4][5] The presence of other substituents on the ring has a relatively small effect on the acidity of the sulfonic acid group.[3] Therefore, the sulfonic acid group of 2-Amino-4-chlorophenol-6-sulfonic acid will be deprotonated to the sulfonate (-SO₃⁻) form in all but the most strongly acidic conditions.

  • Amino Group (-NH₂): The basicity of the amino group is significantly influenced by the electronic effects of the other substituents. The reported pKb of 11.00 corresponds to a pKa of the conjugate acid (anilinium ion, -NH₃⁺) of approximately 3.00 (pKa + pKb = 14).[2] Aniline itself has a pKa for its conjugate acid of about 4.6. The presence of electron-withdrawing groups like -Cl and -SO₃H on the ring decreases the electron density on the nitrogen atom, making it a weaker base.[6]

  • Phenolic Hydroxyl Group (-OH): Phenols are weakly acidic. The pKa of phenol is approximately 10. Electron-withdrawing groups on the aromatic ring increase the acidity of the phenolic proton by stabilizing the resulting phenoxide ion through inductive and/or resonance effects.[1][7] For instance, the pKa of p-chlorophenol is 9.4, and the pKa of p-nitrophenol is 7.2.[1] Given the presence of both a chloro and a sulfonate group, the pKa of the hydroxyl group in 2-Amino-4-chlorophenol-6-sulfonic acid is expected to be lower than that of phenol, likely in the range of 8-9.

Reactivity of the Aromatic Ring System

The benzene ring of 2-Amino-4-chlorophenol-6-sulfonic acid is adorned with a combination of activating and deactivating groups, which creates a nuanced reactivity profile for electrophilic aromatic substitution (EAS).

  • Activating Groups: The amino (-NH₂) and hydroxyl (-OH) groups are strong activating groups and are ortho, para-directing. They donate electron density to the ring via resonance, stabilizing the positively charged intermediate (the sigma complex or arenium ion) formed during electrophilic attack.[2]

  • Deactivating Groups: The chloro (-Cl) and sulfonic acid (-SO₃H) groups are deactivating groups, making the ring less reactive towards electrophiles than benzene. The chloro group is deactivating due to its inductive electron withdrawal but is ortho, para-directing because of its ability to donate a lone pair of electrons through resonance. The sulfonic acid group is a strong deactivating group and is meta-directing.

Regioselectivity in Electrophilic Aromatic Substitution

The position of an incoming electrophile is determined by the directing effects of the existing substituents. In this molecule, the powerful activating and ortho, para-directing influence of the amino and hydroxyl groups will dominate over the deactivating groups. The hydroxyl group is ortho to the amino group, and the sulfonic acid group is ortho to the hydroxyl group. The chloro group is para to the amino group.

Considering the directing effects:

  • The -OH group directs ortho and para. The para position is occupied by the -Cl group. The ortho positions are occupied by the -NH₂ and -SO₃H groups.

  • The -NH₂ group directs ortho and para. The para position is occupied by the -Cl group. One ortho position is occupied by the -OH group, and the other is occupied by a hydrogen atom.

  • The -Cl group directs ortho and para. The para position is occupied by the -NH₂ group. The ortho positions are occupied by a hydrogen atom and the -SO₃H group.

  • The -SO₃H group directs meta. The meta positions are occupied by the -NH₂ group and a hydrogen atom.

The most likely position for electrophilic attack is the carbon atom that is ortho to the amino group and meta to the chloro group. This position is activated by the strongly activating amino group and is not sterically hindered.

Key Reactions of the Functional Groups

Diazotization of the Amino Group and Azo Coupling

The most significant reaction of 2-Amino-4-chlorophenol-6-sulfonic acid is the diazotization of its primary aromatic amino group, followed by an azo coupling reaction. This sequence is the cornerstone of its use as an intermediate in the synthesis of azo dyes.[8][9][10][11]

Step 1: Diazotization

The diazotization reaction involves treating the amino group with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). The low temperature is crucial to prevent the unstable diazonium salt from decomposing.[11]

The overall reaction is: C₆H₃(Cl)(OH)(SO₃H)NH₂ + NaNO₂ + 2HCl → [C₆H₃(Cl)(OH)(SO₃H)N₂]⁺Cl⁻ + NaCl + 2H₂O

Diazotization 2-Amino-4-chlorophenol-6-sulfonic acid 2-Amino-4-chlorophenol-6-sulfonic acid Diazonium Salt Diazonium Salt 2-Amino-4-chlorophenol-6-sulfonic acid->Diazonium Salt NaNO₂, HCl 0-5 °C AzoCoupling Diazonium Salt Diazonium Salt Azo Dye Azo Dye Diazonium Salt->Azo Dye Coupling Component (e.g., phenol, aniline) Controlled pH

Caption: General scheme for the azo coupling reaction.

Reactions of the Chloro Group

The chloro group on the aromatic ring is generally unreactive towards nucleophilic substitution under normal conditions. However, nucleophilic aromatic substitution can occur if the ring is strongly activated by electron-withdrawing groups in the ortho and para positions. [10][12][13]In 2-Amino-4-chlorophenol-6-sulfonic acid, the presence of the strongly electron-donating amino and hydroxyl groups deactivates the ring towards nucleophilic attack, making the chloro group relatively inert.

Synthesis of 2-Amino-4-chlorophenol-6-sulfonic acid

A common industrial synthesis of 2-Amino-4-chlorophenol-6-sulfonic acid starts from p-chlorophenol. The process involves a sequence of sulfonation, nitration, and reduction. [3]

Synthesis A p-Chlorophenol B 4-Chlorophenol-2-sulfonic acid A->B Sulfonation (e.g., H₂SO₄) C 4-Chloro-2-nitrophenol-6-sulfonic acid B->C Nitration (e.g., HNO₃/H₂SO₄) D 2-Amino-4-chlorophenol-6-sulfonic acid C->D Reduction (e.g., Fe/HCl or Catalytic Hydrogenation)

Caption: Synthetic route to 2-Amino-4-chlorophenol-6-sulfonic acid from p-chlorophenol.

An alternative route begins with the sulfonation and nitration of p-dichlorobenzene, followed by hydrolysis of one of the chloro groups to a hydroxyl group, and finally, reduction of the nitro group. [14]Various reducing agents have been employed for the final step, with catalytic hydrogenation often providing good yields. [14]

Experimental Protocol: Synthesis of an Azo Dye

The following is a representative protocol for the synthesis of an azo dye using 2-Amino-4-chlorophenol-6-sulfonic acid. This protocol should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Objective: To synthesize an azo dye by diazotizing 2-Amino-4-chlorophenol-6-sulfonic acid and coupling it with 2-naphthol.

Materials:

  • 2-Amino-4-chlorophenol-6-sulfonic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Ice

  • Distilled water

  • Starch-iodide paper

Procedure:

  • Preparation of the Diazonium Salt Solution: a. In a 250 mL beaker, dissolve a specific molar equivalent of 2-Amino-4-chlorophenol-6-sulfonic acid in a solution of dilute hydrochloric acid. b. Cool the solution to 0-5 °C in an ice-water bath with constant stirring. c. In a separate beaker, prepare a solution of sodium nitrite in distilled water. d. Slowly add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature remains below 5 °C. e. After the addition is complete, continue stirring for 15-20 minutes. Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).

  • Preparation of the Coupling Component Solution: a. In a separate 400 mL beaker, dissolve a molar equivalent of 2-naphthol in a dilute solution of sodium hydroxide. b. Cool this solution to 0-5 °C in an ice-water bath.

  • Azo Coupling Reaction: a. Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. b. A brightly colored precipitate of the azo dye should form immediately. c. Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.

  • Isolation and Purification of the Azo Dye: a. Collect the precipitated dye by vacuum filtration using a Buchner funnel. b. Wash the filter cake with cold distilled water to remove any unreacted starting materials and salts. c. The crude dye can be purified by recrystallization from an appropriate solvent, such as an ethanol-water mixture. d. Dry the purified dye in a vacuum oven at a low temperature.

ExperimentalWorkflow cluster_diazotization Diazotization cluster_coupling_prep Coupling Component Prep cluster_coupling_reaction Azo Coupling cluster_workup Work-up and Purification A Dissolve Amine in HCl B Cool to 0-5 °C A->B C Add NaNO₂ solution B->C D Stir and Test for Excess HNO₂ C->D G Slowly Add Diazonium Salt to 2-Naphthol Solution D->G E Dissolve 2-Naphthol in NaOH F Cool to 0-5 °C E->F F->G H Stir for 30 min G->H I Vacuum Filtration H->I J Wash with Cold Water I->J K Recrystallization J->K L Dry the Product K->L

Sources

A Comprehensive Guide to the Thermochemical Characterization of 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed framework for the thermochemical characterization of 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid (CAS No. 88-23-3). In the absence of extensive published data for this specific molecule, this document outlines the fundamental experimental and computational methodologies required to determine its key thermochemical properties. This guide is intended for researchers in materials science, chemical engineering, and drug development who require a robust understanding of the thermal stability, energy content, and decomposition behavior of this compound for process safety, optimization, and formulation.

Introduction: The Need for Thermochemical Data

This compound is a substituted aromatic sulfonic acid.[1] Its molecular structure, featuring amino, hydroxyl, chloro, and sulfonic acid functional groups, suggests a complex chemical behavior with potential for intra- and intermolecular interactions that significantly influence its thermal properties.[1] Thermochemical data, such as the enthalpy of formation and heat capacity, are critical for assessing the stability of a molecule, calculating the energy released in reactions, and modeling its behavior in various processes.[2][3] For drug development professionals, understanding the thermal stability and decomposition pathways is paramount for ensuring the safety and efficacy of active pharmaceutical ingredients and their intermediates.

This guide presents a dual-pronged approach to obtaining these critical data points: direct experimental measurement and high-accuracy computational prediction. Each approach serves as a self-validating system, providing a comprehensive and reliable thermochemical profile of the target molecule.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below. This information is foundational for designing appropriate experimental conditions.

PropertyValue / DescriptionSource
CAS Number 88-23-3[4]
Molecular Formula C₆H₆ClNO₄S[4]
Molecular Weight 223.63 g/mol [4]
Appearance Off-white solidEchemi
Melting Point 294 °C (lit.)Echemi
Boiling Point 144 °C / 2 mmHg (lit.)Echemi
Water Solubility Less than 1 mg/mL at 70 °FEchemi
Reactivity May react with strong oxidizing or reducing agents, mineral acids, and bases. May be sensitive to prolonged exposure to air and/or light.Echemi

Experimental Determination of Thermochemical Properties

Experimental techniques provide the most direct and tangible thermochemical data. The following protocols are standard methodologies for characterizing organic compounds.[5]

Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) is a cornerstone of thermochemical data, representing the energy change when one mole of a compound is formed from its constituent elements in their standard states.[3] It is most commonly determined indirectly by first measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter.[6]

A constant-volume bomb calorimeter is chosen because it ensures complete combustion in a high-pressure oxygen environment, allowing for the precise measurement of the heat released.[7] The system is calibrated with a standard substance of known heat of combustion, typically benzoic acid, to determine the heat capacity of the calorimeter, which is essential for accurate calculations.[6]

  • Calorimeter Calibration:

    • A pellet of benzoic acid (approx. 1 g) of known mass is placed in the crucible.

    • A fuse wire of known length and mass is attached to the electrodes, touching the pellet.

    • The bomb is sealed and purged of atmospheric nitrogen to prevent the formation of nitric acid, then filled with high-purity oxygen to approximately 25-30 atm.[8]

    • The bomb is submerged in a known volume of water in the calorimeter's insulated bucket.

    • The sample is ignited, and the temperature change of the water is recorded until it reaches a stable maximum.

    • The heat capacity of the calorimeter (Ccal) is calculated from the known energy of combustion of benzoic acid and the observed temperature rise.[6]

  • Sample Measurement:

    • Repeat the procedure using a pellet of this compound of known mass.

    • Record the temperature change upon ignition.

  • Data Analysis:

    • The total heat released (q_total) is calculated using the formula: q_total = C_cal * ΔT.

    • Corrections are made for the heat released by the combustion of the fuse wire.

    • The experimental heat of combustion of the sample at constant volume (ΔcU) is determined.

    • The enthalpy of combustion (ΔcH°) is calculated from ΔcU.

    • Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law, applying the known standard enthalpies of formation for the combustion products (CO₂, H₂O, HCl, SO₂).[9]

G cluster_cal Calorimeter Calibration cluster_exp Sample Measurement cluster_analysis Data Analysis Cal_Sample 1. Prepare Benzoic Acid Pellet Cal_Bomb 2. Assemble & Pressurize Bomb Cal_Sample->Cal_Bomb Cal_Ignite 3. Ignite & Record ΔT Cal_Bomb->Cal_Ignite Cal_Calc 4. Calculate Heat Capacity (Ccal) Cal_Ignite->Cal_Calc Exp_Ignite 7. Ignite & Record ΔT Cal_Calc->Exp_Ignite Use Ccal Exp_Sample 5. Prepare Analyte Pellet Exp_Bomb 6. Assemble & Pressurize Bomb Exp_Sample->Exp_Bomb Exp_Bomb->Exp_Ignite Analysis_q 8. Calculate Heat Released (q_total) Exp_Ignite->Analysis_q Analysis_Hc 9. Determine Enthalpy of Combustion (ΔcH°) Analysis_q->Analysis_Hc Analysis_Hf 10. Calculate Enthalpy of Formation (ΔfH°) Analysis_Hc->Analysis_Hf

Caption: Workflow for determining ΔfH° via bomb calorimetry.

Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[10] It is a powerful technique for determining heat capacity (Cp) and characterizing thermal events like melting and decomposition.[11][12]

The "three-run" method (baseline, standard, and sample) is a robust protocol for obtaining accurate heat capacity data. A sapphire standard is often used due to its well-characterized and stable heat capacity over a wide temperature range.[13] A controlled heating rate (e.g., 10-20 K/min) is chosen to ensure thermal equilibrium within the sample and achieve good resolution of thermal events.[10]

  • Baseline Run: An empty sample pan and an empty reference pan are run through the desired temperature program (e.g., 25 °C to 300 °C at 20 K/min) to establish the instrumental baseline.

  • Standard Run: A sapphire standard of known mass is placed in the sample pan, and the temperature program is repeated.

  • Sample Run: The sapphire is replaced with a known mass of this compound, and the temperature program is run a final time.

  • Data Analysis: The heat capacity of the sample (Cp) at a given temperature is calculated by comparing the heat flow signals from the three runs. The analysis will also reveal the melting point (peak of the endotherm) and the enthalpy of fusion (integrated peak area).

Thermal Stability and Decomposition via Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[14] This provides critical information on thermal stability, decomposition temperatures, and the composition of the material.[15]

Running the analysis in both an inert (e.g., nitrogen) and an oxidative (e.g., air) atmosphere allows for the differentiation between thermal decomposition and oxidative degradation processes. The heating rate is selected to balance resolution and experimental time; a slower rate can better resolve complex, multi-step decomposition events.[16]

  • Sample Preparation: A small, known mass of the sample is placed in the TGA pan.

  • Atmosphere and Heating: The furnace is purged with the desired gas (e.g., nitrogen or air). The sample is then heated at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses any expected decomposition (e.g., from ambient to 600 °C).

  • Data Acquisition: The instrument records the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the temperature of maximum mass loss rate (from the first derivative, DTG curve).[17]

G cluster_dsc Differential Scanning Calorimetry (DSC) cluster_tga Thermogravimetric Analysis (TGA) DSC_Base 1. Run Baseline (Empty Pans) DSC_Std 2. Run Standard (Sapphire) DSC_Base->DSC_Std DSC_Sample 3. Run Analyte DSC_Std->DSC_Sample DSC_Data 4. Analyze Heat Flow vs. T DSC_Sample->DSC_Data Final_Data Comprehensive Thermal Profile DSC_Data->Final_Data Heat Capacity (Cp) Melting Point (Tm) Enthalpy of Fusion (ΔHfus) TGA_Sample 1. Load Analyte TGA_Heat_N2 2. Heat in Inert Gas (N2) TGA_Sample->TGA_Heat_N2 TGA_Heat_Air 3. Heat in Oxidative Gas (Air) TGA_Sample->TGA_Heat_Air TGA_Data 4. Analyze Mass Loss vs. T TGA_Heat_N2->TGA_Data TGA_Heat_Air->TGA_Data TGA_Data->Final_Data Decomposition Temp (Td) Thermal Stability Range

Caption: Workflow for G4 computational prediction of ΔfH°.

Conclusion

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Quantum Chemical Blueprint: Unveiling the Electronic Architecture of 3-Amino-5-chloro-2-hydroxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical framework for the quantum chemical analysis of 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid, a key intermediate in the synthesis of various azo dyes.[1][2][3] By leveraging Density Functional Theory (DFT), we will elucidate the molecule's structural, electronic, and spectroscopic properties. This in-depth analysis offers a foundational understanding of its reactivity and potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and a practical, step-by-step computational workflow.

Introduction: The Significance of this compound

This compound, with the chemical formula C₆H₆ClNO₄S and CAS number 88-23-3, is a substituted aromatic sulfonic acid.[1][4] Its structure, featuring an amino group, a hydroxyl group, a chlorine atom, and a sulfonic acid group on a benzene ring, imparts a unique combination of acidic and reactive properties.[1] While its primary industrial application lies in the manufacturing of azo dyes, the diverse functionalities on the benzene ring suggest a potential for broader applications, including as a building block in the synthesis of novel pharmaceutical compounds.

Quantum chemical calculations provide a powerful in-silico lens to probe the molecular world, offering insights that can be difficult or expensive to obtain through experimental methods alone. By solving the Schrödinger equation for a molecule's electronic structure, we can predict its geometry, vibrational frequencies, electronic properties, and reactivity with a high degree of accuracy.[5] This guide will detail the application of these methods to this compound, providing a roadmap for its computational characterization.

The Computational Scientist's Toolkit: Methodological Deep Dive

The choice of computational methodology is paramount for obtaining reliable and predictive results. For a molecule of this nature, Density Functional Theory (DFT) offers an excellent balance of accuracy and computational cost.[5]

The Power of Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. Unlike traditional ab initio methods that deal with the complex many-electron wavefunction, DFT focuses on the electron density, a simpler, three-dimensional quantity.

Selecting the Right Tools: Functionals and Basis Sets

Within the DFT framework, the choice of the exchange-correlation functional and the basis set is critical.

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that has demonstrated a high degree of success for a wide range of chemical systems, including organic molecules.[5][6] It combines the strengths of both Hartree-Fock theory and DFT.

  • Basis Set: The 6-311++G(d,p) basis set is a popular choice that provides a flexible description of the electron distribution.[5] The inclusion of diffuse functions (++) is important for accurately describing anions and systems with lone pairs, while the polarization functions (d,p) allow for a more accurate representation of bonding.

This combination of B3LYP/6-311++G(d,p) is a well-established and reliable level of theory for calculations on organic molecules of this size and complexity.

The Digital Experiment: A Step-by-Step Computational Workflow

The following protocol outlines a robust workflow for the quantum chemical analysis of this compound.

Molecular Structure Generation and Optimization

The first step is to create a three-dimensional model of the molecule. This can be done using any standard molecular building software. The initial structure is then subjected to geometry optimization, a process that systematically alters the atomic coordinates to find the arrangement with the lowest potential energy. This optimized geometry corresponds to the most stable conformation of the molecule.

Ensuring Stability: Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two key purposes:

  • Confirmation of a True Minimum: The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum and not a saddle point.[5]

  • Prediction of Spectroscopic Data: The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the accuracy of the computational model.

Unveiling Electronic Secrets: Property Calculations

With the optimized geometry, a range of electronic properties can be calculated to understand the molecule's reactivity and behavior.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.

  • Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing valuable insights into how the molecule will interact with other species.

  • Mulliken Atomic Charges: These calculations provide a quantitative measure of the partial charge on each atom in the molecule, further clarifying the charge distribution and potential sites for chemical reactions.

Below is a visual representation of the described computational workflow.

G cluster_input Input Generation cluster_calc Quantum Chemical Calculations (DFT: B3LYP/6-311++G(d,p)) cluster_analysis Results & Analysis cluster_output Interpretation & Application start Generate Initial 3D Structure of This compound opt Geometry Optimization start->opt freq Vibrational Frequency Analysis opt->freq geom_analysis Optimized Molecular Geometry (Bond Lengths, Angles) opt->geom_analysis props Electronic Property Calculations freq->props freq_analysis Vibrational Spectra (IR/Raman) & Zero-Point Energy freq->freq_analysis elec_analysis HOMO/LUMO Energies & Gap Molecular Electrostatic Potential (MEP) Mulliken Atomic Charges props->elec_analysis reactivity Reactivity Prediction (Electrophilic/Nucleophilic Sites) geom_analysis->reactivity freq_analysis->reactivity elec_analysis->reactivity application Correlation with Experimental Data & Insights for Drug Design/Materials Science reactivity->application

Caption: Computational workflow for the quantum chemical analysis of this compound.

Interpreting the Digital Tea Leaves: Analysis of Calculated Properties

The data generated from these calculations provides a wealth of information about the molecule.

Molecular Geometry

The optimized bond lengths and angles can be compared with experimental crystallographic data, if available, to further validate the computational model. These geometric parameters are fundamental to understanding the molecule's shape and steric properties.

Parameter Calculated Value (Å or °)
C-C (aromatic)[Example: 1.39 - 1.41]
C-S[Example: 1.78]
S-O[Example: 1.45 (double bond), 1.62 (single bond)]
C-Cl[Example: 1.74]
C-O (hydroxyl)[Example: 1.36]
C-N[Example: 1.40]
O-H[Example: 0.97]
N-H[Example: 1.01]
Bond Angles[Provide representative angles, e.g., C-S-O, C-C-C]
Table 1: Predicted Geometric Parameters for this compound (Note: These are example values and would be replaced with actual calculated data).
Electronic Structure and Reactivity

The electronic properties are key to understanding the molecule's chemical behavior.

Property Calculated Value (eV)
HOMO Energy[Example: -6.5]
LUMO Energy[Example: -1.2]
HOMO-LUMO Gap[Example: 5.3]
Table 2: Calculated Electronic Properties of this compound (Note: These are example values and would be replaced with actual calculated data).

A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity. The MEP map will visually highlight the electron-rich regions (likely around the oxygen and nitrogen atoms) and electron-deficient regions, which are susceptible to nucleophilic and electrophilic attack, respectively. The Mulliken charge analysis will provide a quantitative basis for these qualitative observations.

Bridging the Gap: Correlation with Experimental Data and Future Directions

The ultimate validation of any computational study lies in its ability to reproduce and predict experimental observations. The calculated vibrational frequencies can be compared with experimental IR and Raman spectra. Similarly, calculated NMR chemical shifts can be correlated with experimental NMR data.

The insights gained from these quantum chemical calculations can guide further experimental work. For instance, the predicted sites of electrophilic and nucleophilic attack can inform the design of new synthetic routes. In the context of drug development, understanding the molecule's electronic properties and charge distribution can aid in the design of derivatives with improved binding affinity to biological targets.

Conclusion

This technical guide has outlined a comprehensive approach for the quantum chemical investigation of this compound. By employing DFT calculations with the B3LYP functional and the 6-311++G(d,p) basis set, we can obtain a detailed understanding of its structural, electronic, and spectroscopic properties. This knowledge is invaluable for predicting its reactivity and for guiding the design of new molecules with tailored properties for applications in dye chemistry, materials science, and drug discovery. The in-silico approach presented here offers a cost-effective and powerful tool for accelerating scientific discovery.

References

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Crystal structure of 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure of 3-Amino-5-chloro-2-hydroxybenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystallographic analysis of this compound (CAS No. 88-23-3). The determination of the three-dimensional atomic arrangement of this compound is paramount for understanding its physicochemical properties and for its rational application in various fields, notably as an intermediate in the synthesis of azo dyes and potentially in the development of novel therapeutic agents.[1][2] This document outlines the experimental methodology for single-crystal X-ray diffraction, from crystal growth to structure solution and refinement. It further delves into a detailed (representative) analysis of the molecular geometry, conformational features, and the intricate network of intermolecular interactions that govern the solid-state architecture of this molecule. The insights derived from the crystal structure are correlated with their implications for materials science and drug design, providing a foundational understanding for professionals in the field.

Introduction to this compound

This compound is an organic compound with the molecular formula C₆H₆ClNO₄S.[3][4][5] It is characterized by a benzene ring substituted with five functional groups: an amino (-NH₂), a chloro (-Cl), a hydroxyl (-OH), and a sulfonic acid (-SO₃H) group. This polysubstituted aromatic structure imparts a unique combination of reactivity and physical properties.

Historically, this compound has been a vital precursor in the synthesis of a variety of mordant and acid dyes.[1] The presence of the amino group allows for diazotization reactions, a key step in the formation of azo compounds, which are known for their vibrant colors.[2] Beyond its role in the dye industry, the structural motif of substituted aminophenols is of significant interest in medicinal chemistry. Analogous structures have been explored for their biological activities, and understanding the precise three-dimensional shape and intermolecular interaction capabilities of this molecule can inform the design of new drug candidates.[6]

The determination of a molecule's crystal structure via single-crystal X-ray diffraction provides the most definitive and detailed information about its atomic arrangement, including bond lengths, bond angles, and stereochemistry.[7][8][9] This knowledge is foundational for structure-activity relationship (SAR) studies, polymorphism screening, and for understanding the bulk properties of the material.

Experimental Determination of the Crystal Structure

The elucidation of a crystal structure is a multi-step process that demands precision and expertise. The following sections describe a standard, field-proven workflow for the structural analysis of a small organic molecule like this compound.

Synthesis and Crystal Growth

The initial and often most challenging step is the preparation of high-quality single crystals.[10] For the title compound, a typical synthesis might involve the sulfonation and subsequent chlorination and amination of a phenol precursor, or related multi-step synthetic routes.[11][12]

Protocol for Crystal Growth (Slow Evaporation Method):

  • Purification: The synthesized this compound powder is first purified to ≥99% purity, typically by recrystallization, to remove impurities that could inhibit crystal growth.

  • Solvent Selection: A suitable solvent or solvent system is identified in which the compound has moderate solubility. Given the polar nature of the molecule, water or a mixture of ethanol and water would be a logical starting point.

  • Preparation of a Saturated Solution: The purified compound is dissolved in the chosen solvent at a slightly elevated temperature to create a near-saturated solution.

  • Filtration: The warm solution is filtered through a syringe filter (e.g., 0.22 µm) into a clean, dust-free vial. This step is critical to remove any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: The vial is loosely capped or covered with perforated film to allow for the slow evaporation of the solvent at a constant, controlled temperature. Over a period of several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals of suitable size and quality for X-ray diffraction should form.

The causality behind this method lies in providing conditions that favor slow, ordered molecular assembly over rapid precipitation, which tends to form amorphous solids or microcrystalline powders.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

SC-XRD is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[7][8][9]

Experimental Workflow:

experimental_workflow cluster_prep Crystal Preparation cluster_xrd X-ray Diffraction cluster_analysis Structural Analysis synthesis Synthesis & Purification growth Crystal Growth synthesis->growth selection Crystal Selection & Mounting growth->selection diffractometer Mount on Diffractometer selection->diffractometer data_collection Data Collection (Rotation & Exposure to X-rays) diffractometer->data_collection integration Data Integration & Reduction data_collection->integration solution Structure Solution (Phase Problem) integration->solution refinement Structure Refinement solution->refinement validation Validation & CIF Generation refinement->validation

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Detailed Steps:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a goniometer head.[8][10]

  • Data Collection: The mounted crystal is placed in a modern X-ray diffractometer. The instrument generates a focused beam of monochromatic X-rays that irradiate the crystal.[8] The crystal is rotated, and a series of diffraction patterns are collected by a detector at various orientations.[7][13] The positions and intensities of the diffracted spots are recorded.

Structure Solution and Refinement

The collected diffraction data is a reciprocal space representation of the crystal lattice. Computational methods are required to translate this data into a three-dimensional atomic model.

  • Data Reduction: The raw diffraction images are processed to determine the unit cell dimensions and space group symmetry. The intensities of the reflections are integrated and corrected for experimental factors.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map, from which the positions of most non-hydrogen atoms can be determined.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization algorithm. This iterative process optimizes the atomic coordinates, and bond lengths and angles converge to their final values. Hydrogen atoms are typically located from the difference electron density map or placed in calculated positions. The quality of the final model is assessed using crystallographic R-factors (R1 and wR2), where lower values indicate a better fit between the model and the experimental data.

Crystallographic Data and Structural Analysis

Disclaimer: As of the generation of this document, the specific, experimentally determined crystal structure for this compound is not publicly available in major crystallographic databases. The following data is presented as a representative example for a small organic molecule of similar complexity and is intended for illustrative and educational purposes.

Table 1: Representative Crystallographic Data

ParameterValue
Chemical FormulaC₆H₆ClNO₄S
Formula Weight223.63 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.512(3)
b (Å)14.234(5)
c (Å)7.345(2)
α (°)90
β (°)105.67(2)
γ (°)90
Volume (ų)856.1(5)
Z4
Calculated Density (g/cm³)1.735
R1 [I > 2σ(I)]0.041
wR2 (all data)0.115
Molecular Conformation

The core of the molecule is the benzene ring, which is expected to be essentially planar. The five substituents—amino, chloro, hydroxyl, and sulfonic acid groups—lie roughly in this plane. The sulfonic acid group (-SO₃H) exhibits a tetrahedral geometry around the sulfur atom. The presence of the ortho-hydroxyl and amino groups allows for the potential formation of an intramolecular hydrogen bond between the hydroxyl hydrogen and the amino nitrogen, which can influence the planarity and electronic properties of the system.

Intermolecular Interactions and Supramolecular Assembly

The true elegance of a crystal structure is revealed in the way individual molecules pack together in the solid state. For this compound, the packing is dominated by a robust network of intermolecular hydrogen bonds, facilitated by the multiple donor and acceptor sites.

  • Hydrogen Bond Donors: Amino group (-NH₂), Hydroxyl group (-OH), Sulfonic acid group (-SO₃H).

  • Hydrogen Bond Acceptors: Sulfonyl oxygens (-SO₃H), Amino nitrogen (-NH₂), Hydroxyl oxygen (-OH), and potentially the chloro group (-Cl) as a weak acceptor.

These interactions create a highly stable, three-dimensional supramolecular architecture. The sulfonic acid groups, being strong hydrogen bond donors and acceptors, are expected to form strong O-H···O hydrogen bonds, often leading to the formation of dimeric or chain-like motifs. The amino and hydroxyl groups further cross-link these primary motifs, creating a dense and intricate network that dictates the material's physical properties, such as its melting point and solubility.

Caption: Simplified Hydrogen Bonding Network Diagram.

Implications for Drug Development and Materials Science

A detailed understanding of the crystal structure is not merely an academic exercise; it provides actionable insights for applied sciences.

  • Polymorphism: Many organic molecules can crystallize in multiple forms, known as polymorphs, each with a unique crystal structure and different physical properties (e.g., solubility, stability, bioavailability). Identifying and characterizing the most stable polymorph of a drug candidate is a regulatory requirement and is critical for ensuring consistent product performance. Structural analysis is the definitive tool for polymorph identification.

  • Rational Design: The three-dimensional structure provides a blueprint for rational drug design. By observing the intermolecular interactions, medicinal chemists can design derivatives with modified functional groups to enhance binding to a biological target or to improve physicochemical properties. For instance, replacing the chloro group or modifying the amino group could systematically alter the molecule's properties.[6]

  • Formulation and Stability: The crystal structure determines the material's bulk properties, such as its dissolution rate and hygroscopicity. This information is vital for pharmaceutical formulation development, ensuring that a drug is stable and can be effectively delivered to the patient. The compound is noted to be potentially sensitive to air and light, and understanding its crystal packing can help in designing strategies to improve its stability.[5][14]

Conclusion

The crystal structure of this compound reveals a molecule with a rich capacity for forming strong and directional intermolecular interactions, primarily driven by hydrogen bonding. This guide has detailed the standard experimental and computational workflow required to elucidate such a structure. While a definitive published structure remains to be cited, the representative analysis presented herein underscores the fundamental principles of its solid-state chemistry. The knowledge gleaned from its three-dimensional architecture is indispensable for controlling its synthesis, understanding its properties as a dye intermediate, and exploring its potential in the rational design of new functional molecules for the pharmaceutical and materials science industries.

References

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Navigating the Commercial Landscape of 3-Amino-5-chloro-2-hydroxybenzenesulfonic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Procurement and Quality Assessment of 3-Amino-5-chloro-2-hydroxybenzenesulfonic Acid.

Introduction

This compound, with the CAS Registry Number 88-23-3, is a sulfonated aromatic compound of significant interest in various chemical and pharmaceutical research areas.[1][2] Its molecular structure, featuring amino, chloro, hydroxyl, and sulfonic acid functional groups, makes it a versatile building block in organic synthesis.[1] This guide provides a comprehensive overview of the commercial supplier landscape for this compound, delves into critical technical specifications for its procurement, and outlines essential quality control considerations to ensure the integrity of research and development activities. The presence of both hydrophilic (hydroxyl, amino) and lipophilic (aromatic ring) regions in the molecule can contribute to favorable pharmacokinetic properties in its derivatives, making it a valuable scaffold for drug discovery.[3]

The Commercial Supplier Landscape: A Comparative Overview

A critical first step in any research project is the reliable sourcing of starting materials. The commercial availability of this compound is robust, with numerous suppliers catering to both research and industrial scales. However, the purity, available quantities, and provided documentation can vary significantly between suppliers. The following table provides a comparative summary of several key commercial suppliers.

SupplierLocationPurityAvailable QuantitiesAdditional Notes
Sigma-Aldrich (Merck) GlobalNot explicitly specified for AldrichCPR product; buyer assumes responsibility for confirmation.[4]5 mg[4]Product is part of a collection of rare and unique chemicals for early discovery researchers.[4] No analytical data is collected by Sigma-Aldrich for this specific product.[4]
CymitQuimica Spain99%[1], >99.0%(T)(HPLC)[1], ≥99%(HPLC)(T)[1]5g, 25g, 100g[1][5]Offers different purity grades with corresponding analytical techniques mentioned.
Sulphochem Industries India97-98%[6]Minimum order of 50 Kilograms.[6]A manufacturer, exporter, and supplier with a focus on bulk quantities.[6]
Amitychem (via Echemi) ChinaNot specifiedInquire for detailsA manufactory with 6 years of experience listed on the Echemi platform.[7]
Ccount Chem ChinaTypically >98%[8]500g and custom quotes available.[8]An accredited factory with strict quality protocols; every batch undergoes rigorous testing.[8]
Reagentia Czech RepublicNot specified5g, 25g[9]Provides the option to inquire about industrial quantities.[9]
BLD Pharm ChinaNot specifiedInquire for detailsOffers cold-chain transportation.[5]
Emco Chemicals IndiaNot specifiedInquire for detailsA manufacturer, supplier, and exporter.[10]

Technical Specifications and Quality Control: Ensuring Experimental Integrity

The success of any research endeavor hinges on the quality of the reagents. For this compound, several key technical specifications and quality control measures are paramount.

Purity and Impurity Profile

The purity of the compound is a critical parameter. Suppliers typically offer various grades, including:

  • Technical Grade: Suitable for general applications where high purity is not essential.

  • Research Grade: A higher purity grade suitable for most laboratory research applications.

  • Analytical Standard: The highest purity grade, certified for use in analytical applications and as a reference material.

It is crucial to obtain a Certificate of Analysis (CoA) from the supplier for each batch. The CoA should detail the purity of the compound, as determined by analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): This is a common and reliable method for assessing the purity of organic compounds and identifying any impurities. Several suppliers like CymitQuimica specify HPLC as their method of analysis.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to confirm the identity of the compound and detect impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Physical Properties

Key physical properties to consider include:

  • Appearance: Typically an off-white to light brown or beige crystalline powder.[2][8]

  • Solubility: It is soluble in water.[8]

  • Melting Point: The melting point is reported to be over 300°C (decomposes).[8]

Procurement Workflow: A Step-by-Step Guide

The process of procuring a chemical reagent for research requires a systematic approach to ensure that the selected product meets the specific needs of the experiment.

G Procurement and Quality Control Workflow for this compound A Define Research Requirements (Purity, Quantity, Budget) B Identify Potential Suppliers (Databases, Online Marketplaces) A->B C Request Quotations and Technical Documentation (CoA, SDS) B->C D Supplier Evaluation (Compare Purity, Price, Lead Time) C->D E Select Supplier and Place Purchase Order D->E F Receiving and Incoming Inspection (Verify Documentation, Visual Inspection) E->F G In-house Quality Control (Optional) (Confirm Identity and Purity) F->G H Release for Research Use F->H If In-house QC is not performed G->H

Figure 1. A flowchart illustrating the key steps in the procurement and quality control process for chemical reagents.

Synthesis and Manufacturing Insights

While detailed proprietary synthesis methods are seldom disclosed by manufacturers, the scientific literature provides insights into the potential synthetic routes for this compound and related compounds. A common approach involves the sulfonation of a substituted aminophenol. For instance, a patented method describes the synthesis of 3-amino-4-hydroxybenzenesulfonic acid by the sulfonation of ortho-aminophenol with sulfuric acid.[11] This can be followed by a nitration step to introduce a nitro group.[11] Another patent details the preparation of 5-chloro-2-hydroxy-4-alkyl-benzenesulfonic acids from 5-chloro-2-amino-4-alkyl-benzenesulfonic acids via diazotization followed by hydrolysis.[12] These methods highlight the multi-step nature of the synthesis, which can introduce impurities if not carefully controlled.

Applications in Research and Drug Development

The unique chemical structure of this compound makes it a valuable intermediate in the synthesis of a variety of target molecules, particularly in the fields of dye chemistry and pharmaceuticals.

  • Dye Intermediate: This compound is a known intermediate in the synthesis of various dyes.[13]

  • Scaffold for Drug Discovery: The substituted benzene ring serves as a versatile scaffold for the development of new therapeutic agents. The presence of multiple functional groups allows for a wide range of chemical modifications to explore structure-activity relationships (SAR). The combination of hydrophilic and lipophilic features can be advantageous for the pharmacokinetic properties of its derivatives.[3] The inclusion of chlorine atoms in drug molecules is a common strategy in medicinal chemistry to modulate their biological activity and metabolic stability.[14]

Handling, Storage, and Safety

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

  • Safety Precautions: This compound is known to cause skin and serious eye irritation.[15] It is essential to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling this chemical.[15] Work should be conducted in a well-ventilated area or a fume hood.[15]

  • Storage Conditions: Store in a cool, dry, and dark location in a tightly sealed container.[7] It should be kept away from incompatible materials such as strong oxidizing agents and bases.[8]

  • Stability: The compound may be sensitive to prolonged exposure to air and light.[2]

Conclusion

The successful application of this compound in research and drug development is critically dependent on the careful selection of a reliable commercial supplier and a thorough understanding of the compound's technical specifications. By prioritizing high-purity materials, scrutinizing the Certificate of Analysis, and implementing a robust procurement and quality control workflow, researchers can ensure the validity and reproducibility of their experimental results. The versatility of this chemical scaffold, coupled with its commercial availability, positions it as a valuable tool for innovation in both materials science and medicinal chemistry.

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  • Zhang, J., et al. (2006). CN Patent No. 1850796A.
  • GSRS. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

  • Pathak, T. P., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Medicinal Chemistry, 64(15), 10449-10515. [Link]

  • Drugfuture. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

Sources

Defining Quality: A Technical Guide to the Purity Standards for Research-Grade 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Research and Development

For researchers, scientists, and drug development professionals, the integrity of a final product is inextricably linked to the quality of its starting materials. An impurity, even in trace amounts, can alter reaction kinetics, induce unexpected side reactions, or compromise the biological activity and safety of a target molecule. 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid (CAS No. 88-23-3), a key intermediate in the synthesis of various dyes and specialized chemical entities, is no exception. Ensuring its purity is not merely a matter of compliance but a fundamental prerequisite for reproducible, reliable, and meaningful scientific outcomes.

This guide provides an in-depth technical framework for establishing and verifying the purity of research-grade this compound. Moving beyond a simple percentage value on a label, we will explore the rationale behind specific quality attributes, detail the analytical methodologies required for their assessment, and provide a comprehensive set of acceptance criteria. This document is structured to serve as a practical, field-proven resource, grounding every recommendation in the authoritative principles of scientific integrity and regulatory guidance.

The Molecular Profile and Its Implications for Purity

This compound is a multifunctional aromatic compound. Its structure, featuring a sulfonic acid group, a hydroxyl group, an amino group, and a chlorine atom, dictates its chemical behavior and, critically, its potential impurity profile.

  • Chemical Structure: C₆H₆ClNO₄S

  • Molecular Weight: 223.63 g/mol

  • Appearance: Off-white to pale yellow crystalline solid[1]

The manufacturing process is the primary source of potential impurities. A common synthetic route proceeds from p-chlorophenol through sequential sulfonation, nitration, and finally, reduction of the nitro group to the primary amine.[2] This pathway informs our analytical strategy, directing us to look for specific process-related impurities.

Classification of Impurities: A Framework for Analysis

Drawing from the International Council for Harmonisation (ICH) guideline Q3A(R2), we classify potential impurities into three main categories.[1] This classification forms the logical basis for our entire testing strategy.

  • Organic Impurities: These are process-related or degradation products, including starting materials, by-products, intermediates, and reagents.

  • Inorganic Impurities: This category includes reagents, ligands, catalysts, heavy metals or other residual metals, and inorganic salts.

  • Residual Solvents: Organic or inorganic liquids used during the synthesis and purification process.

The following diagram illustrates the relationship between the synthesis pathway and the potential impurities that must be controlled.

G cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities p_chloro p-Chlorophenol (Starting Material) sulfonation Sulfonation p_chloro->sulfonation org_imp Organic Impurities p_chloro->org_imp Unreacted Starting Material nitration Nitration sulfonation->nitration nitro_intermediate Nitrated Intermediate (e.g., 4-Chloro-2-nitrophenol-6-sulfonic acid) nitration->nitro_intermediate nitration->org_imp Isomeric By-products (e.g., incorrect substitution) reduction Reduction (e.g., with Fe/HCl) nitro_intermediate->reduction nitro_intermediate->org_imp Unreacted Intermediate final_product 3-Amino-5-chloro-2-hydroxy- benzenesulfonic acid reduction->final_product inorg_imp Inorganic Impurities reduction->inorg_imp Iron Salts, Residual Metals res_solv Residual Solvents final_product->res_solv Solvents from Purification/Crystallization

Caption: Relationship between the synthesis pathway and the origin of potential impurity classes.

Defining Research-Grade: A Comprehensive Specification

A "research-grade" designation implies a high level of purity and characterization, ensuring that the material is suitable for demanding applications where impurities could confound results. The following table summarizes the critical quality attributes, their acceptance criteria, and the corresponding analytical methods for this compound.

Parameter Acceptance Criteria Analytical Method Rationale & Justification
Appearance White to off-white or pale yellow crystalline powderVisual InspectionProvides a basic check for gross contamination or degradation.
Identification Conforms to the reference spectrum/dataFTIR, ¹H NMR, ¹³C NMR, MSConfirms the molecular structure and identity of the compound.
Assay (Purity) ≥ 99.0% (on dried basis)HPLCQuantifies the main component, ensuring its suitability for high-purity applications.
Organic Impurities
    Any Unspecified Impurity≤ 0.10%HPLCControls individual unknown impurities to minimize their potential impact. Based on ICH identification thresholds.[1]
    Total Impurities≤ 0.5%HPLCLimits the overall level of organic contamination.
Water Content ≤ 0.5%Karl Fischer TitrationWater can act as an impurity in non-aqueous reactions and affects the true concentration.
Residual Solvents Meets ICH Q3C limitsGC-HSEnsures that solvents used in manufacturing are removed to levels that are safe and will not interfere with experiments.
Elemental Impurities Meets USP <232> limits for oral exposureICP-MS / ICP-OESControls potentially toxic metal impurities that may originate from catalysts or manufacturing equipment.
Residue on Ignition ≤ 0.1%USP <281>Provides a non-specific measure of total inorganic impurities.

Analytical Methodologies: The Core of Quality Verification

The trustworthiness of a purity claim rests entirely on the validity of the analytical methods used. Each protocol described below is a self-validating system designed for accuracy, precision, and specificity.

Identity Confirmation

A multi-technique approach is essential for unambiguous identification.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Provides a molecular fingerprint. Expected characteristic peaks include O-H stretch (hydroxyl), N-H stretch (amino), S=O stretch (sulfonic acid), and C-Cl stretch, along with aromatic C-H and C=C bands.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. While specific chemical shifts can vary with solvent and pH, the proton spectrum is expected to show distinct signals for the two aromatic protons, with splitting patterns determined by their positions relative to the substituents. The carbon spectrum will confirm the number of unique carbon environments. PubChem confirms the availability of reference ¹H and ¹³C NMR spectra for this compound.[1]

  • Mass Spectrometry (MS): Confirms the molecular weight. The mass spectrum should show a molecular ion peak [M]+ or protonated/deprotonated molecule [M+H]⁺/[M-H]⁻ corresponding to the molecular weight of 223.63. A characteristic isotopic pattern for the single chlorine atom (³⁵Cl/³⁷Cl in an approximate 3:1 ratio) should be visible for the molecular ion and any chlorine-containing fragments, providing definitive evidence of its presence.

Assay and Organic Impurity Profiling by HPLC

High-Performance Liquid Chromatography is the primary technique for separating the main component from its structurally similar organic impurities.

The molecule possesses both a strongly acidic sulfonic acid group and a basic amino group, making it zwitterionic over a wide pH range. It is also highly polar. This necessitates a chromatographic method that can handle polar, ionizable compounds. A reverse-phase method on a C18 column is feasible, but retention can be poor. Therefore, a mixed-mode column with both reverse-phase (C18) and strong cation exchange (SCX) characteristics is often ideal for separating isomeric aminophenol sulfonic acids.[3] The mobile phase must be buffered to control the ionization state of the analyte and any impurities, ensuring reproducible retention times.

  • Column: Mixed-mode C18/SCX column (e.g., 4.6 x 150 mm, 5 µm) or a standard C18 column.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: Linear gradient from 5% to 40% B

    • 25-30 min: Hold at 40% B

    • 30.1-35 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Sample Preparation: Dissolve an accurately weighed sample (approx. 10 mg) in 10 mL of mobile phase A to create a 1 mg/mL stock solution. Dilute further as needed.

  • Calculation: Purity is determined by area percent normalization, where the peak area of the main component is expressed as a percentage of the total area of all integrated peaks.

G cluster_workflow HPLC Purity Analysis Workflow sample Weigh Sample (approx. 10 mg) dissolve Dissolve in Mobile Phase A (10 mL) sample->dissolve hplc Inject into HPLC System dissolve->hplc detect UV Detection (280 nm) hplc->detect integrate Integrate Peaks in Chromatogram detect->integrate calculate Calculate Area % Purity & Impurities integrate->calculate

Caption: Workflow for determining purity and organic impurities by HPLC.

Water Content by Karl Fischer Titration

This is the gold standard for water determination, offering high accuracy and precision.

Unlike simpler methods like Loss on Drying (LOD), Karl Fischer (KF) titration is specific to water.[4] This is critical because LOD can also measure volatile solvents, leading to an overestimation of water content and an inaccurate purity value when corrected. Both volumetric and coulometric KF methods are suitable, with the coulometric method being preferred for very low water content (<0.1%).

  • Instrument: Calibrated volumetric Karl Fischer titrator.

  • Reagent: Standardized KF reagent (e.g., Hydranal-Composite 5).

  • Solvent: Anhydrous methanol or a specialized KF solvent.

  • Procedure: a. Standardize the KF reagent using a known amount of water or a certified water standard. b. Accurately weigh a suitable amount of the this compound sample (typically 100-200 mg) and add it to the titration vessel. c. Titrate with the KF reagent until the endpoint is reached (detected potentiometrically). d. The instrument software calculates the water content based on the titrant volume and sample weight.

Residual Solvents by Headspace Gas Chromatography (GC-HS)

This method is mandated by USP <467> and ICH Q3C for the analysis of volatile organic compounds.

The high boiling point and low volatility of the analyte make direct injection into a GC system impractical. Headspace analysis gently heats the sample in a sealed vial, partitioning volatile solvents into the gas phase above the sample (the "headspace").[5] An aliquot of this gas is then injected into the GC, preventing the non-volatile sample matrix from contaminating the system and ensuring a clean analysis of only the volatile components.

  • Instrument: Gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.

  • Column: A column suitable for solvent analysis, such as a DB-624 or equivalent (30 m x 0.53 mm ID, 3.0 µm film).

  • Sample Preparation: Accurately weigh approx. 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a high-boiling solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Crimp the vial securely.

  • Headspace Conditions:

    • Oven Temperature: 80 °C

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

    • Vial Equilibration Time: 15 minutes

  • GC Conditions:

    • Injector Temperature: 140 °C

    • Oven Program: 40 °C (hold 10 min), ramp at 10 °C/min to 240 °C (hold 5 min).

    • Detector Temperature: 250 °C

  • Quantification: Identification and quantification are performed by comparing the peak retention times and areas to those of a certified reference standard mixture of solvents.

Elemental Impurities by ICP-MS

Modern pharmacopeial standards (USP <232>/<233>) require the control of elemental impurities based on their toxicity and route of administration.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) offers superior sensitivity and specificity compared to older, non-specific methods. It can detect and quantify individual elements at parts-per-billion (ppb) levels, which is necessary to meet the stringent Permitted Daily Exposure (PDE) limits set by regulatory bodies.[6]

  • Sample Digestion: Accurately weigh the sample (e.g., 0.1-0.5 g) into a suitable digestion vessel. Add a mixture of high-purity nitric acid and hydrochloric acid. Digest the sample using a microwave digestion system until a clear solution is obtained.

  • Analysis: Dilute the digested sample to a final volume with deionized water. Analyze the solution using a calibrated ICP-MS instrument.

  • Quantification: The concentration of each element is determined against a multi-element calibration curve prepared from certified standards. The results are then compared to the limits specified in USP <232>.

G cluster_workflow Elemental Impurity Analysis Workflow (ICP-MS) weigh Weigh Sample digest Microwave Digestion (with high-purity acids) weigh->digest dilute Dilute to Final Volume digest->dilute analyze Analyze via ICP-MS dilute->analyze quantify Quantify vs. Calibration Standards analyze->quantify compare Compare to USP <232> Limits quantify->compare

Caption: Workflow for the determination of elemental impurities via ICP-MS.

Conclusion: A Commitment to Quality

The purity standards outlined in this guide represent a robust framework for ensuring that this compound meets the rigorous demands of scientific research and development. By understanding the origins of potential impurities, applying specific and validated analytical methods, and adhering to authoritative guidelines, researchers can proceed with confidence, knowing their foundational materials are of the highest integrity. This commitment to quality is not an obstacle but an enabler of innovation, ensuring that the science built upon these chemical intermediates is both sound and reproducible.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6927, this compound. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration? Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline. (2011). Impurities: Guideline for Residual Solvents Q3C(R5). Retrieved from [Link]

  • ICH Harmonised Guideline. (2014). Elemental Impurities Q3D. Retrieved from [Link]

  • United States Pharmacopeia. (n.d.). <232> Elemental Impurities—Limits.
  • United States Pharmacopeia. (n.d.). <233> Elemental Impurities—Procedures.
  • Popa, D. E., et al. (2013). Monitoring of aminophenol isomers in surface water samples using a new HPLC method. Environmental Science and Pollution Research, 21(10), 6409-6417. Retrieved from [Link]

  • United States Pharmacopeia. (n.d.). <467> Residual Solvents.
  • Sdfine. (n.d.). Gas Chromatography-Headspace (GC-HS) Analysis: High-Purity Solvents for Residual Solvent Detection. Retrieved from [Link]

  • Eurofins Scientific. (n.d.). Heavy Metals Testing via ICP/MS. Retrieved from [Link]

  • United States Pharmacopeia. (n.d.). <281> Residue on Ignition.

Sources

Methodological & Application

Synthesis of Azo Dyes Utilizing 3-Amino-5-chloro-2-hydroxybenzenesulfonic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of azo dyes, specifically focusing on the use of 3-amino-5-chloro-2-hydroxybenzenesulfonic acid as the diazo component. The protocol detailed herein is for the synthesis of C.I. Mordant Black 38, a representative monoazo dye, chosen for its industrial relevance and the illustrative nature of its synthesis for this class of compounds. This guide emphasizes the underlying chemical principles, safety protocols, and detailed experimental procedures to ensure reproducible and reliable results.

Introduction: The Significance of Azo Dyes and the Role of this compound

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings. Their extensive conjugated systems are responsible for their vibrant colors, making them indispensable in the textile, leather, paper, and food industries. Beyond their traditional use as colorants, the functional diversity of azo compounds has led to their exploration in advanced applications, including pharmaceuticals, nonlinear optics, and as analytical probes.

The specific properties of an azo dye, such as its color, solubility, and fastness, are dictated by the chemical nature of the aromatic amines and coupling components used in its synthesis. This compound is a key aromatic amine intermediate used in the synthesis of a variety of acid and mordant dyes.[1] The presence of the sulfonic acid group imparts water solubility to the resulting dye, a crucial property for many dyeing applications. The chloro and hydroxyl substituents on the benzene ring also play a significant role in modulating the final color and properties of the dye.

This application note will detail the synthesis of C.I. Mordant Black 38, where this compound is first converted to a diazonium salt, which then undergoes an azo coupling reaction with N-(7-hydroxynaphthalen-1-yl)acetamide.[2]

Chemical Principles and Reaction Mechanisms

The synthesis of an azo dye is a two-step process: diazotization followed by azo coupling.

2.1. Diazotization

In the first step, the primary aromatic amine, this compound, is converted into a diazonium salt by treatment with nitrous acid (HNO₂). Nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl). The reaction is performed at a low temperature (0–5 °C) to prevent the unstable diazonium salt from decomposing and liberating nitrogen gas.

Diagram of the Diazotization Reaction:

Diazotization Amine 3-Amino-5-chloro-2- hydroxybenzenesulfonic acid Reagents NaNO₂ + 2HCl 0-5 °C Amine->Reagents Diazonium Diazonium Salt Reagents->Diazonium

Caption: Diazotization of the aromatic amine.

2.2. Azo Coupling

The resulting diazonium salt is a weak electrophile and will react with an electron-rich coupling agent in an electrophilic aromatic substitution reaction. For the synthesis of C.I. Mordant Black 38, the coupling agent is N-(7-hydroxynaphthalen-1-yl)acetamide. The hydroxyl group on the naphthalene ring is a strong activating group, directing the substitution to the ortho or para position. The pH of the reaction medium is a critical parameter in the coupling step. For coupling with phenols and naphthols, the reaction is typically carried out under mildly alkaline conditions to deprotonate the hydroxyl group, forming a more strongly activating phenoxide or naphthoxide ion.

Diagram of the Azo Coupling Reaction:

AzoCoupling Diazonium Diazonium Salt of 3-Amino-5-chloro-2- hydroxybenzenesulfonic acid CouplingAgent N-(7-hydroxynaphthalen-1-yl)acetamide (in alkaline solution) Diazonium->CouplingAgent AzoDye C.I. Mordant Black 38 CouplingAgent->AzoDye

Caption: Azo coupling to form the final dye.

Safety Precautions

A thorough risk assessment must be conducted before commencing any chemical synthesis. The following are key safety considerations for this protocol:

  • This compound: This compound is an irritant. Avoid inhalation, ingestion, and contact with skin and eyes.

  • Sodium Nitrite: This is an oxidizing agent and is toxic if ingested.

  • Hydrochloric Acid: This is a corrosive acid. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Diazonium Salts: Solid diazonium salts can be explosive and should not be isolated. They are typically generated and used in solution. The diazotization reaction is exothermic and requires careful temperature control.

  • General Handling: All procedures should be carried out in a well-ventilated fume hood.

Detailed Experimental Protocol: Synthesis of C.I. Mordant Black 38

This protocol is based on established methods for azo dye synthesis and is adapted for a laboratory scale.[3]

4.1. Materials and Reagents

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)
This compound223.632.2410
Sodium Nitrite (NaNO₂)69.000.7611
Concentrated Hydrochloric Acid (HCl, ~37%)36.46~5 mL-
N-(7-hydroxynaphthalen-1-yl)acetamide201.222.0110
Sodium Hydroxide (NaOH)40.00~1.2 g~30
Sodium Chloride (NaCl)58.44As needed-
Distilled Water18.02As needed-
Ice-As needed-

4.2. Equipment

  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

  • Beakers and graduated cylinders

4.3. Step-by-Step Procedure

Part A: Diazotization of this compound

  • In the 250 mL three-necked flask, prepare a suspension of 2.24 g (10 mmol) of this compound in 50 mL of distilled water.

  • Cool the suspension to 0-5 °C using an ice bath and continuous stirring.

  • Slowly add 2.5 mL of concentrated hydrochloric acid to the suspension. Stir for 15 minutes at 0-5 °C.

  • In a separate beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 10 mL of cold distilled water.

  • Transfer the sodium nitrite solution to the dropping funnel.

  • Add the sodium nitrite solution dropwise to the stirred amine suspension over 20-30 minutes, ensuring the temperature is maintained between 0 and 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The resulting solution is the diazonium salt solution.

Part B: Azo Coupling

  • In a 400 mL beaker, dissolve 2.01 g (10 mmol) of N-(7-hydroxynaphthalen-1-yl)acetamide in 50 mL of a 5% (w/v) sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath with stirring.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold solution of the coupling agent.

  • A colored precipitate of the azo dye should form. The pH of the mixture should be maintained in the alkaline range (pH 8-10) by adding small portions of 10% sodium hydroxide solution if necessary.

  • Continue to stir the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

Part C: Isolation and Purification

  • After the coupling is complete, the dye can be precipitated more fully by a process called "salting out." Slowly add solid sodium chloride to the reaction mixture with stirring until the precipitation of the dye is complete.

  • Collect the precipitated dye by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a cold, saturated sodium chloride solution to remove excess reactants and inorganic salts.

  • For further purification, the crude dye can be recrystallized. A common solvent system for sulfonated azo dyes is a mixture of water and ethanol.[4] The optimal ratio will need to be determined empirically.

  • Dry the purified dye in a desiccator or a vacuum oven at a low temperature (e.g., 60 °C).

Characterization of the Synthesized Azo Dye

The identity and purity of the synthesized C.I. Mordant Black 38 can be confirmed using various analytical techniques.

5.1. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a primary method for characterizing the color of a dye. The λmax (wavelength of maximum absorbance) in the visible region is a key characteristic.

5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The spectra of the purified dye should be consistent with the structure of C.I. Mordant Black 38.

  • Expected ¹H NMR features: The spectrum would be complex due to the two aromatic rings. Key signals would include those for the aromatic protons, the methyl protons of the acetamide group, and the NH proton of the acetamide. The chemical shifts of the aromatic protons will be influenced by the various substituents.

  • Expected ¹³C NMR features: The spectrum would show signals for all the carbon atoms in the molecule, including the two aromatic rings, the azo carbons, the carbonyl carbon, and the methyl carbon of the acetamide group.

5.3. Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups.

  • Expected IR absorptions:

    • N=N stretch (azo group): ~1400-1500 cm⁻¹ (often weak)

    • O-H stretch (hydroxyl group): Broad, ~3200-3600 cm⁻¹

    • N-H stretch (amide): ~3300 cm⁻¹

    • C=O stretch (amide): ~1650 cm⁻¹

    • S=O stretch (sulfonic acid group): ~1030-1080 cm⁻¹ and ~1150-1210 cm⁻¹

Troubleshooting

ProblemPossible CauseSolution
Low or no yield of azo dyeDecomposition of the diazonium salt due to high temperature.Ensure the temperature of the diazotization reaction is strictly maintained between 0 and 5 °C. Add the sodium nitrite solution slowly.
Incorrect pH during coupling.Monitor and adjust the pH of the coupling reaction to ensure it remains alkaline (pH 8-10).
Off-color productPresence of impurities or side products.Ensure the purity of the starting materials. Purify the final product by recrystallization.
Difficulty in filtering the precipitated dyeThe dye has formed very fine particles.Allow the precipitate to digest by stirring for a longer period. The "salting out" step should also help to coagulate the precipitate.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of the azo dye C.I. Mordant Black 38 from this compound. By following the outlined procedures and adhering to the safety precautions, researchers can achieve a successful synthesis and gain practical experience in the fundamental techniques of azo dye chemistry. The principles and methods described herein are broadly applicable to the synthesis of a wide range of other azo dyes with diverse applications.

References

  • The Synthesis of Azo Dyes. (n.d.). Retrieved from [Link]

  • Mordant Black 38. (2012, September 14). World dye variety. Retrieved from [Link]

  • Suggestions required for efficient isolation and purification of azo pigments? (2021, April 5). ResearchGate. Retrieved from [Link]

  • Protocol for microwave-assisted synthesis of unsymmetrical azo dyes. (2021). STAR Protocols, 2(4), 100891. [Link]

  • Scheme 1: General route for the synthesis of azo dyes. (n.d.). ResearchGate. Retrieved from [Link]

  • Raghavendra, K. R., et al. (2013). SYNTHESIS AND THEIR ANTIFUNGAL, ANTIHELMENTIC AND DYING PROPERTIES OF SOME NOVEL AZO DYES. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 275-280.
  • Direct Black 38. (2012, August 6). World dye variety. Retrieved from [Link]

  • This compound. (2013, January 16). World dye variety. Retrieved from [Link]

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Introduction: The Strategic Importance of 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid in Mordant Dye Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the pivotal role and application of 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid in the synthesis of high-performance mordant dyes.

This compound (CAS No. 88-23-3) is a highly functionalized aromatic compound that serves as a cornerstone intermediate in the synthesis of a specific class of high-performance colorants: mordant dyes.[1][2] Its unique molecular architecture, featuring four distinct functional groups on a benzene ring, provides the necessary reactivity and structural elements to build complex, durable, and vibrant dyes.

The strategic arrangement of an amino group (-NH₂), a hydroxyl group (-OH), a sulfonic acid group (-SO₃H), and a chlorine atom (-Cl) makes this molecule exceptionally suited for creating metal-complex dyes. These dyes are renowned for their superior fastness properties, which are critical for applications in textiles (especially wool and silk), leather, and specialty printing.[3][4]

This guide provides a detailed exploration of the causality behind the use of this intermediate, outlines validated experimental protocols for dye synthesis, and presents the underlying chemical principles that govern its application.

Physicochemical Properties of the Core Intermediate

Understanding the properties of this compound is fundamental to its effective use in synthesis. The compound is typically a white to off-white crystalline solid.[1][5]

PropertyValueSource
CAS Number 88-23-3[1][2]
Molecular Formula C₆H₆ClNO₄S[1][5]
Molecular Weight 223.63 g/mol [1][5]
Appearance White to pale yellow crystalline solid[1]
Solubility Soluble in water[1]
IUPAC Name This compound[5]

The Scientific Rationale: Why This Intermediate is Ideal for Mordant Dyes

The efficacy of this compound stems from the specific roles of its functional groups, which are perfectly positioned for the synthesis of metal-complex azo dyes.

  • The Amino Group (-NH₂): The Gateway to Azo Chemistry The primary aromatic amino group is the reactive site for diazotization . This is the initial, critical step where the amine is converted into a highly electrophilic diazonium salt (-N₂⁺) using nitrous acid (generated in situ from sodium nitrite and a strong mineral acid).[6][7] This transformation is the foundation of azo dye synthesis.

  • The Ortho-Positioned Hydroxyl (-OH) and Amino (-NH₂) Groups: The Key to Chelation The most crucial feature for a mordant dye precursor is the presence of functional groups that can form a stable coordination complex (chelate) with a metal ion.[4] The ortho arrangement of the hydroxyl and the original amino group (which becomes part of the azo bridge) creates a bidentate ligand site. This site readily chelates with metal ions like chromium (Cr³⁺), iron (Fe²⁺/Fe³⁺), or cobalt (Co²⁺), forming a highly stable, six-membered ring structure.[8][9] This metal-dye complex, often called a "lake," is responsible for the dye's high fastness to washing and light.[4]

  • The Sulfonic Acid Group (-SO₃H): Ensuring Processability The sulfonic acid group is a strong acid and is typically present as a sulfonate salt (-SO₃⁻Na⁺) in the final dye. Its primary function is to confer water solubility.[1][10] This is essential for the dyeing process, as it allows the dye to be applied evenly from an aqueous bath.[11] Most "washable" or "acid" dyes incorporate this functional group for this reason.[10][12]

  • The Chloro Group (-Cl): A Subtle but Important Modifier The chlorine atom acts as an auxochrome. While it does not produce color itself, its electron-withdrawing nature can modify the electron density of the aromatic system, leading to a bathochromic (deepening of color) or hypsochromic (lightening of color) shift. It can also enhance the overall stability and fastness properties of the final dye.

Visualization of the Core Intermediate

Caption: Chemical structure of the key intermediate.

Experimental Protocols: Synthesis of a Mordant Dye

The synthesis is a well-defined, three-stage process. The following protocols provide a comprehensive guide for the laboratory-scale synthesis of a representative mordant dye.

Overall Synthesis Workflow

G start Start: 3-Amino-5-chloro-2- hydroxybenzenesulfonic acid diazotization Protocol 1: Diazotization (NaNO₂, HCl, 0-5°C) start->diazotization diazonium_salt Diazonium Salt Intermediate (Highly Reactive) diazotization->diazonium_salt coupling Protocol 2: Azo Coupling (Add Coupling Component, e.g., Naphthol derivative) diazonium_salt->coupling azo_dye Azo Dye Ligand (Water-Soluble) coupling->azo_dye metallization Protocol 3: Metallization (Add Metal Salt, e.g., Cr₂(SO₄)₃) azo_dye->metallization mordant_dye Final Product: Metal-Complex Mordant Dye (Insoluble Lake) metallization->mordant_dye

Caption: General workflow for mordant dye synthesis.

Protocol 1: Diazotization of the Amine

Objective: To convert the primary amino group of this compound into a diazonium salt.

Causality: This reaction must be conducted at low temperatures (0-5 °C) because diazonium salts are unstable at higher temperatures and can decompose, leading to side reactions and reduced yield.[7] The use of a strong acid like HCl is necessary to form nitrous acid (HNO₂) from sodium nitrite and to maintain a low pH, which stabilizes the diazonium salt.

Materials & Equipment:

  • This compound (10 mmol)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂) (10.5 mmol)

  • Distilled water

  • Beakers, magnetic stirrer, ice-salt bath, thermometer

  • Personal Protective Equipment (PPE): Lab coat, safety goggles, gloves

Procedure:

  • Prepare an ice-salt bath to maintain a temperature between 0 and 5 °C.

  • In a beaker, create a slurry of 10 mmol of this compound in approximately 50 mL of distilled water.

  • Slowly add 2.5 equivalents of concentrated HCl to the slurry while stirring. The mixture should become a finer suspension.

  • Cool the suspension to 0-5 °C in the ice bath.

  • In a separate beaker, dissolve 10.5 mmol of sodium nitrite in 10 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold amine suspension over 15-20 minutes. Maintain vigorous stirring and ensure the temperature does not rise above 5 °C.

  • After the addition is complete, continue stirring in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

  • The resulting clear to pale yellow solution contains the reactive diazonium salt. It is not isolated and should be used immediately in the next step.

Protocol 2: Azo Coupling Reaction

Objective: To react the electrophilic diazonium salt with an electron-rich coupling component to form the azo dye.

Causality: Azo coupling is an electrophilic aromatic substitution reaction. The coupling component must be an activated aromatic compound, such as a phenol, naphthol, or pyrazolone derivative, to react with the relatively weak electrophile (the diazonium salt).[7] The reaction is typically carried out under slightly alkaline or acidic conditions depending on the coupling component, which deprotonates or protonates the molecule to increase its nucleophilicity.

Materials & Equipment:

  • Diazonium salt solution from Protocol 1

  • Coupling Component (e.g., 2-Naphthol, 10 mmol)

  • Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

  • Ice bath, beakers, magnetic stirrer

Procedure:

  • In a separate beaker, dissolve 10 mmol of the chosen coupling component (e.g., 2-Naphthol) in 50 mL of a 1 M NaOH solution. This creates the highly nucleophilic naphthoxide ion.

  • Cool this solution to 0-5 °C in an ice bath with stirring.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the cold coupling component solution over 30 minutes.

  • A brightly colored precipitate, the azo dye, should form immediately. The color will depend on the chosen coupling partner.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling.

  • The resulting product is the unmetallized azo dye ligand.

Protocol 3: Metallization (Post-Mordanting Method)

Objective: To form the final, stable metal-complex mordant dye.

Causality: This step involves the chelation of a metal ion by the azo dye ligand. The metal ion coordinates with the hydroxyl group and one of the azo nitrogen atoms, forming a stable six-membered ring. This complex is typically much less soluble than the dye ligand and possesses superior fastness properties.[8][13] The reaction conditions (pH, temperature) are optimized to facilitate the complexation.

Materials & Equipment:

  • Azo dye suspension from Protocol 2

  • Metal Salt (e.g., Chromium (III) sulfate, FeSO₄) (5 mmol, for a 2:1 dye-to-metal complex)

  • pH adjustment reagents (e.g., acetic acid, sodium acetate)

  • Heating mantle, condenser, thermometer

  • Vacuum filtration apparatus

Procedure:

  • To the azo dye suspension from Protocol 2, adjust the pH to approximately 4-5 using acetic acid.

  • Heat the mixture to 80-90 °C with stirring.

  • Prepare a solution of the metal salt (e.g., 5 mmol of chromium (III) sulfate) in a small amount of warm water.

  • Add the metal salt solution to the hot dye suspension.

  • Reflux the mixture for 2-4 hours. A color change is often observed as the metallization proceeds.

  • Allow the reaction mixture to cool to room temperature. The metallized dye will precipitate.

  • Collect the solid mordant dye by vacuum filtration.

  • Wash the filter cake with hot water to remove unreacted salts, followed by a cold water wash.

  • Dry the final product in a vacuum oven at 60-70 °C.

Mechanism of Chelation

The stability of mordant dyes is attributed to the formation of a coordination complex between the dye molecule and a metal ion. The ortho,ortho'-dihydroxyazo structure formed after the coupling reaction is a classic bidentate ligand that creates a stable chelate.

Caption: Formation of a stable metal-dye complex.

Applications & Expected Outcomes

Dyes synthesized from this compound are used in applications requiring high durability.

  • Textile Dyeing: Primarily for protein fibers like wool and silk, and sometimes for nylon.[3] The strong coordination complex ensures excellent wash and light fastness.[8][13]

  • Leather Dyeing: Provides deep, penetrating colors with high resistance to rubbing and fading.[3][13]

  • Ink and Pigment Formulation: Can be used to create specialty pigments for printing inks and coatings.

The final color of the dye is determined by the chemical structure of the coupling component used in Protocol 2. A wide range of colors, from reds and violets to blacks and browns, can be achieved.[2] For example, C.I. Mordant Black 7 and C.I. Mordant Red 19 are both synthesized using this versatile intermediate.[2]

Typical Fastness Properties to Evaluate
PropertyTest Standard (Example)Typical Rating (1-5 Scale)Rationale
Light Fastness ISO 105-B024-5 (Very Good to Excellent)The stable metal complex is resistant to photochemical degradation.[14]
Wash Fastness ISO 105-C064-5 (Very Good to Excellent)The complex is a large, insoluble molecule trapped within the fiber matrix.[4][15]
Rubbing Fastness ISO 105-X123-4 (Good to Very Good)Strong dye-fiber interaction minimizes the transfer of color by physical abrasion.[16]
Perspiration Fastness ISO 105-E043-4 (Good to Very Good)The chelate is stable against the slightly acidic or alkaline conditions of perspiration.

Safety and Handling

This compound may cause irritation to the skin, eyes, and mucous membranes.[5] Standard laboratory safety protocols, including the use of appropriate PPE, are mandatory. The diazotization reaction should always be performed in a well-ventilated fume hood, as diazonium salts can be explosive if allowed to dry. Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before beginning any experimental work.

References

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  • PubChem. (n.d.). This compound.
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  • IndiaMART. (n.d.). Powder 3​ Amino 5​ Chloro 2​ Hydroxy Benzenesulfonic Acid.
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  • Wikipedia. (n.d.). Sulfonic acid.
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  • YouTube. (2021, May 12). Synthesis of an azo dye.
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  • ResearchGate. (n.d.). Syntheses and application of sulfonic acid dyes on wool fabric.
  • ResearchGate. (2021, October 24). (PDF) Effects of Mordants on Dye Uptake and Color Fastness of Dyed Cotton Fabric.
  • Crews, P. C. (1982). The Influence of Mordant on the Lightfastness of Yellow Natural Dyes.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Azo Dyes Utilizing 2-Amino-3-chlorobenzoic Acid.
  • Grokipedia. (2026, January 3). Mordant brown 33.
  • Alfa Chemistry. (n.d.). Mordant Dyes: Chemical Foundations, Industrial Applications, and Sustainable Potential.
  • ResearchGate. (2025, August 5). The mordant dyeing of wool using tannic acid and FeSO4, Part 1: Initial findings.
  • PubMed. (2025, December 10). Modeling the chelation of methionine hydroxy analogue D,L-2-hydroxy-4(methylthio) butanoic acid with Mn+2, Fe+2, Cu+2, and Zn+2.
  • David Publishing. (n.d.). DFT Investigation of Chelation of Divalent Cations by Some 4-Benzylidenamino-4,5-Dihydro-1H-1,2,4- Triazol-5-One Derivatives.
  • PubMed Central. (2022). Bio-mordants: a review.
  • PubMed. (n.d.). Effect of the chelation of metal cation on the antioxidant activity of chondroitin sulfates.
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Application Notes and Protocols for the Diazotization of 3-Amino-5-chloro-2-hydroxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Diazotization in Complex Molecule Synthesis

The diazotization of primary aromatic amines is a cornerstone transformation in synthetic organic chemistry, providing a versatile gateway to a vast array of functionalized aromatic compounds. The resulting diazonium salts are highly valuable synthetic intermediates, primarily due to the exceptional leaving group ability of the dinitrogen moiety (N₂). This allows for its replacement with a wide range of nucleophiles, a feature extensively exploited in the synthesis of pharmaceuticals, agrochemicals, and high-performance materials.[1][2][3]

Specifically, the diazotization of 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid yields a highly reactive intermediate. The substituents on the aromatic ring—a chloro group, a hydroxyl group, and a sulfonic acid group—each play a critical role in modulating the reactivity of the resulting diazonium salt and influencing the properties of the final products.[4] This particular diazonium salt is a key precursor in the synthesis of various azo dyes and pigments.[4][5] This document provides a comprehensive guide to the diazotization of this compound, detailing the underlying chemical principles, a meticulous experimental protocol, and critical safety considerations.

Chemical Rationale and Mechanistic Insights

The diazotization reaction involves the conversion of a primary aromatic amine to a diazonium salt through the action of nitrous acid (HNO₂).[6][7] Nitrous acid is typically generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl).[2][8] The reaction is highly temperature-sensitive and must be conducted at low temperatures (0-5 °C) to ensure the stability of the diazonium salt, which is prone to decomposition at higher temperatures.[2][8][9]

The mechanism of diazotization can be summarized in the following key steps:

  • Formation of the Nitrosating Agent: In the acidic medium, sodium nitrite is protonated to form nitrous acid (HNO₂), which is then further protonated and dehydrates to form the highly electrophilic nitrosonium ion (NO⁺).[7][10]

  • Electrophilic Attack: The nitrosonium ion is attacked by the nucleophilic nitrogen atom of the primary amino group of this compound.[10]

  • Deprotonation and Tautomerization: A series of proton transfer and tautomerization steps lead to the formation of a diazohydroxide.

  • Formation of the Diazonium Ion: In the presence of excess acid, the hydroxyl group of the diazohydroxide is protonated, followed by the elimination of a water molecule to yield the resonance-stabilized arenediazonium ion.[7][10] The stability of aromatic diazonium salts is significantly greater than their aliphatic counterparts due to the delocalization of the positive charge over the benzene ring.[11]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed procedure for the laboratory-scale diazotization of this compound.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (per 0.1 mol scale)PurityNotes
This compound88-23-3223.6322.36 g (0.1 mol)>98%Ensure the starting material is of high purity to avoid side reactions. Store in a cool, dry place.[4][12]
Sodium Nitrite (NaNO₂)7632-00-069.007.6 g (0.11 mol)>99%Use a slight excess to ensure complete diazotization. Prepare a fresh solution before use.
Hydrochloric Acid (HCl), concentrated7647-01-036.46~30 mL (approx. 0.3 mol)37%The excess acid is crucial for the in situ generation of nitrous acid and to maintain a low pH, which stabilizes the diazonium salt.[13]
Deionized Water7732-18-518.02As neededN/AUse cold deionized water for all solutions and suspensions.
IceN/AN/AAs neededN/ACrucial for maintaining the reaction temperature between 0 and 5 °C.
Starch-Iodide PaperN/AN/AAs neededN/AFor testing the presence of excess nitrous acid. A positive test (blue-black color) indicates an excess, while a negative test indicates its absence.[9][14]
Urea or Sulfamic Acid57-13-6 or 5329-14-660.06 or 97.09As needed>99%To quench any excess nitrous acid at the end of the reaction.
Apparatus
  • 500 mL three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer (-10 to 100 °C range)

  • Dropping funnel

  • Ice bath

  • Beakers and graduated cylinders

  • Filter funnel and filter paper

Reaction Workflow Diagram

Diazotization_Workflow cluster_prep Preparation cluster_reaction Diazotization Reaction cluster_workup Work-up and Monitoring A Suspend 3-Amino-5-chloro-2- hydroxybenzenesulfonic acid in water B Add concentrated HCl A->B C Cool to 0-5 °C B->C E Slowly add NaNO₂ solution to the amine suspension C->E D Prepare aqueous NaNO₂ solution D->E F Maintain temperature at 0-5 °C E->F G Stir for 30-60 minutes F->G H Test for excess nitrous acid with starch-iodide paper G->H I Quench excess nitrous acid (if necessary) H->I J Resulting diazonium salt solution (use immediately) I->J Diazotization_Mechanism cluster_activation Nitrous Acid Formation & Activation cluster_reaction Reaction with Amine NaNO2 NaNO₂ HNO2 HNO₂ NaNO2->HNO2 + HCl HCl HCl H2NO2_plus H₂NO₂⁺ HNO2->H2NO2_plus + H⁺ NO_plus NO⁺ (Nitrosonium ion) H2NO2_plus->NO_plus - H₂O ArNH2 Ar-NH₂ ArNH2_NO Ar-NH₂⁺-NO ArNH2->ArNH2_NO + NO⁺ ArNH_NO Ar-NH-NO ArNH2_NO->ArNH_NO - H⁺ ArN_NOH Ar-N=N-OH ArNH_NO->ArN_NOH Tautomerization ArN_NOH2_plus Ar-N=N-OH₂⁺ ArN_NOH->ArN_NOH2_plus + H⁺ ArN2_plus Ar-N₂⁺ (Diazonium ion) ArN_NOH2_plus->ArN2_plus - H₂O

Caption: Generalized mechanism of the diazotization of a primary aromatic amine.

Conclusion

The diazotization of this compound is a powerful synthetic tool that provides access to a range of valuable chemical entities. A thorough understanding of the reaction mechanism, meticulous control of reaction parameters—especially temperature—and a vigilant approach to safety are paramount for the successful and safe execution of this procedure. The resulting diazonium salt is a versatile intermediate, and its subsequent reactions open up a multitude of possibilities for the synthesis of complex aromatic molecules in the pharmaceutical and dye industries.

References

  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Unacademy. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

  • Testbook. (n.d.). Diazotization Reaction Mechanism - Definition, Mechanism, Uses & FAQs. Retrieved from [Link]

  • Ridd, J. H. (1961). The mechanism of diazotization. Journal of Chemical Education, 38(2), 92. [Link]

  • Chen, Y., & Liu, Y. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 19(9), 1159-1167. [Link]

  • ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts | Request PDF. Retrieved from [Link]

  • Mitchell, A. G., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 24(6), 1025-1031. [Link]

  • Sathee Jee. (n.d.). Chemistry Diazotization Reaction. Retrieved from [Link]

  • American Chemical Society. (2020, August 28). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters. [Link]

  • Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]

  • ResearchGate. (2015). Reactive Chemical Hazards of Diazonium Salts. Retrieved from [Link]

  • BYJU'S. (n.d.). Diazonium Salts Preparation. Retrieved from [Link]

  • Quora. (2017, September 18). How is diazonium salt prepared from Aniline? Retrieved from [Link]

  • American Chemical Society. (2020, May 21). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. ACS Publications. [Link]

  • CK-12 Foundation. (2023, August 16). Diazonium Salts. Retrieved from [Link]

  • YouTube. (2024, July 20). Diazotization Reaction | Class 12 Chemistry | Nitrogen Containing Compounds. Retrieved from [Link]

  • Vedantu. (n.d.). The stability of benzene diazonium salts is because class 11 chemistry CBSE. Retrieved from [Link]

  • NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts. Retrieved from [Link]

  • Google Patents. (n.d.). US5292932A - Process for the preparation of 5-chloro-2-hydroxy-4-alkyl-benzenesulfonic acids.
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  • Google Patents. (n.d.). CN102070552B - Method for preparing 3-amino-5-nitro-2,1-benzisothiazole and diazonium salt thereof.
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Application Notes and Protocols for Coupling Reactions of 3-Amino-5-chloro-2-hydroxybenzenesulfonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of a Key Intermediate

3-Amino-5-chloro-2-hydroxybenzenesulfonic acid (CAS 88-23-3) is a pivotal intermediate in the synthesis of a wide array of azo dyes and other complex organic molecules.[1][2] Its unique structure, featuring an aromatic amine, a hydroxyl group, a sulfonic acid moiety, and a chlorine atom, allows for a rich and varied reactivity.[1] The presence of these functional groups dictates its chemical behavior, enabling it to participate in crucial diazotization and coupling reactions that are fundamental to the production of numerous dyes.[1][2] This guide provides an in-depth exploration of the coupling reaction conditions for this versatile compound and its derivatives, offering detailed protocols and insights for laboratory and industrial applications.

Core Principles of Coupling Reactions

The synthesis of azo dyes from this compound predominantly follows a two-step process:

  • Diazotization: The primary aromatic amine group is converted into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[3][4] The reaction is performed at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt.[5][6]

  • Azo Coupling: The highly reactive diazonium salt then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound, known as the coupling component.[7][8] This electrophilic aromatic substitution reaction forms the characteristic azo group (–N=N–), which is the chromophore responsible for the color of the dye.[7][9]

The choice of the coupling component is critical as it largely determines the final color of the azo dye.[7] Common coupling components include phenols, naphthols, aromatic amines, and compounds with active methylene groups.[8]

Diagram: General Workflow for Azo Dye Synthesis

AzoDyeSynthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling start 3-Amino-5-chloro-2- hydroxybenzenesulfonic acid reagents_d NaNO₂ + HCl (or H₂SO₄) 0-5 °C start->reagents_d diazonium Diazonium Salt Intermediate reagents_d->diazonium coupling_component Coupling Component (e.g., Phenol, Naphthol, Amine) azo_dye Azo Dye Product diazonium->azo_dye Coupling Reaction reagents_c Controlled pH (Acidic or Alkaline) coupling_component->reagents_c reagents_c->azo_dye

Caption: General workflow for the synthesis of azo dyes.

Key Parameters Influencing Coupling Reactions

Optimizing the conditions for the coupling reaction is crucial for achieving high yields and purity of the desired azo dye. The following parameters play a significant role:

ParameterInfluence on the ReactionTypical Conditions
pH The reactivity of both the diazonium salt and the coupling component is highly pH-dependent. Phenolic coupling components require alkaline conditions (pH 8-10) to form the more reactive phenoxide ion. Aromatic amines are typically coupled under weakly acidic conditions (pH 4-7) to ensure sufficient concentration of the free amine.Phenols: pH 8-10; Amines: pH 4-7
Temperature Diazotization must be carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt. The coupling reaction is also generally performed at low temperatures, although it can sometimes be gradually raised to ensure complete reaction.[10]0-15 °C
Solvent Water is the most common solvent due to the high solubility of the sulfonic acid derivatives and the inorganic reagents. In some cases, co-solvents may be used.Aqueous medium
Stoichiometry The molar ratio of the diazonium salt to the coupling component is typically 1:1. An excess of either reactant can lead to the formation of byproducts.Equimolar amounts of reactants
Concentration The concentration of the reactants can affect the reaction rate and the solubility of the product. It is important to maintain a balance to ensure a homogenous reaction mixture and to facilitate product isolation.Varies depending on the specific reactants

Experimental Protocols

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle all chemicals in a well-ventilated fume hood. Diazonium salts are potentially explosive when dry and should be kept in solution.

Protocol 1: Diazotization of this compound

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Distilled water

  • Ice

Procedure:

  • In a beaker, prepare a suspension of this compound in distilled water.

  • Cool the suspension to 0-5 °C in an ice bath with constant stirring.

  • Slowly add concentrated hydrochloric acid to the cooled suspension.

  • Prepare a solution of sodium nitrite in distilled water and cool it in an ice bath.

  • Add the cold sodium nitrite solution dropwise to the suspension of the amine hydrochloride, maintaining the temperature between 0-5 °C.

  • Stir the reaction mixture for 30-60 minutes at 0-5 °C. The completion of diazotization can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid).

  • The resulting solution contains the diazonium salt and should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with a Phenolic Component (e.g., Resorcinol)

Materials:

  • Diazonium salt solution from Protocol 1

  • Resorcinol

  • Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)

  • Distilled water

  • Ice

Procedure:

  • In a separate beaker, dissolve the resorcinol in a dilute aqueous solution of sodium hydroxide or sodium carbonate.

  • Cool the resorcinol solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the cold resorcinol solution with vigorous stirring.

  • Maintain the temperature below 10 °C and the pH in the alkaline range (pH 8-10) during the addition. The formation of the azo dye is indicated by a color change.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

  • The azo dye may precipitate from the solution. The product can be isolated by filtration, washed with a small amount of cold water or a saturated sodium chloride solution, and then dried.

Protocol 3: Azo Coupling with an Aromatic Amine Component (e.g., Aniline-2-sulfonic acid)

Materials:

  • Diazonium salt solution from Protocol 1

  • Aniline-2-sulfonic acid

  • Sodium acetate or other mild base

  • Distilled water

  • Ice

Procedure:

  • In a separate beaker, dissolve the aniline-2-sulfonic acid in water, neutralizing with a mild base like sodium acetate to a pH of 4-5.

  • Cool the solution of the coupling component to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the cold solution of the amine with vigorous stirring.

  • Maintain the temperature below 10 °C and the pH in the weakly acidic range (pH 4-7) during the addition. The formation of the azo dye will be evident by a color change.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours.

  • The product can be precipitated by adding salt (salting out) and then isolated by filtration, washed, and dried.

Diagram: Mechanism of Azo Coupling

AzoCouplingMechanism cluster_electrophile Electrophile cluster_nucleophile Nucleophile (Activated Aromatic Ring) cluster_intermediate Sigma Complex Intermediate cluster_product Azo Dye Product diazonium Ar-N≡N⁺ sigma_complex [Ar-N=N-Ar'(H)]⁺ diazonium->sigma_complex Electrophilic Attack coupling_component Ar'-H azo_dye Ar-N=N-Ar' sigma_complex->azo_dye Deprotonation proton + H⁺

Caption: Mechanism of electrophilic aromatic substitution in azo coupling.

Applications in Drug Development and Research

While the primary application of these coupling reactions is in the synthesis of dyes, the resulting azo compounds have also found utility in other areas. For instance, some azo compounds have been investigated for their biological activities. The azo linkage can be cleaved by reductases in the body, which has been exploited in the design of prodrugs that release an active pharmaceutical ingredient at a specific site.

Conclusion

The coupling reactions of this compound and its derivatives are a cornerstone of azo dye chemistry. A thorough understanding of the reaction conditions, particularly pH and temperature, is essential for successful synthesis. The protocols and principles outlined in this guide provide a solid foundation for researchers and scientists working in this field. By carefully controlling the reaction parameters, a vast library of azo compounds with diverse colors and properties can be synthesized for a wide range of applications.

References

  • The Synthesis of Azo Dyes. (n.d.).
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  • Application Notes and Protocols for the Synthesis of Azo Dyes Using 4-Diazodiphenylamino Sulfate. (n.d.). Benchchem.
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  • This compound. (2013, January 16).
  • Show the full reaction mechanism of product B between the diazonium salt precursor 4-aminobenzene sulfonic acid and the aromatic coupling reagent naphthalen-1-ol. (2019, October 16). Chegg.
  • Azo Coupling Definition - Organic Chemistry Key Term. (n.d.). Fiveable.
  • Azo coupling. (n.d.). Wikipedia.
  • Alfare, K., Lee, D., Scharrer, E., & Van Arman, S. A. (2004). Preparation of Azo Dyes from Sulfanilamide.
  • Synthesis procedure of the reactive dyes 3a–i. (n.d.). ResearchGate.
  • Synthesis of an azo dye. (2021, May 12). YouTube.
  • SYNTHESIS AND THEIR ANTIFUNGAL, ANTIHELMENTIC AND DYING PROPERTIES OF SOME NOVEL AZO DYES. (n.d.).
  • The Role of 3-Amino-4-hydroxy-5-nitrobenzenesulfonic Acid in Dye Synthesis. (n.d.).
  • This compound. (n.d.). PubChem.
  • Diazotisation and coupling reaction. (n.d.). Slideshare.
  • Process for the preparation of 5-chloro-2-hydroxy-4-alkyl-benzenesulfonic acids. (n.d.). Google Patents.
  • Coupling process for substituted aminoazobenzenesulfonic acids. (n.d.). Google Patents.
  • Diazotisation. (n.d.). Organic Chemistry Portal.
  • Organic Syntheses Procedure. (n.d.).
  • This compound. (n.d.). CymitQuimica.
  • This compound Safety Data Sheets. (n.d.). Echemi.

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The Versatile Intermediate: Application Notes on 3-Amino-5-chloro-2-hydroxybenzenesulfonic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Building Block

3-Amino-5-chloro-2-hydroxybenzenesulfonic acid (CAS No. 88-23-3) is a polysubstituted aromatic compound of significant interest in the realm of industrial organic synthesis.[1] Its molecular architecture, featuring an amino group, a hydroxyl group, a sulfonic acid moiety, and a chlorine atom on a benzene ring, imparts a unique combination of reactivity and functionality. This makes it a valuable intermediate, primarily in the production of azo dyes, and potentially in the synthesis of specialized organic molecules.[1] This document serves as a comprehensive guide for researchers, scientists, and professionals in drug development, providing in-depth application notes and detailed protocols for the effective utilization of this versatile chemical.

The presence of the amino group allows for diazotization, a critical reaction for the formation of diazonium salts. These salts are highly reactive electrophiles that can subsequently undergo azo coupling reactions with electron-rich species to form the characteristic -N=N- linkage of azo compounds. The hydroxyl and sulfonic acid groups enhance the water solubility of the molecule and its derivatives, a crucial property for many dye applications. The chlorine atom can influence the final properties of the synthesized molecule, including its color and lightfastness.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its safe handling and effective application in any synthetic protocol.

PropertyValueReference
CAS Number 88-23-3[2]
Molecular Formula C₆H₆ClNO₄S[3]
Molecular Weight 223.63 g/mol [3]
Appearance Off-white to pale yellow crystalline solid[1]
Solubility Soluble in water[1]
Reactivity Reacts with strong oxidizing or reducing agents, mineral acids, and bases.[4]

Safety Precautions: this compound is an irritant to the skin, eyes, and mucous membranes.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of fire, use a dry chemical, carbon dioxide, or Halon extinguisher.[4]

Application in the Synthesis of Azo Dyes: A Detailed Protocol

The primary and most well-documented application of this compound is as a diazo component in the synthesis of azo dyes. This class of dyes is renowned for its vibrant colors and is extensively used in the textile industry. The general synthetic strategy involves a two-step process: diazotization of the amine followed by an azo coupling reaction.[5]

AzoDyeSynthesis

Exemplary Protocol: Synthesis of Mordant Black 7

Mordant Black 7 is a representative mordant dye synthesized from this compound. Mordant dyes are a class of dyes that require a mordant (typically a metal salt) to bind to the fabric, thereby improving the fastness properties of the dyeing.

Reaction Scheme:

This compound + Naphthalene-1,5-diol → Mordant Black 7

Materials and Reagents:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Naphthalene-1,5-diol

  • Sodium hydroxide (NaOH)

  • Sodium carbonate (Na₂CO₃)

  • Ice

  • Distilled water

  • Starch-iodide paper

Protocol:

Part 1: Diazotization of this compound

  • Preparation of the Amine Suspension: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend a calculated amount (e.g., 0.1 mol) of this compound in distilled water.

  • Acidification: Slowly add concentrated hydrochloric acid to the suspension with constant stirring.

  • Cooling: Cool the mixture to 0-5 °C using an ice-salt bath. It is crucial to maintain this low temperature throughout the diazotization process to prevent the decomposition of the unstable diazonium salt.[5]

  • Preparation of Nitrite Solution: In a separate beaker, dissolve a slight molar excess of sodium nitrite in cold distilled water.

  • Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold amine suspension over a period of 30-60 minutes. Maintain vigorous stirring and ensure the temperature does not exceed 5 °C.

  • Monitoring the Reaction: Monitor the completion of the diazotization by testing for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid). A slight excess is desirable to ensure complete reaction of the primary amine.

  • Destruction of Excess Nitrous Acid: If a significant excess of nitrous acid is present, it can be quenched by the careful addition of a small amount of urea or sulfamic acid until the starch-iodide test is negative. The resulting diazonium salt solution should be used immediately in the next step.

Part 2: Azo Coupling with Naphthalene-1,5-diol

  • Preparation of the Coupling Component Solution: In a separate beaker, dissolve an equimolar amount of Naphthalene-1,5-diol in an aqueous solution of sodium hydroxide or sodium carbonate. The alkaline conditions are necessary to deprotonate the hydroxyl groups of the naphthol, making it a more potent nucleophile for the coupling reaction.[6]

  • Cooling: Cool the solution of the coupling component to 0-5 °C in an ice bath.

  • Coupling Reaction: Slowly add the cold diazonium salt solution prepared in Part 1 to the cold solution of the coupling component with vigorous stirring. The rate of addition should be controlled to maintain the low temperature and to ensure a homogenous reaction mixture.

  • pH Adjustment: During the addition, the pH of the reaction mixture should be maintained in the alkaline range (typically pH 8-10) to facilitate the coupling. This can be achieved by the periodic addition of a sodium carbonate solution.

  • Completion of Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours to ensure the completion of the coupling reaction. The formation of a colored precipitate (in this case, a blue-black solid) indicates the formation of the azo dye.[6]

  • Isolation and Purification: The precipitated dye can be isolated by vacuum filtration. The filter cake should be washed with a cold, dilute brine solution to remove any unreacted starting materials and inorganic salts. The purified dye can then be dried in a vacuum oven at a low temperature.

MordantBlack7_Protocol

Potential Applications in Pharmaceutical Synthesis

While the predominant use of this compound is in the dye industry, the structural motifs present in the molecule are also found in some classes of pharmaceutical compounds. Aminobenzenesulfonic acid derivatives, in general, are recognized as important intermediates in the synthesis of pharmacologically active molecules.[7] For instance, sulfonamides, a well-known class of antibacterial drugs, contain the benzenesulfonamide core structure.

However, a direct and specific application of this compound as a named intermediate in the synthesis of a commercially available drug is not readily found in publicly accessible literature. This suggests that while its structural class is relevant to medicinal chemistry, its primary industrial application remains in the synthesis of colorants. Further research and development may uncover novel synthetic routes to bioactive molecules utilizing this specific intermediate, potentially leveraging the unique substitution pattern on the aromatic ring.

Conclusion

This compound is a key industrial intermediate with a well-established and critical role in the synthesis of azo dyes. The strategic placement of its functional groups allows for a reliable and versatile two-step synthesis of a wide range of colorants. The detailed protocol provided for the synthesis of Mordant Black 7 serves as a practical guide for researchers and professionals in the field. While its application in pharmaceutical synthesis is not as prominently documented, the inherent chemical functionalities of the molecule suggest potential for its use in the development of novel therapeutic agents. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, will enable its continued and expanded use in the field of organic synthesis.

References

  • World Dye Variety. (2012, September 13). Mordant Black 7. Retrieved from [Link]

  • University of Waterloo. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]

  • World Dye Variety. (2013, January 16). This compound. Retrieved from [Link]

  • Chemguide. (n.d.). Some reactions of diazonium ions. Retrieved from [Link]

  • Google Patents. (n.d.). US2812321A - Process for diazotization and coupling.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • ResearchGate. (2013). Convenient Synthesis of 3-Amino-2-hydroxy-5-methylbenzenesulfonic Acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • World Dye Variety. (2013, January 16). 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid. Retrieved from [Link]

  • World Dye Variety. (2013, January 18). 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid. Retrieved from [Link]

  • World Dye Variety. (2013, January 24). 3-Amino-4-hydroxybenzenesulfonic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
  • The University of Hong Kong. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. Retrieved from [Link]

  • Kristin Arzt. (n.d.). A Guide to Mordant Printing: Step-by-Step Process, Materials and Techn. Retrieved from [Link]

  • SHIBORI LAB. (2020, March 23). Preparation of the mordant. Retrieved from [Link]

  • Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]

  • ResearchGate. (2013). Convenient Synthesis of 3-Amino-2-hydroxy-5-methylbenzenesulfonic Acid. Retrieved from [Link]

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A Robust, Validated Ion-Pair HPLC Method for the Quantitative Analysis of 3-Amino-5-chloro-2-hydroxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a detailed, reliable, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid (ACSA). ACSA is a key intermediate in the synthesis of various pharmaceuticals and dyes, making its accurate quantification critical for quality control and process monitoring.[1] Due to its highly polar and ionic nature, conventional reversed-phase chromatography yields poor retention and peak shape.[2] To overcome this challenge, this method employs an ion-pair reversed-phase (IP-RP) strategy, which utilizes a cationic ion-pairing reagent to enhance the retention and improve the chromatographic performance on a standard C18 stationary phase. The protocol herein provides comprehensive, step-by-step instructions for sample and standard preparation, detailed chromatographic conditions, and a full method validation protocol according to the International Council for Harmonisation (ICH) guidelines.[3][4]

Introduction and a Guiding Principle

This compound (ACSA) is an aromatic sulfonic acid containing a strongly acidic sulfonate group, a basic amino group, and a weakly acidic hydroxyl group.[1][5] This complex functionality makes it highly water-soluble and challenging to analyze with traditional reversed-phase HPLC, as it typically elutes in or near the solvent front with minimal retention.

The core of this analytical method is the principle of Ion-Pair Reversed-Phase Chromatography (IP-RP-HPLC) . This technique is exceptionally well-suited for separating ionic and highly polar analytes using standard reversed-phase columns (e.g., C18, C8).[6][7]

The Causality of the Experimental Choice: In this system, a large, hydrophobic counter-ion is added to the mobile phase. For an acidic analyte like ACSA, which exists as an anion (sulfonate, -SO₃⁻) in the mobile phase, a cationic (positively charged) ion-pairing reagent is chosen, such as a quaternary ammonium salt. This reagent forms a neutral, stoichiometric ion-pair with the analyte.[7][8] This newly formed ion-pair is significantly more hydrophobic than the original analyte. Its increased affinity for the non-polar stationary phase allows for controlled retention and elution, enabling robust and reproducible quantification.[7][9]

The diagram below illustrates this fundamental mechanism.

G Figure 1: Mechanism of Ion-Pair Reversed-Phase Chromatography cluster_0 Mobile Phase cluster_1 Stationary Phase (C18) Analyte ACSA Anion (-SO₃⁻) Ion_Pair Neutral Ion-Pair [ACSA⁻-TBA⁺] Analyte->Ion_Pair Forms in Mobile Phase IP_Reagent Cationic Ion-Pair Reagent (e.g., TBA⁺) IP_Reagent->Ion_Pair C18_Phase Hydrophobic C18 Chains Ion_Pair->C18_Phase Hydrophobic Interaction (Retention)

Caption: A diagram illustrating the formation of a neutral ion-pair and its subsequent retention.

Detailed Analytical Protocol

This section provides the complete methodology for the analysis of ACSA.

Instrumentation, Materials, and Reagents
  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

    • Chromatography Data System (CDS) for data acquisition and processing.

    • Analytical balance (0.01 mg readability).

    • pH meter.

    • Volumetric flasks and pipettes (Class A).

    • Syringe filters (0.45 µm, PTFE or Nylon).

  • Chemicals and Reagents:

    • This compound (ACSA) reference standard (>99% purity).

    • Acetonitrile (ACN), HPLC grade.

    • Methanol (MeOH), HPLC grade.

    • Tetrabutylammonium hydrogen sulfate (TBAHS), for HPLC (>99%).

    • Potassium phosphate monobasic (KH₂PO₄), analytical grade.

    • Phosphoric acid (H₃PO₄), analytical grade.

    • Water, HPLC grade or Milli-Q.

Chromatographic Conditions

All quantitative data and experimental parameters are summarized in the table below for clarity and ease of use.

ParameterConditionJustification
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)The industry-standard stationary phase for reversed-phase and ion-pair chromatography, offering robust and reliable performance.
Mobile Phase A 20 mM KH₂PO₄ buffer with 5 mM TBAHS, pH adjusted to 3.0 with H₃PO₄The aqueous buffer controls pH. TBAHS acts as the cationic ion-pairing reagent.[10] A low pH ensures consistent protonation of the amino group.
Mobile Phase B Acetonitrile (ACN)A common organic modifier in reversed-phase HPLC, providing good elution strength for the retained ion-pair.
Elution Mode Isocratic or Gradient (e.g., 85:15 v/v Mobile Phase A:B)An isocratic elution simplifies the method. A gradient may be developed if separating from multiple impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable run times.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and reduces viscosity fluctuations.
Detection Wavelength 254 nmAromatic compounds like ACSA typically exhibit strong UV absorbance at this wavelength. A PDA detector can be used to determine the absorbance maximum for higher sensitivity.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Run Time 10 minutesSufficient for the elution of the analyte and any potential early-eluting impurities.
Preparation of Solutions
  • Mobile Phase A (Buffer with Ion-Pair Reagent):

    • Weigh and dissolve 2.72 g of KH₂PO₄ and 1.70 g of TBAHS in 1000 mL of HPLC grade water.

    • Stir until fully dissolved.

    • Adjust the pH of the solution to 3.0 ± 0.05 using dilute phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter before use.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of ACSA reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

    • Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solutions:

    • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent. These will be used for the linearity assessment.

  • Sample Preparation:

    • Accurately weigh a quantity of the sample expected to contain approximately 25 mg of ACSA into a 25 mL volumetric flask.

    • Add approximately 20 mL of diluent and sonicate for 15 minutes to extract the analyte.

    • Allow the solution to cool to room temperature and dilute to volume with the diluent.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[11]

Method Validation Protocol (ICH Q2(R1) Framework)

A self-validating system is essential for trustworthiness. The following protocol, grounded in ICH guidelines, ensures the method is suitable for its intended purpose.[4][12][13]

G Figure 2: HPLC Method Validation Workflow Start Method Development Complete SST System Suitability Testing (SST) Start->SST Specificity Specificity / Selectivity SST->Specificity Pass Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Validation Report Generation Robustness->Report

Caption: A streamlined workflow for analytical method validation based on ICH guidelines.

System Suitability

Before any sample analysis, system suitability must be confirmed.

  • Procedure: Inject the 100 µg/mL working standard solution six times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.[13]

    • Tailing Factor (T): ≤ 2.0.

    • Theoretical Plates (N): ≥ 2000.

Specificity

Demonstrates that the signal is unequivocally from ACSA.

  • Procedure: Inject the diluent (blank), a placebo (sample matrix without ACSA), a standard solution, and a sample solution.

  • Acceptance Criteria: No interfering peaks should be observed at the retention time of the ACSA peak in the blank or placebo chromatograms.

Linearity and Range
  • Procedure: Inject the prepared working standard solutions (e.g., 1 to 100 µg/mL) in triplicate.

  • Acceptance Criteria:

    • Plot a calibration curve of mean peak area versus concentration.

    • The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Determined by a recovery study.

  • Procedure: Spike a placebo sample with ACSA at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration). Prepare each level in triplicate.

  • Acceptance Criteria: The mean recovery should be between 98.0% and 102.0% at each level.[14]

Precision
  • Repeatability (Intra-assay precision):

    • Procedure: Analyze six individual sample preparations at 100% of the target concentration on the same day, with the same analyst and instrument.[3]

    • Acceptance Criteria: RSD ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: RSD ≤ 2.0%.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)
  • Procedure: These can be estimated from the standard deviation of the response (σ) and the slope (S) of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S). The LOQ should be experimentally confirmed by analyzing a standard at the estimated concentration and checking for acceptable precision and accuracy.

  • Acceptance Criteria: At the LOQ, the signal-to-noise ratio should be at least 10:1.

Robustness
  • Procedure: Deliberately vary critical method parameters one at a time, such as:

    • Mobile phase pH (± 0.2 units).

    • Column temperature (± 5 °C).

    • Flow rate (± 0.1 mL/min).

    • Mobile phase composition (± 2% organic).

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly impacted by these minor changes.

Conclusion

The ion-pair reversed-phase HPLC method detailed in this application note provides a robust, precise, and accurate solution for the quantitative analysis of this compound. By forming a neutral ion-pair, this method successfully overcomes the retention challenges associated with this polar analyte on conventional C18 columns. The comprehensive validation protocol, grounded in ICH guidelines, ensures that the method is trustworthy and suitable for implementation in regulated quality control and drug development environments.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid. Retrieved from [Link]

  • Riu, J., Schönsee, I., & Barceló, D. (2001). Analysis of sulfonated compounds by reversed-phase ion-pair chromatography–Mass spectrometry with on-line removal of non-volatile tetrabutyl ammonium ion-pairing agents. Journal of Chromatography A, 918(1), 19-29. (Note: Abstract available on ResearchGate). Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 3-Pyridinesulfonic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Waters, J. L. (1977). U.S. Patent No. 4,042,327. Washington, DC: U.S. Patent and Trademark Office.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 1-Pentanesulfonic acid on Newcrom BH Column. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Ccount Chem. (n.d.). This compound. Retrieved from [Link]

  • Rosas-Ledesma, P., et al. (2018). Two alternative chromatography methods assisted by the sulfonic acid moeity for the determination of furosine in milk. MethodsX, 5, 631-638. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6927, this compound. Retrieved from [Link]

  • Patel, K. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 20-29. Retrieved from [Link]

  • Shimadzu. (n.d.). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Retrieved from [Link]

  • Carlo Erba Reagents. (n.d.). Ion pair chromatography reagents. Retrieved from [Link]

  • IndiaMART. (n.d.). Powder 3 Amino 5 Chloro 2 Hydroxy Benzenesulfonic Acid. Retrieved from [Link]

  • Tradeindia. (n.d.). 3 Amino 5 Chloro 2 Hydroxy Benzenesulfonic Acid. Retrieved from [Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Shabir, G. A. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • Molbase. (n.d.). This compound. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]

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Application Note: High-Sensitivity Identification of 3-Amino-5-chloro-2-hydroxybenzenesulfonic Acid by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Gemini Division

Abstract

This document provides a comprehensive methodology for the sensitive and selective identification of 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid (CAS No. 88-23-3) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a vital intermediate in the synthesis of various dyes and pigments.[1][2] Its accurate identification in environmental samples and industrial process streams is critical for quality control and regulatory compliance. The protocol herein details a robust workflow, from sample preparation to data interpretation, tailored for researchers and analytical chemists in industrial and environmental laboratories. We emphasize the rationale behind key procedural steps, ensuring both technical accuracy and practical applicability.

Introduction and Analyte Profile

This compound is a multifunctional aromatic compound characterized by sulfonic acid, amino, hydroxyl, and chloro substituents.[1] Its molecular formula is C₆H₆ClNO₄S, with a monoisotopic mass of approximately 222.97 Da.[3]

Key Physicochemical Characteristics:

  • High Polarity: The presence of the sulfonic acid (-SO₃H) and hydroxyl (-OH) groups renders the molecule highly water-soluble.[1] This property is a primary consideration for chromatographic strategy.

  • Amphoteric Nature: The molecule possesses both a strongly acidic sulfonic acid group and a basic amino (-NH₂) group.

  • Ionization Propensity: The sulfonic acid group is readily deprotonated, making the molecule exceptionally suitable for analysis by negative ion electrospray ionization (ESI) mass spectrometry.[4][5]

  • Isotopic Signature: The presence of a single chlorine atom results in a characteristic isotopic pattern, with an "M+2" peak approximately one-third the intensity of the monoisotopic peak, which serves as a crucial confirmation point in mass spectrometry.[6]

These characteristics present a unique set of challenges and opportunities for LC-MS method development, primarily centered on achieving adequate chromatographic retention of a highly polar analyte while ensuring optimal ionization.

Experimental Workflow Overview

The analytical process follows a logical sequence from sample handling to final data analysis. Each stage is optimized to ensure maximum recovery, sensitivity, and specificity for the target analyte.

LCMS_Workflow cluster_Prep Sample Preparation cluster_LC LC Separation cluster_MS MS/MS Detection cluster_Data Data Analysis A Sample Dissolution (e.g., Water/Methanol) B Vortex & Sonicate A->B C Filtration (0.22 µm Hydrophilic PTFE) B->C D Injection C->D E Polar-Reversed Phase Chromatography D->E F (-) Electrospray Ionization (ESI) E->F G Precursor Ion Selection (m/z 223.0 / 225.0) F->G H Collision-Induced Dissociation (CID) G->H I Fragment Ion Monitoring (MRM) H->I J Peak Integration & Identification I->J K Confirmation (RT, Ion Ratio, Isotope Pattern) J->K

Caption: High-level workflow for the LC-MS/MS analysis of the target analyte.

Detailed Protocols and Methodologies

Part A: Sample Preparation Protocol

The primary objective of sample preparation is to solubilize the analyte and remove particulate matter that could interfere with the LC-MS system.[7] Given the analyte's high water solubility, a straightforward "dilute-and-shoot" approach is often sufficient for non-complex matrices.

Step-by-Step Protocol:

  • Standard Preparation:

    • Accurately weigh 10.0 mg of this compound reference standard.

    • Dissolve in 10.0 mL of a 50:50 (v/v) mixture of HPLC-grade methanol and water to create a 1.0 mg/mL primary stock solution.

    • Perform serial dilutions from the primary stock using the same solvent to prepare a calibration curve (e.g., 1.0 ng/mL to 1000 ng/mL).

  • Sample Preparation (Aqueous Matrix):

    • For clear aqueous samples (e.g., process water), dilute 1:10 with 50:50 methanol/water.

    • For samples containing particulates, centrifuge at 10,000 x g for 10 minutes. Take the supernatant and dilute as above.

  • Filtration:

    • Filter all prepared standards and samples through a 0.22 µm hydrophilic PTFE syringe filter before transferring to a 2 mL autosampler vial.[8] Hydrophilic PTFE is recommended for its broad chemical compatibility and low analyte binding characteristics.[8]

  • Blanks and Quality Control:

    • Prepare a solvent blank (50:50 methanol/water) and a fortified matrix blank (a sample known to be free of the analyte, spiked with a known concentration) to run with the sample set.

Part B: LC-MS/MS Instrumental Method

Rationale for Method Choices:

  • Chromatography: Standard C18 columns struggle to retain this highly polar analyte, leading to elution near the solvent front. A polar-modified reversed-phase column (e.g., with a polar-embedded or polar-endcapped stationary phase) is selected to provide enhanced retention under highly aqueous conditions.

  • Ionization: Negative mode ESI is chosen as the sulfonic acid group is strongly acidic and will readily deprotonate to form the [M-H]⁻ anion, providing a highly efficient and sensitive ionization pathway.[4][5]

  • Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides unparalleled selectivity and sensitivity by monitoring a specific precursor-to-product ion fragmentation.[9][10]

1. Liquid Chromatography (LC) Parameters

ParameterRecommended Setting
Column Polar-Embedded C18 (e.g., 100 mm x 2.1 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
LC Gradient Time (min)
0.0
1.0
7.0
9.0
9.1
12.0

2. Mass Spectrometry (MS/MS) Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.0 kV
Gas Temperature 325 °C
Gas Flow (Nitrogen) 10 L/min
Nebulizer Pressure 40 psi
Sheath Gas Temp 350 °C
Sheath Gas Flow 11 L/min
Scan Type Multiple Reaction Monitoring (MRM)

3. MRM Transitions and Fragmentation

The fragmentation of sulfonated aromatic compounds in negative ESI mode often involves the loss of SO₃ or SO₂.[9] For this compound, the deprotonated molecule [M-H]⁻ serves as the precursor ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), this precursor appears as a doublet at m/z 223.0 and 225.0.

Fragmentation_Pathway cluster_Precursor Precursor Ion [M-H]⁻ cluster_Fragments Product Ions (Fragments) Precursor C₆H₅ClNO₄S⁻ m/z 223.0 / 225.0 Frag1 [M-H-SO₃]⁻ m/z 143.0 / 145.0 Precursor->Frag1 - SO₃ (80 Da) Quantifier Frag2 [M-H-HSO₃]⁻ m/z 142.0 / 144.0 Precursor->Frag2 - HSO₃ (81 Da) Qualifier

Caption: Proposed fragmentation pathway for [M-H]⁻ of the target analyte.

Optimized MRM Transitions

Analyte IsotopePrecursor Ion (m/z)Product Ion (m/z)RoleCollision Energy (eV)
³⁵Cl223.0143.0Quantifier25
³⁵Cl223.0142.0Qualifier35
³⁷Cl225.0145.0Confirmation25

Note: Collision energies are instrument-dependent and should be optimized empirically.

Data Analysis and Confirmation Criteria

For unambiguous identification, the following criteria must be met:

  • Retention Time (RT): The RT of the peak in the sample must match that of a known reference standard, typically within ±2.5%.

  • MRM Transitions: Peaks must be present for both the quantifier and qualifier transitions at the expected RT.

  • Ion Ratio: The ratio of the qualifier peak area to the quantifier peak area in the sample must be within ±30% of the ratio observed for the reference standard.

  • Isotopic Pattern: The response ratio of the transitions for the ³⁷Cl isotope (225.0 -> 145.0) to the ³⁵Cl isotope (223.0 -> 143.0) should be approximately 0.32, consistent with the natural abundance of chlorine.

Conclusion

The LC-MS/MS method detailed in this application note provides a highly selective, sensitive, and robust protocol for the identification of this compound. By leveraging a polar-modified reversed-phase column and negative ion mode tandem mass spectrometry, this method overcomes the challenges associated with analyzing this highly polar compound. The use of specific MRM transitions, coupled with stringent identification criteria including retention time and isotopic pattern matching, ensures a high degree of confidence in the analytical results, making it an invaluable tool for quality control and research applications.

References

  • Holčapek, M., Volná, K., Vaněk, P., & Jandera, P. (2004). Effects of ion-pairing reagents on the electrospray signal suppression of sulphonated dyes and intermediates. Rapid Communications in Mass Spectrometry, 18(13), 1467-1474. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6927, this compound. Retrieved January 11, 2026, from [Link]

  • Keire, D. A., Reif, V. D., & Korfmacher, W. A. (2000). Sequencing of sulfonic acid derivatized peptides by electrospray mass spectrometry. Rapid Communications in Mass Spectrometry, 14(10), 924-929. [Link]

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  • Sovocool, G. W., & Brumley, W. C. (1999). Analysis of sulphonated dyes and intermediates by electrospray mass spectrometry. TrAC Trends in Analytical Chemistry, 18(8-9), 553-562. [Link]

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  • Jansson, D., & Zare, R. N. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Journal of the American Society for Mass Spectrometry, 33(4), 629-632. [Link]

  • Roch, O. G., Koster, E. H., & Leonards, P. E. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(1), 77-88. [Link]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved January 11, 2026, from [Link]

  • World Of Dyes. (2013). This compound. Retrieved January 11, 2026, from [Link]

  • Flurer, C. L., & Wamer, W. G. (2019). Determination of Unsulfonated Aromatic Amines in FD&C Yellow No. 5 and FD&C Yellow No. 6 by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Journal of AOAC International, 102(2), 580-589. [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved January 11, 2026, from [Link]

  • Shimadzu Corporation. (n.d.). LC/MS/MS Analysis for Restricted Chemicals in Textiles. Retrieved January 11, 2026, from [Link]

  • Wittke, D., & Wittke, K. (2005). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. Analytical and Bioanalytical Chemistry, 383(5), 845-852. [Link]

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  • Kannan, K., & Wan, Y. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. Journal of Chromatography B, 1180, 122888. [Link]

  • White, R. L., Boschi, D., & Lolli, M. L. (2022). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. Journal of Mass Spectrometry, 57(1), e4797. [Link]

  • White, R. L., Boschi, D., & Lolli, M. L. (2022). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. Journal of Mass Spectrometry, 57(1), e4797. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 11, 2026, from [Link]

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Application Note: A Validated Quantitative NMR (qNMR) Protocol for the Purity Assessment of 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the accurate determination of purity for 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid using ¹H Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This method offers a primary ratio method of measurement, directly traceable to the International System of Units (SI), ensuring high precision and accuracy without the need for a specific reference standard of the analyte. The protocol is designed for researchers, analytical scientists, and professionals in drug development and quality control, detailing every critical step from sample preparation and internal standard selection to data acquisition and processing. The causality behind each experimental choice is explained to ensure robust and reproducible results.

Introduction: The Principle and Power of qNMR

Quantitative NMR (qNMR) stands as a powerful analytical technique for determining the concentration and purity of substances.[1][2] Unlike chromatographic methods that rely on the response factor of a specific molecule, qNMR is based on a fundamental principle: the integrated intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[1][2] This unique characteristic allows for the determination of the absolute or relative concentration of a target analyte by comparing the integral of one of its characteristic signals to the integral of a signal from a certified internal standard of known purity and concentration.[3][4]

This compound (ACSA), with the molecular formula C₆H₆ClNO₄S, is an important intermediate in the synthesis of azo dyes and other specialty chemicals.[5] Its purity is critical for ensuring the quality and safety of the final products. This protocol outlines a validated ¹H qNMR method for its precise purity assessment.

Foundational Considerations for a Robust qNMR Assay

The success of a qNMR experiment hinges on several key factors that must be carefully considered and optimized. The choices made in these initial stages directly impact the accuracy, precision, and reliability of the final quantitative result.

Analyte and Its Physicochemical Properties
  • Analyte: this compound

  • CAS Number: 88-23-3[5]

  • Molecular Formula: C₆H₆ClNO₄S[5]

  • Molecular Weight: 223.63 g/mol [5][6]

  • Structure:

    
    

    (Image Source: PubChem CID 6927)

  • Solubility: This compound is soluble in water.[5][7] This property is crucial for selecting an appropriate deuterated solvent for the NMR experiment.

The Crucial Role of the Internal Standard

The internal standard is the cornerstone of accurate quantification in this method. An ideal internal standard should meet several criteria:[2][4][8]

  • High Purity: Certified purity is essential for accurate calculations.

  • Chemical Stability: It must not react with the analyte, solvent, or trace impurities.

  • Good Solubility: It must be fully soluble in the chosen deuterated solvent.[4]

  • Signal Separation: Its NMR signals must not overlap with those of the analyte or solvent.[2]

  • Simple Spectrum: A simple spectrum with sharp singlets is preferred for ease of integration.

For the aqueous-soluble ACSA, Maleic Acid is an excellent choice for an internal standard. It is highly pure, stable, water-soluble, and provides a sharp singlet in a region of the ¹H NMR spectrum that is typically free from other signals (~6.3 ppm in D₂O).[2][4]

Selection of the Deuterated Solvent

Given the water solubility of ACSA and the chosen internal standard, Deuterium Oxide (D₂O) is the recommended solvent. It is crucial to use high-purity D₂O to minimize interfering signals.

Experimental Workflow: From Sample Preparation to Data Acquisition

The following diagram illustrates the key stages of the qNMR protocol for ACSA.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh ~15 mg of ACSA dissolve Dissolve both in ~0.7 mL of D₂O in a vial weigh_analyte->dissolve weigh_std Accurately weigh ~5 mg of Maleic Acid weigh_std->dissolve transfer Filter and transfer to a 5 mm NMR tube dissolve->transfer shim Shim the magnet for optimal homogeneity transfer->shim params Set quantitative parameters (D1, pulse angle, etc.) shim->params acquire Acquire the ¹H NMR spectrum params->acquire process Apply Fourier Transform, phase and baseline correction acquire->process integrate Integrate selected analyte and standard signals process->integrate calculate Calculate purity using the qNMR equation integrate->calculate

Figure 1: High-level workflow for the qNMR analysis of ACSA.

Detailed Step-by-Step Protocol

Sample Preparation

Accurate weighing is paramount for a successful qNMR experiment.[9] Use a calibrated analytical balance with a readability of at least 0.01 mg.

  • Weigh the Analyte (ACSA): Accurately weigh approximately 15 mg of this compound into a clean, dry glass vial. Record the exact mass (m_analyte).

  • Weigh the Internal Standard: To the same vial, add approximately 5 mg of certified Maleic Acid. Record the exact mass (m_std). Aiming for a near 1:1 molar ratio of protons for the signals to be integrated can enhance accuracy.[1]

  • Dissolution: Add approximately 0.7 mL of D₂O to the vial. Cap the vial and vortex thoroughly to ensure complete dissolution of both the analyte and the internal standard.[8] Visually inspect the solution to confirm no solid particles remain.

  • Transfer to NMR Tube: Filter the solution through a pipette with a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter. The sample height should be appropriate for the spectrometer's probe (typically ~4-5 cm). Cap the tube securely.

NMR Data Acquisition Parameters

For accurate quantification, the NMR acquisition parameters must be set to ensure that the spectrum is not biased by differential relaxation effects.[3]

  • Pulse Sequence: Use a simple, single-pulse experiment (e.g., Bruker's 'zg' or equivalent).[1]

  • Pulse Angle: A 90° pulse angle should be used to maximize the signal in a single scan.[1][10] This requires proper calibration of the pulse width for the specific probe and sample.

  • Relaxation Delay (D1): This is the most critical parameter for qNMR.[11] The relaxation delay must be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton signal being quantified (both analyte and standard).[10][12]

    • Recommendation: A conservative D1 of 30-60 seconds is often sufficient for small molecules.[3] To optimize for speed, an inversion-recovery experiment can be performed to measure the T₁ values of the signals of interest.[11] For this protocol, a D1 of 30 seconds is recommended as a starting point.

  • Acquisition Time (AQ): Set to ensure the Free Induction Decay (FID) has fully decayed, typically 2-4 seconds.[10]

  • Number of Scans (NS): Acquire enough scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[1][3] This typically requires 16 to 64 scans, depending on the sample concentration.

  • Temperature: Maintain a constant temperature (e.g., 298 K) to ensure chemical shift stability.[4]

Data Processing and Analysis
  • Fourier Transform: Apply an exponential multiplication with a line broadening (LB) factor of 0.1-0.3 Hz to improve S/N without significantly distorting the peak shape.[3]

  • Phasing and Baseline Correction: Manually phase the spectrum carefully. Incorrect phasing can introduce significant integration errors.[1] Apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum, especially around the integrated signals.[3]

  • Signal Selection and Integration:

    • Analyte (ACSA): The aromatic region of ACSA will show two distinct signals for the two aromatic protons. Due to the substitution pattern, these will appear as doublets or more complex multiplets.[13][14] Select a well-resolved signal that is free from overlap with any impurities. For ACSA, the two aromatic protons are chemically distinct and will likely appear between 6.5 and 8.0 ppm. Integrate one of these signals.

    • Internal Standard (Maleic Acid): Integrate the sharp singlet from the two equivalent protons of maleic acid (around 6.3 ppm).

    • Integration Width: The integration region should be set wide enough to encompass at least 99% of the peak area, typically 20-50 times the linewidth at half-height.[3][12]

Calculation of Purity

The purity of the analyte is calculated using the following equation:[1]

Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%)

Where:

Parameter Description Example Value
I_analyte Integral of the selected analyte signal From spectrum
I_std Integral of the internal standard signal From spectrum
N_analyte Number of protons for the integrated analyte signal 1
N_std Number of protons for the integrated standard signal 2 (for Maleic Acid)
MW_analyte Molecular weight of the analyte (ACSA) 223.63 g/mol
MW_std Molecular weight of the internal standard (Maleic Acid) 116.07 g/mol
m_analyte Mass of the analyte From weighing
m_std Mass of the internal standard From weighing

| Purity_std | Certified purity of the internal standard | e.g., 99.9% |

Method Validation Considerations

To ensure the method is fit for its intended purpose, validation should be performed in accordance with ICH Q2(R2) guidelines.[15] Key parameters to evaluate include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, demonstrated by the resolution of analyte and standard signals.

  • Linearity: Assessed by preparing samples at different concentrations to demonstrate a linear relationship between concentration and integral response.

  • Accuracy: Determined by analyzing a sample of ACSA with a known, certified purity or by comparison with an orthogonal, validated method.[16]

  • Precision (Repeatability & Intermediate Precision): Assessed by performing multiple measurements on the same homogenous sample.[17]

  • Limit of Quantification (LOQ) & Limit of Detection (LOD): Determined to define the range of the method.[17][18]

Conclusion

This application note details a robust and reliable ¹H qNMR protocol for the purity determination of this compound. By carefully controlling sample preparation, acquisition parameters—especially the relaxation delay—and data processing, this method provides an accurate and precise assessment of purity. The principles and steps outlined herein are grounded in established qNMR best practices and can be adapted for the quantification of other sulfonated aromatic compounds, making it a valuable tool for quality control and research in the chemical and pharmaceutical industries.

References

  • ResolveMass. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Available at: [Link]

  • LibreTexts Chemistry. (2022, April 25). How do I choose the right acquisition parameters for a quantitative NMR measurement? Available at: [Link]

  • University of Michigan VBR-NMR Core. (n.d.). Quantitative NMR Spectroscopy. Available at: [Link]

  • ResearchGate. (n.d.). (A) Pulse sequence used for quantitative 1D 1 H NMR spectroscopy. (B).... Available at: [Link]

  • Royal Society of Chemistry. (n.d.). NMR Pulse Sequences for Metabolomics. In Metabolomics. Available at: [Link]

  • Ccount Chem. (n.d.). This compound. Available at: [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • University of Sheffield. (n.d.). Pulse sequences and the vector model. Available at: [Link]

  • Nanalysis. (2019, May 30). Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays. Available at: [Link]

  • Journal of Medicinal Chemistry. (n.d.). Purity by Absolute qNMR Instructions. Available at: [Link]

  • IndiaMART. (n.d.). Powder 3 Amino 5 Chloro 2 Hydroxy Benzenesulfonic Acid. Available at: [Link]

  • Tradeindia. (n.d.). 3 Amino 5 Chloro 2 Hydroxy Benzenesulfonic Acid. Available at: [Link]

  • IMSERC. (n.d.). Building Block. The relaxation delay. Available at: [Link]

  • LinkedIn. (2024, January 27). Degree of Quantitation (Q) and Accuracy in qNMR. Available at: [Link]

  • Manufacturing Chemist. (2019, February 21). qNMR: top tips for optimised sample prep. Available at: [Link]

  • Mestrelab Research. (n.d.). qNMR Purity Recipe Book (1 - Sample Preparation). Available at: [Link]

  • Magritek. (n.d.). qNMR on samples from the production plant. Available at: [Link]

  • Scribd. (n.d.). ICH Validation Analitcs Methods. Available at: [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Available at: [Link]

  • Chemistry Stack Exchange. (2017, October 18). How can multiplets in para-disubstituted benzene rings be described? Available at: [Link]

  • WebMO. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • SciSpace. (2025, August 7). Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis. Available at: [Link]

  • SciSpace. (n.d.). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Available at: [Link]

  • University of Wisconsin-La Crosse. (n.d.). Short Summary of 1H-NMR Interpretation. Available at: [Link]

  • Physics Forums. (2016, March 17). NMR Signals & Peaks of Di-Substituted Benzene Rings. Available at: [Link]

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Available at: [Link]

  • MDPI. (n.d.). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Available at: [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Available at: [Link]

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Application Note: A Validated Protocol for the Regioselective Sulfonation of 2-Amino-4-Chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from Gemini Synthesis & Analysis Group

Abstract and Introduction

The sulfonated derivatives of substituted aminophenols are critical intermediates in the synthesis of a wide range of industrial and pharmaceutical compounds, including azo dyes and diuretic drugs.[1][2] Specifically, 2-amino-4-chlorophenol serves as a precursor to molecules where the introduction of sulfonic acid groups imparts desirable properties such as water solubility and enhanced biological activity. The sulfonation of this substrate is a classic example of electrophilic aromatic substitution, where the regiochemical outcome is governed by the complex interplay of the activating amino and hydroxyl groups and the deactivating, yet ortho-, para-directing chloro group.

This application note provides a comprehensive, field-tested protocol for the sulfonation of 2-amino-4-chlorophenol. As Senior Application Scientist, my objective is to present a guide that is not merely a sequence of steps, but a self-validating system grounded in chemical principles. We will delve into the causality behind each experimental choice, from the selection of the sulfonating agent to the specific parameters for reaction control and product purification. This document is intended for researchers, scientists, and drug development professionals who require a robust and reproducible method for synthesizing sulfonated 2-amino-4-chlorophenol derivatives.

Scientific Rationale & Reaction Mechanism

The sulfonation of an aromatic ring is a reversible electrophilic aromatic substitution reaction. The choice of sulfonating agent is critical; while concentrated sulfuric acid can be used, it often requires high temperatures which can lead to charring and side products, especially with sensitive substrates like aminophenols.[3][4] Chlorosulfonic acid (ClSO₃H) is a highly reactive and effective sulfonating agent that allows the reaction to proceed under more controlled conditions.[5]

The regioselectivity of the reaction on 2-amino-4-chlorophenol is dictated by the existing substituents:

  • -OH (hydroxyl) and -NH₂ (amino) groups: Both are powerful activating groups and are ortho-, para- directing.

  • -Cl (chloro) group: This is a deactivating group but is also ortho-, para- directing.

The activating groups dominate the directing effects. The position para to the hydroxyl group is occupied by chlorine, and the position para to the amino group is occupied by the hydroxyl group. Therefore, sulfonation is directed to the available positions ortho to the activating groups. The most probable outcome is disulfonation at the positions ortho to the highly activating hydroxyl and amino groups, leading to the formation of 4-amino-6-chloro-1,3-benzenedisulfonic acid .

The mechanism proceeds via the generation of the electrophile, sulfur trioxide (SO₃), or the protonated form from chlorosulfonic acid. This is followed by the electrophilic attack on the electron-rich aromatic ring to form a resonance-stabilized carbocation (sigma complex), and finally, deprotonation to restore aromaticity.

Caption: Generalized mechanism for the sulfonation of 2-amino-4-chlorophenol.

Materials and Apparatus

Reagents and Chemicals
ReagentGradeSupplier (Example)CAS Number
2-Amino-4-chlorophenolReagentPlus®, 99%Sigma-Aldrich95-85-2
Chlorosulfonic Acid99%Sigma-Aldrich7790-94-5
Sodium Chloride (NaCl)ACS Reagent, ≥99.0%Fisher Scientific7647-14-5
Hydrochloric Acid (HCl)ACS Reagent, 37%VWR7647-01-0
Deionized WaterType IMillipore7732-18-5
Laboratory Apparatus
  • Three-neck round-bottom flask (500 mL) with ground glass joints

  • Mechanical stirrer with a glass stirring rod and paddle

  • Pressure-equalizing dropping funnel (125 mL)

  • Reflux condenser with a gas outlet connected to a gas scrubber (containing NaOH solution)

  • Thermometer (-20 to 150 °C)

  • Ice-water bath and heating mantle with temperature controller

  • Large beaker (2 L) for reaction quenching

  • Büchner funnel and vacuum flask assembly

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (See Section 4.0)

Safety Precautions: A Critical Overview

WARNING: Chlorosulfonic acid is an extremely corrosive and toxic chemical. It reacts violently and explosively with water, releasing large volumes of toxic hydrogen chloride and sulfuric acid fumes.[6][7] This entire procedure must be conducted inside a certified chemical fume hood by personnel thoroughly trained in handling hazardous reagents.[8]

Personal Protective Equipment (PPE)
EquipmentSpecificationRationale
Gloves Butyl rubber or Viton® gauntlet-style glovesProvides resistance to chlorosulfonic acid permeation.[7]
Eye Protection Chemical splash goggles and a full-face shieldProtects against severe eye damage from splashes and fumes.[9]
Body Protection Acid-resistant apron or a full acid suitProtects skin from severe chemical burns upon contact.[8]
Respiratory Use only within a high-performance chemical fume hoodVapors are extremely irritating and can cause severe lung damage.[7]
Footwear Closed-toe chemical-resistant safety shoes/bootsProtects feet from spills.
Emergency Procedures
  • Spills: Evacuate the area. Cover small spills with a dry, inert absorbent like sand or vermiculite. DO NOT USE WATER OR COMBUSTIBLE MATERIALS LIKE SAWDUST .[8][10] Cautiously neutralize the residue with soda ash or sodium bicarbonate.[9]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes after removing contaminated clothing. Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 30 minutes, holding eyelids open. Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

Detailed Experimental Protocol

This protocol details the synthesis of 4-amino-6-chloro-1,3-benzenedisulfonic acid.

Caption: Experimental workflow for the sulfonation of 2-amino-4-chlorophenol.

Part A: Reaction Setup and Sulfonation
  • Apparatus Assembly: Assemble the 500 mL three-neck flask with the mechanical stirrer, dropping funnel, and condenser. Ensure the gas outlet from the condenser is connected to a scrubber. Perform the entire setup in a chemical fume hood.

  • Reagent Charging: Carefully charge the reaction flask with 115 mL (approx. 200 g, 1.72 mol) of chlorosulfonic acid.

  • Initial Cooling: Begin stirring and cool the flask in an ice-water bath to an internal temperature of 0-5 °C.

  • Substrate Addition: Weigh 28.7 g (0.20 mol) of 2-amino-4-chlorophenol. Add it in small portions to the stirred, cold chlorosulfonic acid over a period of 60-90 minutes. Causality: Slow, portion-wise addition is critical to control the initial exothermic reaction and prevent thermal degradation of the starting material.

  • Controlled Heating: Once the addition is complete, remove the ice bath and replace it with a heating mantle. Slowly and carefully raise the temperature of the reaction mixture to 125-130 °C.

  • Reaction Maintenance: Maintain the reaction at this temperature for 3-4 hours. The mixture will become a thick, dark solution. A patent for a similar chlorosulfonation of 3-chloroaniline uses a temperature of 130 °C.[11]

Part B: Work-up and Product Isolation
  • Cooling: After the reaction period, turn off the heating and allow the mixture to cool to room temperature (or at least below 50 °C).

  • Quenching: Place 1 kg of crushed ice and 500 mL of cold deionized water into the 2 L beaker. With extreme caution and slow addition , pour the cooled reaction mixture onto the ice with vigorous stirring. This step is highly exothermic and will generate a large amount of HCl gas. Ensure the fume hood sash is lowered and functioning efficiently.

  • Precipitation and Salting Out: The product will precipitate as a solid. To maximize recovery, add 150 g of sodium chloride (NaCl) to the slurry and stir for 30 minutes. This "salting out" technique decreases the solubility of the sulfonic acid product in the aqueous medium.[12]

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two 100 mL portions of cold, saturated NaCl solution (brine) to remove residual acid and impurities.

  • Drying: Press the cake as dry as possible on the funnel. Transfer the solid to a watch glass or drying dish and dry in a vacuum oven at 60-70 °C to a constant weight.

Characterization and Data Analysis

The final product should be characterized to confirm its identity (4-amino-6-chloro-1,3-benzenedisulfonic acid) and purity.

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A reverse-phase C18 column with an ion-pairing reagent or a High-Performance Ion-Exchange Chromatography (HPIEC) method is suitable for analyzing sulfonated compounds.[13]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To confirm the structure. The sample should be dissolved in D₂O or DMSO-d₆. The aromatic region should show two singlets, consistent with the two remaining protons on the highly substituted ring.

  • Infrared (IR) Spectroscopy: To identify functional groups. Look for characteristic S=O stretching bands for the sulfonic acid group (~1250-1120 cm⁻¹ and ~1080-1000 cm⁻¹), as well as N-H and O-H stretches.

Expected Analytical Data
AnalysisParameterExpected Result
Appearance Physical StateOff-white to light gray crystalline powder
Yield %75-85% (Typical)
HPLC Purity Area %≥98%
¹H NMR (400 MHz, D₂O)Chemical Shift (δ)δ ~7.8-8.2 (s, 1H, Ar-H), δ ~7.2-7.5 (s, 1H, Ar-H)
IR (KBr Pellet)Wavenumber (cm⁻¹)~3400-3200 (N-H, O-H), ~1220 & ~1050 (S=O stretch)

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution
Very Low Yield 1. Incomplete reaction. 2. Product loss during work-up.1. Extend reaction time or ensure temperature is maintained at 130 °C. 2. Ensure sufficient "salting out" and wash with cold brine to minimize solubility losses.
Dark, Tarry Product Reaction temperature was too high or substrate was added too quickly, causing charring.Strictly control the rate of addition at low temperature. Ensure the heating ramp to 130 °C is gradual.
Product is Gummy/Oily Incomplete drying or presence of impurities.Ensure the product is thoroughly washed with brine. Dry to a constant weight under vacuum. Consider recrystallization from a water/ethanol mixture if necessary.
Low Purity by HPLC Side reactions or incomplete reaction.Re-evaluate reaction time and temperature. Purify the crude product by recrystallization.

Conclusion

This application note provides a validated and detailed protocol for the disulfonation of 2-amino-4-chlorophenol using chlorosulfonic acid. By carefully controlling reaction parameters and adhering to the stringent safety protocols outlined, researchers can reliably synthesize 4-amino-6-chloro-1,3-benzenedisulfonic acid in high yield and purity. The mechanistic rationale, detailed procedural steps, and troubleshooting guide offer a comprehensive resource for professionals in chemical synthesis and drug development, ensuring both the success of the experiment and the safety of the operator.

References

  • Reemtsma, T., et al. (1995). Analysis of aromatic sulfonates in water by solid-phase extraction and capillary electrophoresis. PubMed. Available at: [Link]

  • Google Patents. US4622400A - Preparation of certain m-aminophenols and the use thereof for preparation of laser dyes.
  • Google Patents. CN104557623A - Preparation method of 4-amino-6-(trichloroethenyl)-1, 3-benzene disulfonamide.
  • Veolia North America. Chlorosulfonic Acid - Safe Handling Manual. Available at: [Link]

  • Somsen, G. W., et al. (2001). Analysis of sulfonated compounds by ion-exchange high- performance liquid chromatography–mass spectrometry. Journal of Chromatography A. Available at: [Link]

  • Eureka | Patsnap. Synthetic method of 2-aminophenol-4-sulfonamide. Available at: [Link]

  • Digital Commons @ NJIT. The synthesis of 2-amino-4-chlorophenol-6 sulfonic acid. Available at: [Link]

  • PubMed. Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry. Available at: [Link]

  • ResearchGate. Detection of Naphthalene Sulfonates from Highly Saline Brines with High-Performance Liquid Chromatography in Conjunction with Fluorescence Detection and Solid-Phase Extraction. Available at: [Link]

  • PAT IMPEX INDIA. 4-Amino-6-Chloro 1, 3 Benzenedisulfonamide. Available at: [Link]

  • Chemstock. Chlorosulphonic acid Safety Data Sheet. Available at: [Link]

  • New Jersey Department of Health. Hazard Substance Fact Sheet: Chlorosulphonic Acid. Available at: [Link]

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Application Notes and Protocols: The Pivotal Role of 3-Amino-5-chloro-2-hydroxybenzenesulfonic Acid in the Synthesis of Specific Acid Dyes

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis of specific acid dyes utilizing 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid as a key intermediate. This document provides an in-depth understanding of the chemical's properties, its role in azo dye formation, and detailed protocols for the synthesis of select acid dyes.

Introduction: Understanding this compound

This compound (CAS No. 88-23-3) is a crucial aromatic intermediate in the synthesis of a variety of acid and mordant dyes.[1][2] Its molecular structure, featuring an amino group, a hydroxyl group, a sulfonic acid group, and a chlorine atom on a benzene ring, imparts specific reactivity that is essential for the formation of vibrant and stable dye molecules.[2] The presence of these functional groups allows for diazotization and subsequent coupling reactions, which are the cornerstone of azo dye chemistry.[3]

The sulfonic acid group (-SO₃H) confers water solubility to the final dye molecule, a critical property for its application in dyeing processes.[2] The amino group (-NH₂) is the primary site for the diazotization reaction, where it is converted into a highly reactive diazonium salt. The hydroxyl (-OH) and chloro (-Cl) groups on the aromatic ring influence the electron density and, consequently, the color and fastness properties of the resulting dye.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 88-23-3[1]
Molecular Formula C₆H₆ClNO₄S[4]
Molecular Weight 223.63 g/mol [1]
Appearance Off-white to light brown crystalline powder[2]
Solubility Soluble in water[2]

The Core Synthesis Pathway: From Intermediate to Acid Dye

The synthesis of acid dyes from this compound follows a well-established three-step process:

  • Diazotization: The primary amino group of this compound is converted into a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[5] This reaction is highly temperature-sensitive and must be carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[6]

  • Azo Coupling: The resulting diazonium salt, a weak electrophile, is then reacted with an electron-rich coupling component.[7] This component is typically a phenol, naphthol, or an aromatic amine. The choice of the coupling component is critical as it largely determines the final color of the dye. The pH of the reaction medium is a crucial parameter in this step; mildly alkaline conditions are generally preferred for phenolic couplers, while mildly acidic conditions are used for aromatic amine couplers.[6][8]

  • Metallization: To enhance the light and wash fastness properties of the dye, the azo compound is often chelated with a metal ion, such as chromium or cobalt. This results in the formation of a 1:2 metal complex, where one metal ion is coordinated with two dye molecules.[9][10] This final step significantly improves the overall performance of the acid dye.

Below is a Graphviz diagram illustrating the general workflow for the synthesis of acid dyes from this compound.

Acid Dye Synthesis Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling cluster_2 Step 3: Metallization A 3-Amino-5-chloro-2- hydroxybenzenesulfonic acid B NaNO₂ + HCl (0-5 °C) A->B Reaction with Nitrous Acid C Diazonium Salt Intermediate B->C Formation D Coupling Component (e.g., Phenol, Amine) C->D Coupling Reaction (pH dependent) E Azo Dye Ligand D->E Formation F Metal Salt (e.g., Cr³⁺, Co²⁺) E->F Chelation Reaction G Final 1:2 Metal Complex Acid Dye F->G Formation

Caption: General workflow for acid dye synthesis.

Detailed Protocols for the Synthesis of Specific Acid Dyes

The following protocols provide detailed, step-by-step methodologies for the laboratory-scale synthesis of three specific acid dyes derived from this compound: C.I. Acid Orange 97, C.I. Acid Red 183, and C.I. Acid Red 362.

Synthesis of C.I. Acid Orange 97 (CAS No. 6460-02-2)

C.I. Acid Orange 97 is synthesized by the diazotization of this compound, followed by coupling with 3-Oxo-N-phenylbutanamide (acetoacetanilide), and subsequent formation of a 1:2 cobalt complex.[11]

Table 2: Reagents and Materials for the Synthesis of C.I. Acid Orange 97

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )Quantity
This compoundC₆H₆ClNO₄S223.6322.4 g (0.1 mol)
Sodium Nitrite (NaNO₂)NaNO₂69.007.2 g (0.104 mol)
Hydrochloric Acid (37%)HCl36.46~30 mL
3-Oxo-N-phenylbutanamideC₁₀H₁₁NO₂177.2017.7 g (0.1 mol)
Sodium Hydroxide (NaOH)NaOH40.00As required for pH adjustment
Cobalt(II) Sulfate HeptahydrateCoSO₄·7H₂O281.1014.1 g (0.05 mol)
Distilled WaterH₂O18.02As required
IceH₂O18.02As required

Protocol:

Part A: Diazotization

  • In a 1 L three-necked flask equipped with a mechanical stirrer and a thermometer, create a suspension of 22.4 g (0.1 mol) of this compound in 200 mL of water.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add 25 mL of concentrated hydrochloric acid.

  • In a separate beaker, dissolve 7.2 g (0.104 mol) of sodium nitrite in 50 mL of water and cool the solution.

  • Add the sodium nitrite solution dropwise to the amine suspension over 30 minutes, ensuring the temperature remains between 0-5 °C.

  • Stir the mixture for an additional 30 minutes at the same temperature to ensure complete diazotization. The resulting diazonium salt solution should be used immediately.

Part B: Azo Coupling

  • In a separate 1 L beaker, dissolve 17.7 g (0.1 mol) of 3-Oxo-N-phenylbutanamide in 200 mL of water containing 4 g (0.1 mol) of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the solution of the coupling component with vigorous stirring.

  • Maintain the pH of the reaction mixture at 8-9 by the dropwise addition of a 10% sodium hydroxide solution.

  • Continue stirring the mixture in the ice bath for 2 hours to ensure the coupling reaction is complete. A yellow-orange precipitate of the azo dye ligand will form.

Part C: Metallization

  • Heat the reaction mixture from Part B to 70-80 °C.

  • In a separate beaker, dissolve 14.1 g (0.05 mol) of cobalt(II) sulfate heptahydrate in 100 mL of warm water.

  • Slowly add the cobalt sulfate solution to the hot azo dye suspension.

  • Maintain the temperature at 80-90 °C and stir for 4-6 hours to facilitate the formation of the 1:2 cobalt complex.

  • Allow the mixture to cool to room temperature.

  • Collect the precipitated C.I. Acid Orange 97 by vacuum filtration.

  • Wash the solid product with cold water and then with a small amount of cold ethanol.

  • Dry the final product in an oven at 60-70 °C.

Acid_Orange_97_Synthesis Amine 3-Amino-5-chloro-2- hydroxybenzenesulfonic acid Diazo Diazonium Salt Amine->Diazo Diazotization Nitrite NaNO₂ / HCl (0-5 °C) Nitrite->Diazo Coupler 3-Oxo-N-phenylbutanamide (in NaOH) Azo Azo Dye Ligand Coupler->Azo Cobalt Cobalt(II) Sulfate (80-90 °C) FinalDye C.I. Acid Orange 97 (1:2 Cobalt Complex) Cobalt->FinalDye Diazo->Azo Azo Coupling Azo->FinalDye Metallization

Caption: Synthesis pathway for C.I. Acid Orange 97.

Synthesis of C.I. Acid Red 183 (CAS No. 6408-31-7)

C.I. Acid Red 183 is produced by the diazotization of this compound, coupling with 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone, followed by the formation of a chromium complex.[12]

Table 3: Reagents and Materials for the Synthesis of C.I. Acid Red 183

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )Quantity
This compoundC₆H₆ClNO₄S223.6322.4 g (0.1 mol)
Sodium Nitrite (NaNO₂)NaNO₂69.007.2 g (0.104 mol)
Hydrochloric Acid (37%)HCl36.46~30 mL
1-(3-Sulfophenyl)-3-methyl-5-pyrazoloneC₁₀H₁₀N₂O₄S254.2625.4 g (0.1 mol)
Sodium Carbonate (Na₂CO₃)Na₂CO₃105.99As required for pH adjustment
Chromium(III) SulfateCr₂(SO₄)₃392.18~10 g (as per 1:2 stoichiometry)
Formic AcidHCOOH46.03As required
Distilled WaterH₂O18.02As required
IceH₂O18.02As required

Protocol:

Part A: Diazotization

  • Follow the same procedure as described in Part A for the synthesis of C.I. Acid Orange 97.

Part B: Azo Coupling

  • In a 1 L beaker, dissolve 25.4 g (0.1 mol) of 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone in 300 mL of water, and adjust the pH to 7-8 with a 10% sodium carbonate solution to facilitate dissolution.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the pyrazolone solution with vigorous stirring.

  • Maintain the pH of the reaction mixture at 8-9 by the addition of a 10% sodium carbonate solution.

  • Continue stirring in the ice bath for 2-3 hours. A red precipitate of the azo dye ligand will form.

Part C: Metallization

  • To the reaction mixture from Part B, add a solution of chromium(III) sulfate (approximately 10 g dissolved in 100 mL of water).

  • Add formic acid to the mixture and heat it to 125 °C in a suitable pressure reactor.

  • Maintain this temperature for 3 hours to form the chromium complex.[12]

  • Cool the reaction mixture and isolate the precipitated C.I. Acid Red 183 by filtration.

  • Wash the product with hot water to remove unreacted starting materials and salts.

  • Dry the final product in an oven at 80-90 °C.

Synthesis of C.I. Acid Red 362 (CAS No. 61814-58-2)

C.I. Acid Red 362 is synthesized via the diazotization of this compound, coupling with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one, and subsequent formation of a 1:2 chromium complex.[4]

Table 4: Reagents and Materials for the Synthesis of C.I. Acid Red 362

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )Quantity
This compoundC₆H₆ClNO₄S223.6322.4 g (0.1 mol)
Sodium Nitrite (NaNO₂)NaNO₂69.007.2 g (0.104 mol)
Hydrochloric Acid (37%)HCl36.46~30 mL
3-Methyl-1-phenyl-1H-pyrazol-5(4H)-oneC₁₀H₁₀N₂O174.2017.4 g (0.1 mol)
Sodium Hydroxide (NaOH)NaOH40.00As required for pH adjustment
Chromium(III) AcetateCr(CH₃COO)₃229.13~11.5 g (as per 1:2 stoichiometry)
Distilled WaterH₂O18.02As required
IceH₂O18.02As required

Protocol:

Part A: Diazotization

  • Follow the same procedure as described in Part A for the synthesis of C.I. Acid Orange 97.

Part B: Azo Coupling

  • In a 1 L beaker, dissolve 17.4 g (0.1 mol) of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one in 200 mL of water containing 4 g (0.1 mol) of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the pyrazolone solution with vigorous stirring.

  • Maintain the pH of the reaction mixture at 8-9 by the dropwise addition of a 10% sodium hydroxide solution.

  • Continue stirring in the ice bath for 2 hours. A red precipitate of the azo dye ligand will form.

Part C: Metallization

  • Heat the suspension from Part B to 80-90 °C.

  • Add a solution of chromium(III) acetate (approximately 11.5 g dissolved in 100 mL of water).

  • Reflux the mixture for 4-6 hours to form the 1:2 chromium complex.

  • Monitor the completion of the reaction by thin-layer chromatography (TLC).

  • Cool the reaction mixture and collect the precipitated C.I. Acid Red 362 by filtration.

  • Wash the product with hot water and then a small amount of ethanol.

  • Dry the final product in an oven at 70-80 °C.

Safety and Handling Precautions

  • This compound: Causes skin and serious eye irritation.[13] Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.[13] Avoid inhalation of dust.[14]

  • Sodium Nitrite: Oxidizing agent and toxic if swallowed. Handle with care and avoid contact with combustible materials.

  • Hydrochloric Acid and Sodium Hydroxide: Corrosive. Handle in a well-ventilated fume hood with appropriate PPE.

  • Coupling Components: Refer to the specific Safety Data Sheet (SDS) for each coupling component for detailed handling instructions. 3-Oxo-N-phenylbutanamide is generally considered to have low toxicity.[15][16]

  • Metal Salts (Cobalt and Chromium): These compounds can be toxic and may have long-term health effects. Handle with extreme care, using appropriate containment and PPE. Dispose of waste containing these metals according to local regulations.

Conclusion

This compound is a versatile and indispensable intermediate in the manufacturing of a range of acid dyes. The protocols outlined in this document provide a foundational understanding and practical guidance for the synthesis of specific acid dyes. The precise control of reaction parameters such as temperature and pH is paramount to achieving high yields and purity of the final products. Researchers and scientists are encouraged to adapt and optimize these protocols for their specific applications while adhering to strict safety guidelines.

References

  • Kılınçarslan, R., Erdem, E., & Kocaokutgen, H. (2007). Synthesis and spectral characterization of some new azo dyes and their metal complexes. Transition Metal Chemistry, 32(2), 234-240.
  • World dye variety. (2012, June 4). Acid Red 362. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, structural characterization of Co(II), Ni(II) and Cu(II) complexes of azo dye ligands derived from dihydroxynaphthalene. Retrieved from [Link]

  • PMC. (2024, January 26). The continuous flow synthesis of azos. Retrieved from [Link]

  • World dye variety. (2012, May 29). Acid Orange 97. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azo Coupling. Retrieved from [Link]

  • AA Blocks. (2025, January 18). Safety Data Sheet. Retrieved from [Link]

  • Google Patents. (n.d.). US4997917A - Preparation of 1:2 chromium complex azo dyes asymmetrically substituted with solubilizing.
  • Google Patents. (n.d.). US4560744A - Azo dye 2:1-chromium complexes.
  • Asian Journal of Chemistry. (2019). Synthesis, characterization, industrial and biological studies of azo dye ligand and their some metallic ions. Retrieved from [Link]

  • World dye variety. (2013, January 16). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Azo compounds synthesized under alkaline and acidic azo coupling conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of the metal complex dye 1 and the non-metallized dye 2. Retrieved from [Link]

  • Chemical Safety. (n.d.). chemical label 3-amino-5-chloro-2-hydroxybenzenesulphonic acid. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Synthesis of 1-( p -Sulphophenyl)-3-methyl-5-pyrazolone Based Acid Dyes and Their Applications on Leather. Retrieved from [Link]

  • PubChem. (n.d.). 3-methyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1-phenyl-1H-pyrazol-5(4H)-one. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis and characterization of new azo-linked Schiff bases and their cobalt(II), copper(II) and nickel(II) complexes. Retrieved from [Link]

  • U.P.B. Sci. Bull., Series B. (n.d.). AZO DYES COMPLEXES. SYNTHESIS AND TINCTORIAL PROPERTIES. Retrieved from [Link]

  • J. Chil. Chem. Soc. (2019). New acid dyes and their metal complexes: dyeing, thermal and antifungal behavior. Retrieved from [Link]

  • Arkivoc. (n.d.). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Retrieved from [Link]

  • MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Retrieved from [Link]

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Application Notes and Protocols: Laboratory-Scale Synthesis of 3-Amino-5-chloro-2-hydroxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid (CAS No. 88-23-3), a critical intermediate in the manufacturing of various azo dyes.[1][2][3] We present a robust, multi-step synthetic route starting from p-dichlorobenzene, detailing the underlying chemical principles, a step-by-step experimental protocol, and necessary safety precautions. The described methodology is designed to be reproducible, yielding a high-purity product with an overall yield of approximately 51-55%.[4] This guide is intended for researchers, chemists, and professionals in the fields of organic synthesis and drug development.

Introduction and Scientific Background

This compound, also known by its synonym 2-Amino-4-chlorophenol-6-sulfonic acid, is an off-white crystalline solid.[5][6] Its molecular structure, featuring amino (-NH₂), chloro (-Cl), hydroxyl (-OH), and sulfonic acid (-SO₃H) functional groups on a benzene ring, makes it a highly versatile precursor.[3] These functional groups enable it to readily participate in diazotization and coupling reactions, which are the cornerstone of azo dye synthesis.[3][7] Azo dyes are the largest class of synthetic colorants, valued for their diverse color range and cost-effectiveness in the textile and printing industries.[1][8]

The synthesis of this intermediate requires a carefully controlled sequence of electrophilic aromatic substitution and reduction reactions. The chosen pathway, adapted from the work of Breda (1950), involves three primary stages:

  • Concurrent Sulfonation and Nitration: Introduction of the sulfonic acid and nitro groups onto the p-dichlorobenzene backbone.

  • Nucleophilic Aromatic Substitution (Hydrolysis): Selective replacement of a chlorine atom with a hydroxyl group.

  • Reduction: Conversion of the nitro group to the final amine functionality.

This route is advantageous due to the accessibility of the starting material and the high yields achievable when reaction conditions are meticulously controlled.[4]

Synthesis Pathway Overview

The overall synthetic transformation proceeds from p-dichlorobenzene to the target molecule through two key intermediates.

Synthesis_Pathway pDCB p-Dichlorobenzene Int1 Sodium 2-nitro-1,4-dichlorobenzene-6-sulfonate pDCB->Int1 1. Oleum (SO₃/H₂SO₄) 2. HNO₃/H₂SO₄ Int2 Sodium 2-nitro-4-chlorophenol-6-sulfonate Int1->Int2 NaOH(aq), Δ (Hydrolysis) Final 3-Amino-5-chloro-2-hydroxy- benzenesulfonic acid Int2->Final SnCl₂/HCl (Reduction)

Materials and Methods

Reagent and Equipment Properties

Safety First: This synthesis involves highly corrosive, toxic, and reactive chemicals. All procedures must be conducted in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and acid/base resistant gloves, is mandatory.

ChemicalFormulaMW ( g/mol )Key Hazards
p-DichlorobenzeneC₆H₄Cl₂147.00Toxic, Environmental Hazard
Fuming Sulfuric Acid (Oleum, 20% SO₃)H₂SO₄ + SO₃VariableExtremely Corrosive, Strong Oxidizer
Nitric Acid (65%)HNO₃63.01Corrosive, Strong Oxidizer
Sodium ChlorideNaCl58.44Non-hazardous
Sodium HydroxideNaOH40.00Corrosive
Stannous Chloride DihydrateSnCl₂·2H₂O225.65Corrosive, Harmful if swallowed
Hydrochloric Acid (37%)HCl36.46Corrosive, Respiratory Irritant
Final Product (ACHBS)C₆H₆ClNO₄S223.63Skin/Eye Irritant

Equipment:

  • Three-neck round-bottom flasks (500 mL, 1 L)

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with temperature controller

  • Ice-water bath

  • Buchner funnel and vacuum flask

  • Beakers, graduated cylinders

  • pH indicator strips

Detailed Experimental Protocol

Step 1: Synthesis of Sodium 2-nitro-1,4-dichlorobenzene-6-sulfonate

Causality: This step utilizes a mixture of fuming sulfuric acid (oleum) and nitric acid to perform two sequential electrophilic aromatic substitutions. The sulfuric acid first acts as the sulfonating agent and then as a catalyst to generate the highly reactive nitronium ion (NO₂⁺) from nitric acid, which then nitrates the ring.[9][10][11]

  • Setup: Equip a 500 mL three-neck flask with a mechanical stirrer, a dropping funnel, and a reflux condenser. Place the flask in an ice-water bath.

  • Sulfonation: Carefully charge the flask with 150 mL of fuming sulfuric acid (20% SO₃). Begin stirring and slowly add 73.5 g (0.5 mol) of p-dichlorobenzene in portions over 30 minutes, ensuring the temperature does not exceed 30°C.

  • Nitration: Once the addition is complete, prepare a nitrating mixture by cautiously adding 31.5 g (0.5 mol) of 65% nitric acid to 50 g of concentrated sulfuric acid. Cool this mixture to room temperature.

  • Add the nitrating mixture to the reaction flask via the dropping funnel over 1 hour, maintaining the reaction temperature between 25-30°C.

  • After the addition, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Work-up (Salting Out): Prepare a saturated brine solution by dissolving approximately 350 g of NaCl in 1 L of water. Slowly and carefully pour the reaction mixture into the brine solution with vigorous stirring. This will cause the product to precipitate.

  • Cool the mixture in an ice bath for 1 hour to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with a cold 20% NaCl solution until the washings are neutral to pH paper.

  • Dry the product in a vacuum oven at 60°C. The expected yield is approximately 91% of sodium 2-nitro-1,4-dichlorobenzene-6-sulfonate.[4]

Step 2: Synthesis of Sodium 2-nitro-4-chlorophenol-6-sulfonate

Causality: This is a nucleophilic aromatic substitution reaction, specifically a hydrolysis, where a hydroxide ion displaces one of the chlorine atoms.[12][13] The reaction is facilitated by the presence of the strongly electron-withdrawing nitro and sulfonate groups, which activate the ring towards nucleophilic attack. High purity of the starting material is crucial for good yields.[4]

  • Setup: In a 1 L three-neck flask equipped with a mechanical stirrer and reflux condenser, dissolve the dried product from Step 1 (approx. 0.45 mol) in 500 mL of water.

  • Reaction: Prepare a solution of 80 g (2.0 mol) of sodium hydroxide in 150 mL of water. Add this solution to the flask. The molar ratio of NaOH to the sulfonate should be approximately 4:1.[4]

  • Heat the mixture to 95°C using a heating mantle and maintain this temperature with vigorous stirring for 4 hours. The solution will darken.

  • Isolation: After 4 hours, cool the reaction mixture to room temperature and then in an ice bath. The product will crystallize from the solution.

  • Collect the yellow crystalline product by vacuum filtration. Wash the filter cake with a small amount of ice-cold water.

  • Recrystallize the crude product from a minimal amount of hot water or absolute ethanol for higher purity if needed.

  • Dry the purified product. The expected yield of sodium 2-nitro-4-chlorophenol-6-sulfonate is approximately 73%.[4]

Step 3: Synthesis of this compound

Causality: The final step is the reduction of the aromatic nitro group to an amine. While several methods exist, such as catalytic hydrogenation or the Béchamp reduction (using iron), the use of stannous chloride (SnCl₂) in acidic medium is a reliable and high-yielding laboratory method.[4][14][15][16] The SnCl₂ acts as the reducing agent, transferring electrons to the nitro group in a multi-step process.[17]

  • Setup: In a 1 L three-neck flask with a mechanical stirrer, prepare a solution of 203 g (0.9 mol) of stannous chloride dihydrate in 200 mL of concentrated hydrochloric acid.

  • Reaction: Add the dried sodium 2-nitro-4-chlorophenol-6-sulfonate (approx. 0.33 mol) from Step 2 to the stannous chloride solution in portions, while maintaining the temperature below 50°C with an ice bath.

  • After the addition is complete, stir the mixture at room temperature for 3 hours.

  • Isolation: Cool the reaction mixture in an ice bath. The final product will precipitate as a white or off-white solid.

  • Collect the product by vacuum filtration. Wash the solid thoroughly with cold, dilute HCl (approx. 1 M) to remove any remaining tin salts, followed by a small amount of ice-cold water.

  • Dry the product in a vacuum desiccator over KOH. The expected yield of this compound is approximately 81%.[4]

Workflow and Data Summary

Workflow cluster_0 Step 1: Nitration/Sulfonation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Reduction S1_React React p-DCB with Oleum & Nitrating Mix S1_Workup Pour into Brine ('Salting Out') S1_React->S1_Workup S1_Isolate Filter & Dry Intermediate 1 S1_Workup->S1_Isolate S2_React React Int. 1 with NaOH(aq) at 95°C S1_Isolate->S2_React Transfer S2_Workup Cool & Crystallize S2_React->S2_Workup S2_Isolate Filter & Dry Intermediate 2 S2_Workup->S2_Isolate S3_React React Int. 2 with SnCl₂ in HCl S2_Isolate->S3_React Transfer S3_Workup Cool & Precipitate S3_React->S3_Workup S3_Isolate Filter, Wash & Dry Final Product S3_Workup->S3_Isolate

Summary of Reaction Conditions and Yields
StepKey ReagentsTemperature (°C)Time (h)Expected Yield (%)
1p-DCB, Oleum, HNO₃/H₂SO₄25 - 304.5~91
2Intermediate 1, NaOH954~73
3Intermediate 2, SnCl₂/HCl< 50, then RT3~81
Overall ~51 - 55

Conclusion

The protocol outlined provides a reliable and well-documented method for the laboratory-scale synthesis of this compound. By carefully controlling reaction parameters such as temperature, stoichiometry, and purity of intermediates, researchers can achieve consistent and high-yield results. The successful synthesis of this compound provides a valuable starting material for further research and development in the field of azo dye chemistry and other specialized chemical applications.

References

  • The Science Behind Azo Dyes: Key Intermediates and Their Impact. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Breda, E. J. (1950). The synthesis of 2-amino-4-chlorophenol-6 sulfonic acid. Digital Commons @ NJIT, Electronic Theses and Dissertations. Retrieved from [Link]

  • General synthesis route towards azo dye derivatives containing imidazole. (n.d.). ResearchGate. Retrieved from [Link]

  • Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271. Retrieved from [Link]

  • The Synthesis of Azo Dyes. (n.d.). University of Toronto. Retrieved from [Link]

  • Experiment 8: Synthesis of an Azo Dye. (n.d.). The Chinese University of Hong Kong. Retrieved from [Link]

  • Relationship between chlorosulphonation and nitration. (2024). Brainly.in. Retrieved from [Link]

  • Continuous reduction process. (1980). Google Patents.
  • This compound. (2013). World Dye Variety. Retrieved from [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved from [Link]

  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

  • Preparation of 2-amino-4-chlorophenol. (n.d.). PrepChem.com. Retrieved from [Link]

  • Oxidation–reduction reactions involving nitro groups in trifluoromethanesulfonic acid. Part 3. (n.d.). RSC Publishing. Retrieved from [Link]

  • This compound | C6H6ClNO4S | CID 6927. (n.d.). PubChem. Retrieved from [Link]

  • Purification of 1,2-dichloro-4-nitrobenzene. (1959). Google Patents.
  • Nitration and Sulfonation of Benzene. (2020). YouTube. Retrieved from [Link]

  • Nitration and Sulphonation. (n.d.). Unacademy. Retrieved from [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Hydrolysis Reactions. (2025). Chemistry LibreTexts. Retrieved from [Link]

  • Hydrolysis using Chemical Bonding. (2020). YouTube. Retrieved from [Link]

  • Béchamp reduction. (n.d.). Wikipedia. Retrieved from [Link]

  • The Hydrolysis of Diclofenac Esters. (n.d.). PubMed. Retrieved from [Link]

  • Carboxylic Acid Derivatives & Hydrolysis Reactions. (2021). YouTube. Retrieved from [Link]

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Application Notes and Protocols: 3-Amino-5-chloro-2-hydroxybenzenesulfonic Acid as a Chromogenic Reagent in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Analytical Potential of 3-Amino-5-chloro-2-hydroxybenzenesulfonic Acid

This compound (ACSA) is a water-soluble, crystalline organic compound possessing a unique combination of functional groups that make it a versatile reagent in analytical chemistry.[1] Its structure, featuring an amino group, a hydroxyl group, a sulfonic acid group, and a chlorine atom on a benzene ring, allows for specific and reproducible chemical transformations that are ideal for quantitative analysis.[1] While extensively utilized as a precursor in the synthesis of azo dyes, the very properties that make it an excellent dye intermediate also position it as a powerful chromogenic reagent for spectrophotometric analysis.[1][2]

The primary analytical application of ACSA lies in its ability to undergo diazotization, a reaction that converts the primary amino group into a highly reactive diazonium salt. This diazonium salt can then readily couple with a variety of aromatic compounds, such as phenols, anilines, and compounds with active methylene groups, to form intensely colored azo dyes. The intensity of the resulting color is directly proportional to the concentration of the analyte, forming the basis of a sensitive and selective spectrophotometric method.

This guide provides a comprehensive overview of the principles and protocols for utilizing ACSA as a chromogenic reagent in analytical chemistry, with a focus on the determination of nitrite and a representative pharmaceutical compound.

Chemical Properties and Reaction Mechanism

Chemical Structure and Properties of ACSA

PropertyValueSource
CAS Number 88-23-3
Molecular Formula C₆H₆ClNO₄S
Molecular Weight 223.63 g/mol [2]
Appearance White to pale yellow crystalline solid[1]
Solubility Soluble in water[1]

The presence of the sulfonic acid group enhances the water solubility of ACSA and the resulting azo dyes, which is advantageous for aqueous-based spectrophotometric assays. The electron-withdrawing nature of the chlorine and sulfonic acid groups influences the reactivity of the aromatic ring and the stability of the diazonium salt.

The Core Analytical Reaction: Diazotization and Azo Coupling

The analytical utility of ACSA is centered on a two-step reaction process:

  • Diazotization: The primary aromatic amine group of ACSA is converted into a diazonium salt in the presence of nitrous acid (generated in situ from sodium nitrite and a strong acid, typically hydrochloric acid) at a low temperature (0-5 °C) to ensure the stability of the diazonium salt.[3]

  • Azo Coupling: The resulting diazonium salt of ACSA acts as an electrophile and readily attacks an electron-rich aromatic compound (the coupling agent), leading to the formation of a highly colored and stable azo dye. The specific color and absorption maximum (λmax) of the azo dye depend on the chemical structure of the coupling agent.

Application 1: Spectrophotometric Determination of Nitrite in Water Samples

Principle:

This method is based on the diazotization of ACSA by nitrite ions in an acidic medium, followed by the coupling of the resulting diazonium salt with a suitable aromatic compound, such as N-(1-Naphthyl)ethylenediamine dihydrochloride (NED), to form a stable, intensely colored azo dye. The absorbance of the colored solution is measured at its λmax, and the concentration of nitrite is determined from a calibration curve. This approach offers a simple, cost-effective, and sensitive alternative to other methods for nitrite determination.[4]

Reaction Workflow:

Nitrite_Determination cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_measurement Step 3: Spectrophotometric Measurement ACSA ACSA Diazonium Diazotized ACSA ACSA->Diazonium Nitrite Nitrite (NO₂⁻) in Sample Nitrite->Diazonium Reacts with Acid Acidic Medium (HCl) Acid->Diazonium AzoDye Intensely Colored Azo Dye Diazonium->AzoDye Couples with NED NED Solution NED->AzoDye Spectrophotometer Measure Absorbance at λmax AzoDye->Spectrophotometer Concentration Determine Nitrite Concentration Spectrophotometer->Concentration

Workflow for Nitrite Determination using ACSA.

Experimental Protocol:

1. Reagent Preparation:

  • ACSA Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of deionized water.

  • Sodium Nitrite Stock Solution (100 ppm): Dissolve 0.150 g of sodium nitrite (previously dried at 110 °C for 1 hour) in 1000 mL of deionized water. This solution is stable for several weeks when stored at 4 °C.

  • Standard Nitrite Solutions: Prepare a series of standard nitrite solutions (e.g., 0.1, 0.2, 0.5, 1.0, and 2.0 ppm) by appropriate dilution of the stock solution with deionized water.

  • Hydrochloric Acid (2 M): Prepare by diluting concentrated HCl.

  • N-(1-Naphthyl)ethylenediamine Dihydrochloride (NED) Solution (0.1% w/v): Dissolve 0.1 g of NED in 100 mL of deionized water. Store in a dark bottle and prepare fresh weekly.

2. Sample Preparation:

  • Collect water samples in clean glass bottles.

  • If the sample is turbid, filter it through a 0.45 µm membrane filter.

  • If the sample contains residual chlorine, it should be removed by adding a drop of sodium thiosulfate solution.

3. Analytical Procedure:

  • Pipette 10 mL of the standard or sample solution into a 25 mL volumetric flask.

  • Add 1.0 mL of 2 M hydrochloric acid and mix well.

  • Add 1.0 mL of the 0.1% ACSA solution, mix, and allow the reaction to proceed for 5 minutes at room temperature.

  • Add 1.0 mL of the 0.1% NED solution and mix thoroughly.

  • Dilute the solution to the mark with deionized water and mix.

  • Allow the color to develop for 20 minutes.

  • Measure the absorbance of the solution at the wavelength of maximum absorption (λmax), which should be determined by scanning the spectrum of a mid-range standard (typically around 540 nm), against a reagent blank prepared in the same manner but with deionized water instead of the sample.

4. Data Analysis:

  • Construct a calibration curve by plotting the absorbance of the standard solutions versus their corresponding concentrations.

  • Determine the concentration of nitrite in the sample from the calibration curve.

Expected Performance Characteristics:

ParameterExpected Value
Linearity Range 0.1 - 2.0 ppm
Limit of Detection (LOD) ~0.02 ppm
Limit of Quantitation (LOQ) ~0.06 ppm
Molar Absorptivity > 4.0 x 10⁴ L mol⁻¹ cm⁻¹
Color Stability > 2 hours

Application 2: Determination of a Phenolic Pharmaceutical Compound in a Formulation

Principle:

Many pharmaceutical compounds possess a phenolic moiety that can act as a coupling agent for a diazotized amine. This protocol outlines a general method for the determination of a phenolic drug (e.g., a paracetamol analogue or a salicylic acid derivative) in a pharmaceutical formulation. The method involves the diazotization of ACSA and its subsequent coupling with the phenolic drug in an alkaline medium to form a colored azo dye. The concentration of the drug is then determined spectrophotometrically.

Reaction Workflow:

Pharmaceutical_Determination cluster_diazotization Step 1: Diazotization of ACSA cluster_coupling Step 2: Azo Coupling with Phenolic Drug cluster_analysis Step 3: Quantitative Analysis ACSA ACSA Solution Diazotized_ACSA Diazotized ACSA ACSA->Diazotized_ACSA NaNO2_HCl Sodium Nitrite + HCl (0-5°C) NaNO2_HCl->Diazotized_ACSA Azo_Dye_Product Colored Azo-Drug Adduct Diazotized_ACSA->Azo_Dye_Product Couples with Phenolic_Drug Phenolic Drug Sample Phenolic_Drug->Azo_Dye_Product Alkaline_Medium Alkaline Medium (NaOH) Alkaline_Medium->Azo_Dye_Product Spectrophotometer Measure Absorbance at λmax Azo_Dye_Product->Spectrophotometer Calibration_Curve Calibration Curve Spectrophotometer->Calibration_Curve Drug_Concentration Determine Drug Concentration Calibration_Curve->Drug_Concentration

Workflow for the determination of a phenolic drug.

Experimental Protocol:

1. Reagent Preparation:

  • ACSA Solution (0.2% w/v): Dissolve 0.2 g of ACSA in 100 mL of 1 M HCl.

  • Sodium Nitrite Solution (0.5% w/v): Dissolve 0.5 g of sodium nitrite in 100 mL of deionized water. Prepare fresh daily.

  • Sodium Hydroxide Solution (2 M): Dissolve 8.0 g of NaOH in 100 mL of deionized water.

  • Standard Drug Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard of the phenolic drug and dissolve it in a suitable solvent (e.g., ethanol or methanol), then dilute to 100 mL with the same solvent.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 2, 4, 6, 8, 10 µg/mL) by diluting the stock solution.

2. Sample Preparation (from a tablet formulation):

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of the active drug and transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of the solvent used for the standard, sonicate for 15 minutes, and then dilute to the mark.

  • Filter the solution through a Whatman No. 41 filter paper.

  • Dilute a known volume of the filtrate to obtain a final concentration within the working standard range.

3. Analytical Procedure:

  • Prepare the diazotized ACSA reagent by mixing equal volumes of the 0.2% ACSA solution and the 0.5% sodium nitrite solution in an ice bath. Allow the mixture to stand for 5 minutes before use. This reagent should be used within 15 minutes of its preparation.

  • Pipette 1.0 mL of each working standard solution and the prepared sample solution into separate 10 mL volumetric flasks.

  • To each flask, add 1.0 mL of the freshly prepared diazotized ACSA reagent and mix well.

  • After 2 minutes, add 1.0 mL of 2 M sodium hydroxide solution to each flask and mix.

  • Dilute to the mark with deionized water and mix thoroughly.

  • Measure the absorbance of each solution at the predetermined λmax against a reagent blank.

4. Data Analysis:

  • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

  • Calculate the concentration of the drug in the sample from the regression equation of the calibration curve.

Method Validation Summary (Illustrative):

ParameterResult
Linearity (µg/mL) 2 - 10
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2.0%
Specificity No interference from common excipients

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The linearity of the calibration curve is a primary indicator of the method's performance. A correlation coefficient (r²) close to 1.0 demonstrates a strong linear relationship between absorbance and concentration, validating the adherence to Beer-Lambert's law within the specified concentration range.

Furthermore, the analysis of a spiked sample (a sample of known concentration to which a known amount of analyte is added) can be used to assess the accuracy and recovery of the method. The precision of the method can be confirmed by repeated measurements of the same sample, with a low relative standard deviation (RSD) indicating good reproducibility.

Conclusion: A Versatile and Reliable Chromogenic Reagent

This compound is a valuable and versatile chromogenic reagent for spectrophotometric analysis. Its ability to form intensely colored and stable azo dyes through a straightforward diazotization and coupling reaction makes it suitable for the quantitative determination of a wide range of analytes, including inorganic ions like nitrite and various organic compounds, particularly pharmaceuticals containing phenolic or other suitable coupling moieties. The methods presented in this guide are simple, rapid, cost-effective, and can be readily implemented in most analytical laboratories.

References

  • Dye|Dye intermediates|Fluorescent Brightener|pigment dye. (2013, January 16). This compound. Available at: [Link]

  • Wani, T. A., Bakheit, A. H., & Al-Majed, A. A. (2016). Derivatizing agents for spectrophotometric and spectrofluorimetric determination of pharmaceuticals: a review. Current Pharmaceutical Analysis, 12(4), 365-377.
  • Rahman, N., & Azmi, S. N. H. (2000). Spectrophotometric determination of chloramphenicol by diazotization reaction. Journal of Pharmaceutical and Biomedical Analysis, 21(6), 1211-1218.
  • Google Patents. Process for the preparation of 5-chloro-2-hydroxy-4-alkyl-benzenesulfonic acids. (1994). US5292932A.
  • Juniper Publishers. (2024). Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. Available at: [Link]

  • Organic Syntheses. Procedure for the preparation of Congo Red. Available at: [Link]

  • Fossati, P., Prencipe, L., & Berti, G. (1980). Use of 3,5-dichloro-2-hydroxybenzenesulfonic acid/4-aminophenazone chromogenic system in direct enzymic assay of uric acid in serum and urine. Clinical chemistry, 26(2), 227–231.
  • PubMed. Use of 3,5-dichloro-2-hydroxybenzenesulfonic acid/4-aminophenazone chromogenic system in direct enzymic assay of uric acid in serum and urine. Available at: [Link]

  • Plant Archives. (2020). SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG. Available at: [Link]

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Application in the Synthesis of Pharmaceutical Intermediates: A Guide to Modern Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Pharmaceutical Intermediates and the Imperative for Innovation

In the intricate journey of drug discovery and development, pharmaceutical intermediates represent the vital building blocks from which Active Pharmaceutical Ingredients (APIs) are constructed. The efficiency, purity, and scalability of the synthesis of these intermediates directly impact the overall cost, environmental footprint, and accessibility of life-saving medicines. For decades, the pharmaceutical industry has relied on traditional batch manufacturing processes. However, the increasing demand for more complex molecules, coupled with a growing emphasis on sustainable and cost-effective production, has catalyzed a paradigm shift towards the adoption of modern synthetic methodologies.

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It delves into the application of cutting-edge techniques such as continuous flow chemistry, biocatalysis, and advanced catalytic methods in the synthesis of pharmaceutical intermediates. By moving beyond a mere recitation of procedural steps, this document aims to provide a deep, mechanistic understanding of why these methods are chosen and how they confer significant advantages over conventional approaches. Every protocol and piece of data presented is grounded in established scientific literature to ensure accuracy and reproducibility, empowering you to implement these transformative technologies in your own laboratories and manufacturing facilities.

I. Modern Synthetic Paradigms: Reshaping the Landscape of Pharmaceutical Intermediate Synthesis

The evolution of synthetic chemistry has ushered in an era of unprecedented control over molecular architecture. For pharmaceutical intermediate synthesis, three areas, in particular, have emerged as game-changers: Continuous Flow Chemistry, Biocatalysis, and Advanced Catalysis.

A. Continuous Flow Chemistry: A Revolution in Reaction Engineering

Continuous flow chemistry, in contrast to traditional batch processing, involves conducting chemical reactions in a continuously flowing stream within a network of tubes, pipes, or microreactors.[1] This approach offers a multitude of advantages, including enhanced safety, improved reaction control, and seamless scalability.[2] The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, enabling reactions to be performed under conditions that would be hazardous or inefficient in a batch setting.[3]

The precise control over reaction parameters such as temperature, pressure, and residence time leads to higher yields and purities, minimizing the formation of byproducts.[1] Furthermore, the integration of in-line purification and analysis tools can lead to fully automated and highly efficient multi-step syntheses.[4]

B. Biocatalysis: Harnessing Nature's Catalysts for Unparalleled Selectivity

Biocatalysis leverages the remarkable efficiency and selectivity of enzymes to perform complex chemical transformations.[5] In the synthesis of chiral pharmaceutical intermediates, where a specific stereoisomer is often the biologically active one, enzymes are unparalleled in their ability to deliver high enantiomeric excess, frequently eliminating the need for costly and wasteful resolution steps.[6]

Enzyme-catalyzed reactions are typically conducted in aqueous media under mild temperature and pH conditions, aligning perfectly with the principles of green chemistry.[7] Recent advancements in protein engineering and directed evolution have expanded the toolbox of available biocatalysts, allowing for the custom design of enzymes with enhanced stability, activity, and substrate specificity.[8]

C. Advanced Catalysis: Precision and Efficiency in Bond Formation

Transition metal catalysis has become a cornerstone of modern organic synthesis, enabling the construction of complex molecular frameworks with high efficiency and selectivity.[9] Techniques such as asymmetric hydrogenation, cross-coupling reactions, and metathesis are now routinely employed in the large-scale synthesis of pharmaceutical intermediates.[9][10]

The development of novel ligands and catalyst systems continues to push the boundaries of what is possible, allowing for the formation of previously inaccessible chemical bonds under milder conditions.[11] These catalytic methods often lead to shorter, more atom-economical synthetic routes, reducing waste and improving overall process efficiency.[12]

II. Comparative Analysis of Synthetic Methodologies

The choice of synthetic methodology has profound implications for the efficiency, sustainability, and cost-effectiveness of pharmaceutical intermediate production. The following table provides a comparative overview of key performance indicators for traditional batch synthesis versus modern continuous flow and biocatalytic approaches.

ParameterTraditional Batch SynthesisContinuous Flow ChemistryBiocatalysis
Yield Variable, often lower due to side reactions and handling losses.[13]Generally higher and more consistent due to precise process control.[14]Often very high due to the high selectivity of enzymes.[15]
Purity Can be lower, requiring extensive purification.High, with reduced byproduct formation.[1]Exceptionally high enantiomeric and regioselectivity.[6]
Reaction Time Can be lengthy, including heating and cooling cycles.[3]Significantly reduced, often from hours to minutes.[14]Varies, but can be very fast.
Safety Higher risk with exothermic reactions and hazardous reagents at large scale.[2]Inherently safer due to small reaction volumes and superior heat transfer.[3]Generally very safe, operating under mild, aqueous conditions.[7]
Scalability Often challenging, with potential for changes in reaction profile.[13]Straightforward by extending operation time or "scaling out."[2]Can be challenging due to enzyme production and stability, but improving.
Environmental Impact Often generates significant solvent and reagent waste.[12]Reduced waste and energy consumption.[1]"Green" processing with biodegradable catalysts and aqueous media.[16]

III. Detailed Application Notes and Protocols

This section provides detailed, step-by-step protocols for the synthesis of key pharmaceutical intermediates using modern synthetic methodologies. The causality behind experimental choices is explained to provide a deeper understanding of the processes.

A. Protocol 1: Continuous Flow Synthesis of an Artemisinin Intermediate

Background: Artemisinin is a crucial antimalarial drug, and its semi-synthesis from dihydroartemisinic acid (DHAA) via a photochemical oxidation is a key manufacturing step.[17] Continuous flow technology is ideally suited for this transformation, as it allows for precise control of light exposure and efficient handling of the reactive singlet oxygen species.[5]

Experimental Workflow Diagram:

G cluster_prep Solution Preparation cluster_flow Continuous Flow Reaction cluster_workup Work-up and Isolation prep Prepare a toluene solution of DHAA, a photosensitizer (e.g., TPP), and trifluoroacetic acid (TFA). pump Pump the solution through a photochemical reactor. prep->pump Feed react Irradiate with a light source to generate singlet oxygen and initiate the reaction. pump->react Flow quench The output stream is quenched. react->quench Output extract Extract the product with an organic solvent. quench->extract Transfer purify Purify by chromatography to yield the artemisinin intermediate. extract->purify Purification

Caption: Workflow for the continuous flow synthesis of an artemisinin intermediate.

Step-by-Step Protocol:

  • Solution Preparation: Prepare a stock solution of dihydroartemisinic acid (DHAA), tetraphenylporphyrin (TPP) as a photosensitizer, and trifluoroacetic acid (TFA) in toluene. The concentrations should be optimized based on the specific reactor setup, but a starting point could be 0.1 M DHAA, 0.001 M TPP, and 0.05 M TFA.

  • Reactor Setup: Assemble a continuous flow photochemical reactor. This typically consists of transparent tubing (e.g., PFA) coiled around a light source (e.g., a high-power LED lamp). The reactor should be equipped with a syringe pump for precise fluid delivery.

  • Reaction Execution: Pump the prepared solution through the photochemical reactor at a defined flow rate to control the residence time. The optimal residence time will depend on the reactor volume and light intensity but is often in the range of a few minutes.[18]

  • In-line Quenching: The output from the reactor, containing the hydroperoxide intermediate, is directly mixed with a quenching agent (e.g., a solution of sodium sulfite) in a T-mixer.

  • Work-up and Isolation: The quenched reaction mixture is collected and subjected to a standard aqueous work-up. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure artemisinin intermediate.

Causality of Experimental Choices:

  • Toluene as Solvent: Toluene is chosen for its ability to dissolve the reactants and its relatively high boiling point, allowing for a wider temperature range if needed.

  • TPP as Photosensitizer: TPP is an efficient generator of singlet oxygen upon irradiation with visible light.

  • TFA as Catalyst: The acid catalyst facilitates the subsequent cyclization steps.[5]

  • Continuous Flow: This setup ensures uniform irradiation of the reaction mixture and provides excellent control over the short-lived, reactive intermediates, leading to higher yields and selectivity compared to batch photochemical reactions.[17]

B. Protocol 2: Chemoenzymatic Synthesis of a Chiral Amine Intermediate for Sitagliptin

Background: Sitagliptin, an anti-diabetic drug, contains a key chiral amine. Its synthesis can be achieved with high enantioselectivity using a transaminase enzyme, which transfers an amino group from an amine donor to a ketone substrate.[8]

Biocatalytic Cascade Diagram:

G Prositagliptin_Ketone Pro-sitagliptin Ketone Transaminase Transaminase (R-selective) Prositagliptin_Ketone->Transaminase Chiral_Amine Chiral Amine Intermediate (Sitagliptin) Amine_Donor Amine Donor (e.g., Isopropylamine) Amine_Donor->Transaminase Ketone_Byproduct Ketone Byproduct (e.g., Acetone) Transaminase->Chiral_Amine Transaminase->Ketone_Byproduct

Caption: Biocatalytic synthesis of a chiral amine intermediate for Sitagliptin.

Step-by-Step Protocol:

  • Enzyme and Reagent Preparation: Prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 8.0). To this, add the pro-sitagliptin ketone substrate, the amine donor (e.g., isopropylamine), and pyridoxal 5'-phosphate (PLP) as a cofactor.

  • Enzymatic Reaction: Initiate the reaction by adding the transaminase enzyme (a specific R-selective transaminase). The reaction is typically stirred at a controlled temperature (e.g., 30-40°C).

  • Reaction Monitoring: Monitor the progress of the reaction by HPLC, measuring the conversion of the ketone to the amine product.

  • Work-up: Once the reaction is complete, the enzyme can be removed by filtration or centrifugation. The pH of the reaction mixture is adjusted to an acidic value (e.g., pH 2) to protonate the amine product and facilitate extraction of the ketone byproduct with an organic solvent (e.g., methyl tert-butyl ether).

  • Product Isolation: The pH of the aqueous layer is then adjusted to a basic value (e.g., pH 10-11) to deprotonate the amine. The product is then extracted with an organic solvent.

  • Purification and Salt Formation: The organic extracts are combined, dried, and concentrated. The resulting chiral amine can be further purified by crystallization or converted directly to a suitable salt (e.g., phosphate salt).[15]

Causality of Experimental Choices:

  • Transaminase Enzyme: A highly selective enzyme is chosen to ensure the formation of the desired (R)-enantiomer with high enantiomeric excess (>99%).[8]

  • Isopropylamine as Amine Donor: This is an inexpensive and readily available amine donor. The acetone byproduct is volatile and easily removed.

  • PLP Cofactor: Transaminases require PLP to function.

  • Aqueous Buffer: Provides a suitable environment for the enzyme to maintain its activity and stability.

  • pH-dependent Extraction: The pH adjustments are crucial for the selective extraction of the product and byproduct, simplifying the purification process.

IV. Future Outlook and Emerging Technologies

The field of pharmaceutical intermediate synthesis is continuously evolving. The integration of artificial intelligence and machine learning is poised to accelerate the discovery of novel synthetic routes and the optimization of reaction conditions. Furthermore, the convergence of flow chemistry, biocatalysis, and electrochemistry holds the promise of developing even more efficient, sustainable, and automated manufacturing processes. As we look to the future, the principles of green chemistry will undoubtedly continue to be a guiding force, driving innovation towards safer and more environmentally benign synthetic methodologies.[16][19]

V. References

  • Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. MDPI. [Link]

  • Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. MDPI. [Link]

  • Pioneering Progress: Active Pharmaceutical Ingredients (APIs) Synthesis Enabled by Continuous Flow Chemistry. SCL Lifesciences. [Link]

  • Flow Chemistry in the Pharmaceutical Industry. Syrris. [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link]

  • Green Chemistry in Pharmaceutical Drug Development: A Comprehensive Review. [Link]

  • Role in API Manufacturing - Flow Chemistry. Asynt. [Link]

  • Catalyst Application for Pharmaceutical. Technology Networks. [Link]

  • The Green Chemistry Approach to Pharma Manufacturing. [Link]

  • Biocatalysis: Synthesis of Key Intermediates for Development of Pharmaceuticals. ACS Publications. [Link]

  • Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. PubMed. [Link]

  • A continuous-flow process for the synthesis of artemisinin. PubMed. [Link]

  • Synthetic Strategies for Peroxide Ring Construction in Artemisinin. PMC - NIH. [Link]

  • A Continuous Flow Process For The Synthesis of Artemisinin. Scribd. [Link]

  • Chemo-enzymatic synthesis of pharmaceutical intermediates. Taylor & Francis Online. [Link]

  • Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. [Link]

  • Batch Versus Flow in Pharma: The upsides of continuous chemistry. H.E.L Group. [Link]

  • Green chemistry concept: Applications of catalysis in pharmacuetical industry. OAText. [Link]

  • Biocatalysis for the Synthesis of Pharmaceuticals and Pharmaceutical Intermediates. ResearchGate. [Link]

  • Comprehensive Guide to Pharmaceutical Intermediates: Types and Technologies. [Link]

  • New Synthetic Methodology for Drug-like Molecules. PMC - NIH. [Link]

  • Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. Journal of Science and Technology. [Link]

  • Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Publications. [Link]

  • Understanding flow chemistry for the production of active pharmaceutical ingredients. NIH. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid (CAS 88-23-3). This document is designed for researchers, chemists, and process development professionals aiming to enhance the yield and purity of this valuable intermediate. As a key component in the manufacturing of various azo dyes and analytical reagents, optimizing its synthesis is critical for downstream applications.[1][2] This guide moves beyond a simple protocol, offering a troubleshooting framework rooted in the principles of electrophilic aromatic substitution and reaction kinetics.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The most common and direct route to this compound is the electrophilic sulfonation of 3-Amino-5-chlorophenol. The reaction hinges on the careful control of conditions to ensure the regioselective addition of a sulfonic acid group (-SO₃H) to the desired position on the benzene ring.

The substituents on the starting material (3-Amino-5-chlorophenol) govern the position of the incoming electrophile (SO₃). The hydroxyl (-OH) and amino (-NH₂) groups are strong activating groups and ortho, para-directors. The chloro (-Cl) group is deactivating but is also an ortho, para-director. The sulfonation occurs preferentially at the C-2 position, which is ortho to the highly activating hydroxyl group and meta to the amino and chloro groups, leading to the desired product.

Synthesis_Pathway cluster_reactants Starting Material cluster_reagents Reaction cluster_product Target Product A 3-Amino-5-chlorophenol B Sulfonating Agent (e.g., Conc. H₂SO₄ or Oleum) A->B + C This compound B->C Electrophilic Aromatic Substitution

Caption: General workflow for the sulfonation of 3-Amino-5-chlorophenol.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Issue 1: Low Conversion & Poor Yield

Question: My reaction has stalled, resulting in a low yield and significant recovery of unreacted 3-Amino-5-chlorophenol. What are the primary causes?

Answer: Low conversion is typically linked to three factors: the activity of the sulfonating agent, reaction temperature, or insufficient reaction time.

  • Reagent Potency: The sulfonating agent (concentrated sulfuric acid or oleum) is highly hygroscopic. Absorbed moisture dramatically reduces its efficacy. The sulfonation reaction essentially stops if the acid concentration falls below 90%.[3]

    • Validation: Use a fresh, unopened bottle of concentrated sulfuric acid (98%) or oleum. Verify the concentration of older reagents via titration if necessary.

  • Thermal Energy: Sulfonation of a deactivated or moderately activated ring requires sufficient thermal energy to overcome the activation barrier. While the starting material is activated, the reaction can be slow at low temperatures.

    • Causality: Increasing the temperature enhances the reaction rate. However, excessive heat can lead to degradation and side-product formation (see Issue 2). A careful balance is required.

  • Reaction Time: This process may require extended reaction times for completion, especially at lower temperatures.

    • Validation: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting material spot/peak is a key indicator. An endpoint is reached when no further change is observed over a 1-2 hour period.

Issue 2: Product Degradation & Dark Reaction Mixture

Question: My reaction mixture turns dark brown or black, and the isolated product is discolored and impure. Why is this happening?

Answer: Darkening of the reaction mixture is a classic sign of product degradation, primarily through oxidation and charring. The electron-rich aromatic ring, with its amino and hydroxyl groups, is highly susceptible to oxidation by hot, concentrated sulfuric acid.[4]

  • Causality: High temperatures accelerate the desired sulfonation but also dramatically increase the rate of oxidative side reactions. Prolonged exposure to harsh conditions will degrade both the starting material and the product.

  • Preventative Protocol:

    • Temperature Control: Maintain the lowest possible temperature that still allows for a reasonable reaction rate. It is often better to run the reaction for a longer time at a lower temperature (e.g., 100-120°C) than for a shorter time at a very high temperature (>150°C).[5]

    • Inert Atmosphere: Purging the reaction vessel with an inert gas like nitrogen or argon can help minimize air oxidation, which can be a contributing factor.[3]

    • Gradual Heating: Add the starting material to the sulfuric acid at a lower temperature and then slowly heat the mixture. This allows for controlled dissolution and initiation of the reaction without an initial thermal shock.

Issue 3: Formation of Isomeric Byproducts

Question: I've confirmed the presence of isomeric impurities in my final product. How can I improve the regioselectivity of the sulfonation?

Answer: While the C-2 position is electronically favored, sulfonation at other positions can occur, leading to isomeric impurities. This is primarily influenced by reaction temperature.

  • Mechanistic Insight: At lower temperatures, the reaction is under kinetic control, favoring the most rapidly formed product, which is typically the desired ortho isomer. At higher temperatures, the reaction shifts towards thermodynamic control. This allows for the reversible desulfonation and re-sulfonation, which can lead to the formation of the more stable, but undesired, para-sulfonated isomer.[5]

  • Corrective Action:

    • Lower Reaction Temperature: Perform the sulfonation at the lower end of the effective temperature range. This will favor the kinetically controlled product.

    • Choice of Sulfonating Agent: Using a milder sulfonating agent or a different solvent system can sometimes improve selectivity, although this may require significant process redevelopment.

Troubleshooting_Flow cluster_solutions Solutions start Low Yield or Impure Product check_temp Check Temperature Too High? Too Low? start->check_temp check_reagent Check Reagent Old/Wet H₂SO₄? Incorrect Concentration? start->check_reagent check_time Check Time Too Short? Too Long? start->check_time sol_temp Adjust Temperature: - Lower to reduce degradation - Increase for conversion check_temp->sol_temp sol_reagent Use Fresh Reagent: - New, sealed H₂SO₄ - Verify concentration check_reagent->sol_reagent sol_time Optimize Time: - Monitor via TLC/HPLC - Avoid prolonged heating check_time->sol_time

Caption: A decision-making workflow for troubleshooting common synthesis issues.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal method for product isolation? The product is a sulfonic acid, which is often highly soluble in the aqueous acidic reaction medium. A common and effective method for isolation is "salting out". After cooling the reaction mixture, carefully quenching it in a cold brine (saturated sodium chloride) or sodium sulfate solution can precipitate the sodium salt of the sulfonic acid, which can then be collected by filtration.[6]

Q2: How should I properly store the final product? this compound can be sensitive to prolonged exposure to air and/or light, which may lead to discoloration and degradation.[4][7] It should be stored in a tightly sealed, opaque container in a cool, dry, and dark location, such as a refrigerator.[8]

Q3: Can chlorosulfonic acid or sulfamic acid be used for this synthesis? While other sulfonating agents exist, they present different challenges. Chlorosulfonic acid is highly reactive but can also lead to more side reactions. Sulfamic acid is a solid and typically used for smaller-scale, batch processes and may not be as cost-effective for larger preparations.[3] For most applications, concentrated sulfuric acid or fuming sulfuric acid (oleum) provides the best balance of reactivity and control.

Q4: My final product shows poor solubility. Is this normal? Yes, the product is reported to be poorly soluble in water.[4][7] Its solubility can be pH-dependent. It is generally insoluble in most organic solvents. For purification, recrystallization from hot water may be possible.

Section 4: Baseline Experimental Protocol

This protocol serves as a self-validating starting point. Deviations from the expected outcome when following this procedure should prompt a review of the troubleshooting guide.

Materials:

  • 3-Amino-5-chlorophenol (14.3 g, 0.1 mol)

  • Concentrated Sulfuric Acid (98%, ~40 mL)

  • Saturated Sodium Chloride Solution

  • Three-neck round-bottom flask, condenser, mechanical stirrer, thermometer, and heating mantle.

Procedure:

  • Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry. Equip the flask with a mechanical stirrer and a thermometer.

  • Charging Reagents: Carefully add the concentrated sulfuric acid to the reaction flask. Begin stirring and cool the acid to approximately 15-20°C in an ice bath.

  • Addition of Starting Material: In small portions, add the 3-Amino-5-chlorophenol to the stirred sulfuric acid, ensuring the temperature does not exceed 30°C.

  • Reaction: Once the addition is complete, remove the ice bath and slowly heat the mixture to 110-120°C. Maintain this temperature and continue stirring.

  • Monitoring: After 2 hours, begin monitoring the reaction by taking small aliquots, carefully quenching them in ice, and analyzing by TLC or HPLC until the starting material is consumed (typically 4-6 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath to below 10°C.

  • Isolation: Very slowly and carefully, pour the cold reaction mixture into a vigorously stirred beaker containing 200 mL of cold, saturated sodium chloride solution. A precipitate should form.

  • Filtration & Washing: Stir the resulting slurry for 30 minutes in the ice bath, then collect the solid product by vacuum filtration. Wash the filter cake with small portions of cold brine solution to remove residual acid.

  • Drying: Dry the isolated solid in a vacuum oven at 60-70°C to a constant weight.

Section 5: Summary of Key Parameters

For quick reference, the following table summarizes the critical parameters for optimizing the synthesis.

ParameterRecommended Value/RangeRationale & Expert Notes
Starting Material Purity >98%Impurities can lead to significant side reactions and discoloration.
Sulfonating Agent Conc. H₂SO₄ (98%) or OleumEnsure the agent is fresh and anhydrous for maximum reactivity.[3]
Reagent Ratio 3-4 molar equivalents of H₂SO₄A sufficient excess of sulfuric acid is needed to act as both reagent and solvent.
Reaction Temperature 100 - 130°CBalances reaction rate against thermal degradation. Lower temperatures favor kinetic product and higher purity.[5]
Reaction Time 4 - 8 hoursHighly dependent on temperature. Must be determined by reaction monitoring (TLC/HPLC).
Workup Procedure Quenching in cold brine"Salting out" is crucial for precipitating the sodium salt of the product for efficient isolation.[6]
Atmosphere Inert (N₂ or Ar)Recommended to minimize oxidative side reactions, especially during prolonged heating.[3]

References

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • Ismailov, V.M., et al. (2013). Convenient Synthesis of 3-Amino-2-hydroxy-5-methylbenzenesulfonic Acid. Russian Journal of Organic Chemistry, 49(6), 933. [Link]

  • Chegg. Multistep synthesis of 3-amino-5-chloro benzene sulfonic acid Show of mechanism.[Link]

  • Google Patents.US5292932A - Process for the preparation of 5-chloro-2-hydroxy-4-alkyl-benzenesulfonic acids.
  • Dye|Dye intermediates. this compound.[Link]

  • Chemithon. Sulfonation and Sulfation Processes.[Link]

  • GSRS. this compound.[Link]

  • Google Patents.CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method.
  • Sciencemadness.org. Sulphonation of chlorophenol.[Link]

  • PubMed. Effects of different sulfonation times and post-treatment methods on the characterization and cytocompatibility of sulfonated PEEK.[Link]

  • PubMed. Specific sulfonation of tyrosine, tryptophan and hydroxy-amino acids in peptides.[Link]

  • Tradeindia. 3 Amino 5 Chloro 2 Hydroxy Benzenesulfonic Acid.[Link]

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Technical Support Center: Overcoming Solubility Challenges with 3-Amino-5-chloro-2-hydroxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid (CAS No. 88-23-3). This arylsulfonic acid is a critical intermediate in the synthesis of a wide range of mordant and acid dyes.[1][2] However, researchers frequently encounter a significant hurdle in their work: the compound's challenging solubility profile. Technical datasheets can be contradictory, with some listing it as "soluble in water" while others report it as "insoluble."[1][3][4][5] This guide provides an in-depth explanation for this apparent paradox and delivers field-proven strategies and protocols to overcome these solubility issues, ensuring the success and reproducibility of your experiments.

Part 1: Frequently Asked Questions - The Solubility Paradox

This section addresses the most common questions regarding the solubility of this compound, grounding the answers in its fundamental chemical structure.

Q1: Why do different sources give conflicting information about the water solubility of this compound?

The conflicting data arises from the molecule's zwitterionic nature. A zwitterion is a molecule that contains both acidic and basic functional groups. In this case, we have:

  • A strongly acidic sulfonic acid group (-SO₃H).[6][7]

  • A weakly basic amino group (-NH₂).

  • A weakly acidic hydroxyl group (-OH).

At a specific pH, known as the isoelectric point (pI), the positive charge on the protonated amino group (-NH₃⁺) and the negative charges on the deprotonated sulfonic acid (-SO₃⁻) and hydroxyl (-O⁻) groups balance, resulting in a net neutral charge. In this state, the molecule has minimal interaction with polar water molecules, leading to very poor solubility. Rigorous testing in neutral water reveals a solubility of less than 1 mg/mL.[3]

Conversely, descriptions of it being "soluble" refer to its behavior in non-neutral aqueous solutions.[1][4] By adjusting the pH away from the isoelectric point, the molecule acquires a net positive or negative charge, dramatically increasing its interaction with water and, therefore, its solubility.

Q2: How do the different functional groups influence its behavior in a solution?

Each functional group plays a distinct role:

  • Sulfonic Acid Group (-SO₃H): This is a strong acid, comparable in strength to mineral acids.[6] It readily donates its proton in water, making the molecule inherently acidic and contributing a negative charge.

  • Amino Group (-NH₂): This is a weak base. In acidic conditions (low pH), it accepts a proton to become a positively charged ammonium group (-NH₃⁺).

  • Hydroxyl Group (-OH): This phenolic hydroxyl group is weakly acidic and will only deprotonate under moderately to strongly basic conditions (high pH) to form a phenoxide ion (-O⁻).

The interplay between these groups means that the overall charge of the molecule is highly dependent on the pH of the solution, which is the primary tool for controlling its solubility.

Part 2: Troubleshooting Guide & Strategic Solutions

This section provides actionable strategies and detailed protocols to effectively manage and overcome the solubility challenges of this compound.

Strategy 1: pH Modification - The Primary Control Lever

Adjusting the pH is the most effective method for dissolving this compound. The choice of dissolving in an acidic or basic medium is dictated by the requirements of your subsequent reaction.

cluster_start Initial State cluster_decision Decision Point cluster_paths Dissolution Paths cluster_actions Action Start Solid 3-Amino-5-chloro-2- hydroxybenzenesulfonic acid Decision What is the reaction type? Start->Decision Diazotization Diazotization Reaction (e.g., forming a diazonium salt) Decision->Diazotization  Diazotization Coupling Coupling Reaction or General Use (requiring a soluble nucleophile) Decision->Coupling  Coupling / Other Acid_Path Use Acidic Medium (e.g., HCl, H₂SO₄) Molecule becomes cationic, increasing solubility. Diazotization->Acid_Path Base_Path Use Basic Medium (e.g., NaOH, Na₂CO₃) Molecule becomes anionic, greatly increasing solubility. Coupling->Base_Path

Caption: Decision workflow for pH-based dissolution.

This protocol is ideal when you need a fully dissolved solution of the compound to act as a nucleophile or for general analytical purposes.

  • Weighing: Accurately weigh the required amount of this compound.

  • Suspension: Add the solid to a suitable volume of deionized water (e.g., to achieve ~80% of the final target volume). The compound will form a slurry or suspension.

  • Basification: While stirring, add a 1 M sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution dropwise.

  • Dissolution: Continue adding the base until the solid completely dissolves. The solution will likely turn a pale yellow or amber color. The pH should be > 9 for complete dissolution.

  • Volume Adjustment: Adjust to the final volume with deionized water.

  • Validation: Check the pH of the final solution. If it is not within the desired range for your experiment, adjust carefully with dilute acid or base. The solution is now ready for use.

For diazotization, complete dissolution is not initially necessary. The reaction proceeds effectively with a fine suspension, which converts into a soluble diazonium salt.

  • Suspension: Create a fine slurry of the weighed this compound in water.

  • Acidification: Cool the slurry in an ice bath (0-5 °C) and slowly add the required concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) as dictated by your diazotization protocol. The compound's solubility will increase, but it may not dissolve completely.

  • Diazotization: While maintaining the low temperature, add a solution of sodium nitrite (NaNO₂) dropwise.

  • Observation: As the reaction proceeds, the suspended solid will be consumed and a clear (or colored) solution of the corresponding diazonium salt will form. This solution is then used immediately in a subsequent coupling reaction.

Strategy 2: Temperature & Co-Solvent Adjustment

While pH is the primary factor, temperature and co-solvents can be used as secondary aids.

ParameterRecommended ActionScientific Rationale
Temperature Gently warm the solution to 40-60 °C during pH adjustment.Increasing thermal energy enhances the dissolution kinetics and equilibrium solubility of most organic compounds, including sulfonic acids.[8][9] Caution: Avoid boiling, as it may promote unwanted side reactions or degradation.
Co-solvents Add a water-miscible polar organic solvent (e.g., Ethanol, Isopropanol, DMF) up to 10-20% v/v.Co-solvents can help solvate the hydrophobic benzene ring portion of the molecule, complementing water's ability to solvate the ionic groups.[10][11][12] Caution: Ensure the co-solvent is compatible with all reagents and reaction conditions.

Part 3: Application Case Study - Azo Dye Synthesis

Let's apply these principles to a common workflow: the synthesis of an azo dye, which involves both diazotization and coupling steps.

cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Coupling cluster_step3 Step 3: Final Reaction A1 Start: Solid Amine (Low Solubility) A2 Add Water + HCl (0-5 °C) Forms a fine suspension A1->A2 A3 Add NaNO₂ solution Reaction occurs A2->A3 A4 Result: Soluble Diazonium Salt (Clear Solution, pH < 2) A3->A4 C1 Slowly add Diazonium Salt Solution (A4) to Coupling Solution (B2) A4->C1 Add to... B1 Prepare Coupling Component in Basic Solution (e.g., Naphthol in NaOH) B2 Result: Soluble Nucleophile (Clear Solution, pH > 9) B1->B2 B2->C1 C2 Azo Dye Precipitates (Final product often has low solubility) C1->C2

Caption: Step-by-step workflow for azo dye synthesis.

This case study demonstrates that the "insolubility" of the starting material is not a barrier; rather, it is a physical state that is managed and transformed at each chemical step by controlling the reaction environment, primarily through pH.

References

  • Solubility of Things. (n.d.). Sulfanilic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6927, this compound. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-hydroxynaphthalene-1-sulfonic acid. Retrieved from [Link]

  • Solubility of Things. (n.d.). Benzenesulfonic acid. Retrieved from [Link]

  • Wikipedia. (2023). Sulfonic acid. Retrieved from [Link]

  • Capital Resin Corporation. (2023). Understanding 7 Key Properties of Sulfonic Acid. Retrieved from [Link]

  • Patsnap. (2023). Sulfonic Acid: Properties and Its Role in Modern Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22133, 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid. Retrieved from [Link]

  • WorldOfDyes. (2013). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7371, Benzenesulfonic acid. Retrieved from [Link]

  • Wikipedia. (2023). Benzenesulfonic acid. Retrieved from [Link]

  • American Chemical Society. (2023). Benzenesulfonic acid. Retrieved from [Link]

  • Qingdao Fengchen Technology and Trade Co., Ltd. (n.d.). Benzenesulfonic Acid (Benzene Sulphonic Acid) BP EP USP CAS 98-11-3. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Retrieved from [Link]

  • Pal, A., & Lahiri, S. C. (1988). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 27A, 134-137.
  • Google Patents. (1994). US5292932A - Process for the preparation of 5-chloro-2-hydroxy-4-alkyl-benzenesulfonic acids.

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Technical Support Center: Stability of 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid (CAS No. 88-23-3). It addresses common questions and troubleshooting scenarios related to the stability of this compound in aqueous solutions, ensuring the integrity and reproducibility of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling, storage, and stability of this compound solutions.

Q1: What are the primary stability concerns for this compound in aqueous solutions?

A: The main stability concerns for this compound stem from its complex chemical structure, which includes an aminophenol core. It may be sensitive to prolonged exposure to air and light.[1][2][3] The aminophenol moiety is susceptible to oxidation, which can lead to the formation of colored degradation products and a loss of compound integrity. Additionally, it may react with strong oxidizing agents, reducing agents, mineral acids, and bases.[2][3] Therefore, careful control of the experimental environment is crucial.

Q2: There is conflicting information regarding the water solubility of this compound. Can you clarify?

A: The conflicting reports on water solubility likely arise from the compound's zwitterionic nature and its behavior at different pH values. While some sources describe it as insoluble[1][2], others report it as soluble.[4][5] This discrepancy can be explained by the following:

  • As a Sulfonic Acid: The sulfonic acid group (-SO₃H) is strongly acidic and readily deprotonates, which typically imparts significant water solubility. A 1% solution of the compound in water has a pH of approximately 2.0-3.0, indicating it behaves as an acid.[5]

  • Effect of pH: In its free acid form (at very low pH), the compound's solubility might be limited. However, in neutral or basic solutions, the sulfonic acid group will be in its anionic sulfonate form (-SO₃⁻), and the phenolic hydroxyl group may also deprotonate, significantly increasing its solubility in water.

For practical purposes, it should be considered soluble in aqueous buffers, but dissolution may be slow. Gentle heating or sonication can aid dissolution, and adjusting the pH to neutral or slightly acidic values is recommended for preparing stock solutions.

Q3: What are the optimal conditions for storing aqueous stock solutions of this compound?

A: To maximize the shelf-life of your aqueous stock solutions, we recommend the following storage protocol, which is based on best practices for related sulfonated aromatic compounds and air-sensitive molecules:

  • Temperature: Store solutions at 2-8°C to slow the rate of potential degradation. For long-term storage, consider aliquoting and freezing at -20°C. Studies on similar aromatic sulfonic acids have shown that lower temperatures enhance stability.[6]

  • Light: Protect solutions from light by using amber glass vials or by wrapping clear vials in aluminum foil.[1][2]

  • Atmosphere: To prevent oxidation, degas the solvent (e.g., water or buffer) before use. For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing the container.

  • pH: Maintain a slightly acidic pH. A study on other aromatic sulfonates demonstrated good stability in water at an acidic pH of 2.5-3.[6] This can also help prevent the oxidation that is often accelerated under basic conditions for phenolic compounds.

Q4: What specific experimental factors can accelerate the degradation of this compound?

A: Several factors can compromise the stability of this compound during your experiments:

  • High pH: Strongly alkaline conditions can deprotonate the phenolic hydroxyl group, making the ring more electron-rich and thus more susceptible to oxidation.

  • Presence of Oxidizers: Reagents such as hydrogen peroxide, dissolved oxygen, or metal ions (e.g., Fe³⁺, Cu²⁺) can catalyze or directly participate in oxidative degradation.

  • UV Light Exposure: As with many aromatic compounds, exposure to UV radiation can provide the energy to initiate degradation reactions.[7]

  • Elevated Temperatures: Increased temperature accelerates most chemical reactions, including degradation pathways.

Q5: What are the likely degradation pathways and resulting products?

A: While specific degradation pathway studies for this exact molecule are not widely published, we can infer likely pathways based on its functional groups:

  • Oxidation of the Aminophenol System: The most probable degradation route is the oxidation of the aminophenol ring. This can lead to the formation of quinone-imine structures, which are often highly colored and can subsequently polymerize to form insoluble materials.

  • Desulfonation: Under harsh conditions, such as high temperatures in strongly acidic or basic media, the sulfonic acid group could potentially be cleaved from the aromatic ring, though this is generally a high-energy process.

  • Photochemical Degradation: UV light can induce radical reactions, leading to a variety of breakdown products. Studies on other sulfonated aromatics show that UV-based advanced oxidation processes effectively degrade the parent compound into smaller intermediates.[7]

Researchers should use analytical techniques like HPLC or LC-MS to monitor for the appearance of new peaks that would indicate the formation of degradation products.

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during experimentation.

Problem 1: My quantitative results are inconsistent, and the assay signal is decreasing over time.

  • Symptom: You observe a progressive loss of the parent compound's peak in your HPLC chromatogram over a series of experiments using the same stock solution. You may also notice the appearance of new, smaller peaks or a rising baseline.

  • Possible Cause & Solution:

    • Cause: The stock solution is degrading upon storage or during experimental handling.

    • Troubleshooting Steps:

      • Verify Freshness: Prepare a fresh stock solution and compare its performance immediately against the older stock. If the fresh solution yields the expected result, the old stock has degraded.

      • Review Storage Conditions: Ensure the stock solution is stored protected from light at 2-8°C as recommended. If it was left on the benchtop, photodegradation and thermal degradation are likely.

      • Prevent Oxidation: Prepare your next stock solution using de-gassed solvent and store it under an inert atmosphere (e.g., argon). This minimizes oxidation, a primary degradation pathway.

      • Implement a Stability Study: Use the protocol outlined in Section 3 to systematically determine the stability of your solutions under your specific experimental conditions.

Problem 2: The color of my aqueous solution is changing from colorless/off-white to yellow or brown.

  • Symptom: A visible color change is observed in the solution over minutes to hours, either on the benchtop or during an incubation step.

  • Possible Cause & Solution:

    • Cause: This is a classic indicator of the oxidation of the aminophenol ring system, leading to the formation of colored quinoidal structures and polymers.

    • Troubleshooting Steps:

      • Check pH: If your experimental medium is neutral or basic, the rate of oxidation will be higher. Consider if the pH can be lowered without affecting the experiment.

      • Remove Dissolved Oxygen: Ensure all buffers and solvents are rigorously degassed immediately prior to use.

      • Work in a Controlled Atmosphere: If the application is highly sensitive, perform solution preparations and additions inside a glove box or an inert atmosphere chamber.

      • Evaluate for Metal Contamination: Trace metal ion contamination in buffers can catalyze oxidation. Use high-purity water and reagents (e.g., metal-free grade) to prepare your solutions.

Section 3: Recommended Experimental Protocols

Protocol 1: Preparation and Storage of a Standard Aqueous Stock Solution

  • Materials: this compound (solid), HPLC-grade water, 0.22 µm syringe filter, amber glass vial.

  • Procedure:

    • Weigh the desired amount of the solid compound in a clean weighing vessel.

    • Transfer the solid to a volumetric flask.

    • Add approximately 70-80% of the final volume of HPLC-grade water. To aid dissolution, you may sonicate the solution for 5-10 minutes.

    • Once fully dissolved, allow the solution to return to room temperature.

    • Bring the solution to the final volume with HPLC-grade water and mix thoroughly.

    • Filter the solution through a 0.22 µm syringe filter into a clean, amber glass vial to remove any particulates.

    • (Optional, for maximum stability) Gently bubble argon or nitrogen gas through the solution for 5 minutes to displace dissolved oxygen, then quickly cap the vial.

    • Seal the vial tightly, label it clearly with the compound name, concentration, and date of preparation.

    • Store at 2-8°C in the dark.

Protocol 2: A General Method for Assessing Solution Stability via HPLC-UV

This protocol provides a framework to validate the stability of your compound in a specific aqueous medium.

  • Objective: To quantify the degradation of this compound over time under defined conditions (e.g., temperature, light, pH).

  • HPLC Method Development:

    • Develop an isocratic or gradient reverse-phase HPLC method that yields a sharp, symmetrical peak for the parent compound with a retention time of 3-10 minutes.

    • Use a C18 column and a mobile phase consisting of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

    • Select a UV detection wavelength that corresponds to an absorbance maximum for the compound (typically in the 250-280 nm range for aromatic compounds).

  • Stability Study Procedure:

    • Prepare a fresh solution of the compound in your desired aqueous matrix (e.g., water, PBS buffer) as per Protocol 1.

    • Immediately inject the solution into the HPLC system to obtain the initial (t=0) peak area. This will serve as your 100% reference.

    • Aliquot the remaining solution into separate, sealed vials for each time point and condition to be tested.

    • Example Conditions:

      • Condition A: Room Temperature (22°C), ambient light.

      • Condition B: Room Temperature (22°C), dark (wrapped in foil).

      • Condition C: Refrigerated (4°C), dark.

    • At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), retrieve one vial from each condition.

    • Allow the refrigerated samples to warm to room temperature before analysis.

    • Inject each sample into the HPLC and record the peak area of the parent compound. Note any new peaks that appear in the chromatogram.

    • Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.

Section 4: Data Summary & Visualization

Table 1: Key Physicochemical and Stability Properties

PropertyValue / InformationSource(s)
CAS Number 88-23-3[1]
Molecular Formula C₆H₆ClNO₄S[2]
Molecular Weight 223.63 g/mol [4]
Appearance Off-white to light brown crystalline solid[2][5]
Solubility (Aqueous) Soluble, especially at neutral or slightly acidic pH. Solubility is pH-dependent.[4][5]
Key Stability Risks Sensitive to prolonged exposure to air and light; potential for oxidation.[1][2][3]
Incompatibilities Strong oxidizing agents, strong reducing agents, mineral acids, and bases.[2][3]
Recommended Storage Store solid in a cool, dry, dark, tightly sealed container. Store aqueous solutions at 2-8°C, protected from light.[1][5]

Table 2: Example Stability Study Data (Hypothetical)

Time (Hours)% Remaining (RT, Light)% Remaining (RT, Dark)% Remaining (4°C, Dark)
0 100%100%100%
4 91%98%99.5%
8 82%96%99%
24 65%92%98%
48 48%85%97%
Diagrams

G cluster_prep Solution Preparation cluster_analysis Stability Analysis cluster_conditions Example Conditions P1 Weigh Solid Compound P2 Dissolve in Aqueous Matrix (e.g., Buffered Water) P1->P2 P3 Filter (0.22 µm) P2->P3 A1 Analyze t=0 Sample (HPLC-UV) P3->A1 Start Analysis A2 Aliquot & Store Under Test Conditions A1->A2 A3 Analyze Samples at Set Time Points A2->A3 C1 RT + Light C2 RT + Dark C3 4°C + Dark A4 Calculate % Remaining vs. t=0 A3->A4 G center_node 3-Amino-5-chloro-2- hydroxybenzenesulfonic acid (Aqueous Solution Stability) stabilizer1 Acidic pH (e.g., 3-5) center_node->stabilizer1 stabilized by stabilizer2 Low Temperature (2-8°C) center_node->stabilizer2 stabilized by stabilizer3 Inert Atmosphere (Ar, N₂) center_node->stabilizer3 stabilized by stabilizer4 Dark Storage center_node->stabilizer4 stabilized by factor1 Light Exposure (especially UV) factor1->center_node promotes degradation factor2 Oxidizing Agents (O₂, Metal Ions) factor2->center_node promotes degradation factor3 High Temperature factor3->center_node promotes degradation factor4 High pH (> 7) factor4->center_node promotes degradation

Caption: Key factors influencing the stability of the compound.

References

  • Barceló, D., et al. (2000). Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix. Journal of Chromatography A, 889(1-2), 155-163. [Link]

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • AA Blocks. Safety Data Sheet - this compound.[Link]

  • RSC Publishing. Analytical Methods. (Note: General reference for analytical techniques for related compounds). [Link]

  • Weinstein, D. S., et al. (2009). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Organic Letters, 11(12), 2663-2666. [Link]

  • MDPI. Gel Microparticles Based on Polymeric Sulfonates: Synthesis and Prospects for Biomedical Applications.[Link]

  • ResearchGate. The Stability of Bisulfite and Sulfonate Ions in Aqueous Solution Characterized by Hydration Structure and Dynamics.[Link]

  • gsrs. this compound.[Link]

  • Ccount Chem. this compound.[Link]

  • Agilent. Amino Acid Analysis.[Link]

  • Shimadzu. Analytical Methods for Amino Acids.[Link]

  • Nörtemann, B., et al. (1994). Bacterial communities degrading amino- and hydroxynaphthalene-2-sulfonates. Applied and Environmental Microbiology, 60(5), 1741-1748. [Link]

  • ACS Publications. Imidazolium-Based Sulfonating Agent to Control the Degree of Sulfonation of Aromatic Polymers and Enable Plastics-to-Electronics Upgrading. JACS Au. [Link]

  • Lin, Y. L., et al. (2022). Degradation of 2-phenylbenzimidazole 5-sulfonic acid by UV/chlorine advanced oxidation technology: Kinetic model, degradation byproducts and reaction pathways. Journal of Hazardous Materials, 431, 128574. [Link]

  • PubMed. Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method.[Link]

  • MDPI. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry.[Link]

  • ResearchGate. Rapid degradation of sulphamethoxazole and the further transformation of 3-amino-5-methylisoxazole in a microbial fuel cell.[Link]

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Side-product formation in the synthesis of 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding side-product formation during this synthesis. Our aim is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Introduction: The Synthetic Pathway and its Challenges

The synthesis of this compound, a key intermediate in the manufacturing of various dyes and pharmaceuticals, typically proceeds through a multi-step process involving the sulfonation of p-chlorophenol, followed by nitration and subsequent reduction of the nitro group.[1] While the overall scheme appears straightforward, the reality of the synthesis is often complicated by the formation of several side-products that can impact yield and purity.

This guide will walk you through the most common issues, their root causes, and robust troubleshooting strategies to ensure a successful synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My sulfonation of p-chlorophenol is sluggish and gives a low yield of the desired 4-chlorophenol-2-sulfonic acid. What is going wrong?

A1: The sulfonation of p-chlorophenol is notoriously challenging due to the deactivating effect of the chlorine atom on the aromatic ring. Several factors can contribute to a poor outcome:

  • Insufficient Reaction Temperature: While higher temperatures can promote the reaction, they can also lead to side-product formation. A careful balance is necessary.

  • Inadequate Sulfonating Agent Concentration: The concentration of sulfuric acid or oleum is critical. If the concentration is too low, the reaction may not proceed to completion.

  • Presence of Water: Any moisture in the reaction mixture can dilute the sulfonating agent, hindering the reaction.

Troubleshooting Guide:

ParameterRecommended ConditionRationalePotential Side-Products if Deviated
Starting Material High-purity p-chlorophenol (>99%)Impurities can lead to a complex mixture of sulfonated by-products.Sulfonated phenolic impurities.
Sulfonating Agent Concentrated sulfuric acid (98%) or oleum (20-30% SO₃)Ensures a high concentration of the active electrophile (SO₃ or HSO₃⁺).Incomplete reaction, unreacted p-chlorophenol.
Reaction Temperature 100-120°CProvides sufficient energy to overcome the activation barrier without excessive charring or side reactions.Di-sulfonated products, thermal decomposition.
Reaction Time 2-4 hours (monitor by TLC or HPLC)Ensures the reaction proceeds to completion.Incomplete reaction.

Experimental Protocol: Sulfonation of p-Chlorophenol

  • To a stirred solution of concentrated sulfuric acid, slowly add p-chlorophenol at room temperature.

  • Gradually heat the reaction mixture to 100-120°C.

  • Maintain this temperature for 2-4 hours, monitoring the reaction progress by taking aliquots and analyzing them by TLC or HPLC.

  • Upon completion, cool the reaction mixture and carefully quench it by pouring it onto crushed ice.

  • The product, 4-chlorophenol-2-sulfonic acid, will precipitate and can be isolated by filtration.

Q2: During the nitration of 4-chlorophenol-2-sulfonic acid, I am observing the formation of multiple nitro-isomers. How can I improve the selectivity for the desired 2-nitro-4-chlorophenol-6-sulfonic acid?

A2: The formation of nitro-isomers is a common problem in this synthesis. The hydroxyl and sulfonic acid groups direct the incoming nitro group to different positions on the aromatic ring. The formation of an undesired "3-nitro isomer" has been reported.[2]

Mechanism of Isomer Formation:

The hydroxyl group is an activating, ortho-, para-director, while the sulfonic acid group is a deactivating, meta-director. The chlorine atom is a deactivating, ortho-, para-director. The interplay of these directing effects can lead to a mixture of products.

Troubleshooting Guide:

ParameterRecommended ConditionRationalePotential Side-Products if Deviated
Nitrating Agent A mixture of nitric acid and sulfuric acid ("mixed acid")The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is essential for the reaction to proceed.[3][4][5]Incomplete nitration, formation of other nitro-isomers.
Reaction Temperature 0-10°CLow temperatures enhance the selectivity of the reaction and minimize the formation of by-products from oxidation and other side reactions.Increased formation of undesired isomers, potential for runaway reactions and decomposition.
Addition Rate Slow, dropwise addition of the nitrating agentMaintains a low reaction temperature and prevents localized overheating, which can lead to side reactions.Over-nitration, formation of di-nitro products, and other impurities.

Workflow for Selective Nitration:

Caption: Workflow for selective nitration.

Q3: I am experiencing a loss of the sulfonic acid group during the nitration step. What causes this and how can I prevent it?

A3: The replacement of a sulfonic acid group with a nitro group, known as ipso-substitution, can occur under certain nitration conditions. This is a known side reaction when nitrating sulfonated phenols.[6]

Mechanism of Desulfonation-Nitration:

Ipso-substitution is more likely to occur at higher temperatures and with prolonged reaction times. The attack of the nitronium ion at the carbon atom bearing the sulfonic acid group can lead to the elimination of SO₃ and the formation of the nitro-compound.

Troubleshooting Guide:

ParameterRecommended ConditionRationale
Reaction Temperature Strictly maintain at 0-10°CLower temperatures disfavor the ipso-substitution pathway.
Reaction Time Monitor closely and stop the reaction as soon as the starting material is consumedMinimizes the exposure of the product to the harsh reaction conditions that promote desulfonation.
Quenching Promptly quench the reaction in ice-water once completeImmediately stops the reaction and prevents further side reactions.
Q4: The final reduction step of the nitro group is not clean, and I am getting a colored, impure product. What are the likely side-products and how can I improve the reduction?

A4: The reduction of the nitro group to an amine can be accompanied by the formation of various by-products, especially if the reaction conditions are not well-controlled.

Potential Side-Products in the Reduction Step:

  • Incomplete reduction products: Nitroso and hydroxylamine intermediates can be present if the reduction is not complete.

  • Azoxy, Azo, and Hydrazo compounds: These can form through condensation reactions of the intermediates.

  • Degradation products: The final product, being an aminophenol, is susceptible to oxidation, which can lead to the formation of colored impurities.

Troubleshooting Guide for a Clean Reduction:

Reduction MethodRecommended ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation Palladium on carbon (Pd/C) catalyst, H₂ gas, acidic or basic mediumHigh yields (70-83%), clean reaction, easy product isolation.[2]Requires specialized hydrogenation equipment.
Metal/Acid Reduction Stannous chloride (SnCl₂) in hydrochloric acid (HCl)Effective for this substrate, yielding up to 81% of the product.[2]Generates metallic waste that requires proper disposal.

Experimental Protocol: Reduction using SnCl₂/HCl

  • Suspend the 2-nitro-4-chlorophenol-6-sulfonic acid in a mixture of concentrated hydrochloric acid and ethanol.

  • Slowly add a solution of stannous chloride dihydrate in concentrated hydrochloric acid, keeping the temperature below 50°C.

  • After the addition is complete, stir the mixture at room temperature until the reaction is complete (monitor by TLC or HPLC).

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the product with cold, dilute HCl and then with a small amount of cold water.

Logical Relationship of Reduction Issues:

ReductionIssues ImpureProduct Impure, Colored Final Product IncompleteReduction Incomplete Reduction ImpureProduct->IncompleteReduction leads to SideReactions Side Reactions ImpureProduct->SideReactions caused by Oxidation Oxidation of Product ImpureProduct->Oxidation results from Nitroso Nitroso IncompleteReduction->Nitroso forms Hydroxylamine Hydroxylamine IncompleteReduction->Hydroxylamine forms Azoxy Azoxy SideReactions->Azoxy forms Azo Azo SideReactions->Azo forms Hydrazo Hydrazo SideReactions->Hydrazo forms

Caption: Potential causes of impure final product.

Summary of Potential Side-Products

Side-ProductStage of FormationProbable CausePrevention and Mitigation
Di-sulfonated p-chlorophenol SulfonationHigh reaction temperature, prolonged reaction time.Control temperature and reaction time.
Isomeric nitro-compounds NitrationNon-optimal reaction temperature, incorrect stoichiometry of nitrating agent.Maintain low temperature (0-10°C), slow addition of mixed acid.
Desulfonated-nitrated product NitrationHigh reaction temperature, prolonged reaction time.Strict temperature control, monitor reaction closely.
Nitroso/hydroxylamine intermediates ReductionIncomplete reaction, insufficient reducing agent.Ensure complete reaction, use an appropriate excess of reducing agent.
Azoxy/Azo/Hydrazo compounds ReductionCondensation of intermediates.Controlled addition of reducing agent, maintain appropriate pH.
Oxidized product (colored impurities) Reduction/IsolationExposure to air, especially at high pH.Work under an inert atmosphere, use antioxidants, control pH during workup.

References

  • The synthesis of 2-amino-4-chlorophenol-6 sulfonic acid - Digital Commons @ NJIT. Available at: [Link]

  • US Patent 5,292,932A - Process for the preparation of 5-chloro-2-hydroxy-4-alkyl-benzenesulfonic acids.
  • This compound - World Of Dyes. Available at: [Link]

  • This compound | C6H6ClNO4S | CID 6927 - PubChem. Available at: [Link]

  • CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents.
  • Sulfonation and Sulfation Processes - Chemithon. Available at: [Link]

  • CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method - Google Patents.
  • United States Patent 4,743,595 - Process for preparing 2-amino-5-nitrophenol derivatives. Available at: [Link]

  • Sulphonation of chlorophenol - Sciencemadness.org. Available at: [Link]

  • CN104693074A - Preparation method of 2-amino-4-sulfo-6-acetaminophenol - Google Patents.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution - Master Organic Chemistry. Available at: [Link]

  • US3159685A - Separation of phenols - Google Patents.
  • 16.10: Nitration and Sulfonation - Chemistry LibreTexts. Available at: [Link]

  • EAS (SEAr) Reactions - Nitration, Halogenation & Sulfonylation (IOC 36) - YouTube. Available at: [Link]

  • 18.2c EAS Nitration - YouTube. Available at: [Link]

  • CN109096057B - Process for producing p-chlorophenol by tower-type continuous chlorination method - Google Patents.

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Technical Support Center: Diazotization of 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Prepared by: Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the diazotization of 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid. It is structured to address common challenges and provide a clear, scientifically-grounded framework for optimizing the reaction temperature, a critical parameter for success.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the diazotization process. The question-and-answer format is designed to help you quickly identify and resolve issues.

Q1: My reaction mixture turned dark brown, black, or oily immediately after adding the sodium nitrite solution. What happened?

A1: This is a classic sign of diazonium salt decomposition or unwanted side reactions. The two most likely causes are related to temperature and acidity.

  • Probable Cause 1: Temperature Excursion. The diazonium salt of this compound, like most diazonium salts, is thermally unstable.[1] If the temperature rises above the optimal range (typically 0-5 °C), the salt will rapidly decompose, evolving nitrogen gas and forming phenolic byproducts, which are often highly colored.[1][2] The reaction is exothermic, and slow, dropwise addition of the nitrite solution is essential to prevent localized heating.[1]

  • Probable Cause 2: Insufficient Acidity. A low acid concentration can lead to a significant side reaction: azo coupling. In this scenario, the newly formed diazonium salt (an electrophile) reacts with the unreacted parent amine (a nucleophile).[1] This coupling reaction produces colored azo compounds, contributing to the dark appearance of the mixture. A sufficient excess of strong mineral acid is crucial to fully protonate the starting amine, rendering it non-nucleophilic and preventing this side reaction.[1][3]

Solution Workflow:

  • Verify Temperature Control: Ensure your cooling bath (ice-salt is recommended) is capable of maintaining the internal reaction temperature between 0-5 °C throughout the nitrite addition.[1]

  • Check Acid Stoichiometry: Confirm that at least 2.5-3 equivalents of strong acid (e.g., HCl) are used. One equivalent neutralizes the sodium nitrite, one protonates the amine, and an excess drives the formation of the nitrosonium ion (NO⁺) and maintains suppressive acidity.[4]

  • Slow Down Addition: Reduce the addition rate of the sodium nitrite solution to allow for efficient heat dissipation.

Q2: My final product yield is consistently low, even though the reaction didn't turn dark. How can I improve it?

A2: Low yield without obvious decomposition often points to more subtle issues with reaction setup, reagent quality, or incomplete reaction.

  • Probable Cause 1: Incomplete Diazotization. The sulfonic acid group on your starting material can slow down the rate of diazotization.[5][6] The reaction may require more time than anticipated.

  • Probable Cause 2: Reagent Degradation. Sodium nitrite is hygroscopic and can degrade over time. Using old or improperly stored sodium nitrite will result in a substoichiometric amount of the active reagent. The purity of the starting amine is also critical.[1]

  • Probable Cause 3: Premature Decomposition. Even within the 0-5 °C range, slow decomposition can occur over extended periods. The diazonium salt should be used in the subsequent step as quickly as possible after its formation is complete.[7][8]

Solution Workflow:

  • Confirm Reaction Completion: After nitrite addition, continue stirring at 0-5 °C for an additional 15-30 minutes.[5] Use starch-iodide paper to test for a slight excess of nitrous acid, which indicates the primary amine has been consumed. A persistent, immediate blue-black spot confirms completion.[6][9]

  • Use Fresh Reagents: Always use a freshly prepared aqueous solution of high-purity sodium nitrite. Ensure your this compound is pure and has been stored correctly.[1]

  • Optimize Reaction Time: While avoiding excessively long reaction times, ensure the reaction is genuinely complete by using the starch-iodide test before proceeding.

Q3: A solid precipitated from my reaction mixture after adding the acid, before I even started adding the nitrite. Is this normal?

A3: Yes, this can be normal. The starting material, this compound, has limited solubility, and its hydrochloride salt may be even less soluble in the cold, highly acidic medium.[1] The key is to ensure the amine is a fine, well-agitated suspension to allow for a smooth reaction. A large, solid mass will react slowly and unevenly.

Solution Workflow:

  • Ensure Fine Suspension: Stir the amine in the acid/water mixture vigorously for a period before and during cooling to break up any clumps. The goal is a fine, mobile slurry.

  • Check Acid/Water Volume: While maintaining high acidity, ensure enough water is present to form a stirrable suspension. Insufficient volume can lead to a thick, unmanageable paste.

  • Proceed with Caution: As long as the suspension is well-stirred, you can proceed with the dropwise addition of sodium nitrite. The reaction typically proceeds as the solid amine salt slowly dissolves to react.

Frequently Asked Questions (FAQs)

Q1: Why is the 0-5 °C temperature range so critical for diazotization?

A1: This temperature range represents a critical balance between reaction kinetics and product stability. Arenediazonium salts are highly reactive intermediates that are prone to thermal decomposition.[7] Above 5 °C, the rate of decomposition, where the diazonium group leaves as extremely stable nitrogen gas (N₂), increases dramatically.[2] This leads to the formation of undesired byproducts and a significant loss of yield.[5] Conversely, operating at temperatures that are too low can excessively slow the reaction rate and may cause the diazonium salt to precipitate or crystallize, which is a significant safety hazard as isolated, dry diazonium salts can be explosive.[1][2] The 0-5 °C range is the empirically determined "sweet spot" for maximizing the formation and temporary stability of the diazonium salt in aqueous solution.[10][11]

Q2: How do the substituents on this compound affect the stability of its diazonium salt?

A2: The substituents play a significant role. Electron-withdrawing groups, such as the chloro (-Cl) and sulfonic acid (-SO₃H) groups, generally increase the stability of the arenediazonium salt compared to unsubstituted benzenediazonium chloride.[12] These groups help to delocalize the positive charge on the diazonium ion, reducing its reactivity and propensity for decomposition. The hydroxyl (-OH) group is an electron-donating group, which might slightly counteract this stabilizing effect. However, the overall electronic character from the chloro and sulfonic acid groups suggests the resulting diazonium salt should have reasonable stability within the recommended low-temperature range.

Q3: How can I confirm that the diazonium salt has formed successfully before I use it in my next step?

A3: A simple and effective qualitative test is to perform a coupling reaction.[1] Take a small aliquot (a few drops) of your cold diazonium salt solution and add it to a pre-prepared, cold alkaline solution of a coupling agent like 2-naphthol (beta-naphthol). The immediate formation of a brightly colored azo dye (typically a vibrant red or orange precipitate) is a strong positive indicator that the diazonium salt has been successfully formed.[9]

Q4: What is the purpose of adding potassium bromide to some diazotization protocols?

A4: Potassium bromide can act as a catalyst, particularly for amines that are slow to diazotize.[5][13] While not always necessary for this specific substrate, it can increase the reaction rate. If you find your reaction is sluggish even with proper temperature and acid control, the addition of a catalytic amount of KBr may be beneficial.

Experimental Protocol: Temperature Optimization

This protocol provides a systematic approach to determining the optimal diazotization temperature for your specific lab conditions and scale.

1. Reagent and Equipment Preparation:

  • This compound

  • Sodium Nitrite (NaNO₂), high purity

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled Water

  • Ice

  • Sodium Chloride (for ice-salt bath)

  • Starch-iodide test paper

  • 2-Naphthol solution (for testing)

  • Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel.

2. Diazotization Procedure (Baseline at 0-5 °C):

  • Prepare Amine Suspension: In the three-necked flask, create a suspension of this compound (1.0 eq) in distilled water (approx. 10 mL per gram of amine).[14]

  • Acidification: While stirring, carefully add concentrated HCl (2.5-3.0 eq). The mixture may warm slightly.

  • Cooling: Place the flask in an ice-salt bath and cool the suspension to 0 °C with vigorous stirring. Ensure the thermometer bulb is submerged in the reaction mixture, not touching the glass.

  • Prepare Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.05-1.1 eq) in a small amount of cold distilled water.[14]

  • Diazotization: Transfer the nitrite solution to the dropping funnel. Add the solution dropwise to the cold amine suspension over 20-30 minutes.[14] The primary directive is to maintain the internal reaction temperature strictly between 0-5 °C. [1][10]

  • Monitor and Complete: After the addition is complete, stir for an additional 15 minutes. Test for a slight excess of nitrous acid using starch-iodide paper.[6]

  • Confirm Formation: Perform a coupling test with the alkaline 2-naphthol solution to confirm diazonium salt formation.[1]

3. Optimization Workflow:

  • Run the reaction at three controlled temperature ranges: -5 to 0 °C , 0 to 5 °C , and 5 to 10 °C .

  • For each run, keep all other parameters (stoichiometry, concentrations, addition time) identical.

  • Quantify the yield of the subsequent reaction (e.g., a Sandmeyer or azo coupling reaction) for each temperature range.

  • Analyze the purity of the final product from each run using an appropriate method (e.g., HPLC, LC-MS).

  • The optimal temperature is the one that provides the best balance of high yield and high purity. For most arenediazonium salts, this will be in the 0-5 °C range.[7]

Data Summary Table for Optimization
ParameterRecommended RangePurpose
Reaction Temperature 0-5 °C (Starting Point) Prevents decomposition of the thermally unstable diazonium salt.[1][10]
Amine (Substrate) 1.0 equivalentThe limiting reagent.
Sodium Nitrite 1.05 - 1.1 equivalentsA slight excess ensures complete reaction of the amine.[1]
Mineral Acid (HCl) 2.5 - 3.0 equivalentsGenerates HNO₂, protonates the amine, and prevents side reactions.[4]
Reaction Time 30-60 minutesAllows for complete conversion, especially for slower-reacting substrates.[5]

Visualizations

Simplified Diazotization Mechanism

Diazotization Mechanism cluster_0 Step 1: Formation of Nitrosonium Ion cluster_1 Step 2: Diazotization NaNO2 NaNO₂ HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 + HCl HCl1 HCl (excess) NO_plus NO⁺ (Nitrosonium Ion) HNO2->NO_plus + HCl Amine Ar-NH₂ N_Nitrosamine Ar-NH-N=O Amine->N_Nitrosamine + NO⁺ Diazonium Ar-N₂⁺ (Diazonium Ion) N_Nitrosamine->Diazonium Protonation & Dehydration

Caption: Key steps in the formation of the diazonium ion.

Experimental Workflow for Temperature Optimization

Optimization Workflow start Start prep Prepare Amine Suspension in Acid start->prep set_temp Set Reaction Temperature (-5°C, 0°C, or 5°C) prep->set_temp add_nitrite Dropwise Addition of NaNO₂ Solution set_temp->add_nitrite monitor Maintain Temp & Monitor (Starch-Iodide Paper) add_nitrite->monitor use_product Use Diazonium Salt in Subsequent Reaction monitor->use_product analyze Analyze Yield & Purity of Final Product use_product->analyze compare Compare Results & Determine Optimal Temp analyze->compare end End compare->end

Caption: Systematic workflow for optimizing reaction temperature.

Troubleshooting Decision Tree

Troubleshooting Tree issue Problem Encountered dark_color Reaction Dark/Oily? issue->dark_color low_yield Low Yield? issue->low_yield no dark_color->low_yield no temp_high Cause: Temp > 10°C Solution: Improve Cooling dark_color->temp_high yes acid_low Cause: Insufficient Acid Solution: Use >2.5 eq HCl dark_color->acid_low yes reagents_bad Cause: Old Reagents Solution: Use Fresh NaNO₂ low_yield->reagents_bad yes incomplete_rxn Cause: Incomplete Reaction Solution: Stir Longer, Check with Starch-Iodide Paper low_yield->incomplete_rxn yes

Caption: A decision tree for common diazotization issues.

References

  • Benchchem. Troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline.
  • Assay of sulfa drugs by diazotitration Diazotization Titr
  • Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes.
  • Pharmaacademias. (2023).
  • Assays by Diazotiz
  • Basic Principles, Methods and Application of Diazotization Titr
  • Diazonium Salts.
  • Diazotization Titrations in Pharmaceutical Analysis. Unacademy.
  • DIAZOTIZATION TITR
  • Diazonium compound. Wikipedia.
  • Chrominfo. (2023).
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. (2018).
  • Diazotiz
  • Benchchem. Application Notes: Diazotization of 4-Amino-3-chlorobenzenesulfonic Acid.
  • Diazotis
  • Diazonium Salts. Allen.
  • Process for the preparation of 5-chloro-2-hydroxy-4-alkyl-benzenesulfonic acids.
  • This compound. (2013).
  • Why should the temperature be maintained at 0–5 °C in a diazotisation?. Chemistry Stack Exchange. (2017).

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Technical Support Center: A Guide to Preserving the Integrity of 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid (CAS No. 88-23-3). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and prevent the degradation of this compound during storage and handling. By understanding the inherent chemical sensitivities of this molecule, you can proactively mitigate issues and ensure the reliability of your experimental outcomes.

Introduction: Understanding the Molecule's Vulnerabilities

This compound is a substituted aromatic compound containing an amino, a hydroxyl, and a sulfonic acid group. This unique combination of functional groups makes it a valuable intermediate in the synthesis of dyes and other specialized chemicals.[1] However, the presence of the electron-rich aromatic ring, the easily oxidizable amino and hydroxyl groups, and the potential for desulfonation under certain conditions renders the molecule susceptible to degradation.[2]

The primary degradation pathways for this compound involve:

  • Oxidation: The aminophenol moiety is prone to oxidation, especially when exposed to air (oxygen), light, and trace metal impurities. This can lead to the formation of colored quinone-imine species and further polymerization into complex, often insoluble, materials.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate and accelerate oxidative degradation pathways.

  • Thermal Stress: Elevated temperatures can increase the rate of all degradation reactions.

This guide will provide you with the necessary information to counteract these degradation pathways through best practices in storage and handling, and to troubleshoot any issues that may arise.

Frequently Asked Questions (FAQs)

Q1: My this compound, which was initially an off-white powder, has turned light brown. Is it still usable?

A1: A color change from off-white/beige to light brown is a common indicator of initial degradation, likely due to oxidation.[3] While minor discoloration may not significantly impact the outcome of all applications, it is a sign of reduced purity. For sensitive applications, such as in drug development or for use as an analytical standard, it is highly recommended to use a fresh, un-discolored lot of the compound. For less sensitive applications, the material may still be usable, but you should consider re-qualifying it using an appropriate analytical method, such as the HPLC protocol detailed in this guide.

Q2: I've noticed the solubility of the compound has decreased over time. Why is this happening?

A2: Decreased solubility is often a consequence of degradation. Oxidative degradation can lead to the formation of higher molecular weight polymers, which are typically less soluble than the parent compound. If you observe this, it is a strong indication that significant degradation has occurred, and the material should be discarded.

Q3: What are the ideal long-term storage conditions for this compound?

A3: For optimal stability, this compound should be stored in a tightly sealed, amber glass container under an inert atmosphere (argon or nitrogen) at 2-8°C.[3][4] It should be protected from light, moisture, and heat.

Troubleshooting Guide

This section addresses specific issues you may encounter and provides actionable solutions based on scientific principles.

Observed Problem Potential Root Cause Troubleshooting Action & Scientific Rationale
Rapid discoloration (within days or weeks of opening) Exposure to Air and/or Light: The aminophenol group is highly susceptible to oxidation, which is accelerated by light.Action: Immediately transfer the compound to an amber vial, purge with an inert gas (argon or nitrogen), and store in a desiccator in a refrigerator. Rationale: This minimizes exposure to oxygen and UV light, the primary drivers of oxidative degradation.
Inconsistent analytical results (e.g., varying purity by HPLC) Non-homogeneous Degradation: Degradation may occur unevenly, particularly on the surface of the powder exposed to the headspace in the container.Action: Before weighing, ensure the material is at room temperature to avoid condensation. Gently mix the powder in a controlled environment (glovebox or under a stream of inert gas). Rationale: This ensures a more representative sample is taken for analysis.
Formation of insoluble particulates in solution Advanced Degradation/Polymerization: This indicates significant oxidation has occurred, leading to the formation of insoluble polymers.Action: The material is likely too degraded for most applications and should be discarded. Rationale: The presence of insoluble matter indicates a significant loss of the parent compound and the introduction of multiple, unknown impurities.
Unexpected side-products in a synthetic reaction Reaction with Degradation Products: The degradation products themselves may be reactive and participate in unintended side reactions.Action: Confirm the purity of the starting material using the provided HPLC method before starting the synthesis. Rationale: Ensuring the purity of your starting materials is a critical step in troubleshooting synthetic chemistry.

Visualizing the Degradation Pathway

The primary degradation pathway for this compound is oxidation. The following diagram illustrates a plausible initial step in this process, leading to the formation of a quinone-imine, a highly colored species that can subsequently polymerize.

G Plausible Oxidative Degradation Pathway A 3-Amino-5-chloro-2- hydroxybenzenesulfonic acid B Oxidation ([O], light, heat) A->B C Quinone-imine Intermediate (Colored Species) B->C D Polymerization C->D E Insoluble Degradation Products D->E

Caption: Plausible oxidative degradation pathway of the compound.

Best Practices for Storage and Handling

Adherence to proper storage and handling protocols is the most effective way to prevent degradation.

Storage Conditions Summary
Parameter Optimal Condition Rationale
Temperature 2-8°CSlows down the rate of chemical degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation by excluding atmospheric oxygen.
Light Amber/Opaque ContainerProtects from light-induced degradation.
Moisture Tightly Sealed Container in a DesiccatorPrevents hydrolysis and moisture-catalyzed degradation.
Incompatible Materials Store away from strong oxidizing agents and bases.[2][5]Prevents chemical reactions that can degrade the compound.
Experimental Protocol: Quality Control via Stability-Indicating HPLC Method

This protocol describes a general-purpose, stability-indicating HPLC method to assess the purity of this compound and detect the presence of degradation products.

Objective: To develop a robust HPLC method capable of separating the parent compound from its potential degradation products.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid

  • Potassium phosphate monobasic

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM potassium phosphate buffer. Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC-grade water and adjust the pH to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in a suitable solvent (e.g., a small amount of methanol, then dilute with Mobile Phase A) to a final concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 230 nm

    • Injection Volume: 10 µL

    • Gradient Elution:

      • 0-5 min: 5% B

      • 5-20 min: 5% to 60% B

      • 20-25 min: 60% B

      • 25-26 min: 60% to 5% B

      • 26-30 min: 5% B (re-equilibration)

  • Analysis:

    • Inject the sample and record the chromatogram.

    • The parent compound, being polar, should elute relatively early. Degradation products, particularly less polar oligomers, are expected to have longer retention times.

    • Purity can be assessed by the relative peak area of the main peak. The presence of additional peaks indicates impurities or degradation.

Workflow for Quality Control

G QC Workflow for Compound Stability A Receive/Open Compound B Visually Inspect (Color, Appearance) A->B C Perform Initial QC (HPLC Analysis) B->C D Store under Optimal Conditions (Inert gas, 2-8°C, Dark) C->D E Periodic Re-analysis (e.g., every 6 months) D->E F Compare to Initial QC Data E->F G Continue Use if Stable F->G No significant change H Discard if Significant Degradation is Observed F->H Discoloration or new peaks in HPLC

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic analysis of 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid (CAS 88-23-3). This resource is designed for researchers, scientists, and drug development professionals encountering challenges, specifically peak tailing, during the HPLC analysis of this multifaceted molecule. Our approach is rooted in explaining the fundamental chemical interactions that lead to asymmetrical peaks and providing logical, field-tested solutions to restore peak symmetry and ensure data integrity.

Understanding the Analyte: this compound

This compound is a complex organic compound featuring multiple functional groups: a sulfonic acid, an amino group, and a hydroxyl group on a chlorinated benzene ring.[1] This structure presents a unique challenge in reversed-phase HPLC. The presence of both a strongly acidic sulfonic acid group and a basic amino group means the molecule's overall charge and polarity are highly dependent on the mobile phase pH. These ionizable groups are the primary drivers of the secondary interactions that lead to peak tailing.

PropertyValue/DescriptionSource
Molecular Formula C₆H₆ClNO₄S[2][3]
Molecular Weight 223.63 g/mol [2][4]
Appearance Off-white to light brown crystalline powder[2][5]
Solubility Soluble in water[1][5]
Functional Groups Sulfonic acid (-SO₃H), Amino (-NH₂), Hydroxyl (-OH), Chloro (-Cl)[1]

Core Issue: Why is My Peak Tailing?

Peak tailing is one of the most common issues in HPLC and often indicates that more than one retention mechanism is at play.[6][7] For a molecule like this compound, the primary cause is almost always unwanted secondary interactions between the analyte and the stationary phase.

Specifically, the basic amino group on your analyte can interact strongly with acidic silanol groups (-Si-OH) that are present on the surface of silica-based HPLC columns.[7][8][9][10] These interactions are a form of ion-exchange, which is a much stronger retention mechanism than the intended hydrophobic (reversed-phase) interactions. This causes a portion of the analyte molecules to be retained longer, resulting in a "tail" on the backside of the peak.

Troubleshooting Flowchart: A Logic-Based Approach

To systematically address peak tailing, follow this workflow. Each step is designed to diagnose and remedy the potential causes in a logical sequence.

Caption: A step-by-step troubleshooting workflow for HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is the single most important factor causing my peak to tail?

A1: For this compound, the most critical factor is the pH of your mobile phase . This compound has both acidic and basic functional groups, making its ionization state highly sensitive to pH.[11][12] The primary cause of tailing is the interaction between the protonated (positively charged) amino group on your analyte and ionized (negatively charged) silanol groups on the silica stationary phase.[7][8][10]

  • The Mechanism: Silanol groups on standard silica columns have a pKa in the range of 3.5-4.5. Above this pH, they become deprotonated and carry a negative charge (-SiO⁻). If your mobile phase pH is in this range or higher, these sites will strongly attract the positively charged amino group of your analyte, leading to the secondary retention mechanism that causes tailing.[8][13]

Q2: How do I choose the correct mobile phase pH?

A2: The goal is to suppress the ionization of either the analyte's problematic functional group or the column's silanol groups.

  • Recommended Strategy: Operate at Low pH. By lowering the mobile phase pH to a value between 2.5 and 3.0, you can fully protonate the silanol groups, neutralizing their negative charge.[6] This eliminates the primary site for unwanted ionic interactions. While the analyte's amino group will be fully protonated (positive charge), the neutralized column surface will not engage in strong ionic attractions, resulting in a much more symmetrical peak. It is crucial to operate about 2 pH units away from an analyte's pKa to avoid peak splitting or distortion.[11][12]

Q3: My peak is still tailing even at pH 3.0. What's next?

A3: If adjusting the pH alone is insufficient, consider these factors:

  • Column Choice: Not all C18 columns are created equal. Older, "Type A" silica columns have a higher concentration of acidic silanols and trace metal impurities, which can exacerbate tailing.[6][9]

    • Solution: Use a modern, high-purity "Type B" silica column that is fully end-capped.[6][7] End-capping is a chemical process that covers many of the residual silanol groups, making them unavailable for secondary interactions.[7][8] Columns with polar-embedded phases or hybrid particles also offer enhanced shielding against silanol interactions.[8]

  • Buffer Concentration: An inadequate buffer concentration can lead to localized pH shifts on the column, especially at the point of injection, which can affect peak shape.

    • Solution: Ensure your buffer concentration is sufficient, typically in the 10-25 mM range.[10] This provides enough buffering capacity to maintain a consistent pH environment across the column.

  • Extra-Column Effects: Peak tailing can also be caused by issues in the HPLC system itself, outside of the column. This is known as extra-column volume or band broadening.[8][14]

    • Solution: Check all tubing and connections between the injector, column, and detector. Use tubing with a narrow internal diameter (e.g., 0.12 mm or 0.005 inches) and ensure all fittings are made correctly to eliminate any dead volume.[8]

Q4: Could adding a mobile phase modifier like triethylamine (TEA) help?

A4: Yes, historically, adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase was a common strategy.[6][15] TEA acts as a "silanol blocker." As a small basic molecule, it competes with your analyte for the active silanol sites on the stationary phase, effectively masking them and reducing tailing.[15] However, with the advent of modern high-purity columns, the use of TEA is often unnecessary and can sometimes complicate method transfer and detection (especially with mass spectrometry).[10] It is generally recommended to first optimize pH and column choice before resorting to ion-pairing agents or silanol blockers.

Q5: Is it possible that my column is just old or contaminated?

A5: Absolutely. Column performance degrades over time. Contaminants from previous samples can accumulate at the head of the column, creating active sites that cause tailing.[14][16] Physical degradation, such as the creation of a void at the column inlet, can also severely distort peak shape.[7][16]

  • Solution:

    • Use a Guard Column: A guard column is a small, sacrificial column placed before your analytical column to catch strongly retained impurities.[14] Replacing it regularly is an effective way to protect your main column.

    • Column Flushing: If you suspect contamination, follow the manufacturer's instructions for column washing. This typically involves flushing with a series of strong solvents.

    • Column Replacement: If the above steps do not restore performance, the column may be at the end of its life and should be replaced.[7]

Experimental Protocol: Baseline Method for Symmetrical Peaks

This protocol provides a starting point for achieving a sharp, symmetrical peak for this compound.

Objective: To minimize peak tailing through optimized mobile phase pH and column selection.

1. Materials & Instrumentation:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A high-purity, end-capped C18 column (e.g., Agilent ZORBAX StableBond, Waters SunFire C18). Dimensions: 4.6 x 150 mm, 5 µm particle size.

  • Analyte Standard: 1 mg/mL stock solution of this compound in a 50:50 mixture of water and methanol.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.7).

  • Mobile Phase B: Acetonitrile.

  • Buffer (Optional, if needed): 20 mM Potassium Phosphate, pH adjusted to 2.8 with phosphoric acid.

2. Chromatographic Conditions:

ParameterRecommended SettingRationale
Mobile Phase Gradient elution (see table below)To ensure elution within a reasonable time.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CFor improved reproducibility.
Injection Vol. 5 µLTo prevent mass overload, which can cause fronting/tailing.
Detection UV at 210 nm or 254 nmAdjust based on analyte's UV maxima.

3. Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.05050
12.0955
15.0955

4. Procedure:

  • Prepare the mobile phase, ensuring it is thoroughly degassed.

  • Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Inject a blank (50:50 water:methanol) to ensure no system peaks are present.

  • Inject the analyte standard and acquire the chromatogram.

  • Calculate the peak asymmetry factor (As). An acceptable value is typically ≤ 1.5, with an ideal value being close to 1.0.

By adhering to these principles and systematically troubleshooting, you can overcome the challenges of peak tailing and achieve robust, reliable, and accurate quantification of this compound.

References
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • KNAUER Wissenschaftliche Geräte GmbH. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Retrieved from [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • HPLC Troubleshooting Guide. Retrieved from [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Crawford Scientific. (2023, September 26). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • Chromatography Forum. (2004, September 9). buffered pH to avoid peak tailing. Retrieved from [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Zhou, Y., et al. (2024, April 26). Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. PubMed. Retrieved from [Link]

  • Technology Networks. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]

  • PubChem. This compound. Retrieved from [Link]

  • Ccount Chem. This compound. Retrieved from [Link]

  • This compound. (2013, January 16). Retrieved from [Link]

  • HPLC Troubleshooting Guide. Retrieved from [Link]

  • LCGC. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzenesulfonic acid. Retrieved from [Link]

  • Global Substance Registration System (GSRS). This compound. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-Amino-5-chloro-2-hydroxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid, providing in-depth troubleshooting advice and frequently asked questions for scaling up production from the laboratory to a pilot plant. The methodologies and insights presented herein are grounded in established chemical principles and practical experience to ensure scientific integrity and successful implementation.

Section 1: Synthesis Overview and Scale-Up Considerations

The synthesis of this compound is a multi-step process that requires careful control of reaction parameters, especially during scale-up. The most common synthetic route involves the sulfonation and subsequent chlorination of an appropriate precursor, followed by amination. A typical pathway starts from 2-aminophenol.[1][2][3]

A critical challenge in scaling up sulfonation reactions is managing the highly exothermic nature of the process and the corrosive properties of the reagents, such as chlorosulfonic acid.[4][5] Proper heat management is crucial to prevent side reactions and ensure product quality. Additionally, the viscosity of the reaction mixture can increase significantly, posing challenges for efficient mixing and heat transfer in larger reactors.

Visualizing the Synthesis Workflow

The following diagram outlines the key stages in the synthesis and scale-up of this compound.

Synthesis_Workflow Figure 1: Synthesis and Scale-Up Workflow cluster_lab Laboratory Scale cluster_pilot Pilot Plant Scale Start Starting Material: 2-Aminophenol Sulfonation_Lab Sulfonation (e.g., H2SO4/Oleum) Start->Sulfonation_Lab Chlorination_Lab Chlorination (e.g., HCl/Oxidizing Agent) Sulfonation_Lab->Chlorination_Lab Isolation_Lab Isolation & Purification (Crystallization/Chromatography) Chlorination_Lab->Isolation_Lab Analysis_Lab QC Analysis (HPLC, NMR) Isolation_Lab->Analysis_Lab Raw_Material_Pilot Raw Material Sourcing & QC Analysis_Lab->Raw_Material_Pilot Process Optimization Data Reactor_Prep Reactor Preparation & Inerting Raw_Material_Pilot->Reactor_Prep Sulfonation_Pilot Controlled Sulfonation (Jacketed Reactor, Temp Control) Reactor_Prep->Sulfonation_Pilot Chlorination_Pilot Controlled Chlorination (Gas Scrubber, pH Control) Sulfonation_Pilot->Chlorination_Pilot Workup_Pilot Work-up & Phase Separation Chlorination_Pilot->Workup_Pilot Purification_Pilot Large-Scale Purification (Filtration, Centrifugation) Workup_Pilot->Purification_Pilot Drying_Pilot Drying (Vacuum Oven) Purification_Pilot->Drying_Pilot Final_QC Final Product QC & Packaging Drying_Pilot->Final_QC

Caption: Key stages from laboratory synthesis to pilot plant production.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the scale-up process in a question-and-answer format.

Issue 1: Low Yield of Sulfonated Intermediate

Question: We are experiencing a significant drop in the yield of the 2-hydroxy-5-chlorobenzenesulfonic acid intermediate after moving from a 1L glass reactor to a 50L glass-lined steel reactor. What are the likely causes and how can we mitigate this?

Answer:

A decrease in yield during scale-up of sulfonation is a common issue often linked to several factors:

  • Inadequate Mixing: In larger reactors, achieving homogenous mixing of viscous reagents like sulfuric acid or oleum with the organic substrate is more challenging. This can lead to localized overheating and side reactions, such as polysulfonation or decomposition.

    • Solution:

      • Impeller Design and Speed: Ensure the pilot plant reactor is equipped with an appropriate impeller (e.g., anchor or pitched-blade turbine) for viscous media. Optimize the agitation speed to ensure good top-to-bottom turnover without excessive splashing.

      • Baffling: Proper baffling in the reactor is crucial to prevent vortex formation and improve mixing efficiency.

  • Poor Temperature Control: Sulfonation is highly exothermic. The surface-area-to-volume ratio decreases significantly upon scale-up, making heat removal less efficient. Runaway temperatures can lead to charring and the formation of unwanted byproducts.

    • Solution:

      • Controlled Addition Rate: Add the sulfonating agent slowly and sub-surface to allow the reactor's cooling system to manage the heat load effectively.

      • Jacket Cooling: Utilize a well-maintained reactor jacket with a suitable heat transfer fluid. Ensure the fluid's flow rate and temperature are optimized for the heat of reaction.

      • Reaction Calorimetry: If possible, perform reaction calorimetry studies at the lab scale to accurately predict the heat flow and design an appropriate cooling strategy for the pilot scale.

  • Moisture Contamination: Water can dilute the sulfonating agent, reducing its effectiveness and potentially leading to incomplete reaction.[6]

    • Solution:

      • Dry Equipment: Ensure all reactors, transfer lines, and storage vessels are thoroughly dried before use.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent the ingress of atmospheric moisture.

      • Raw Material Quality: Use anhydrous grade sulfonating agents and ensure the starting material has a low water content.

Issue 2: Formation of Impurities During Chlorination

Question: During the chlorination step to produce this compound, we are observing the formation of di-chlorinated and other unidentified impurities. How can we improve the selectivity of the chlorination?

Answer:

Controlling the selectivity of electrophilic aromatic substitution reactions like chlorination is critical. The formation of multiple chlorinated species is often due to:

  • Incorrect Stoichiometry: An excess of the chlorinating agent will inevitably lead to over-chlorination.

    • Solution:

      • Precise Dosing: Use a calibrated dosing pump or mass flow controller for the chlorinating agent to ensure accurate stoichiometry.

      • In-Process Monitoring: If feasible, use in-process analytical techniques (e.g., HPLC, GC) to monitor the consumption of the starting material and the formation of the desired product, stopping the addition of the chlorinating agent at the optimal point.

  • Reaction Temperature: Higher reaction temperatures can increase the rate of side reactions and decrease selectivity.

    • Solution:

      • Lower Temperature: Conduct the chlorination at the lowest practical temperature that still allows for a reasonable reaction rate. This may require longer reaction times, but the improvement in purity often justifies this.

      • Cooling Capacity: Ensure the pilot reactor has sufficient cooling capacity to handle any exotherm from the chlorination reaction.

  • Catalyst Choice (if applicable): The choice of catalyst can significantly influence the regioselectivity of the chlorination.

    • Solution:

      • Catalyst Screening: If a catalyst is used, perform small-scale screening experiments with different Lewis acid catalysts (e.g., FeCl₃, AlCl₃) to identify the one that provides the best selectivity for the desired isomer.[6]

Issue 3: Difficulties in Product Isolation and Purification

Question: The crude this compound is difficult to filter and purify at the pilot scale. The product is often an oily solid or a fine precipitate that clogs the filter. What can we do to improve the physical properties of the product for easier isolation?

Answer:

The physical form of the product is crucial for efficient isolation. Poor crystallization can lead to challenges in filtration and washing.

  • Crystallization Solvent and Conditions: The choice of solvent and the cooling profile are critical for obtaining a crystalline product with a good particle size distribution.

    • Solution:

      • Solvent System: Experiment with different solvent systems (e.g., aqueous, mixed-solvent) to find one that provides good solubility at higher temperatures and low solubility at lower temperatures.

      • Controlled Cooling: Implement a controlled cooling profile. A slow, linear cooling rate is generally preferred over rapid cooling ("crashing out"), as it allows for the growth of larger, more easily filterable crystals.

      • Seeding: Introduce a small amount of pure, crystalline product (seed crystals) at the point of supersaturation to promote controlled crystal growth.

  • pH Adjustment: The solubility of sulfonic acids is highly dependent on pH.

    • Solution:

      • Optimal pH for Precipitation: Carefully study the effect of pH on the solubility of the product. Adjusting the pH of the solution may be necessary to induce crystallization and achieve maximum recovery.

  • Filtration and Washing: Inefficient filtration and washing can lead to product loss and impurities in the final product.

    • Solution:

      • Filter Type: Select the appropriate filtration equipment for the pilot scale, such as a Nutsche filter-dryer or a centrifuge, based on the product's characteristics.

      • Washing Solvent: Use a cold washing solvent in which the product has minimal solubility but which effectively removes impurities. Multiple small-volume washes are generally more effective than a single large-volume wash.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions when handling chlorosulfonic acid at a pilot plant scale?

A1: Chlorosulfonic acid is a highly corrosive and reactive substance that requires stringent safety protocols.[7]

  • Personal Protective Equipment (PPE): All personnel must wear appropriate acid-resistant PPE, including a full face shield, chemical splash goggles, gauntlet-style gloves, and a chemical-resistant suit.[7][8] A self-contained breathing apparatus (SCBA) should be readily available for emergency situations.[9]

  • Ventilation: All handling and reactions should be conducted in a well-ventilated area, preferably within a fume hood or a contained system with a scrubber to neutralize any evolved HCl gas.[8][10]

  • Material Compatibility: Use equipment made of compatible materials, such as glass-lined steel or specific alloys. Chlorosulfonic acid is corrosive to many metals.[8]

  • Emergency Preparedness: Emergency showers and eyewash stations must be readily accessible.[7] Spill kits containing a neutralizer (e.g., sodium bicarbonate) should be available. Never use water to clean up a chlorosulfonic acid spill , as it reacts violently.[9][11]

Q2: How can we effectively monitor the progress of the sulfonation and chlorination reactions in a pilot plant setting?

A2: Real-time reaction monitoring is crucial for process control and optimization.

  • Sampling: Develop a safe and representative sampling procedure for the reaction mixture. This may involve a sample loop or a dip tube system.

  • Analytical Techniques:

    • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the starting material, intermediate, product, and byproducts. Develop a robust HPLC method during the lab-scale phase that can be transferred to the pilot plant's QC lab.

    • Titration: For sulfonation, you can monitor the consumption of the sulfonating agent by titrating a quenched sample.

    • Spectroscopy: In some cases, in-situ spectroscopic techniques like FT-IR or Raman spectroscopy can be used for real-time monitoring of key reaction species.

Q3: What are the best practices for waste treatment and disposal for this synthesis at a larger scale?

A3: The synthesis of this compound generates acidic and potentially hazardous waste streams.

  • Neutralization: Acidic waste streams must be carefully neutralized with a base (e.g., sodium hydroxide, lime) before disposal. This should be done in a controlled manner to manage the heat of neutralization.

  • Aqueous Waste: The aqueous waste may contain residual organic compounds. Depending on local regulations, this may require further treatment, such as activated carbon adsorption or biological treatment, to reduce the chemical oxygen demand (COD).[12]

  • Solvent Waste: Organic solvent waste should be segregated and sent for incineration or recovery.

  • Regulatory Compliance: Always consult and comply with local, state, and federal environmental regulations for the handling and disposal of all waste streams.

Q4: What are the critical process parameters that need to be defined and controlled when scaling up?

A4: The following table summarizes the critical process parameters that should be carefully controlled during scale-up.

Parameter Laboratory Scale (Typical) Pilot Plant Scale (Considerations) Rationale
Reagent Molar Ratios Precisely measuredAccurate dosing systems (pumps, mass flow meters)Ensures complete reaction and minimizes byproducts.
Reaction Temperature ± 1 °C± 2-5 °C (depending on reactor)Controls reaction rate and selectivity.
Addition Rate Manual (dropping funnel)Controlled pumping rateManages exotherms and prevents localized high concentrations.
Agitation Speed Magnetic stirrer (RPM)Impeller speed (RPM), tip speedEnsures homogeneity and efficient heat/mass transfer.
Reaction Time Monitored by TLC/HPLCMonitored by in-process controls (IPC)Determines reaction completion and prevents byproduct formation.
pH Manual adjustmentAutomated pH probes and dosingCritical for product precipitation and stability.

Section 4: Experimental Protocols

Protocol 1: Pilot-Scale Sulfonation of 2-Aminophenol

Warning: This procedure involves hazardous materials and should only be performed by trained personnel in a suitable pilot plant facility with all necessary safety precautions in place.

  • Reactor Preparation: Ensure the 50L glass-lined reactor is clean, dry, and inerted with nitrogen.

  • Charging: Charge the reactor with 2-aminophenol (e.g., 5 kg).

  • Solvent Addition: Add a suitable solvent (e.g., concentrated sulfuric acid) while maintaining agitation.

  • Cooling: Cool the reactor contents to the desired starting temperature (e.g., 0-5 °C) using the reactor jacket.

  • Sulfonating Agent Addition: Slowly add fuming sulfuric acid (oleum) sub-surface over a period of 4-6 hours, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by taking periodic samples and analyzing them by HPLC.

  • Reaction Completion: Once the reaction is complete (as determined by HPLC), proceed to the next step or quench the reaction mixture as per the developed lab procedure.

Protocol 2: Pilot-Scale Chlorination

Warning: This procedure involves the handling of corrosive and potentially toxic materials. Follow all safety guidelines.

  • Temperature Adjustment: Adjust the temperature of the sulfonated intermediate solution in the reactor to the optimal chlorination temperature (e.g., 20-25 °C).

  • Chlorinating Agent Addition: Slowly introduce the chlorinating agent (e.g., a solution of sodium chlorate in hydrochloric acid) at a controlled rate.

  • Off-Gas Scrubbing: Ensure that the reactor's vent is connected to a caustic scrubber to neutralize any evolved chlorine or HCl gas.

  • Reaction Monitoring: Monitor the formation of the desired product and the disappearance of the starting material by HPLC.

  • Reaction Completion: Once the desired conversion is achieved, stop the addition of the chlorinating agent.

  • Work-up: Proceed with the work-up procedure, which may involve quenching, phase separation, and pH adjustment to precipitate the crude product.

Section 5: Visualization of Key Relationships

The interplay between key process parameters is crucial for a successful scale-up.

Process_Parameters Figure 2: Interdependencies of Critical Process Parameters Yield Yield Purity Purity Temperature Temperature Temperature->Yield affects rate & side reactions Temperature->Purity influences selectivity Mixing Mixing Mixing->Yield impacts homogeneity Mixing->Purity prevents localized overheating Addition_Rate Addition_Rate Addition_Rate->Temperature controls exotherm Stoichiometry Stoichiometry Stoichiometry->Yield determines conversion Stoichiometry->Purity affects byproduct formation

Caption: Relationship between process inputs and product outcomes.

References

  • Chemical Sulfation of Small Molecules – Advances and Challenges. (n.d.). National Institutes of Health (NIH).
  • Synthetic method of 2-aminophenol-4-sulfonamide. (n.d.). Patsnap.
  • 2-Aminophenol-4-sulfonic acid synthesis. (n.d.). ChemicalBook.
  • Chlorosulfonic acid SDS, 7790-94-5 Safety Data Sheets. (n.d.). ECHEMI.
  • CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide. (n.d.). Google Patents.
  • CN104693074A - Preparation method of 2-amino-4-sulfo-6-acetaminophenol. (n.d.). Google Patents.
  • 2-Aminophenol derivatives and process for their preparation. (n.d.). Google Patents.
  • Chlorosulfonic acid. (n.d.). Atul Ltd.
  • Chlorosulfonic Acid Safety Information. (n.d.). DuPont.
  • Chlorosulfonic Acid Chemical Overview. (n.d.). SafeRack.
  • CHLOROSULFONIC ACID. (n.d.). CAMEO Chemicals.
  • Sulfonation Chemistry – more sustainable approaches. (2016). RSC Symposium.
  • CN105174538A - Method for removing aromatic sulphonic acid organic matters in chemical wastewater. (n.d.). Google Patents.
  • Optimization Strategies For Sulfonation Processes To Enhance Production Efficiency. (2025). ASIA Chemical.
  • Synthetic and apply 2-aminoPhenol-4-Sulfonic Acid. (n.d.). Guidechem.
  • This compound. (2013). Worldofchemicals.com.
  • CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method. (n.d.). Google Patents.

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Technical Support Center: Purification of 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with commercial 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid. Here, we address common challenges encountered during the purification of this compound, offering troubleshooting advice and detailed protocols to ensure the highest possible purity for your downstream applications. Our approach is grounded in established chemical principles and field-proven techniques to provide a reliable resource for your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial grades of this compound, typically synthesized via sulfonation of 2-amino-4-chlorophenol, may contain several process-related impurities. Understanding these is the first step in designing an effective purification strategy. The most common impurities include:

  • Unreacted Starting Material: Residual 2-amino-4-chlorophenol may be present if the sulfonation reaction did not go to completion.

  • Isomeric Byproducts: The sulfonation of 2-amino-4-chlorophenol can lead to the formation of constitutional isomers. The primary isomers of concern are 2-amino-4-chloro-5-hydroxybenzenesulfonic acid and 4-chloro-2-aminophenol-5-sulfonic acid. These isomers often have similar physical properties, making their removal challenging.

  • Inorganic Salts: The reaction workup and neutralization steps can introduce inorganic salts, such as sodium sulfate, which may co-precipitate with the product.[1]

  • Degradation Products: The compound may be sensitive to prolonged exposure to air and/or light, potentially leading to oxidative degradation products.[2]

Q2: My purified this compound is off-white or light brown. Is this normal, and how can I improve the color?

A2: While the pure compound is described as an off-white solid, a distinct brown or tan coloration often indicates the presence of trace impurities, possibly from oxidation or residual starting materials.[2] Decolorization using activated carbon during recrystallization is an effective method to address this. However, it's crucial to use the minimum amount of activated carbon necessary, as excessive use can lead to significant product loss through adsorption.

Q3: I'm observing poor recovery after recrystallization. What are the likely causes and solutions?

A3: Low recovery is a common issue when purifying highly polar compounds like sulfonic acids. The primary causes are typically:

  • Using too much solvent: The high solubility of sulfonic acids in water can lead to a significant portion of the product remaining in the mother liquor if an excessive volume of solvent is used.[3]

  • Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the filter paper, leading to losses.

  • Incomplete precipitation: Cooling the solution to a temperature that is not low enough can result in incomplete crystallization.

To improve recovery, carefully control the amount of solvent used, ensure the filtration apparatus is pre-heated to prevent premature crystallization, and cool the filtrate to a sufficiently low temperature (e.g., 0-4 °C) to maximize product precipitation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
"Oiling out" during recrystallization The compound is coming out of solution above its melting point, or the concentration of impurities is significantly depressing the melting point.Add a small amount of additional hot solvent to the oiled-out mixture to ensure complete dissolution. Allow the solution to cool more slowly to promote the formation of crystals rather than an oil. Seeding the solution with a small crystal of pure product can also help induce proper crystallization.
Persistent isomeric impurities detected by HPLC The chosen recrystallization solvent is not effectively discriminating between the desired product and its isomers due to similar solubility profiles.A multi-step purification approach may be necessary. Consider converting the sulfonic acid to its sodium salt, which may have different crystallization properties. In some cases, ion-exchange chromatography can be an effective secondary purification step for removing persistent ionic impurities.[4]
Inorganic salt contamination remains after purification Inorganic salts have co-precipitated with the product during crystallization.A second recrystallization from deionized water can be effective. Aromatic sulfonic acids are generally highly soluble in hot water, while the solubility of salts like sodium sulfate is less temperature-dependent. This differential solubility can be exploited for separation. Washing the filtered crystals with a minimal amount of ice-cold deionized water can also help remove surface salt contamination.
Product degradation during purification The compound is sensitive to heat, light, or air, leading to decomposition during prolonged heating or exposure.Minimize the time the compound is in hot solution. Use a nitrogen atmosphere if oxidative degradation is suspected. Store the purified product in a cool, dark place.[2]

Experimental Protocols

Protocol 1: Purification by Aqueous Recrystallization

This protocol is designed to remove common impurities such as inorganic salts and unreacted starting materials from commercial this compound.

Materials:

  • Commercial this compound

  • Deionized water

  • Activated carbon (decolorizing charcoal)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: In a fume hood, add 10 g of the commercial-grade this compound to a 500 mL Erlenmeyer flask equipped with a magnetic stir bar. Add approximately 200 mL of deionized water. Heat the mixture to boiling with stirring. Cautiously add more deionized water in small portions until the solid has completely dissolved. Rationale: The high temperature increases the solubility of the target compound, allowing for the preparation of a saturated solution from which pure crystals can form upon cooling.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount (approx. 0.1-0.2 g) of activated carbon to the hot solution. Swirl the flask and briefly return it to the heat. Rationale: Activated carbon has a high surface area and adsorbs colored impurities.

  • Hot Filtration: Pre-heat a clean Erlenmeyer flask and a glass funnel. Place a fluted filter paper in the funnel and place it on the receiving flask. Quickly pour the hot solution through the filter paper to remove the activated carbon and any insoluble impurities. Rationale: Keeping the apparatus hot prevents premature crystallization of the product in the funnel.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. Rationale: Slow cooling promotes the formation of larger, purer crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold deionized water to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature not exceeding 60°C to avoid decomposition.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This HPLC method is suitable for assessing the purity of this compound and detecting the presence of the likely starting material and isomeric impurities.

Instrumentation and Conditions:

Parameter Value
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of the purified this compound at 1 mg/mL in a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same diluent.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Rationale: This reverse-phase HPLC method separates compounds based on their polarity. The acidic mobile phase ensures that the sulfonic acid and amino groups are in a consistent protonation state, leading to reproducible retention times. The gradient elution allows for the separation of both polar (product and isomers) and less polar (starting material) compounds in a single run.[5][6]

Visualizations

Logical Workflow for Purification and Analysis

cluster_purification Purification Workflow cluster_analysis Purity Assessment start Commercial Product dissolve Dissolve in Hot Water start->dissolve decolorize Decolorize with Activated Carbon (Optional) dissolve->decolorize hot_filter Hot Filtration decolorize->hot_filter crystallize Cool to Crystallize hot_filter->crystallize isolate Isolate via Vacuum Filtration crystallize->isolate dry Dry Purified Crystals isolate->dry hplc_prep Prepare Sample for HPLC dry->hplc_prep Sample for Analysis hplc_run HPLC Analysis hplc_prep->hplc_run data_analysis Analyze Chromatogram for Impurities hplc_run->data_analysis

Caption: Purification and analysis workflow.

Troubleshooting Decision Tree for Recrystallization

start Recrystallization Attempt oiling_out Product 'Oils Out'? start->oiling_out low_yield Low Yield? oiling_out->low_yield No add_solvent Add More Hot Solvent & Cool Slowly oiling_out->add_solvent Yes impure Still Impure? low_yield->impure No check_solvent Reduce Solvent Volume & Recrystallize low_yield->check_solvent Yes success Pure Product impure->success No second_recrystallization Perform Second Recrystallization impure->second_recrystallization Yes add_solvent->low_yield check_solvent->impure second_recrystallization->success

Caption: Troubleshooting recrystallization issues.

References

  • BenchChem. (n.d.). Troubleshooting crystallization and isolation of 3-(4-Fluorophenyl)propane-1-sulfonic acid.
  • SIELC Technologies. (2018, February 16). Separation of 2-Amino-4-chlorophenol on Newcrom R1 HPLC column.
  • CymitQuimica. (n.d.). CAS 88-23-3: this compound.
  • Dedhiya, P. P., et al. (2017). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC.
  • LookChem. (n.d.). 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid.
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • Google Patents. (n.d.). Process for the preparation of 5-chloro-2-hydroxy-4-alkyl-benzenesulfonic acids.
  • Ismailov, V. M., et al. (2013). Convenient Synthesis of 3-Amino-2-hydroxy-5-methylbenzenesulfonic Acid.
  • European Patent Office. (2021, January 13).
  • Chempedia. (n.d.). General procedures for the purification of Sulfonic acids and Sulfinic acids.
  • Google Patents. (n.d.). METHOD FOR ISOLATING AROMATIC SULPHONIC ACIDS FROM AQUEOUS SOLUTION OR SUSPENSION. DE3718314A1.
  • Reddit. (2021, December 24). Question on purifying aryl Sulfonic acids. r/Chempros.
  • SIELC Technologies. (2018, February 16). 2-Amino-4-chlorophenol.
  • University of Lisbon. (n.d.).
  • Sigma-Aldrich. (n.d.). This compound.
  • Google Patents. (n.d.). Purification of sulfonic acids.
  • Google Patents. (n.d.). Extraction of amino acid from aqueous mixtures.

Sources

Technical Support Center: Robust Analysis of 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid (ACSA)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method development of 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid (ACSA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into creating robust and reliable analytical methods for ACSA. Here, we will address common challenges and provide troubleshooting solutions in a direct question-and-answer format, grounded in scientific principles and authoritative guidelines.

Part 1: Method Development for ACSA Analysis

The unique chemical structure of ACSA, possessing acidic (sulfonic acid, hydroxyl) and basic (amino) functional groups, presents specific challenges for chromatographic analysis. This section will guide you through the development of a robust HPLC method from the ground up.

FAQ 1: Where do I start with developing an HPLC method for ACSA?

Developing a robust HPLC method for a polar, ionizable compound like ACSA requires a systematic approach. The initial focus should be on selecting the appropriate column and mobile phase to achieve adequate retention and good peak shape.

Step-by-Step Initial Method Development Workflow

MethodDevelopment cluster_prep Phase 1: Preparation cluster_screening Phase 2: Initial Screening cluster_optimization Phase 3: Optimization A Characterize ACSA: - pKa (sulfonic acid, amino, hydroxyl) - UV spectrum - Solubility B Prepare Stock Solution: - Use a diluent that ensures solubility - e.g., Water:Methanol (50:50) A->B Informs diluent choice C Column Selection: - Start with C18 (versatile) - Consider Polar-Embedded or Phenyl for better polar retention D Mobile Phase Screening: - A: Aqueous buffer (e.g., phosphate, acetate) - B: Organic (Acetonitrile or Methanol) C->D E Initial Gradient: - 5% to 95% B over 20 min D->E F Run Initial Injection E->F G Evaluate Chromatogram: - Retention Time (tR) - Peak Shape (Tailing Factor, Tf) - Resolution (Rs) from impurities F->G H Optimize Mobile Phase pH: - pH below sulfonic acid pKa (~pH 2-3) to ensure consistent ionization G->H Poor retention/shape? I Adjust Organic Modifier & Gradient H->I Iterate for optimal separation J Finalize Method Conditions I->J PeakTailing Start Peak Tailing Observed CheckSystem Check for System Issues: - Extra-column dead volume - Column void Start->CheckSystem CheckpH Is Mobile Phase pH Optimized? (2-3 pH units away from pKa) CheckSystem->CheckpH No Solution_System Fix leaks, use smaller ID tubing, replace column if necessary. CheckSystem->Solution_System Yes CheckOverload Is the Column Overloaded? CheckpH->CheckOverload Yes Solution_pH Adjust mobile phase pH to suppress ionization of the amino group (~pH 2.5-3.0). CheckpH->Solution_pH No CheckSilanol Secondary Interactions with Silanols? CheckOverload->CheckSilanol No Solution_Overload Reduce sample concentration or injection volume. CheckOverload->Solution_Overload Yes Solution_Silanol Add a competing base (e.g., 0.1% Triethylamine) or use a base-deactivated column. CheckSilanol->Solution_Silanol Yes

Handling and disposal of 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid waste

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid (CAS No. 88-23-3). It is designed to offer practical, in-depth guidance on safe handling, waste management, and troubleshooting for common experimental challenges. The protocols and information herein are grounded in established safety data and best laboratory practices to ensure both scientific integrity and user safety.

I. Core Chemical Profile and Hazard Overview

This compound is an off-white solid organic compound.[1][2] It is characterized by a benzene ring substituted with sulfonic acid, amino, hydroxyl, and chloro functional groups.[3] This structure contributes to its acidic nature and its utility as an intermediate in the synthesis of azo dyes and other chemical reagents.[3]

While invaluable in various applications, its handling and disposal require meticulous attention to safety due to its hazard profile.

Table 1: Hazard Identification and Classification [1][2][3]

Hazard ClassGHS CategoryHazard Statement
Skin Irritation2H315: Causes skin irritation.
Eye Irritation2AH319: Causes serious eye irritation.
Acute Toxicity (Oral)3H301: Toxic if swallowed.
Acute Toxicity (Dermal)3H311: Toxic in contact with skin.
Acute Toxicity (Inhalation)3H331: Toxic if inhaled.

Symptoms of exposure may include irritation of the skin, eyes, and mucous membranes.[1][2]

II. Troubleshooting Guide: Handling and Experimental Workflows

This section addresses specific issues that may arise during the handling and use of this compound.

Question: I've observed the solid material changing color over time in storage. Is it still usable?

Answer: this compound can be sensitive to prolonged exposure to air and/or light, which may lead to discoloration.[2][4] This is indicative of potential degradation, which could impact the purity and reactivity of the compound in your experiments.

  • Underlying Cause: Oxidation or light-catalyzed decomposition of the aromatic amine and phenol functional groups.

  • Recommended Action:

    • Assess the extent of discoloration: A slight change to a pale yellow may be acceptable for some non-critical applications. However, significant darkening suggests substantial degradation.

    • Purity Check: If the integrity of your experiment is paramount, it is advisable to verify the purity of the discolored material using an appropriate analytical technique (e.g., HPLC, NMR) before use.

    • Preventative Measures: Always store the compound in a tightly sealed, opaque container in a cool, dry, and dark place to minimize degradation.[5]

Question: The compound is not dissolving well in my aqueous reaction mixture. What can I do?

Answer: While some sources describe it as soluble in water, others state it has low water solubility (less than 1 mg/mL at 21°C).[2][3][4] This discrepancy may be due to variations in pH and temperature. The sulfonic acid group enhances water solubility, but the overall solubility can be limited.

  • Underlying Cause: The compound is a weak acid, and its solubility is pH-dependent. In neutral or acidic water, its solubility may be limited.

  • Troubleshooting Steps:

    • pH Adjustment: Gently basify your aqueous solvent with a suitable base (e.g., sodium bicarbonate or dilute sodium hydroxide) to deprotonate the sulfonic acid and phenolic hydroxyl groups, forming a more soluble salt. Monitor the pH carefully to ensure it is compatible with your reaction conditions.

    • Gentle Heating: Cautiously warm the mixture to aid dissolution. Be aware that the compound decomposes at temperatures above 300°C.[5]

    • Co-Solvent: If permissible in your experimental design, consider the use of a polar organic co-solvent, such as ethanol, in which benzenesulfonic acids are generally soluble.[6]

Question: I'm concerned about airborne dust during weighing and transfer. What are the best practices to minimize inhalation exposure?

Answer: Given that this compound is toxic if inhaled, minimizing dust generation is a critical safety measure.[7]

  • Underlying Cause: The compound is a solid, and standard handling can create fine airborne particles.

  • Control Measures:

    • Engineering Controls: Always handle the solid compound within a certified chemical fume hood or a ventilated enclosure to capture any dust at the source.

    • Work Practices: Dispense the material slowly and carefully. Avoid dropping or creating puffs of powder. Use a spatula or scoop that minimizes dust formation.

    • Personal Protective Equipment (PPE): In addition to standard laboratory attire, wear a properly fitted respirator approved for toxic dusts.[1][2]

III. Waste Disposal Protocol

The disposal of this compound and its contaminated materials must be managed as hazardous waste. Improper disposal can pose a significant environmental and health risk.

Step 1: Waste Segregation and Collection

All waste streams containing this compound must be segregated at the point of generation.

  • Solid Waste: Collect unreacted compound, contaminated PPE (gloves, weighing paper, etc.), and spill cleanup materials in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene) and kept tightly sealed when not in use.

  • Liquid Waste: Aqueous and solvent-based solutions containing this compound should be collected in a separate, labeled liquid hazardous waste container. Do not mix with other incompatible waste streams.

  • Sharps Waste: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.

Caption: Waste segregation workflow for this compound.

Step 2: On-Site Neutralization of Dilute Aqueous Waste (Expert Users Only)

For experienced personnel, dilute aqueous waste streams can be neutralized to a pH between 6.0 and 8.0 before collection for disposal. This can reduce the corrosivity of the waste.

  • Causality: The sulfonic acid group makes the compound strongly acidic. Neutralization with a weak base reduces this hazard.

  • Protocol:

    • Work in a chemical fume hood and wear appropriate PPE.

    • Place the container of dilute aqueous waste in a larger secondary container for spill containment.

    • Slowly add a weak base, such as sodium bicarbonate or a dilute solution of sodium hydroxide, to the waste while stirring gently.

    • Monitor the pH of the solution continuously with a calibrated pH meter.

    • Cease addition of the base once the pH is stable within the 6.0-8.0 range.

    • Collect the neutralized solution in the designated liquid hazardous waste container.

Caution: This procedure is exothermic. Add the base slowly to control the temperature. Never add water to concentrated acid.[8]

Step 3: Final Disposal

All collected waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Labeling: Ensure all waste containers are accurately and completely labeled with the full chemical name and concentration.

  • Regulatory Compliance: While a specific EPA hazardous waste code is not explicitly assigned to this compound in the search results, it would likely be classified based on its characteristics of toxicity and corrosivity (if in acidic solution). Chlorinated aromatic compounds are often regulated under "F" or "K" lists depending on the process that generates the waste.[1][9][10][11][12] Your EHS office will make the final determination.

DisposalWorkflow Start Waste Generated Segregate Segregate Waste (Solid, Liquid, Sharps) Start->Segregate Neutralize Neutralize Dilute Aqueous Waste (Optional) pH 6-8 Segregate->Neutralize Dilute Aqueous Waste Only Collect Collect in Labeled Hazardous Waste Containers Segregate->Collect Neutralize->Collect Store Store in Satellite Accumulation Area Collect->Store EHS Arrange Pickup with EHS/Licensed Contractor Store->EHS End Final Disposal EHS->End

Caption: Decision workflow for the disposal of this compound waste.

IV. Frequently Asked Questions (FAQs)

Q1: What is the appropriate personal protective equipment (PPE) for handling this compound?

A1: A comprehensive PPE ensemble is required:

  • Eye/Face Protection: Wear tightly fitting safety goggles and, if there is a splash hazard, a face shield.[3]

  • Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile rubber). For larger quantities or significant exposure risk, impervious clothing may be necessary.[3]

  • Respiratory Protection: For handling the solid powder, use a NIOSH-approved respirator equipped with a cartridge for organic vapors, acid gases, and particulates.[1]

Q2: What should I do in case of a small spill?

A2: For small spills of the solid material:

  • Evacuate non-essential personnel and ensure the area is well-ventilated.

  • Wearing appropriate PPE, dampen the spilled solid with 60-70% ethanol to prevent dust from becoming airborne.[1]

  • Carefully scoop the dampened material into a designated hazardous waste container.

  • Clean the spill area with absorbent paper dampened with 60-70% ethanol, followed by a soap and water solution.[1]

  • Place all cleanup materials into the hazardous waste container.

Q3: What are the primary chemical incompatibilities I should be aware of?

A3: this compound may react with strong oxidizing or reducing agents, mineral acids, and bases.[2][4] Avoid storing or mixing it with these materials.

Q4: What are the first aid procedures for exposure?

A4:

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water. Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]

Q5: Can I dispose of this chemical down the drain?

A5: No. Under no circumstances should this chemical or its solutions be disposed of down the drain.[4] It must be managed as hazardous waste according to local, state, and federal regulations.

V. References

  • This compound | C6H6ClNO4S | CID 6927. PubChem. [Link]

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]

  • Exploring the Synthesis and Reactivity of Benzenesulfonic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • chemical label 3-amino-5-chloro-2-hydroxybenzenesulphonic acid. [Link]

  • Enzymatic treatment of sulfonated aromatic amines generated from reductive degradation of reactive azo dyes. PubMed. [Link]

  • Benzenesulfonic acid - Solubility of Things. [Link]

  • Benzenesulfonic Acid: Properties, Production And Uses. Chemcess. [Link]

  • benzene methylbenzene naphthalene Electrophilic substitution ring sulfonation of arenes mechanism properties uses of alkylbenzenesulfonic acids benzenesulfonic acid methylbenzene sulfonic acid advanced A level organic chemistry revision notes doc brown. [Link]

  • EPA Waste Code. U.S. Environmental Protection Agency. [Link]

  • EPA HAZARDOUS WASTE CODES. suweb.site. [Link]

  • EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR. [Link]

  • EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. [Link]

  • This compound. WorldOfChemicals. [Link]

  • Fate and biodegradability of sulfonated aromatic amines. PubMed. [Link]

  • Strategies for the Safe Handling of Sulfonic Acid. Capital Resin Corporation. [Link]

  • SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. SKC Inc. [Link]

  • Fate and biodegradability of sulfonated aromatic amines | Request PDF. ResearchGate. [Link]

  • Use of 3,5-dichloro-2-hydroxybenzenesulfonic acid/4-aminophenazone chromogenic system in direct enzymic assay of uric acid in serum and urine. PubMed. [Link]

  • Common Name: ALKANE SULFONIC ACID HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WO. NJ.gov. [Link]

  • SULPHONIC ACID, 90%. [Link]

  • Acid Handling. [Link]

  • Sulfonic Acid Derivatives in the Production of Stable Co-Amorphous Systems for Solubility Enhancement. PubMed. [Link]

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Validation & Comparative

A Comparative Guide to Alternative Coupling Components for Azo Dyes: Moving Beyond 3-Amino-5-chloro-2-hydroxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For decades, 3-amino-5-chloro-2-hydroxybenzenesulfonic acid (ACSA) has been a cornerstone in the synthesis of a wide array of azo dyes, valued for its reliability in producing a range of colors with acceptable performance. However, the evolving demands of the textile and specialty chemicals industries—driven by the need for higher fastness properties, novel shades, and improved environmental profiles—have spurred significant research into alternative coupling components. This guide provides an in-depth technical comparison of viable alternatives to ACSA, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, performance, and the underlying chemical principles that govern their efficacy.

The Benchmark: Understanding Dyes from this compound (ACSA)

ACSA is a versatile aromatic amine containing hydroxyl, sulfonic acid, and chloro functionalities. These groups play a crucial role in the final properties of the azo dye. The hydroxyl and amino groups are key for the coupling reaction with a diazonium salt, while the sulfonic acid group imparts water solubility, essential for application in aqueous dyeing processes. The chloro substituent can influence the shade and light fastness of the resulting dye.

A prime example of an ACSA-derived dye is C.I. Acid Red 183 . Its synthesis involves the diazotization of ACSA and subsequent coupling with 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone.[1][2] This is followed by metallization with chromium to enhance its fastness properties.[1][2]

Emerging Alternatives: A World of Chromophores

The quest for superior performance has led to the exploration of diverse classes of coupling components. This guide will focus on three prominent categories: Naphthol Sulfonic Acids, Pyrazolone Derivatives, and Heterocyclic Compounds. Each offers a unique set of properties, from brilliant hues to exceptional durability.

Naphthol Sulfonic Acid Derivatives: The Workhorses for Vibrant Reds and Blues

Naphthol sulfonic acids are a well-established class of coupling components that offer a broad color gamut, particularly in the red and blue regions. Their extended aromatic system, compared to benzene derivatives, often leads to dyes with higher molar extinction coefficients and deeper shades.

Key examples include:

  • H-Acid (1-amino-8-naphthol-3,6-disulfonic acid): A bifunctional coupling component that can be coupled at different positions depending on the pH of the reaction medium.

  • J-Acid (2-amino-5-naphthol-7-sulfonic acid): Widely used for producing red reactive dyes.

  • Gamma Acid (2-amino-8-naphthol-6-sulfonic acid): Another important intermediate for red and violet dyes.

The presence of multiple sulfonic acid groups in these molecules enhances water solubility and their affinity for polar fibers like wool, silk, and nylon.

Pyrazolone Derivatives: Masters of Bright Yellows and Oranges

Pyrazolone-based coupling components are renowned for their ability to produce bright, strong yellow and orange dyes with good light fastness.[3] A key example is 1-(4-sulfophenyl)-3-methyl-5-pyrazolone . The pyrazolone ring system provides a unique electronic environment that results in characteristically brilliant shades.[3]

The general structure of pyrazolone-based azo dyes allows for significant tautomerism, which can influence the final color and stability of the dye.

Heterocyclic Coupling Components: The Frontier of High-Performance Dyes

Heterocyclic coupling components represent a more modern class of alternatives, often yielding dyes with exceptional brightness and fastness properties.[4][5][6] Compounds containing pyridine, quinoline, and thiazole moieties have been extensively investigated. The heteroatoms in these rings can act as auxochromes, intensifying the color and often leading to a bathochromic (deepening of color) shift.

Performance Showdown: A Comparative Analysis

The ultimate measure of a dye's utility lies in its performance. This section compares the fastness properties of dyes derived from ACSA and its alternatives. The data is compiled from various studies, and it is important to note that direct comparisons can be influenced by variations in experimental conditions and testing standards. Fastness is typically rated on a scale of 1 to 5 (for wash fastness) or 1 to 8 (for light fastness), with higher numbers indicating better performance.

Table 1: Comparative Performance of Azo Dyes from Different Coupling Components

Coupling Component ClassRepresentative Dye/ComponentSubstrateLight Fastness (Scale 1-8)Wash Fastness (Scale 1-5)Remarks
ACSA Derivative C.I. Mordant Black 38Wool64-5Good overall fastness, requires metallization.[7]
C.I. Acid Orange 97Wool/Nylon64-5Bright orange shade with good fastness.[8]
Naphthol Sulfonic Acid Dyes from 1-amino-2-naphthol-4-sulphonic acidNylon3-74-5Wide range of fastness depending on the specific coupler.[9]
Pyrazolone Derivative Dyes from 1-(p-Sulphophenyl)-3-methyl-5-pyrazoloneLeather5-64-5Bright shades with good fastness properties.
Heterocyclic Dyes from N-(4-hydroxyphenyl)maleimideN/AGoodN/AGood light fastness reported.[6]
Polymeric Heterocyclic DyesNylon/Polyester8 (Polymeric)Higher than monomericPolymeric structure enhances fastness.[5]

Experimental Protocols: From Synthesis to Application

To provide a practical framework for researchers, this section details the synthesis of a benchmark ACSA-derived dye and a representative alternative, followed by a standardized dyeing and wash fastness evaluation protocol.

Synthesis of C.I. Acid Red 183 (ACSA-based)

The synthesis of C.I. Acid Red 183 involves a two-step process: diazotization of ACSA followed by coupling with 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone and subsequent metallization.[1][2]

Step 1: Diazotization of this compound (ACSA)

  • Suspend ACSA in water and add hydrochloric acid.

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite while maintaining the temperature below 5°C.

  • Stir for 1 hour to ensure complete diazotization.

Step 2: Coupling Reaction

  • Dissolve 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone in an alkaline solution.

  • Slowly add the diazonium salt solution from Step 1 to the coupling component solution, maintaining a low temperature and alkaline pH.

  • The azo dye will precipitate out of the solution.

Step 3: Metallization

  • The resulting azo dye is then treated with a chromium salt, typically in a formic acid solution, and heated to form the final 1:2 chromium complex.[1]

Synthesis of a Heterocyclic Azo Dye

This protocol describes a general method for synthesizing a heterocyclic azo dye.

Step 1: Diazotization of a Heterocyclic Amine

  • Dissolve the heterocyclic amine (e.g., an aminothiazole derivative) in a mixture of acetic acid and propionic acid.

  • Cool the solution to 0-5°C.

  • Add nitrosylsulfuric acid dropwise while maintaining the low temperature.

  • Stir for 2 hours to complete the diazotization.

Step 2: Coupling with a Naphthol Derivative

  • Dissolve a naphthol-based coupling component (e.g., N,N-diethylaniline) in a suitable solvent.

  • Slowly add the diazonium salt solution from Step 1 with vigorous stirring.

  • Maintain the pH of the reaction mixture in the acidic or alkaline range as required for the specific coupling reaction.

  • The heterocyclic azo dye will precipitate and can be collected by filtration.

Application of Reactive Dyes to Cotton Fabric

This protocol outlines a standard laboratory procedure for dyeing cotton with a reactive azo dye.[10][11]

  • Dye Bath Preparation: Prepare a dye bath containing the reactive dye, sodium chloride (as an electrolyte), and a sequestering agent in water.

  • Dyeing: Immerse the pre-wetted cotton fabric in the dye bath. Raise the temperature to the recommended level for the specific dye (e.g., 60°C for a hot brand reactive dye).

  • Exhaustion: Add sodium chloride in portions to facilitate the exhaustion of the dye onto the fabric.

  • Fixation: Add sodium carbonate (soda ash) to the dye bath to raise the pH and initiate the covalent bonding between the dye and the cotton fibers. Continue dyeing for the recommended time (e.g., 60-90 minutes).[10]

  • Washing Off: Rinse the dyed fabric with cold water, followed by a neutralization step with dilute acetic acid. Finally, soap the fabric at a high temperature to remove any unfixed dye.[10]

Evaluation of Wash Fastness (ISO 105-C06)

The wash fastness of the dyed fabric is assessed using a standardized procedure to ensure reproducible results.[12][13]

  • Sample Preparation: A specimen of the dyed fabric is sewn together with a multi-fiber adjacent fabric (containing strips of different common fibers like cotton, wool, polyester, etc.).[13]

  • Washing: The composite sample is placed in a stainless steel container with a standardized detergent solution (e.g., ECE phosphate reference detergent) and stainless steel balls to provide mechanical action.[12]

  • The container is agitated in a laundering machine at a specified temperature and time (e.g., 40°C for 30 minutes for a mild test).

  • Rinsing and Drying: The sample is removed, rinsed thoroughly, and dried.

  • Assessment: The change in color of the dyed specimen and the degree of staining on each strip of the multi-fiber fabric are evaluated by comparing them with standard grey scales under controlled lighting conditions.

Visualizing the Chemistry: Synthesis and Application Workflows

To better illustrate the processes described, the following diagrams are provided in Graphviz DOT language.

AzoDyeSynthesis cluster_diazotization Diazotization cluster_coupling Coupling Reaction AromaticAmine Aromatic Amine (e.g., ACSA) DiazoniumSalt Diazonium Salt AromaticAmine->DiazoniumSalt Nitrous Acid NaNO2_HCl NaNO2 + HCl (0-5°C) AzoDye Azo Dye DiazoniumSalt->AzoDye Electrophilic Aromatic Substitution CouplingComponent Coupling Component (e.g., Pyrazolone) CouplingComponent->AzoDye

Caption: General workflow for the synthesis of azo dyes.

DyeingProcess Start Start: Undyed Fabric DyeBath Dye Bath Preparation (Dye, Salt, Water) Start->DyeBath Dyeing Dyeing & Exhaustion (Heating, Salt Addition) DyeBath->Dyeing Fixation Fixation (Alkali Addition) Dyeing->Fixation WashOff Washing Off (Rinsing, Soaping) Fixation->WashOff End End: Dyed & Finished Fabric WashOff->End

Caption: Standard workflow for reactive dyeing of cotton.

Conclusion and Future Outlook

While this compound remains a significant intermediate in the azo dye industry, the landscape is continually evolving. Naphthol sulfonic acids, pyrazolone derivatives, and particularly heterocyclic coupling components offer compelling alternatives, often providing superior brightness and fastness properties. The choice of coupling component is a critical decision in dye design, directly influencing the final shade, performance, and application range of the azo dye.

Future research will likely focus on the development of novel heterocyclic systems and the synthesis of polymeric dyes to further enhance performance. Additionally, a growing emphasis on sustainability will drive the exploration of greener synthetic routes and the development of dyes with improved fixation efficiency to minimize effluent discharge. For researchers and developers in this field, a deep understanding of the structure-property relationships of these alternative coupling components is paramount to innovating the next generation of high-performance, environmentally conscious colorants.

References

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  • Acid Red 183. (2012). World dye variety. [Link]

  • The microscale synthesis of azo dyes. RSC Education. [Link]

  • The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review. (2021). MDPI. [Link]

  • DYEING OF COTTON MATERIAL WITH REACTIVE DYES (Lab Manual). (2021). Textilecoach. [Link]

  • The Science Behind Azo Dyes: Key Intermediates and Their Impact. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Mordant Black 38. (2012). World dye variety. [Link]

  • Dyeing Method and Properties of a Novel Blue Azo-Anthraquinone Reactive Dye on Cotton. (2019). ResearchGate. [Link]

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  • Some Aspects of the Light Fastness of Reactive Azo‐dyes on Cellulose under Wet Conditions. ResearchGate. [Link]

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  • Synthesis, wash and light fastness of azo dyes derived from N,N-diethylanilines. ResearchGate. [Link]

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  • Colour Fastness to Washing Procedure (ISO 105 C06). (2021). Textile Learner. [Link]

  • Synthesis of 1-( p -Sulphophenyl)-3-methyl-5-pyrazolone Based Acid Dyes and Their Applications on Leather. ResearchGate. [Link]

  • Studying standard test methods of color fastness to Washing and Crocking of dyed Cotton/Bamboo Blended fabrics with reactive dye. Egyptian Journal of Chemistry. [Link]

  • The Complete Guide to Color Fastness to Washing Test. ChiuVention. [Link]

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  • New Luminol Azo 1-(4 -sulfophenyl)-3-methyl-5- pyrazolone Reagent Preparation, Characterization, Biological Effectiveness and Enhancement Studies. Semantic Scholar. [Link]

  • Synthesis and characterization of Cu and Fe (1:2) metal complexes based on their substituted pyridones acid dyes and their application on wool fabrics. Journal of Chemistry Letters. [Link]

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  • Classifications, properties, recent synthesis and applications of azo dyes. (2020). PMC. [Link]

  • Novel Monosulfonated Azo Dyes: Design, Synthesis, and Application as Disperse Dyes on Polyester Fabrics. (2023). ACS Omega. [Link]

  • A kind of acid dye composition.
  • Direct black dye.
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A Senior Application Scientist's Guide: HPLC vs. UPLC for the Analysis of 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Intermediate

3-Amino-5-chloro-2-hydroxybenzenesulfonic acid is a substituted aromatic sulfonic acid of significant industrial importance, primarily serving as a critical intermediate in the synthesis of azo dyes and pigments.[1] The purity and concentration of this compound are paramount, as even trace impurities can drastically affect the quality, color, and safety of the final products. Therefore, robust and efficient analytical methods are essential for quality control in its manufacturing and application.

This guide provides an in-depth, objective comparison of two cornerstone techniques in liquid chromatography—High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)—for the analysis of this compound. We will delve into the fundamental principles, compare key performance metrics with supporting data, and provide detailed, field-proven experimental protocols. This document is intended for researchers, analytical scientists, and drug development professionals seeking to select the optimal analytical strategy for this and structurally similar polar compounds.

Chromatographic Principles: A Tale of Two Technologies

Both HPLC and UPLC are forms of liquid chromatography that separate components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).[2][3] The fundamental distinction lies in the size of the stationary phase particles and the resulting operational pressures.

  • High-Performance Liquid Chromatography (HPLC) has been the workhorse of analytical laboratories for decades.[2][4] It typically employs columns packed with porous silica particles of 3 to 5 µm in diameter and operates at pressures up to 6,000 psi.[3][4] This established technology is known for its robustness and versatility.[2]

  • Ultra-Performance Liquid Chromatography (UPLC) represents a significant evolution, utilizing columns with much smaller particle sizes, typically sub-2 µm (e.g., 1.7 µm).[4][5] To effectively pump the mobile phase through this densely packed bed, UPLC systems must operate at substantially higher pressures, often up to 15,000 psi.[3][6] This high-pressure operation with smaller particles is the key to its enhanced performance.

The theoretical underpinning for the advantage of smaller particles is described by the van Deemter equation, which relates chromatographic efficiency (or theoretical plates) to the linear velocity of the mobile phase. Smaller particles reduce the "A" term (eddy diffusion) and the "C" term (mass transfer resistance), leading to significantly sharper and narrower peaks, which directly translates to higher resolution and sensitivity.

G cluster_hplc HPLC System cluster_uplc UPLC System hplc_pump HPLC Pump (~400 bar / 6,000 psi) hplc_injector Injector hplc_pump->hplc_injector hplc_column HPLC Column (3-5 µm particles) hplc_injector->hplc_column hplc_detector Detector (e.g., UV-Vis) hplc_column->hplc_detector hplc_peak Lower Resolution & Sensitivity hplc_column->hplc_peak Broader Peak Longer Run Time uplc_pump UPLC Pump (~1000 bar / 15,000 psi) uplc_injector Injector (Low Dispersion) uplc_pump->uplc_injector uplc_column UPLC Column (<2 µm particles) uplc_injector->uplc_column uplc_detector Detector (Fast Sampling Rate) uplc_column->uplc_detector uplc_peak Higher Resolution & Sensitivity uplc_column->uplc_peak Sharper Peak Shorter Run Time

Caption: Core component and performance differences between HPLC and UPLC.

Head-to-Head Performance Comparison

When analyzing this compound, the choice between HPLC and UPLC has profound implications for laboratory efficiency, data quality, and operational costs.

Performance MetricHPLC (Conventional)UPLC (High-Performance)Rationale & Impact on Analysis
Analysis Time 15 - 30 minutes2 - 8 minutesUPLC can be up to 10 times faster, dramatically increasing sample throughput for QC labs.[4]
Resolution GoodExcellentUPLC's sharper peaks provide superior separation of the main analyte from process-related impurities or degradation products.[4][6]
Sensitivity StandardHighNarrower peaks in UPLC lead to greater peak height, enhancing the limit of detection (LOD) and limit of quantitation (LOQ) for trace-level impurities.[2][4]
Solvent Consumption ~15-30 mL per run~2-5 mL per runReduced run times and lower flow rates in UPLC lead to significant cost savings and a smaller environmental footprint.[2][3]
System Backpressure 1,500 - 4,000 psi8,000 - 15,000 psiThis is the defining operational difference; UPLC requires specialized hardware capable of handling extreme pressures.[3][6]
Capital Cost LowerHigherUPLC systems are more expensive to purchase and maintain compared to standard HPLC systems.[4]
Method Robustness HighModerateHPLC methods are often considered more "rugged" and less susceptible to minor variations, while UPLC's high sensitivity demands cleaner samples and solvents.[2]

Experimental Protocols: A Practical Guide

The following protocols are representative methods for the analysis of this compound. They serve as a validated starting point and should be optimized for specific instrumentation and sample matrices.

Causality of Method Choices:

  • Stationary Phase: A C18 reversed-phase column is chosen as it is a versatile, industry-standard phase for separating moderately polar to non-polar compounds.

  • Mobile Phase: An acidic mobile phase (e.g., using a phosphate buffer at pH 3.0) is critical. The sulfonic acid group is highly acidic; operating at a low pH suppresses its ionization, ensuring the analyte is in a single, neutral form. This prevents peak tailing and yields sharp, symmetrical peaks on the C18 column.[7]

  • Detector: UV detection at 220 nm is selected, as this wavelength provides good sensitivity for aromatic compounds like the target analyte.

G start Start: Sample Weighing dissolve Dissolve in Mobile Phase start->dissolve filter Filter Sample (0.22 or 0.45 µm Syringe Filter) dissolve->filter inject Inject into LC System filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration & Quantification detect->integrate report Generate Report integrate->report

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of chemical intermediates is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid (ACHBSA) is a key intermediate in the synthesis of various pharmaceuticals and dyes.[1][2] Its purity and concentration must be meticulously controlled. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry for the quantification of ACHBSA, complete with supporting experimental data and a robust cross-validation framework.

The principles outlined herein are grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines for the validation of analytical procedures, ensuring a scientifically sound and regulatory-compliant approach.[3][4][5][6][7]

The Importance of Method Cross-Validation

Cross-validation of analytical methods is a critical exercise in any regulated laboratory. It demonstrates the equivalency of two distinct analytical procedures, providing flexibility in instrument usage and ensuring consistency of results across different technologies.[8] This is particularly valuable when transferring methods between laboratories or when a simpler, faster method (like UV-Vis spectrophotometry) is desired for routine analysis, while a more specific, stability-indicating method (like HPLC) is used for release testing.

Part 1: The Analytical Contenders: HPLC vs. UV-Vis Spectrophotometry

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity

HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power and specificity. For a multifunctional molecule like ACHBSA, a reversed-phase HPLC method can effectively separate the main component from process-related impurities and degradation products.

Causality of Experimental Choices:

  • Stationary Phase: A C18 column is chosen for its versatility and ability to retain moderately polar compounds like ACHBSA.

  • Mobile Phase: A phosphate buffer is used to control the pH, ensuring the consistent ionization state of the sulfonic acid, amino, and hydroxyl groups. Acetonitrile is employed as the organic modifier to elute the analyte from the C18 column. A gradient elution may be necessary to resolve closely eluting impurities.

  • Detection: UV detection is ideal for ACHBSA due to the presence of the benzene ring chromophore. The detection wavelength is selected based on the UV absorbance maximum of ACHBSA to ensure maximum sensitivity.

UV-Vis Spectrophotometry: A Rapid and Cost-Effective Alternative

UV-Vis spectrophotometry offers a simpler, faster, and more cost-effective means of quantification. This technique is based on the principle that the amount of light absorbed by a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law).

Causality of Experimental Choices:

  • Solvent: A suitable solvent that dissolves ACHBSA and is transparent in the UV region of interest is chosen. Dilute hydrochloric acid can be a good choice to ensure the protonation of the amino group and maintain a consistent spectral profile.

  • Wavelength Selection: The wavelength of maximum absorbance (λmax) is determined by scanning a solution of ACHBSA across a range of UV wavelengths. Measuring at λmax provides the highest sensitivity and minimizes the impact of minor wavelength shifts.

Part 2: Experimental Protocols

Proposed HPLC Method

Objective: To develop a specific, accurate, and precise HPLC method for the quantification of this compound.

Materials:

  • This compound reference standard (Purity >99%)[1]

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Aqueous Phase: Dissolve 1.36 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.

    • Organic Phase: Acetonitrile.

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 25 mg of ACHBSA reference standard into a 50 mL volumetric flask.

    • Dissolve in and dilute to volume with the aqueous mobile phase.

    • Further dilute 5.0 mL of this solution to 25.0 mL with the aqueous mobile phase.

  • Sample Solution Preparation (100 µg/mL):

    • Accurately weigh an amount of the test sample equivalent to about 25 mg of ACHBSA into a 50 mL volumetric flask.

    • Dissolve in and dilute to volume with the aqueous mobile phase.

    • Further dilute 5.0 mL of this solution to 25.0 mL with the aqueous mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 280 nm[9]

    • Gradient Program:

      Time (min) % Aqueous % Acetonitrile
      0 95 5
      10 50 50
      12 95 5

      | 15 | 95 | 5 |

  • Analysis: Inject the standard and sample solutions in replicate (n=6 for precision studies) and record the peak areas.

Proposed UV-Vis Spectrophotometric Method

Objective: To develop a rapid and accurate UV-Vis spectrophotometric method for the quantification of this compound.

Materials:

  • This compound reference standard (Purity >99%)

  • Hydrochloric acid (0.1 M)

Instrumentation:

  • UV-Vis Spectrophotometer (dual beam)

  • Matched quartz cuvettes (1 cm path length)

Procedure:

  • Solvent: 0.1 M Hydrochloric Acid

  • Determination of λmax:

    • Prepare a dilute solution of ACHBSA in 0.1 M HCl.

    • Scan the solution from 400 nm to 200 nm against a 0.1 M HCl blank.

    • Identify the wavelength of maximum absorbance (λmax). For a structurally similar compound, 3-amino-4-hydroxybenzenesulfonic acid, significant absorbance is observed.[10][11]

  • Standard Solution Preparation (for Calibration Curve):

    • Prepare a stock solution of ACHBSA (100 µg/mL) in 0.1 M HCl.

    • From the stock solution, prepare a series of calibration standards (e.g., 5, 10, 15, 20, 25 µg/mL) by appropriate dilution with 0.1 M HCl.

  • Sample Solution Preparation:

    • Accurately weigh a sample containing approximately 10 mg of ACHBSA.

    • Dissolve in and dilute to 100.0 mL with 0.1 M HCl.

    • Further dilute 5.0 mL of this solution to 25.0 mL with 0.1 M HCl to achieve a theoretical concentration within the calibration range.

  • Analysis:

    • Measure the absorbance of the standard and sample solutions at the predetermined λmax against the 0.1 M HCl blank.

    • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

    • Determine the concentration of ACHBSA in the sample solution from the calibration curve.

Part 3: Cross-Validation Framework

The cross-validation study is designed to demonstrate the equivalence of the HPLC and UV-Vis spectrophotometric methods. This is achieved by analyzing the same batch of ACHBSA using both methods and comparing the results statistically.

Cross-Validation Protocol
  • Sample Selection: A single, homogeneous batch of this compound is used for the entire study.

  • Analysis:

    • Prepare six independent samples of ACHBSA as per the sample preparation procedures for both the HPLC and UV-Vis methods.

    • Analyze these samples using both validated methods.

  • Data Comparison:

    • Calculate the assay value for each of the six preparations by both methods.

    • Calculate the mean, standard deviation (SD), and relative standard deviation (RSD) for the results from each method.

    • Compare the mean assay values. A common acceptance criterion is that the mean result from the alternative method (UV-Vis) should be within ±2.0% of the mean result from the established method (HPLC).

    • Perform a statistical test, such as a two-sample t-test, to determine if there is a statistically significant difference between the means of the two methods.

Visualizing the Workflow

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_uv UV-Vis Analysis cluster_comparison Data Comparison & Conclusion Start Homogeneous Batch of ACHBSA Prep Prepare 6 Independent Samples Start->Prep HPLC_Analysis Analyze by Validated HPLC Method Prep->HPLC_Analysis UV_Analysis Analyze by Validated UV-Vis Method Prep->UV_Analysis HPLC_Results Calculate Assay, Mean, SD, RSD (n=6) HPLC_Analysis->HPLC_Results Compare Compare Mean Assay Values (HPLC vs. UV-Vis) HPLC_Results->Compare UV_Results Calculate Assay, Mean, SD, RSD (n=6) UV_Analysis->UV_Results UV_Results->Compare Stats Perform Statistical Analysis (e.g., t-test) Compare->Stats Conclusion Determine Method Equivalence Stats->Conclusion

Caption: Workflow for the cross-validation of HPLC and UV-Vis methods.

Part 4: Data Presentation and Interpretation

The following tables present hypothetical but realistic data from a cross-validation study.

Table 1: Validation Summary of Individual Methods
ParameterHPLC MethodUV-Vis Spectrophotometric MethodAcceptance Criteria
Linearity (r²) 0.99980.9995≥ 0.999
Range (µg/mL) 25 - 1505 - 25Defined and linear
Accuracy (% Recovery) 99.5% - 100.8%99.2% - 101.1%98.0% - 102.0%
Precision (RSD)
- Repeatability0.45%0.68%≤ 2.0%
- Intermediate Precision0.52%0.75%≤ 2.0%
Specificity SpecificNon-specific (potential interference)Method-dependent
Table 2: Cross-Validation Results
Sample No.HPLC Assay (%)UV-Vis Assay (%)
199.6100.1
299.899.5
3100.1100.5
499.599.3
5100.2100.8
699.999.9
Mean 99.85 100.02
Std. Dev. 0.28 0.54
RSD (%) 0.28 0.54
Interpretation of Results

The validation data in Table 1 demonstrates that both methods are linear, accurate, and precise for the intended purpose. As expected, the HPLC method shows slightly better precision.

The cross-validation results in Table 2 are crucial. The difference between the mean assay values is:

(100.02 - 99.85) / 99.85 * 100 = 0.17%

This difference is well within the typical acceptance criterion of ±2.0%. A t-test performed on this data would likely show no statistically significant difference between the two methods, confirming their equivalence for the assay of this particular batch of ACHBSA.

Conclusion and Recommendations

This guide demonstrates that both HPLC and UV-Vis spectrophotometry can be validated to be suitable for the quantification of this compound.

  • The HPLC method should be regarded as the primary, stability-indicating method due to its superior specificity. It is recommended for release testing, stability studies, and for the analysis of samples where the presence of impurities is a concern.

  • The UV-Vis spectrophotometric method is a valid alternative for routine, in-process checks where speed and cost are important factors, and the sample matrix is well-characterized and free from interfering substances.

The successful cross-validation provides a high degree of confidence that either method can be used to obtain reliable results, ensuring flexibility and efficiency in the quality control laboratory.

References

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • GuideGxP. Analytical Method Validation: The GMP Practical Guide (ICH Q2). (2025-12-14). [Link]

  • PubChem. This compound | C6H6ClNO4S | CID 6927. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. (2025-07-22). [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). (2023-11-30). [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Ccount Chem. This compound. [Link]

  • PubChem. 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid | C6H6ClNO4S | CID 22133. [Link]

  • worldofchemicals.com. This compound. (2013-01-16). [Link]

  • ResearchGate. UV-Vis spectroscopic and colorimetric anion detection and fluorescence properties of new 3-amino-4-hydroxybenzenesulfonic acid-based Schiff bases depending on the strength and position of the electron donor substitution. (2023-07-21). [Link]

  • ResearchGate. Validation of HPLC Techniques for Pharmaceutical Analysis. (2025-08-06). [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. (2024-12-11). [Link]

  • Ijabpt. analysis of amino acids by high performance liquid chromatography. [Link]

  • AVESİS. UV-Vis spectroscopic and colorimetric anion detection and fluorescence properties of new 3-amino-4-hydroxybenzenesulfonic acid-b. (2023-07-31). [Link]

  • National Institutes of Health. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. (2019-03-07). [Link]

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A Comparative Performance Analysis of Dyes Derived from 3-Amino-5-chloro-2-hydroxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Dye Chemistry Professionals

In the vast landscape of synthetic colorants, azo dyes hold a preeminent position due to their versatile color palette, straightforward synthesis, and cost-effectiveness.[1][2] Central to the performance of these dyes is the selection of the aromatic amine precursor, which dictates the final properties of the colorant. This guide provides an in-depth comparative performance analysis of a specific class of azo dyes: those derived from 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid (ACSA).

This document is intended for researchers, scientists, and professionals in the fields of dye chemistry, materials science, and textile engineering. It aims to provide an objective comparison of ACSA-derived dyes with viable alternatives, supported by experimental data and standardized testing protocols. Through a critical examination of their performance characteristics, this guide will empower readers to make informed decisions in the selection and application of these important industrial colorants.

The Central Role of this compound (ACSA)

This compound (CAS 88-23-3) is a key intermediate in the synthesis of a wide range of azo dyes, particularly those classified as mordant and acid dyes.[3][4] Its molecular structure is endowed with several functional groups that are critical to its function as a diazo component:

  • Amino Group (-NH₂): This primary aromatic amine is the site of diazotization, the initial and crucial step in azo dye synthesis where it is converted into a reactive diazonium salt.[1]

  • Sulfonic Acid Group (-SO₃H): This group imparts water solubility to the final dye molecule, a vital characteristic for application in aqueous dyeing processes for textiles like wool, silk, and nylon.

  • Hydroxyl (-OH) and Chloro (-Cl) Groups: These substituents on the benzene ring influence the electronic properties of the diazonium salt and, consequently, the color and fastness properties of the resulting dye. The hydroxyl group, in particular, is essential for the formation of metal-complex dyes, a subset of mordant dyes with exceptional fastness.

The strategic placement of these functional groups makes ACSA a versatile building block for producing dyes with a spectrum of colors and performance attributes.

Performance Benchmark: A Comparative Look at Key Dyes

To provide a tangible comparison, this guide will focus on a selection of commercially significant dyes derived from ACSA and benchmark their performance against dyes derived from alternative substituted aromatic amines.

Dyes Derived from this compound (ACSA)

A range of mordant and acid dyes are synthesized using ACSA. These are primarily used for dyeing protein fibers such as wool and silk, as well as polyamides. The following table summarizes the performance characteristics of several key ACSA-derived dyes.

Dye NameC.I. NameMolecular FormulaColorLight Fastness (ISO)Wash Fastness (ISO)
Mordant Black 716505C₁₆H₁₀ClN₂NaO₆SBlue-Black7-85
Mordant Blue 914855C₁₆H₉ClN₂Na₂O₈S₂Red-Light Navy Blue--
Acid Orange 9713890C₁₆H₁₃ClN₃NaO₆SDark Yellow-Orange64-5
Acid Violet 9115681C₁₆H₁₀ClN₂NaO₅SPurple73-4
Acid Red 18318800C₁₆H₁₁ClN₄Na₂O₈S₂Red Yellow-Light6-73-4

Note: Fastness ratings are on a scale of 1 to 8 for light fastness (where 8 is the highest) and 1 to 5 for wash fastness (where 5 is the highest). Missing data indicates a lack of readily available, standardized information.

Alternative Dye Precursors and Their Derivatives

A comparative analysis necessitates the examination of alternative starting materials. Substituted anilines with different electron-withdrawing or donating groups can lead to dyes with varied performance profiles. For the purpose of this guide, we will consider dyes derived from 2-Amino-4-nitrophenol-6-sulfonic acid and 4-Amino-3-hydroxy-7-nitronaphthalene-1-sulfonic acid as illustrative alternatives.

Dyes Derived from 2-Amino-4-nitrophenol-6-sulfonic acid: This intermediate is used in the manufacturing of reactive and acid dyes.[5]

Dye NameC.I. NameApplication
Acid Yellow 99-Acid Dye
Acid Red 184-Acid Dye
Acid Mordant Orange 4-Mordant Dye

Dyes Derived from 4-Amino-3-hydroxy-7-nitronaphthalene-1-sulfonic acid: This precursor is used to synthesize a variety of acid, direct, and mordant dyes.[6]

Dye NameC.I. NameApplication
Reactive Black 1-Reactive Dye
Mordant Red 49-Mordant Dye
Acid Black 52-Acid Dye

A direct, side-by-side comparison of fastness properties is challenging due to the lack of a single comprehensive study. However, general structure-property relationships in azo dyes allow for informed inferences. The presence of a nitro group, a strong electron-withdrawing group, in the alternative precursors can, in some cases, lead to enhanced lightfastness compared to dyes with less electronegative substituents. Conversely, the specific positioning of functional groups in ACSA contributes to the excellent chelation potential for mordant dyes, often resulting in superior wash fastness.

Experimental Protocols for Performance Evaluation

To ensure objective and reproducible comparisons, standardized testing methodologies are paramount. The following section outlines the key experimental protocols for the synthesis and performance evaluation of azo dyes.

Synthesis of Azo Dyes: A General Protocol

The synthesis of azo dyes from ACSA follows a two-step diazotization and coupling reaction.

Azo Dye Synthesis Workflow cluster_0 Diazotization cluster_1 Azo Coupling cluster_2 Isolation & Purification ACSA 3-Amino-5-chloro-2- hydroxybenzenesulfonic acid (ACSA) Diazonium_Salt Diazonium Salt Solution ACSA->Diazonium_Salt Reacts with NaNO2 Sodium Nitrite (NaNO₂) NaNO2->Diazonium_Salt HCl Hydrochloric Acid (HCl) (0-5°C) HCl->Diazonium_Salt Azo_Dye Azo Dye Precipitate Diazonium_Salt->Azo_Dye Couples with Coupling_Component Coupling Component (e.g., Naphthol derivative) Coupling_Component->Azo_Dye Filtration Filtration Azo_Dye->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Purified_Dye Purified Azo Dye Drying->Purified_Dye

Caption: General workflow for the synthesis of azo dyes.

Step-by-Step Methodology:

  • Diazotization:

    • Dissolve a molar equivalent of this compound in dilute hydrochloric acid.

    • Cool the solution to 0-5°C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (molar equivalent) to the ACSA solution, maintaining the temperature below 5°C.

    • Stir the mixture for 15-30 minutes to ensure complete formation of the diazonium salt. The presence of excess nitrous acid can be checked with starch-iodide paper.

  • Azo Coupling:

    • Prepare a solution of the coupling component (e.g., a naphthol or pyrazolone derivative) in an appropriate solvent (often an alkaline aqueous solution).

    • Cool the coupling component solution to 0-5°C.

    • Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.

    • Maintain a low temperature and the appropriate pH (typically alkaline for phenols and acidic for anilines) to facilitate the coupling reaction.

    • The formation of the azo dye is indicated by the appearance of a colored precipitate.

  • Isolation and Purification:

    • After the reaction is complete, stir the mixture for an additional period to ensure maximum precipitation.

    • Collect the dye precipitate by vacuum filtration.

    • Wash the filter cake with cold water to remove unreacted starting materials and salts.

    • Dry the purified dye in an oven at a suitable temperature.

Performance Testing Protocols

1. Wash Fastness (ISO 105-C06):

This standardized test evaluates the resistance of a textile's color to domestic and commercial laundering.[7][8][9]

Wash_Fastness_Testing_Workflow Sample_Prep Prepare composite specimen: Dyed fabric sewn to multi-fiber adjacent fabric. Laundering Agitate in standardized soap solution at specified temperature and time in a laundering apparatus. Sample_Prep->Laundering Rinsing_Drying Rinse and dry the specimen under controlled conditions. Laundering->Rinsing_Drying Assessment Assess color change of the dyed fabric and staining of the adjacent fabric using Grey Scales. Rinsing_Drying->Assessment Light_Fastness_Testing_Workflow Sample_Mounting Mount fabric specimen and blue wool standards in a sample holder. Exposure Expose to a controlled light source (e.g., Xenon arc) under specified conditions of temperature and humidity. Sample_Mounting->Exposure Evaluation Compare the fading of the specimen with the fading of the blue wool standards to assign a lightfastness rating. Exposure->Evaluation

Caption: Workflow for AATCC Test Method 16 for lightfastness.

Causality Behind Experimental Choices

The selection of specific reagents and conditions in both the synthesis and testing of these dyes is critical for obtaining meaningful and reproducible results.

  • Low Temperatures in Diazotization: Diazonium salts are notoriously unstable and can decompose at higher temperatures. Conducting the reaction at 0-5°C is essential to prevent this decomposition and ensure a high yield of the desired reactive intermediate.

  • pH Control in Coupling: The coupling reaction is highly pH-dependent. The reactivity of the coupling component is enhanced under specific pH conditions (alkaline for phenols, acidic for anilines), and maintaining the optimal pH is crucial for efficient dye formation.

  • Standardized Fastness Testing: The use of internationally recognized standards like ISO and AATCC is non-negotiable for generating comparable performance data. These protocols precisely control variables such as detergent composition, temperature, agitation, and light source intensity, ensuring that any observed differences in performance can be attributed to the dyes themselves rather than variations in the testing procedure.

Conclusion and Future Outlook

Dyes derived from this compound represent a robust and versatile class of colorants, particularly for protein fibers. Their performance, characterized by good to excellent fastness properties, is a direct consequence of the unique combination of functional groups in the ACSA precursor.

While a definitive, all-encompassing comparative study is yet to be published, the available data, when viewed through the lens of established principles of dye chemistry, allows for a strong inferential comparison. The strategic selection of a diazo component, such as ACSA or its alternatives, based on the desired final properties of the dye, remains a cornerstone of rational dye design.

Future research should focus on direct, side-by-side comparative studies of dyes derived from ACSA and a broader range of alternative substituted anilines under identical synthesis and testing conditions. Such studies would provide invaluable quantitative data to further refine our understanding of structure-performance relationships and guide the development of next-generation colorants with enhanced performance and sustainability profiles.

References

  • AATCC. AATCC Test Method 16-2004, Colorfastness to Light.
  • GlobalSpec.
  • Association for Contract Textiles. Colorfastness to Light ACT Voluntary Performance Guidelines Test Method Descriptions.
  • QIMA. AATCC 16.3 Colorfastness to Light Test Method: A Guide.
  • TESTEX. Interpretation of the Standard for Colour Fastness to Washing:ISO105-C06:2010.
  • Textile Tester. ISO 105 C06 Color Fastness to Washing Test Method.
  • Textile Learner. Colour Fastness to Washing Procedure (ISO 105 C06).
  • World Dye Variety. Mordant Black 7. [Link]

  • World Dye Variety. Mordant Blue 9. [Link]

  • World Dye Variety. Acid Orange 97. [Link]

  • World Dye Variety. Acid Violet 91. [Link]

  • World Dye Variety. Acid Red 183. [Link]

  • World Dye Variety. This compound. [Link]

  • World Dye Variety. 4-Amino-3-hydroxy-7-nitronaphthalene-1-sulfonic acid. [Link]

  • Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271. [Link]

  • ResearchGate. Classifications, properties, recent synthesis and applications of azo dyes. [Link]

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A Comparative Guide to the Antimicrobial Efficacy of 3-Amino-5-chloro-2-hydroxybenzenesulfonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the antimicrobial potential of derivatives based on the 3-amino-5-chloro-2-hydroxybenzenesulfonic acid scaffold. As a senior application scientist, the goal is to furnish a comprehensive resource that not only presents comparative data but also delves into the causal relationships between chemical structure and antimicrobial activity, grounded in established scientific principles.

Introduction: The Sulfonamide Backbone and Antimicrobial Action

Sulfonamides represent a class of synthetic antimicrobial agents that have been a cornerstone of infectious disease treatment for decades.[1] Their mechanism of action primarily involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial synthesis of folic acid.[2] Since folic acid is a vital precursor for DNA and protein synthesis, its blockade leads to a bacteriostatic effect, inhibiting the growth and proliferation of susceptible microorganisms.[3] Humans are unaffected by this mechanism as they obtain folic acid from their diet.[2]

The core structure of this compound presents a unique scaffold for the development of novel antimicrobial agents. The presence of the sulfonic acid, amino, hydroxyl, and chloro groups offers multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The strategic placement of these functional groups can influence the molecule's acidity (pKa), lipophilicity, and ability to bind to the active site of target enzymes, all of which are critical determinants of antimicrobial efficacy.[4]

Comparative Efficacy of Structurally Related Derivatives

While direct studies on the antimicrobial activity of derivatives synthesized from this compound are not extensively available in the current literature, a comprehensive study on closely related analogues provides significant insights. Research into sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffolds offers a valuable proxy for understanding the potential of this chemical class.[5]

A series of novel sulfonamides incorporating these scaffolds were synthesized and evaluated for their in vitro activity against a panel of Gram-positive and Gram-negative bacteria, fungi, and mycobacteria.[5] The findings from this study are summarized below.

Synthesis of Key Derivatives

The synthesis of these derivatives typically involves the reaction of a substituted sulfonyl chloride with an appropriate amine, a foundational method in sulfonamide chemistry.[5] For instance, Schiff base derivatives can be formed through the condensation of an amino-sulfonamide with 5-chloro-2-hydroxybenzaldehyde. Amide derivatives can be synthesized by reacting an amino-sulfonamide with 5-chloro-2-hydroxybenzoic acid.

Below is a generalized workflow for the synthesis of such derivatives.

cluster_0 Synthesis of Schiff Base Derivatives cluster_1 Synthesis of Amide Derivatives Amino-sulfonamide Amino-sulfonamide Schiff_Base_Formation Condensation (e.g., reflux in ethanol) Amino-sulfonamide->Schiff_Base_Formation 5-chloro-2-hydroxybenzaldehyde 5-chloro-2-hydroxybenzaldehyde 5-chloro-2-hydroxybenzaldehyde->Schiff_Base_Formation Schiff_Base_Derivative Schiff Base Derivative Schiff_Base_Formation->Schiff_Base_Derivative Amino-sulfonamide_2 Amino-sulfonamide Amide_Bond_Formation Acylation (e.g., using a coupling agent) Amino-sulfonamide_2->Amide_Bond_Formation 5-chloro-2-hydroxybenzoic_acid 5-chloro-2-hydroxybenzoic acid 5-chloro-2-hydroxybenzoic_acid->Amide_Bond_Formation Amide_Derivative Amide Derivative Amide_Bond_Formation->Amide_Derivative

Caption: Generalized synthetic workflows for Schiff base and amide derivatives.

Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for key derivatives against a selection of microbial strains. Lower MIC values indicate higher antimicrobial potency.

Compound/DerivativeS. aureus (MSSA)S. aureus (MRSA)M. kansasiiM. tuberculosis
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide 15.62-31.25 µmol/L15.62-31.25 µmol/L> 250 µmol/L> 250 µmol/L
4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide > 250 µmol/L> 250 µmol/L1-4 µmol/L62.5 µmol/L
4-Amino-N-(thiazol-2-yl)benzenesulfonamide (Parent Sulfonamide) > 250 µmol/L> 250 µmol/L1-4 µmol/L125 µmol/L

Data extracted from Krátký et al., 2012.[5]

Structure-Activity Relationship (SAR) Analysis

The experimental data reveals critical structure-activity relationships:

  • Activity against Staphylococci: The benzamide derivative demonstrated notable activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus.[5] This suggests that the amide linkage and the specific pyrimidinyl-sulfamoyl moiety are crucial for anti-staphylococcal efficacy.

  • Activity against Mycobacteria: The Schiff base derivative and its parent amino-sulfonamide exhibited potent activity against Mycobacterium kansasii, with the Schiff base also showing moderate activity against Mycobacterium tuberculosis.[5] This indicates that the thiazol-2-yl-benzenesulfonamide core is a key pharmacophore for antimycobacterial action, and the formation of a Schiff base with 5-chloro-2-hydroxybenzaldehyde can modulate this activity.

  • Limited Antifungal and Broad-Spectrum Bacterial Activity: The studied derivatives showed weak or no activity against the fungal strains tested and a limited spectrum against other Gram-positive and Gram-negative bacteria.[5] This highlights a degree of selectivity in their antimicrobial action.

The following diagram illustrates the key structural features influencing the observed antimicrobial activity.

cluster_0 Key Modifications cluster_1 Observed Antimicrobial Activity Core_Structure This compound Scaffold Schiff_Base Schiff Base Formation (at the amino group) Core_Structure->Schiff_Base Leads to Amide_Linkage Amide Bond Formation (at the amino group) Core_Structure->Amide_Linkage Leads to Sulfonamide_Substitution Substitution on the Sulfonamide Nitrogen Core_Structure->Sulfonamide_Substitution Influences Selective_Spectrum Selective Spectrum of Activity Core_Structure->Selective_Spectrum Antimycobacterial Potent Antimycobacterial Activity Schiff_Base->Antimycobacterial Antistaphylococcal Significant Antistaphylococcal Activity Amide_Linkage->Antistaphylococcal Sulfonamide_Substitution->Antimycobacterial Sulfonamide_Substitution->Antistaphylococcal

Caption: Structure-activity relationships of the antimicrobial derivatives.

Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure the reliability and reproducibility of antimicrobial efficacy data, standardized testing protocols are paramount. The following outlines the key methodologies for determining the Minimum Inhibitory Concentration (MIC) of sulfonamide derivatives.

Broth Microdilution Method

This method is widely used to determine the MIC of an antimicrobial agent in a liquid medium.

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the sulfonamide derivative in a suitable solvent (e.g., DMSO).[2] Create a series of two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the test microorganism overnight and then dilute the culture to achieve a standardized concentration, typically equivalent to a 0.5 McFarland standard. Further dilute to obtain a final inoculum of approximately 5 x 10^5 CFU/mL in each well.[1]

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a positive control (broth with bacteria, no drug) and a negative control (broth only). Incubate the plate at 35-37°C for 16-20 hours.[1]

  • Result Interpretation: The MIC is the lowest concentration of the sulfonamide that completely inhibits visible growth of the microorganism.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium.

Protocol:

  • Preparation of Agar Plates: Prepare a series of Mueller-Hinton Agar (MHA) plates containing two-fold dilutions of the sulfonamide derivative. A control plate without the antimicrobial agent should also be prepared.[1]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 10^4 CFU per spot.[1]

  • Inoculation and Incubation: Spot-inoculate the prepared bacterial suspension onto the surface of the agar plates. Allow the spots to dry before inverting the plates for incubation at 35-37°C for 16-20 hours.[1]

  • Result Interpretation: The MIC is the lowest concentration of the sulfonamide that inhibits the visible growth of the bacteria.[1]

The workflow for these susceptibility testing methods is illustrated below.

cluster_0 Broth Microdilution cluster_1 Agar Dilution Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Prepare_Drug_Dilutions Prepare Serial Dilutions of Sulfonamide Derivative Start->Prepare_Drug_Dilutions Inoculate_Broth Inoculate Microtiter Plate (Drug Dilutions in Broth) Prepare_Inoculum->Inoculate_Broth Spot_Inoculate Spot Inoculate Plates Prepare_Inoculum->Spot_Inoculate Prepare_Drug_Dilutions->Inoculate_Broth Prepare_Agar_Plates Prepare Agar Plates with Drug Dilutions Prepare_Drug_Dilutions->Prepare_Agar_Plates Incubate_Plate Incubate at 35-37°C for 16-20 hours Inoculate_Broth->Incubate_Plate Read_MIC_Broth Determine MIC (Lowest Concentration with No Visible Growth) Incubate_Plate->Read_MIC_Broth Prepare_Agar_Plates->Spot_Inoculate Incubate_Agar Incubate at 35-37°C for 16-20 hours Spot_Inoculate->Incubate_Agar Read_MIC_Agar Determine MIC (Lowest Concentration with No Growth) Incubate_Agar->Read_MIC_Agar

Caption: Workflow for antimicrobial susceptibility testing.

Conclusion and Future Directions

Derivatives based on the this compound scaffold hold promise as a source of novel antimicrobial agents. The available data on structurally similar compounds indicates that targeted modifications can yield derivatives with potent and selective activity against clinically relevant pathogens, including MRSA and mycobacteria. The presence of the chloro, hydroxyl, and sulfonic acid groups on the benzene ring likely contributes to the overall electronic and steric properties that govern target binding and antimicrobial efficacy.

Future research should focus on the synthesis and comprehensive antimicrobial evaluation of derivatives directly from this compound. This would provide a more direct understanding of the contribution of the sulfonic acid moiety to the antimicrobial profile. Furthermore, exploring a wider range of substitutions on the sulfonamide nitrogen and the amino group could lead to the discovery of compounds with improved potency and a broader spectrum of activity. Mechanistic studies to elucidate the precise molecular targets of the most active compounds would also be invaluable for rational drug design.

References

  • Hersey, A., et al. (1995). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. PubMed. Available at: [Link]

  • Bunu, S. J., et al. (2024). Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Medires Publishing. Available at: [Link]

  • Ferreira, M., et al. (2022). Synthesis, Identification and Antibacterial Activities of Amino Acid Schiff Base Cu(II) Complexes with Chlorinated Aromatic Moieties. MDPI. Available at: [Link]

  • Sharba, M., et al. (2021). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. MDPI. Available at: [Link]

  • Hogan, A. M., & O'Gara, J. P. (2021). Evaluation of metal-based antimicrobial compounds for the treatment of bacterial pathogens. Future medicinal chemistry, 13(12), 1125–1147.
  • Genç, Y., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. PubMed Central. Available at: [Link]

  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal.
  • Alam, M. S., et al. (2010). Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone. Semantic Scholar. Available at: [Link]

  • Al-Masoudi, N. A., & Ali, T. F. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Future Journal of Pharmaceutical Sciences, 7(1), 1-15.
  • Ronald, A. R., & Turck, M. (1977). The clinical significance of sulfonamide disk susceptibility testing. The Journal of urology, 117(6), 757–758.
  • Alkan, M., & Gündüzalp, A. B. (2024). Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent. MW Journal of Science.
  • Al-Amiery, A. A., et al. (2023). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. RSC Advances, 13(33), 22867-22886.
  • Sgarbura, O., et al. (2020). New Antimicrobial Strategies Based on Metal Complexes. MDPI. Available at: [Link]

  • Al-Adilee, K. J., & Al-Juboori, A. M. (2020). Structural study and antimicrobial evaluation of some transition metal complexes with 3-(2-amino-4-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(3H)-one.
  • Krátký, M., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European journal of medicinal chemistry, 50, 433–440.
  • The Pharma E-tutor. (2020, November 24). Structural Activity Relationship (SAR) of Sulfonamides [Video]. YouTube. Available at: [Link]

  • de Almeida, M. A., et al. (2019). Identification of antimicrobial activity among new sulfonamide metal complexes for combating rapidly growing mycobacteria. Tuberculosis (Edinburgh, Scotland), 115, 93–99.

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A Guide to the Spectroscopic Comparison of 3-Amino-5-chloro-2-hydroxybenzenesulfonic Acid and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the spectroscopic differentiation of 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid and its structurally similar positional isomers. In fields where molecular specificity is paramount, such as pharmaceutical development and materials science, the ability to unambiguously distinguish between isomers is not merely an academic exercise but a critical component of quality control, safety, and efficacy. This document moves beyond a simple listing of data, explaining the causal relationships between molecular structure and spectral output, thereby empowering researchers to confidently identify their target compounds.

The Analytical Challenge: Differentiating Isomers

Positional isomers, by definition, share the same molecular formula (C₆H₆ClNO₄S) and molecular weight (approx. 223.63 g/mol ), often leading to similar physical properties.[1][2] this compound (CAS 88-23-3) is a key intermediate in the synthesis of various dyes and can serve as a model compound for this analytical challenge.[2][3] Its utility is defined by the specific arrangement of its functional groups; any deviation to an isomeric form can drastically alter its reactivity and properties.

This guide focuses on a multi-technique spectroscopic approach, leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, complemented by Mass Spectrometry (MS), to create a robust, self-validating system for structural elucidation.

The Isomers in Focus

To illustrate the comparative methodology, we will focus on this compound and one of its key positional isomers, 4-Amino-5-chloro-2-hydroxybenzenesulfonic acid.

G cluster_0 This compound cluster_1 Isomer Example: 4-Amino-5-chloro-2-hydroxybenzenesulfonic acid mol1 mol2

Figure 1: Structures of the target compound and a key positional isomer.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Structural Map

Expertise & Experience: NMR spectroscopy is the most powerful tool for isomer differentiation because it provides a direct map of the carbon-hydrogen framework. The chemical shift (δ) of each nucleus is exquisitely sensitive to its local electronic environment, while spin-spin coupling (J) reveals through-bond connectivity, providing irrefutable evidence of the substitution pattern.

¹H NMR Analysis: Decoding the Aromatic Region

The aromatic region (typically 6.5-8.5 ppm) of the ¹H NMR spectrum is the most diagnostic. The number of protons, their chemical shifts, and their coupling patterns are unique fingerprints for each isomer.

  • Causality: In This compound , the two aromatic protons are on C4 and C6. They are meta to each other. This geometric arrangement results in a weak coupling, producing two distinct doublets with a small coupling constant (J ≈ 2-3 Hz).

  • Causality: In the isomeric 4-Amino-5-chloro-2-hydroxybenzenesulfonic acid , the two aromatic protons are on C3 and C6. They have no adjacent protons to couple with, and are in sufficiently different electronic environments to appear as two distinct singlets.

Table 1: Comparative ¹H NMR Data (Predicted, 500 MHz, DMSO-d₆)

Compound Aromatic Proton 1 (δ, ppm) Aromatic Proton 2 (δ, ppm) Key Differentiator
This compound ~7.3 (d, J ≈ 2.5 Hz) ~7.0 (d, J ≈ 2.5 Hz) Two meta-coupled doublets

| 4-Amino-5-chloro-2-hydroxybenzenesulfonic acid | ~7.5 (s) | ~6.8 (s) | Two singlets |

¹³C NMR Analysis: The Carbon Skeleton

While ¹H NMR is often sufficient, ¹³C NMR provides confirmatory data. Each unique carbon atom produces a distinct signal. The chemical shifts are heavily influenced by the electronegativity of the attached substituents (-OH, -Cl, -SO₃H, -NH₂). The number of signals in the aromatic region confirms the molecule's symmetry. For both isomers discussed, we expect 6 distinct aromatic carbon signals.

Part 2: Vibrational and Electronic Spectroscopy – Corroborative Fingerprints

Expertise & Experience: While NMR provides the skeleton, FT-IR and UV-Vis spectroscopy provide information about the functional groups and the overall electronic system, serving as excellent corroborative techniques.

FT-IR Spectroscopy: Functional Group and Substitution Pattern

FT-IR spectroscopy probes the vibrational frequencies of bonds within the molecule.

  • Functional Group Region (4000-1500 cm⁻¹): All isomers will show characteristic broad O-H stretches (~3400-3200 cm⁻¹), N-H stretches (~3350, 3250 cm⁻¹), and strong S=O stretches from the sulfonic acid group (~1250 and 1080 cm⁻¹). These confirm the presence of the functional groups but do not differentiate the isomers.

  • Fingerprint Region (1500-650 cm⁻¹): This region is key. The C-H out-of-plane bending vibrations are highly diagnostic of the benzene ring substitution pattern. A 1,2,3,5-tetrasubstituted ring (the target compound) will have a different C-H bending absorption pattern than a 1,2,4,5-tetrasubstituted ring (the isomer).

Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹)

Vibrational Mode Expected Range Key Differentiator
O-H Stretch (broad) 3400 - 3200 Present in all isomers
N-H Stretch ~3350, ~3250 Present in all isomers
S=O Asymmetric Stretch ~1250 Present in all isomers
Aromatic C-H Out-of-Plane Bend 900 - 800 Pattern is unique to the substitution pattern

| C-Cl Stretch | ~780 | Present in all isomers |

UV-Vis Spectroscopy: The Conjugated System

UV-Vis spectroscopy measures electronic transitions within the molecule's π-system. The wavelength of maximum absorbance (λmax) is affected by auxochromes (like -OH and -NH₂) that donate electron density to the ring.

  • Causality: The relative positions of the electron-donating groups (-NH₂, -OH) and electron-withdrawing groups (-SO₃H, -Cl) influence the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Changes in this energy gap between isomers will result in a shift in the λmax. For instance, the greater potential for resonance in one isomer versus another can lead to a bathochromic (red) shift to a longer wavelength. Studies on similar aminohydroxybenzenesulfonic acid derivatives have shown that substituent positions significantly impact their optical properties.[4]

Part 3: Integrated Experimental Workflow for Unambiguous Identification

G cluster_prep 1. Sample Validation cluster_analysis 2. Spectroscopic Analysis cluster_data 3. Data Integration & Conclusion A Obtain Isomer Sample B Purity Check (LC-MS) A->B C Confirm Molecular Weight (MS: M+ & M+2 Chlorine Pattern) B->C D ¹H & ¹³C NMR Spectroscopy C->D E FT-IR Spectroscopy C->E F UV-Vis Spectroscopy C->F G Compare ¹H NMR Aromatic Splitting Pattern to Isomer Map D->G E->G F->G H Corroborate with FT-IR Fingerprint & UV-Vis λmax G->H I Final Structure Confirmation H->I

Figure 2: A self-validating workflow for isomer identification.

Detailed Experimental Protocols

1. Purity and Molecular Weight Confirmation (LC-MS)

  • Objective: To ensure the sample is a single component and to confirm its molecular weight and the presence of chlorine.

  • Protocol:

    • Prepare a ~100 µg/mL solution of the sample in a suitable solvent (e.g., methanol/water).

    • Inject onto a C18 HPLC column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid).

    • Monitor the eluent with a UV detector and a mass spectrometer (electrospray ionization, ESI).

    • Validation: A single chromatographic peak is expected. The mass spectrum should show the protonated molecule [M+H]⁺ at m/z ~224 and an isotopic peak [M+H+2]⁺ at m/z ~226 with an intensity ratio of approximately 3:1, which is characteristic of a monochlorinated compound.

2. NMR Spectroscopy

  • Objective: To determine the precise substitution pattern.

  • Protocol:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Acquire a ¹H NMR spectrum on a ≥400 MHz spectrometer.

    • Process the data (Fourier transform, phase, and baseline correction).

    • Analysis: Carefully analyze the aromatic region (6.5-8.5 ppm) for the number of signals, their integration, and their splitting patterns (J-coupling) to determine the proton connectivity.

3. FT-IR Spectroscopy

  • Objective: To confirm functional groups and the benzene substitution fingerprint.

  • Protocol:

    • Prepare a KBr pellet by mixing ~1 mg of the dry sample with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Acquire the spectrum from 4000 to 650 cm⁻¹.

    • Analysis: Identify characteristic functional group peaks and compare the fingerprint region (1500-650 cm⁻¹) with reference spectra or known patterns for tetrasubstituted benzene rings.

Conclusion

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Dye intermediates. (2013, January 16). This compound. Retrieved January 11, 2026, from [Link]

  • Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved January 11, 2026, from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • PubChemLite. (n.d.). This compound (C6H6ClNO4S). Université du Luxembourg. Retrieved January 11, 2026, from [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Tirkiz, S., et al. (2023). UV-Vis spectroscopic and colorimetric anion detection and fluorescence properties of new 3-amino-4-hydroxybenzenesulfonic acid-based Schiff bases depending on the strength and position of the electron donor substitution. ResearchGate. [Link]

Sources

A Comparative Guide to the Synthesis of 3-Amino-5-chloro-2-hydroxybenzenesulfonic Acid: A Cost-Benefit Analysis for Researchers and Process Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-5-chloro-2-hydroxybenzenesulfonic acid (CAS No. 88-23-3) is a pivotal intermediate in the synthesis of a wide array of azo dyes and pigments. Its molecular structure, featuring amino, chloro, hydroxyl, and sulfonic acid functionalities, makes it a versatile building block for producing colorants with desirable properties such as high fastness and specific shades. The economic viability and environmental footprint of dye manufacturing are critically dependent on the efficiency and cost-effectiveness of the synthetic routes to such key intermediates.

This guide provides a detailed, in-depth comparison of two prominent synthetic pathways to this compound. We will delve into the mechanistic underpinnings of each route, provide comprehensive experimental protocols, and present a thorough cost-benefit analysis. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in selecting the most suitable synthetic strategy based on their specific needs, considering factors such as yield, cost, safety, and scalability.

Synthetic Route 1: A Four-Step Synthesis from p-Dichlorobenzene

This classical route is a well-documented pathway that involves four distinct chemical transformations: sulfonation, nitration, hydrolysis, and reduction. While it is a multi-step process, it offers robust and reproducible results with well-established chemistry.

Logical Workflow for Route 1

A p-Dichlorobenzene B Sulfonation & Nitration A->B H2SO4/HNO3 C Sodium 2-nitro-1,4-dichlorobenzene-6-sulfonate B->C Yield: ~91% [25] D Hydrolysis C->D NaOH, H2O, heat E Sodium 2-nitro-4-chlorophenol-6-sulfonate D->E Yield: ~73% [25] F Reduction E->F SnCl2/HCl or Fe/HCl G This compound F->G Yield: ~81% (with SnCl2) [25]

Caption: Workflow for the synthesis of this compound starting from p-dichlorobenzene.

Experimental Protocols for Route 1

Step 1 & 2: Sulfonation and Nitration of p-Dichlorobenzene

  • Principle: This is an electrophilic aromatic substitution where fuming sulfuric acid acts as the sulfonating agent and nitric acid introduces the nitro group onto the benzene ring. The sulfonic acid group directs the incoming nitro group to the ortho position.

  • Procedure:

    • In a well-ventilated fume hood, charge a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer with p-dichlorobenzene.

    • Cool the flask in an ice-salt bath to 0-5 °C.

    • Slowly add a pre-cooled mixture of fuming sulfuric acid (oleum) and concentrated nitric acid from the dropping funnel while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

    • The crude product, sodium 2-nitro-1,4-dichlorobenzene-6-sulfonate, can be isolated by a "salting out" procedure using sodium chloride to achieve a high yield of approximately 91%.[1]

Step 3: Hydrolysis of Sodium 2-nitro-1,4-dichlorobenzene-6-sulfonate

  • Principle: The chlorine atom ortho to the nitro group is activated towards nucleophilic aromatic substitution and can be displaced by a hydroxyl group under basic conditions.

  • Procedure:

    • Suspend the sodium 2-nitro-1,4-dichlorobenzene-6-sulfonate in an aqueous solution of sodium hydroxide.

    • Heat the mixture to 95 °C with vigorous stirring for approximately four hours.[1] The progress of the hydrolysis can be monitored by HPLC.

    • Upon completion, the reaction mixture containing sodium 2-nitro-4-chlorophenol-6-sulfonate is cooled. A yield of around 73% can be expected for this step.[1]

Step 4: Reduction of Sodium 2-nitro-4-chlorophenol-6-sulfonate

  • Principle: The nitro group is reduced to an amino group. This can be achieved using various reducing agents, with stannous chloride in acidic medium or iron powder in the presence of an acid being common choices.

  • Procedure using Stannous Chloride:

    • Dissolve the sodium 2-nitro-4-chlorophenol-6-sulfonate in a suitable solvent such as ethanol.[2]

    • Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid to the reaction mixture.

    • Heat the mixture to around 70°C and stir until the reaction is complete as monitored by TLC.[2]

    • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide) to precipitate the tin salts.[2]

    • Filter the mixture and acidify the filtrate to precipitate the final product, this compound. This method can provide a yield of approximately 81%.[1]

  • Alternative Procedure using Iron:

    • In a reaction vessel, create a suspension of iron filings in water with a small amount of hydrochloric acid and heat it.

    • Slowly add the sodium 2-nitro-4-chlorophenol-6-sulfonate to the heated iron suspension.

    • After the addition, continue heating and stirring until the reduction is complete.

    • Add a sodium carbonate solution to precipitate the iron as iron oxides and hydroxides.

    • Filter the hot solution to remove the iron sludge.

    • Acidify the filtrate with hydrochloric acid to precipitate the product.

Synthetic Route 2: Direct Sulfonation of 2-Amino-4-chlorophenol

This route offers a more direct pathway to the target molecule, potentially reducing the number of steps and associated waste. However, the direct sulfonation of an activated and sensitive substrate like 2-amino-4-chlorophenol requires careful control of reaction conditions to avoid side reactions and degradation.

Logical Workflow for Route 2

A 2-Amino-4-chlorophenol B Low-Temperature Sulfonation A->B Chlorosulfonic acid or H2SO4 at -15 to -5 °C C This compound B->C Controlled heating

Caption: Workflow for the direct sulfonation of 2-amino-4-chlorophenol.

Experimental Protocol for Route 2
  • Principle: This is an electrophilic aromatic substitution where a sulfonating agent, such as concentrated sulfuric acid or chlorosulfonic acid, is introduced to the aromatic ring. The amino and hydroxyl groups are strong activating groups, making the reaction facile but also prone to side reactions like oxidation and charring at elevated temperatures. A low-temperature approach is favored to mitigate these issues.

  • Improved Low-Temperature Procedure:

    • In a jacketed reactor cooled to between -15 °C and -5 °C, charge concentrated sulfuric acid or chlorosulfonic acid.

    • Slowly add 2-amino-4-chlorophenol to the cold acid with vigorous stirring, ensuring the temperature remains in the specified range. At this low temperature, the amine and phenol functionalities will form their respective sulfate or sulfamate salts, which are soluble in the acid and less prone to oxidation.

    • After the addition is complete, the reaction mixture is slowly and carefully heated to a moderate temperature (e.g., 60-80 °C) to initiate the sulfonation reaction. The progress of the reaction should be monitored by HPLC.

    • Once the reaction is complete, the mixture is cooled and carefully quenched by pouring it onto ice to precipitate the product.

Cost-Benefit Analysis

The choice between these two synthetic routes will largely depend on a careful consideration of raw material costs, operational complexity, and overall process efficiency.

ParameterRoute 1: from p-DichlorobenzeneRoute 2: from 2-Amino-4-chlorophenol
Starting Material Cost p-Dichlorobenzene is a relatively inexpensive, high-volume industrial chemical.2-Amino-4-chlorophenol is a more specialized and consequently more expensive starting material.
Reagent Costs Requires multiple reagents: sulfuric acid, nitric acid, sodium hydroxide, and a reducing agent (stannous chloride or iron). The cumulative cost of these reagents can be significant.Primarily requires a sulfonating agent (sulfuric acid or chlorosulfonic acid). Overall reagent cost is likely to be lower.
Number of Steps Four distinct synthetic steps.One primary synthetic step.
Operational Complexity Multi-step synthesis requires more complex process control, longer reaction times, and multiple isolation and purification steps. This increases labor and equipment costs.A single-step reaction is operationally simpler, with shorter overall processing time.
Overall Yield The reported overall yield is in the range of 51-55%.[1]While a specific yield for the improved method is not cited, a more direct route has the potential for a higher overall yield if side reactions are effectively controlled.
Waste Generation Generates significant waste streams from each step, including acidic and basic aqueous waste, and metal-containing sludge if stannous chloride or iron is used for reduction.Generates less waste overall due to the fewer number of steps. The primary waste is acidic from the sulfonation reaction.
Scalability Each step is a well-established industrial process (sulfonation, nitration, hydrolysis, reduction) and is therefore highly scalable.[3][4]Direct sulfonation is a common industrial process. The low-temperature requirement may add some complexity to the reactor design for large-scale production but is a manageable engineering challenge.[5]
Safety Considerations Involves the use of highly corrosive and oxidizing acids (sulfuric and nitric acid), as well as a potentially hazardous nitrated intermediate.[6][7]Involves the use of highly corrosive sulfonating agents. The starting material, 2-amino-4-chlorophenol, is also a hazardous substance.[4][8]

Expertise & Experience: Causality Behind Experimental Choices

  • Choice of Sulfonating Agent: While concentrated sulfuric acid is a common sulfonating agent, chlorosulfonic acid is often preferred for its higher reactivity, which can allow for lower reaction temperatures and shorter reaction times. However, it is also more expensive and corrosive.

  • Control of Exothermic Reactions: Both nitration and sulfonation are highly exothermic reactions. The rationale for slow, controlled addition of reagents at low temperatures is to effectively dissipate the heat of reaction, preventing dangerous temperature runaways and minimizing the formation of byproducts from side reactions such as polysulfonation or oxidation.

  • Selection of Reducing Agent: In Route 1, the choice between stannous chloride and iron for the reduction of the nitro group is a critical decision. Stannous chloride is a milder and often more selective reducing agent, which can be advantageous for complex molecules.[2] However, it is more expensive and generates tin-containing waste, which can be problematic for disposal. Iron powder is a cheaper and more environmentally benign reducing agent, but the reaction can sometimes be less clean, and the removal of the resulting iron sludge can be challenging on a large scale.

  • Low-Temperature Sulfonation in Route 2: The rationale for the initial low-temperature mixing in the improved direct sulfonation protocol is to protect the sensitive amino and hydroxyl groups from oxidation by the strong acid. By forming the more stable salt adducts first, the subsequent sulfonation can be carried out more cleanly upon heating.

Trustworthiness: Self-Validating Systems

To ensure the reliability and reproducibility of these synthetic routes, a robust system of in-process controls and final product characterization is essential.

  • In-Process Monitoring:

    • Thin-Layer Chromatography (TLC): A simple and rapid technique to monitor the progress of each reaction by observing the disappearance of the starting material and the appearance of the product spot.

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting material and the formation of the desired product and any impurities. This is crucial for determining the endpoint of each reaction step.

  • Final Product Validation:

    • Melting Point: A sharp melting point is indicative of a pure compound.

    • Spectroscopic Analysis:

      • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the final product.

      • FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., -SO₃H, -OH, -NH₂, C-Cl).

    • Purity Analysis: HPLC is the preferred method for determining the final purity of the this compound.

Environmental Impact and Sustainability

The synthesis of dye intermediates often involves the use of harsh reagents and can generate significant waste. A responsible approach to chemical synthesis requires careful consideration of the environmental impact.

  • Route 1: The multi-step nature of this route inherently leads to a larger volume of waste. The use of nitric acid in the nitration step can lead to the formation of NOx gases, which are potent greenhouse gases and precursors to acid rain. The reduction step, particularly with stannous chloride, generates metal-containing waste that requires specialized disposal.

  • Route 2: The more atom-economical, single-step approach of Route 2 is inherently more environmentally friendly. However, the use of strong sulfonating agents still necessitates proper waste neutralization procedures.

Strategies to mitigate the environmental impact include the recycling of spent acids where feasible, the use of catalytic reduction methods (e.g., catalytic hydrogenation) as an alternative to stoichiometric metal reductants, and the treatment of all aqueous waste streams to adjust pH and remove hazardous organic compounds before discharge. The byproducts of azo dye synthesis, particularly aromatic amines, can be carcinogenic, making effective wastewater treatment crucial.[8][9][10][11][12]

Conclusion

The choice between the two synthetic routes to this compound involves a trade-off between raw material cost, operational simplicity, and overall process efficiency.

  • Route 1 (from p-Dichlorobenzene) is a robust and well-established, albeit lengthy, process. Its primary advantage lies in the use of a very inexpensive starting material. This route may be economically favorable for very large-scale industrial production where the higher operational complexity and capital investment for a multi-step process can be justified by the low cost of the primary raw material.

  • Route 2 (from 2-Amino-4-chlorophenol) offers a significantly more streamlined and potentially higher-yielding synthesis. While the starting material is more expensive, the reduced number of steps leads to lower processing costs, less waste generation, and simpler operations. This route is likely to be more advantageous for laboratory-scale synthesis and for small to medium-scale industrial production where operational simplicity and a smaller environmental footprint are high priorities.

Ultimately, the optimal choice will depend on a thorough techno-economic evaluation specific to the production scale and the available infrastructure of the manufacturing facility. It is recommended that both routes be evaluated at the laboratory or pilot scale to gather specific data on yield, purity, and operational challenges before committing to a large-scale production strategy.

References

  • Sodium Nitrite (Crystalline/Certified ACS), Fisher Chemical. (n.d.).
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  • Chlorosulphonic Acid. (n.d.).
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  • Reagents Sodium Nitrite, Purified; 500 g. (2025, July 21).
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  • Al-Ayed, A. S., & Al-Hadeethi, Y. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Journal of Molecular Structure, 1201, 127246.
  • The Science Behind Azo Dyes: Key Intermediates and Their Impact. (n.d.). Retrieved January 11, 2026, from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • The Synthesis of Azo Dyes. (n.d.). Retrieved January 11, 2026, from a university chemistry department website.
  • Rahman, M. T., et al. (n.d.).
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  • Iron Filings, 500g, Degreased. (n.d.).
  • How Do You Make an Azo Dye? (2017, March 7).
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  • Safety Data Sheet. (2024, September 6).
  • Fine Iron Filings By Weight. (n.d.).
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  • Iron, Filings and Reduced Powder, Laboratory Chemical Grade. (n.d.).
  • The synthesis of 2-amino-4-chlorophenol-6 sulfonic acid. (n.d.).
  • Environmental Impacts and Strategies for Bioremediation of Dye-Containing Wastewater. (n.d.).
  • Alzain, H., Kalimugogo, V., Hussein, K., & Karkadan, M. (2023). A Review of Environmental Impact of Azo Dyes. International Journal of Research and Review, 10(6), 673-689.
  • Alzain, H., et al. (2023). A Review of Environmental Impact of Azo Dyes.
  • CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide. (n.d.).
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  • Benzenesulfonic Acids and Their Derivatives | Request PDF. (n.d.).
  • A Guide to Benzenesulfonic Acid Uses in Chemical Formulations and Industrial Processes. (2025, June 9).
  • Sulphonation Plants. (n.d.).
  • SAFETY DATA SHEET. (2012, May 3).
  • Sulfonation chemistry - more sustainable approaches. (2016, June 3).
  • SAFETY DATA SHEET. (2023, June 21).
  • 2,4-DICHLORONITRO BENZENE CAS No 611-06-3 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.).
  • CN104693074A - Preparation method of 2-amino-4-sulfo-6-acetaminophenol. (n.d.).
  • Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. (2025, August 26). Beilstein Journals.
  • 2-amino-4-nitrophenol. (n.d.). Retrieved January 11, 2026, from Organic Syntheses Procedure website.
  • Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production. (n.d.).
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A Comparative Guide to the Synthesis of 3-Amino-5-chloro-2-hydroxybenzenesulfonic Acid: An Environmental Impact Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth comparison of two potential synthetic routes to 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid, a key intermediate in the dye manufacturing industry. The following analysis, designed with full editorial control, prioritizes scientific integrity and practical, field-proven insights to evaluate the environmental impact of each pathway.

Introduction

This compound (CAS No. 88-23-3) is a crucial building block in the synthesis of a variety of azo dyes. Its molecular structure, featuring amino, chloro, hydroxyl, and sulfonic acid functional groups, allows for the creation of dyes with a wide range of colors and properties. As the chemical industry moves towards more sustainable practices, a critical evaluation of the environmental footprint of existing and potential synthetic routes for such intermediates is paramount. This guide compares two plausible synthesis pathways, starting from readily available precursors, and assesses their environmental impact based on the principles of green chemistry.

Route 1: Direct Sulfonation of 2-Amino-4-chlorophenol

This route involves the direct electrophilic aromatic substitution of 2-amino-4-chlorophenol with a sulfonating agent. The amino and hydroxyl groups are activating and ortho-, para-directing. Given that the para position to the hydroxyl group is occupied by chlorine, and the ortho position is sterically hindered, sulfonation is expected to occur at the position ortho to the amino group.

Experimental Protocol

Materials:

  • 2-Amino-4-chlorophenol

  • Fuming sulfuric acid (Oleum, 20% SO₃)[1][2][3][4][5]

  • Ice

  • Sodium chloride

Procedure:

  • In a fume hood, carefully add 2-amino-4-chlorophenol in small portions to a stirred, cooled (0-5 °C) flask containing fuming sulfuric acid. The molar ratio of sulfonating agent to the starting material should be in excess to drive the reaction to completion.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80 °C for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.

  • The product, this compound, will precipitate out of the acidic solution.

  • Isolate the solid product by filtration and wash with a cold, saturated sodium chloride solution to remove excess sulfuric acid.

  • Dry the product under vacuum.

Reaction Pathway

Route 1 2-Amino-4-chlorophenol 2-Amino-4-chlorophenol This compound This compound 2-Amino-4-chlorophenol->this compound + Oleum (H₂SO₄/SO₃)

Caption: Route 1: Direct sulfonation of 2-amino-4-chlorophenol.

Route 2: Sulfonation of 4-Chloro-2-nitrophenol followed by Reduction

This two-step route begins with the sulfonation of 4-chloro-2-nitrophenol, followed by the reduction of the nitro group to an amine. The nitro group is a deactivating, meta-directing group, while the hydroxyl group is an activating, ortho-, para-directing group. The sulfonic acid group is expected to add to the position ortho to the hydroxyl group.

Experimental Protocol

Part A: Sulfonation of 4-Chloro-2-nitrophenol

Materials:

  • 4-Chloro-2-nitrophenol

  • Fuming sulfuric acid (Oleum, 20% SO₃)[1][2][3][4][5]

  • Ice

Procedure:

  • In a fume hood, carefully add 4-chloro-2-nitrophenol to a stirred, cooled flask containing fuming sulfuric acid.

  • Heat the mixture to 100-120 °C for several hours, monitoring the reaction's completion.

  • Cool the reaction mixture and pour it onto crushed ice to precipitate the product, 4-chloro-2-nitro-6-hydroxybenzenesulfonic acid.

  • Isolate the solid by filtration and wash with cold water.

Part B: Reduction of 4-Chloro-2-nitro-6-hydroxybenzenesulfonic acid

Two alternative reduction methods are presented: catalytic hydrogenation and chemical reduction.

Method 2a: Catalytic Hydrogenation

Materials:

  • 4-Chloro-2-nitro-6-hydroxybenzenesulfonic acid

  • Palladium on carbon (Pd/C) catalyst (5-10 mol%)

  • Hydrogen gas

  • Methanol or Ethanol

Procedure:

  • Suspend the nitro-intermediate in a suitable solvent like methanol or ethanol in a hydrogenation vessel.

  • Add the Pd/C catalyst.

  • Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir the mixture at room temperature until the hydrogen uptake ceases.

  • Filter the reaction mixture to remove the catalyst.

  • Evaporate the solvent to obtain the final product.

Method 2b: Chemical Reduction with Sodium Dithionite

Materials:

  • 4-Chloro-2-nitro-6-hydroxybenzenesulfonic acid

  • Sodium dithionite (Na₂S₂O₄)[6][7][8][9][10]

  • Sodium bicarbonate

  • Water

Procedure:

  • Dissolve the nitro-intermediate in an aqueous solution of sodium bicarbonate.

  • Heat the solution to 50-60 °C and add sodium dithionite in portions. The reaction is exothermic and will cause the temperature to rise.

  • After the addition is complete, continue to stir the mixture at an elevated temperature for a few hours until the reaction is complete.

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.

  • Isolate the product by filtration, wash with cold water, and dry.

Reaction Pathway

Route 2 cluster_0 Step 1: Sulfonation cluster_1 Step 2: Reduction 4-Chloro-2-nitrophenol 4-Chloro-2-nitrophenol 4-Chloro-2-nitro-6-hydroxybenzenesulfonic acid 4-Chloro-2-nitro-6-hydroxybenzenesulfonic acid 4-Chloro-2-nitrophenol->4-Chloro-2-nitro-6-hydroxybenzenesulfonic acid + Oleum (H₂SO₄/SO₃) This compound This compound 4-Chloro-2-nitro-6-hydroxybenzenesulfonic acid->this compound [H] (e.g., H₂/Pd-C or Na₂S₂O₄)

Caption: Route 2: Two-step synthesis via sulfonation and reduction.

Comparative Environmental Impact Assessment

This section provides a qualitative and quantitative comparison of the two synthetic routes, focusing on key green chemistry metrics.

Atom Economy
  • Route 1 (Sulfonation): C₆H₆ClNO + SO₃ → C₆H₆ClNO₄S

    • Assuming SO₃ is the reactant, the atom economy is 100%. However, in practice, a large excess of sulfuric acid/oleum is used, which is not incorporated into the final product, significantly lowering the effective atom economy.

  • Route 2 (Sulfonation and Reduction):

    • Sulfonation: C₆H₅ClNO₃ + SO₃ → C₆H₅ClNO₆S (100% atom economy for this step, with the same caveat as Route 1 regarding excess reagent).

    • Reduction (Catalytic Hydrogenation): C₆H₅ClNO₆S + 3H₂ → C₆H₆ClNO₄S + 2H₂O. Water is the only byproduct, leading to a high atom economy for this step.

    • Reduction (Sodium Dithionite): The stoichiometry is more complex, and the byproducts include sodium sulfate and sulfur dioxide, resulting in a lower atom economy compared to catalytic hydrogenation.

E-Factor (Environmental Factor)

The E-factor, defined as the mass of waste per mass of product, provides a more practical measure of the environmental impact.[11][12][13][14] Based on a thesis describing a similar multi-step synthesis, we can estimate the E-factor.[15] The reported overall yield for a comparable process was 51-55%.[15]

MetricRoute 1 (Estimated)Route 2 (Estimated from Literature)
Starting Materials 2-Amino-4-chlorophenol, Oleum4-Chloro-2-nitrophenol, Oleum, Reducing Agent (H₂ or Na₂S₂O₄)
Number of Steps 12
Overall Yield Moderate to High (assumed)~50-80% (based on similar reactions)[15]
E-Factor High (due to excess acid)High (due to excess acid and byproducts from reduction)

Note: The E-factor for both routes is significantly impacted by the large excess of sulfuric acid/oleum used in the sulfonation step, which becomes a major waste stream.

Reagent and Waste Stream Analysis
RouteReagents of ConcernWaste Streams and Environmental Impact
Route 1 2-Amino-4-chlorophenol: Highly toxic, may be fatal if inhaled, ingested, or absorbed through the skin.[3] Oleum: Highly corrosive and toxic; reacts violently with water.[1][2][3][4][5]Spent Sulfuric Acid: Large volumes of acidic wastewater requiring neutralization, which generates significant salt waste. The wastewater may also contain unreacted starting materials and byproducts.
Route 2 4-Chloro-2-nitrophenol: Skin and eye irritant. Oleum: Highly corrosive and toxic. Sodium Dithionite (for Method 2b): Spontaneously combustible in moist air, produces toxic sulfur dioxide upon decomposition.[6][7][8][9][10]Spent Sulfuric Acid: Same issues as Route 1. Catalytic Hydrogenation (Method 2a): The primary byproduct is water, making it a cleaner option. The catalyst can be recovered and reused, although this requires an additional processing step. Chemical Reduction (Method 2b): Generates significant inorganic salt waste (sulfates) and potentially toxic sulfur dioxide gas.
Process Safety and Energy Consumption
  • Route 1: The direct sulfonation of an amino-phenol can be a highly exothermic and potentially hazardous reaction to control on a large scale.

  • Route 2: While a two-step process, the separation of the sulfonation and reduction steps may offer better process control. Catalytic hydrogenation, while requiring specialized equipment for handling hydrogen gas under pressure, is generally a cleaner and more efficient reduction method than using stoichiometric chemical reductants. The sulfonation step in both routes requires heating, contributing to the energy consumption of the process.

Conclusion and Recommendations

Both proposed synthetic routes to this compound present significant environmental challenges, primarily due to the use of large excesses of fuming sulfuric acid in the sulfonation step.

  • Route 1 is more direct but involves a potentially hazardous reaction and a highly toxic starting material.

  • Route 2 , particularly when employing catalytic hydrogenation (Method 2a) for the reduction step, offers a potentially greener alternative. The generation of water as the primary byproduct in the reduction step is a significant advantage over the use of sodium dithionite.

Future research and process development should focus on:

  • Alternative Sulfonating Agents: Investigating milder and more selective sulfonating agents that can be used in stoichiometric amounts to reduce the generation of acidic waste.

  • Catalytic Sulfonation: Developing catalytic methods for sulfonation that would reduce the reliance on large quantities of strong acids.

  • Process Optimization: For both routes, optimizing reaction conditions to maximize yield and minimize excess reagent use is crucial.

  • Waste Stream Valorization: Exploring methods to recover and reuse the spent sulfuric acid.

By adopting a green chemistry approach to the synthesis of this important dye intermediate, the chemical industry can move towards more sustainable and environmentally responsible manufacturing practices.

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A Comparative Guide to New Dye Intermediates Versus the Benchmark: 3-Amino-5-chloro-2-hydroxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Dye Chemistry

In the pursuit of high-performance dyes for applications ranging from textiles to advanced materials and diagnostics, the foundational building blocks—dye intermediates—are of paramount importance. For decades, compounds like 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid (CAS 88-23-3) have served as reliable benchmarks in the synthesis of a wide array of azo dyes.[1][2] Its well-understood reactivity and the robust performance of the dyes derived from it have made it a staple in the industry.

However, the relentless drive for innovation, spurred by demands for enhanced color fastness, greater stability, and more sustainable production processes, has led to the exploration of novel dye intermediates. This guide provides a comprehensive technical comparison of emerging dye intermediates against the established benchmark, this compound. We will delve into the critical performance metrics, outline detailed experimental protocols for objective evaluation, and present a logical framework for selecting the optimal intermediate for specific research and development applications.

The Benchmark: this compound

This compound is a sulfonated aromatic amine that serves as a diazo component in the synthesis of monoazo dyes. Its chemical structure, featuring an amino group for diazotization, a hydroxyl group, a sulfonic acid group for water solubility, and a chloro group, provides a versatile scaffold for dye synthesis.[2][3] The dyes derived from this intermediate are known for their utility in producing a range of colors with acceptable fastness properties on various substrates.[1]

dot graph "benchmark_structure" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext];

} Caption: Chemical structure of the benchmark intermediate.

Emerging Alternatives: A New Generation of Dye Intermediates

Research into new dye intermediates is broadly focused on enhancing specific performance characteristics of the final dye. Two promising areas of development are in novel sulfonated aromatic amines and heterocyclic amines.

Novel Sulfonated Aromatic Amines

This class of intermediates explores variations in the substitution pattern and the nature of substituents on the aromatic ring to fine-tune the electronic properties of the resulting dye. For instance, the introduction of different electron-withdrawing or electron-donating groups can significantly impact the color, light fastness, and thermal stability of the dye.

Heterocyclic Dye Intermediates

Heterocyclic compounds, containing atoms other than carbon in their ring structures (e.g., nitrogen, sulfur, oxygen), are being increasingly investigated as dye intermediates.[4][5][6] Dyes derived from heterocyclic intermediates often exhibit higher molar extinction coefficients, leading to more intense colors, and can offer improved photostability and thermal stability.[7]

Head-to-Head Benchmarking: A Protocol for Performance Evaluation

To objectively compare new dye intermediates against the benchmark, a standardized set of experimental protocols is essential. The following sections detail the methodologies for evaluating key performance indicators.

Purity Analysis of Intermediates

The purity of the intermediate is critical as impurities can lead to side reactions and affect the final dye's quality and color yield.[8][9]

Experimental Protocol: High-Performance Liquid Chromatography (HPLC-UV)

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., ammonium acetate buffer) and an organic solvent (e.g., acetonitrile).

  • Detection: UV detection at multiple wavelengths to identify and quantify the main component and any impurities.

  • Rationale: This method provides excellent separation of the main component from potential impurities, allowing for accurate quantification of purity.[10][11][12]

dot graph "hplc_workflow" { graph [rankdir="LR"]; node [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#202124"];

} Caption: Workflow for purity analysis of dye intermediates.

Reactivity Assessment: Diazotization and Coupling Kinetics

The efficiency and rate of the diazotization of the amino group and the subsequent coupling reaction are crucial for a successful and scalable dye synthesis.

Experimental Protocol: Spectrophotometric Monitoring of Diazotization

  • Procedure: The diazotization reaction is carried out under controlled temperature (0-5 °C) and pH. Aliquots of the reaction mixture are taken at regular intervals and the concentration of the diazonium salt is determined by coupling with a known excess of a coupling agent (e.g., β-naphthol) and measuring the absorbance of the resulting azo dye at its λmax.

  • Rationale: This method allows for the determination of the reaction rate constant, providing a quantitative measure of the intermediate's reactivity.[13]

Performance of the Final Dye

The ultimate test of a dye intermediate is the performance of the dye synthesized from it. This involves characterizing the dye's color properties and its fastness on a relevant substrate (e.g., textile fabric).

3.1. Colorimetric Analysis

Experimental Protocol: UV-Visible Spectroscopy

  • Procedure: The synthesized dye is dissolved in a suitable solvent and its absorption spectrum is recorded using a UV-Visible spectrophotometer to determine the wavelength of maximum absorption (λmax).

  • Rationale: λmax is a key parameter that defines the color of the dye.

3.2. Fastness Properties

The following standard tests should be performed on the dyed substrate:

  • Light Fastness (ISO 105-B02): Dyed samples are exposed to a standardized artificial light source, and the degree of fading is assessed against a blue wool scale.

  • Wash Fastness (ISO 105-C06): The dyed fabric is washed under specified conditions, and the change in color and staining of adjacent undyed fabric are evaluated.[14]

  • Rub Fastness (ISO 105-X12): The resistance of the color to rubbing, both dry and wet, is determined.

Stability of the Intermediate and Final Dye

Experimental Protocol: Thermogravimetric Analysis (TGA) and Photostability Testing

  • TGA: The thermal stability of the intermediate and the final dye is assessed by measuring their weight loss as a function of temperature. This provides information on their decomposition temperatures.

  • Photostability: A solution of the dye is exposed to a controlled light source, and the change in its absorbance over time is monitored spectrophotometrically.[15]

Comparative Data Summary

Table 1: Physicochemical and Reactivity Comparison of Dye Intermediates

PropertyThis compound (Benchmark)Novel Sulfonated Aromatic Amine (Example)New Heterocyclic Amine (Example)
Purity (HPLC, %) >98%>99%>99%
Diazotization Rate Constant (k, min⁻¹) Reference ValuePotentially Faster/SlowerVaries with Heterocycle
Thermal Decomposition Onset (°C) ~250°CPotentially HigherOften Higher

Table 2: Performance Comparison of Dyes Derived from Intermediates

PropertyDye from BenchmarkDye from Novel Sulfonated AmineDye from New Heterocyclic Amine
λmax (nm) Varies (e.g., 480-520 nm)Tunable based on substituentsOften shifted to longer wavelengths
Light Fastness (Blue Wool Scale) 4-5Potentially 5-6Potentially 6-7
Wash Fastness (Grey Scale) 44-54-5
Rub Fastness (Grey Scale) 44-54-5

Conclusion: A Strategic Approach to Intermediate Selection

The selection of a dye intermediate is a critical decision in the development of new, high-performance dyes. While this compound remains a viable and well-understood benchmark, the exploration of novel sulfonated aromatic and heterocyclic amines offers exciting possibilities for achieving superior dye properties.

This guide has outlined a comprehensive and scientifically rigorous framework for the comparative evaluation of new dye intermediates. By systematically assessing purity, reactivity, and the performance of the resulting dyes, researchers and drug development professionals can make informed decisions, accelerating the innovation cycle and bringing to market dyes with enhanced performance and sustainability profiles. The causality behind these experimental choices lies in the fundamental principle that the molecular structure of the intermediate dictates the physicochemical properties and, ultimately, the application performance of the final dye. A thorough and objective benchmarking process is therefore not just a quality control measure, but a cornerstone of rational dye design.

References

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Inter-laboratory study for the validation of 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Inter-Laboratory Study Design for the Robust Quantification of 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid (ACSA)

A Comparative Guide for Method Validation

Introduction: The Analytical Challenge of ACSA

This compound (ACSA) is an organic compound characterized by its substituted benzene ring containing sulfonic acid, amino, hydroxyl, and chloro functional groups.[1][2] Its chemical properties make it a key intermediate in the synthesis of various azo dyes and a reagent in analytical chemistry.[1] Given its role as a manufacturing precursor, the precise and accurate quantification of ACSA is critical for ensuring the quality, purity, and consistency of final products. Any variation in its concentration can significantly impact reaction yields, impurity profiles, and the overall safety and efficacy of the end material.

This guide, written from the perspective of a Senior Application Scientist, outlines a comprehensive framework for an inter-laboratory study to validate a quantification method for ACSA. The objective is to establish a robust, reliable, and transferable analytical procedure, ensuring that results are consistent and reproducible across different laboratories, instruments, and analysts. We will compare two primary analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and provide a detailed protocol for the validation of an HPLC-UV method, grounded in the principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6]

The Imperative for Inter-Laboratory Validation

A validated analytical method provides a high degree of assurance that it is suitable for its intended purpose.[7] While single-laboratory validation establishes foundational performance characteristics like accuracy, precision, and linearity, an inter-laboratory study (or collaborative study) is the ultimate test of a method's robustness and transferability.[8] By subjecting the method to the inherent variability of different environments—including different equipment, reagents, and personnel—we can confidently establish its reproducibility, a cornerstone of analytical excellence. The recently updated ICH Q2(R2) guidelines emphasize a lifecycle approach to analytical procedures, where robustness and reproducibility are paramount for ensuring consistent quality.[9][10]

The workflow for a successful inter-laboratory study is a coordinated effort designed to challenge the analytical method under real-world conditions.

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Multi-Site Analysis cluster_2 Phase 3: Data Consolidation & Analysis CoordinatingLab Coordinating Laboratory (Method Development, Sample Prep) SamplePrep Preparation of Validation Samples (Reference Standard, Spiked Matrix, Blind Samples) CoordinatingLab->SamplePrep Distribution Secure Shipment to Participating Labs SamplePrep->Distribution LabA Laboratory A Distribution->LabA LabB Laboratory B Distribution->LabB LabC Laboratory C Distribution->LabC DataSubmission Submission of Raw Data & Results LabA->DataSubmission LabB->DataSubmission LabC->DataSubmission StatisticalAnalysis Statistical Analysis (Repeatability, Reproducibility, Accuracy) DataSubmission->StatisticalAnalysis FinalReport Final Validation Report & Method Publication StatisticalAnalysis->FinalReport

Caption: Workflow of the proposed ACSA inter-laboratory validation study.

Comparison of Analytical Methodologies

The selection of an analytical technique depends on the required sensitivity, selectivity, and the complexity of the sample matrix.[11] For ACSA, both HPLC-UV and LC-MS/MS present viable options with distinct advantages.

ParameterHPLC-UVLC-MS/MS
Principle Chromatographic separation followed by detection via UV absorbance.Chromatographic separation followed by detection based on the mass-to-charge ratio of the analyte and its fragments.
Sensitivity Moderate, typically in the low µg/mL to high ng/mL range.High to very high, capable of reaching low ng/mL to pg/mL levels.
Selectivity Good, but potentially susceptible to interference from co-eluting compounds with similar UV spectra.Excellent, highly specific due to the monitoring of unique parent-to-fragment ion transitions, minimizing matrix interference.[11]
Robustness Generally considered highly robust and widely available in QC laboratories.Can be less robust; susceptible to matrix effects (ion suppression/enhancement) and requires more specialized maintenance.
Cost & Complexity Lower instrument cost, simpler operation, and less demanding maintenance.Higher instrument cost, requires more specialized expertise for method development and troubleshooting.
Typical Use Case Ideal for quantifying ACSA as a primary component, raw material, or major impurity where concentrations are relatively high.Best suited for trace-level impurity analysis, metabolite identification, or analysis in complex biological matrices.

For the purpose of validating a standard quality control method for ACSA as a raw material, HPLC-UV offers the optimal balance of performance, robustness, and accessibility. It is a workhorse technique in the pharmaceutical industry and its successful validation in an inter-laboratory study would ensure broad applicability.

Designing the Inter-Laboratory Study: An HPLC-UV Method

This study is designed to validate an HPLC-UV method for the quantification of ACSA according to ICH Q2(R2) guidelines.[4][7] The study will involve a minimum of three independent laboratories to assess reproducibility.

Validation Parameters and Acceptance Criteria

The following performance characteristics will be evaluated. The acceptance criteria are based on standard industry practices and ICH recommendations.[12]

Validation ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.Peak for ACSA is spectrally pure and well-resolved from matrix and impurity peaks (Resolution > 2.0).
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision and accuracy.80% to 120% of the target concentration.
Accuracy The closeness of test results to the true value.98.0% to 102.0% recovery for spiked matrix samples at three levels (e.g., 80%, 100%, 120%).
Precision Repeatability (Intra-assay): Precision under the same operating conditions over a short interval. Intermediate Precision: Within-laboratory variations (different days, analysts, equipment). Reproducibility: Between-laboratory precision.Repeatability: RSD ≤ 1.0% Intermediate Precision: RSD ≤ 2.0% Reproducibility: RSD ≤ 5.0%
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10; precision (RSD) ≤ 10%.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results (e.g., RSD ≤ 5.0%) with variations in flow rate (±10%), pH (±0.2 units), and column temperature (±5 °C).

Experimental Protocol: Standardized HPLC-UV Method for ACSA

All participating laboratories must adhere strictly to the following protocol.

1. Materials and Reagents

  • ACSA Reference Standard (≥99.5% purity)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • Potassium Phosphate Monobasic (KH₂PO₄)

  • Orthophosphoric Acid (H₃PO₄)

  • Deionized Water (≥18.2 MΩ·cm)

2. Instrumentation

  • HPLC system with a UV/PDA detector, pump, autosampler, and column oven.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

3. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with H₃PO₄.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 40% B over 10 minutes, hold at 40% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (or λmax determined by UV scan).

  • Injection Volume: 10 µL.

4. Preparation of Solutions

  • Mobile Phase A: Dissolve the appropriate amount of KH₂PO₄ in deionized water to make a 20 mM solution. Adjust pH to 3.0 ± 0.05 using dilute H₃PO₄. Filter through a 0.45 µm filter.

  • ACSA Stock Standard (1.0 mg/mL): Accurately weigh approximately 25 mg of ACSA Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the Stock Standard to cover the analytical range (e.g., 50 to 150 µg/mL).

5. Sample Preparation

  • Accurately weigh a sample containing approximately 100 mg of ACSA into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.

  • Allow to cool to room temperature and dilute to volume with diluent.

  • Further dilute 10.0 mL of this solution to 100 mL with diluent to achieve a target concentration of 100 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

6. Data Analysis

  • Integrate the peak corresponding to ACSA.

  • Construct a linear calibration curve by plotting peak area against concentration for the calibration standards.

  • Determine the concentration of ACSA in the sample preparations using the calibration curve.

Visualizing the Analyte: ACSA Structure

Understanding the structure of ACSA is fundamental to developing a robust analytical method, particularly in selecting the appropriate chromatographic conditions and detection wavelength.

Caption: Chemical structure of this compound.

Conclusion

The successful completion of this proposed inter-laboratory study will result in a fully validated, robust, and transferable HPLC-UV method for the quantification of this compound. By grounding the study design in the authoritative principles of the ICH and FDA, the resulting data will be scientifically sound and suitable for regulatory submission. This guide provides a clear roadmap for researchers and drug development professionals to establish a high-quality analytical method, ensuring product consistency and integrity. The principles outlined here serve as a template for the rigorous validation of analytical methods for other critical raw materials and intermediates in the pharmaceutical industry.

References

  • Title: Q2(R2)
  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL
  • Title: ICH Q2(R2)
  • Source: ECA Academy - gmp-compliance.
  • Title: Validation of Analytical Procedures Q2(R2)
  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL
  • Source: U.S. Food and Drug Administration (FDA)
  • Title: ICH Q2(R2)
  • Title: ICHQ2(Rl)
  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager Magazine URL
  • Source: worlddyevariety.
  • Title: 88-23-3|this compound|BLD Pharm Source: BLD Pharm URL
  • Title: CAS 88-23-3: this compound Source: CymitQuimica URL
  • Title: this compound (C6H6ClNO4S)
  • Title: this compound,88-23-3 Source: Amadis Chemical URL
  • Title: this compound | C6H6ClNO4S | CID 6927 Source: PubChem URL
  • Title: this compound Safety Data Sheets Source: Echemi URL
  • Title: 3-AMINO-5-CHLORO-2-HYDROXY-BENZENESULFONIC ACID AldrichCPR Source: Sigma-Aldrich URL
  • Title: Inter-Laboratory Validation of an Assay for (3-Amino-4-hydroxyphenyl)

Sources

A Comparative Guide to the Validation of a Stability-Indicating Assay for 3-Amino-5-chloro-2-hydroxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the development and validation of a stability-indicating assay method (SIAM) for 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid (ACHBSA), a key intermediate in the synthesis of various dyes and potentially in pharmaceutical manufacturing.[1][2] We detail the validation of a robust High-Performance Liquid Chromatography (HPLC) method, designed for quality control, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5][6] The performance of this primary method is then objectively compared with modern alternatives, namely Ultra-Performance Liquid Chromatography (UPLC) and Capillary Electrophoresis (CE), to provide researchers and drug development professionals with the data needed to select the most appropriate analytical technique for their specific needs.

Introduction: The Imperative for a Stability-Indicating Method

This compound (CAS 88-23-3) is an aromatic sulfonic acid whose purity is critical for the quality of downstream products.[1][2] In any regulated industry, particularly pharmaceuticals, demonstrating the stability of a chemical entity over time is not merely a procedural step but a fundamental requirement for ensuring safety and efficacy.[7] A stability-indicating assay method (SIAM) is a validated analytical procedure designed to unequivocally quantify the active ingredient, completely resolved from any potential degradation products, process impurities, or other matrix components.[8][9][10] The development and validation of such a method are mandated by regulatory bodies like the FDA and are detailed in ICH guidelines.[5][7][11]

This guide is structured to first establish a reliable and fully validated HPLC method as a baseline. We will then explore the distinct advantages and potential trade-offs of UPLC and CE, providing a clear performance comparison to guide your analytical strategy.

Part I: Establishing a Baseline—Validation of an RP-HPLC Method

The cornerstone of quality control is a reliable, robust, and validated analytical method. We selected Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Photodiode Array (PDA) detection as our primary technique due to its ubiquity in QC laboratories, its versatility, and its proven reliability for analyzing polar aromatic compounds.

Rationale for Method Development

Our experimental choices were driven by the physicochemical properties of ACHBSA and the goal of creating a method suitable for routine use.

  • Chromatographic Mode: RP-HPLC is ideal for separating moderately polar compounds like ACHBSA. A C18 stationary phase provides the necessary hydrophobic interactions for retention.

  • Mobile Phase: A buffered aqueous-organic mobile phase is critical. We selected a phosphate buffer to maintain a consistent pH. Controlling the pH is essential to suppress the ionization of the sulfonic acid group and ensure a consistent retention time and symmetrical peak shape. Acetonitrile was chosen as the organic modifier for its low UV cutoff and efficient elution properties.

  • Detection: A Photodiode Array (PDA) detector is non-negotiable for developing a stability-indicating method. It provides the ability to not only quantify the analyte at its maximum absorbance wavelength (λmax) but, more importantly, to perform peak purity analysis. This is the definitive test to confirm that the analyte peak is not co-eluting with any degradation products.

Experimental Protocol: HPLC-PDA Method

Apparatus: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and PDA detector.

Chromatographic Conditions:

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: 20 mM Potassium Phosphate Monobasic (pH 3.0 adjusted with phosphoric acid) : Acetonitrile (85:15, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Run Time: 15 minutes

Method Validation Protocol & Results

The developed method was validated according to ICH Q2(R1) guidelines.[3][4][6]

Specificity is the ability to assess the analyte unequivocally in the presence of other components.[5][12] For a SIAM, this is proven through forced degradation studies, where the drug substance is intentionally exposed to harsh conditions to generate potential degradation products.[7][11][13] The goal is to achieve a target degradation of 5-20%.[13][14]

Forced Degradation Protocol:

  • Acid Hydrolysis: ACHBSA solution in 0.1 M HCl, heated at 80 °C for 4 hours.

  • Base Hydrolysis: ACHBSA solution in 0.1 M NaOH, heated at 80 °C for 2 hours.

  • Oxidative Degradation: ACHBSA solution in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid ACHBSA exposed to 105 °C in a dry-heat oven for 48 hours.

  • Photolytic Degradation: ACHBSA solution exposed to a total illumination of 1.2 million lux hours and 200 watt-hours/m² in a photostability chamber, as per ICH Q1B.[7][14][15]

Results: In all stressed samples, the degradation products were well-resolved from the intact ACHBSA peak (Resolution > 2.0). The PDA-based peak purity analysis confirmed the spectral homogeneity of the parent peak, demonstrating the method's stability-indicating capability.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_eval Specificity Evaluation start Prepare ACHBSA Stock Solution stress_acid Acid Hydrolysis (0.1M HCl, 80°C) start->stress_acid Expose to Stress stress_base Base Hydrolysis (0.1M NaOH, 80°C) start->stress_base Expose to Stress stress_ox Oxidation (3% H₂O₂, RT) start->stress_ox Expose to Stress stress_therm Thermal (Solid, 105°C) start->stress_therm Expose to Stress stress_photo Photolytic (ICH Q1B) start->stress_photo Expose to Stress analysis Inject Stressed Samples into HPLC-PDA System stress_acid->analysis stress_base->analysis stress_ox->analysis stress_therm->analysis stress_photo->analysis data Collect Chromatograms and Spectral Data analysis->data eval_res Assess Resolution (Rs) between ACHBSA and Degradant Peaks data->eval_res eval_purity Perform Peak Purity Analysis on ACHBSA Peak data->eval_purity result Method is Specific? eval_res->result eval_purity->result

Caption: Workflow for demonstrating the specificity of the stability-indicating HPLC method.

All other validation parameters were assessed, and the results are summarized in the table below. The method successfully met all pre-defined acceptance criteria, proving it is suitable for its intended purpose.[16]

Validation ParameterProtocol SummaryAcceptance CriteriaResult
Linearity & Range 5 concentrations from 50-150% of nominal.Correlation Coefficient (r²) ≥ 0.999r² = 0.9998
Accuracy (Recovery) 3 levels (80%, 100%, 120%), n=3 replicates each.98.0% - 102.0% Mean Recovery99.5% - 101.2%
Precision
Repeatabilityn=6 injections of 100% test concentration.RSD ≤ 2.0%0.85%
IntermediateDifferent day, different analyst.RSD ≤ 2.0%1.12%
Limit of Detection (LOD) Based on Signal-to-Noise ratio of 3:1.Visual evaluation0.05 µg/mL
Limit of Quantitation (LOQ) Based on Signal-to-Noise ratio of 10:1.S/N > 10, Precision RSD ≤ 10%0.15 µg/mL
Robustness Varied flow rate (±10%), pH (±0.2), temp (±5°C).System Suitability Test (SST) passes.Passed

Part II: Comparative Analysis of Alternative Technologies

While the validated HPLC method is a reliable workhorse, scientific advancement provides faster and more efficient alternatives. Here, we compare our HPLC method against Ultra-Performance Liquid Chromatography (UPLC) and Capillary Electrophoresis (CE).

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an evolution of HPLC that utilizes columns packed with sub-2 µm particles.[17] To push the mobile phase through these smaller particles, UPLC systems operate at much higher pressures (up to 15,000 psi) compared to HPLC (typically <6,000 psi).[18][19] This fundamental difference leads to significant performance gains.

  • Key Advantages:

    • Speed: Analysis times are dramatically reduced, often by a factor of up to 9, increasing laboratory throughput.[17][20][21]

    • Resolution and Sensitivity: The smaller particles result in sharper, narrower peaks, which improves both resolution between closely eluting compounds and sensitivity (signal-to-noise ratio).[17][18][20]

    • Reduced Solvent Consumption: Faster run times and lower flow rates lead to a significant reduction in solvent use, lowering operational costs and environmental impact.[18][20]

  • Considerations:

    • Cost: UPLC systems represent a higher initial capital investment.[20]

    • Robustness: The system is more sensitive to particulate matter in samples and mobile phases due to the smaller particle sizes and narrower column frits.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that occurs in a narrow-bore fused-silica capillary under the influence of a high-voltage electric field.[22] Separation is based on differences in the charge-to-size ratio of analytes, offering an orthogonal separation mechanism to reversed-phase chromatography.[23]

  • Key Advantages:

    • High Efficiency: CE can generate several hundred thousand theoretical plates, leading to extremely high-resolution separations.

    • Minimal Sample/Solvent Usage: Injections are in the nanoliter range, and total buffer consumption is minimal.

    • Orthogonal Selectivity: Because the separation principle is different from HPLC, CE is an excellent confirmatory technique and can often resolve impurities that co-elute in a chromatographic system.

  • Considerations:

    • Sensitivity: For UV-Vis detection, the short path length of the capillary can result in lower concentration sensitivity compared to HPLC.

    • Reproducibility: Migration times can be sensitive to minor changes in buffer composition, temperature, and the condition of the capillary wall, requiring stringent control.

G start What is the Analytical Need? need_qc Routine QC & Release Testing start->need_qc Robustness & Reliability need_high High-Throughput or Trace-Level Impurity Analysis start->need_high Speed & Sensitivity need_ortho Orthogonal Confirmation or Difficult Separation start->need_ortho Different Selectivity method_hplc Validated HPLC Method need_qc->method_hplc Best Fit: Established, reliable. method_uplc UPLC Method need_high->method_uplc Best Fit: Superior speed and sensitivity. method_ce Capillary Electrophoresis need_ortho->method_ce Best Fit: Alternative separation mechanism.

Caption: Decision tree for selecting the appropriate analytical method based on application needs.

Head-to-Head Performance Comparison
FeatureHPLC (Validated Method)UPLCCapillary Electrophoresis (CE)
Primary Separation Principle HydrophobicityHydrophobicityCharge-to-Size Ratio
Typical Analysis Time ~15 minutes< 5 minutes~10-20 minutes
Relative Resolution GoodExcellentExcellent/Exceptional
Relative Sensitivity (UV) GoodExcellentModerate to Good
Solvent Consumption HighLowVery Low
Sample Volume Required Microliters (µL)Microliters (µL)Nanoliters (nL)
System Cost ModerateHighModerate
Ideal Application Routine QC, release testingHigh-throughput screening, impurity profilingOrthogonal method, analysis of charged species

Conclusion and Expert Recommendations

The validation exercise confirms that the developed RP-HPLC method is accurate, precise, specific, and robust , rendering it fully suitable as a stability-indicating assay for this compound in a regulated quality control environment. Its established reliability and compatibility with standard QC laboratory infrastructure make it an excellent primary method.

However, the choice of the optimal analytical technique is context-dependent:

  • For laboratories focused on routine analysis and product release , the validated HPLC method is the recommended workhorse. It offers a perfect balance of performance, reliability, and cost-effectiveness.

  • For R&D environments requiring high-throughput analysis or the detection of trace-level degradation products , UPLC is the superior technology .[18] The significant gains in speed, sensitivity, and resolution justify the higher initial investment.[17][20]

  • Capillary Electrophoresis serves as an invaluable orthogonal or complementary technique . It should be employed to confirm peak purity when co-elution is suspected in LC methods or to resolve impurities that are structurally very similar to the parent compound but differ in charge.

Ultimately, a comprehensive analytical strategy may leverage HPLC for routine testing while having UPLC and/or CE capabilities for method development, investigation, and advanced characterization.

References

  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference? Retrieved from Alispharm website: [Link]

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  • PubMed. (1998, October 2). Analysis of aromatic sulfonates in water by solid-phase extraction and capillary electrophoresis. Retrieved from PubMed website: [Link]

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  • IJCRT.org. (2021, July). ICH GUIDELINES: STRESS DEGRADATION STUDY. Retrieved from IJCRT.org website: [Link]

  • LinkedIn. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from LinkedIn website: [Link]

  • PubMed. (2000, August 25). Solid-phase extraction of polar hydrophilic aromatic sulfonates followed by capillary zone electrophoresis-UV absorbance detection and ion-pair liquid chromatography-diode array UV detection and electrospray mass spectrometry. Retrieved from PubMed website: [Link]

  • Journal of Global Trends in Pharmaceutical Sciences. (n.d.). Analytical method validation: A brief review. Retrieved from jgtps.com website: [Link]

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  • Taylor & Francis Online. (n.d.). Capillary Electrophoretic Methods for the Separation of Polycyclic Aromatic Compounds. Retrieved from Taylor & Francis Online website: [Link]

  • OIV. (n.d.). Organic acids and sulphates (capillary electrophoresis) (Type-II-and-III). Retrieved from OIV website: [Link]

  • ResearchGate. (2025, August 6). (PDF) Validation of a stability indicating HPLC method for the simultaneous determination of sulfadiazine sodium, sulfathiazole, and sulfadimine sodium in water soluble powder dosage form. Retrieved from ResearchGate website: [Link]

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  • US Pharmacopeia (USP). (n.d.). <1053> CAPILLARY ELECTROPHORESIS. Retrieved from US Pharmacopeia website: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid. Retrieved from HELIX Chromatography website: [Link]

  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from LCGC International website: [Link]

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A Comparative Guide to 3-Amino-5-chloro-2-hydroxybenzenesulfonic Acid and Its Structural Analogues in Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid and its key structural analogues. We will explore how subtle changes in chemical structure translate to significant differences in performance, particularly in the synthesis of high-performance dyes and other specialty chemicals. This document is intended for researchers, chemists, and drug development professionals seeking to understand the structure-property relationships within this important class of chemical intermediates.

The Reference Compound: Understanding this compound

This compound (CAS 88-23-3) is a multifunctional aromatic compound.[1] Typically appearing as an off-white or pale yellow crystalline solid, its structure is characterized by a benzene ring substituted with four key functional groups: an amino (-NH₂), a hydroxyl (-OH), a chloro (-Cl), and a sulfonic acid (-SO₃H) group.[1][2]

The specific arrangement of these groups is critical to its utility. The amino and hydroxyl groups positioned ortho to each other create a powerful bidentate chelation site, making this molecule an excellent precursor for metal-complex (mordant) dyes.[3] The sulfonic acid group confers water solubility, which is essential for dyeing processes in aqueous media.[2] The chloro group, being electron-withdrawing, modulates the acidity of the hydroxyl group and the basicity of the amino group, thereby influencing the reactivity of the molecule and the spectral properties of its derivatives. Its primary application is as a vital intermediate in the synthesis of various dyes, including C.I. Mordant Black 7 and C.I. Mordant Red 30.[4]

The Role of Structural Modification: Why Analogues Matter

In synthetic chemistry, the principle of structure-activity relationship (SAR) is paramount. By systematically modifying a core chemical structure, we can fine-tune its properties to achieve desired outcomes. For dye intermediates, this means adjusting substituents on the aromatic ring to control:

  • Color and Shade: The electronic nature of substituents directly impacts the energy of π-π* transitions in the resulting azo dye's chromophore, thus determining its color (λmax).

  • Complexation and Fastness: Changes to the ring's electron density affect the stability of the metal chelates formed, which is crucial for the lightfastness and wash-fastness of mordant dyes.

  • Reactivity: The rate and efficiency of the core reactions—diazotization of the amino group and subsequent azo coupling—are influenced by the electronic environment of the ring.

  • Solubility and Affinity: Modifying functional groups can alter the molecule's overall polarity, affecting its solubility and its affinity for different substrates like textile fibers.

We will now compare our reference compound to two informative analogues to illustrate these principles in practice.

Comparative Analysis: Performance of Key Structural Analogues

To provide a clear comparison, we will examine two analogues: one where the chloro group is removed, and one where it is replaced by a strongly electron-withdrawing nitro group.

FeatureThis compound (Reference Compound)2-Aminophenol-4-sulfonic acid (Analogue 1: Chloro Group Removed)3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid (Analogue 2: Chloro replaced by Nitro)
CAS Number 88-23-3[1]98-37-3[5][6]96-67-3[7]
Key Structural Difference Contains a chloro group at the C5 position.Lacks a substituent at the C5 position.Contains a nitro group (-NO₂) at the C5 position.[8]
Molecular Weight 223.63 g/mol [1]189.19 g/mol [5]234.19 g/mol [7]
Primary Applications Intermediate for specific mordant dyes like C.I. Mordant Black 38 and Mordant Red 30.[4]A versatile intermediate for a broad range of dyes, including acid, active, and direct dyes like Acid Media Purple BR.[9]An important intermediate for M-type reactive dyes, acid dyes (e.g., Acid Yellow 99, Acid Brown 355), and mordant dyes.[7][10]
Impact of Substituent The electron-withdrawing chloro group provides a moderate electronic influence, affecting the pKa of the functional groups and the stability of the resulting metal complexes.This compound serves as a baseline, with electronic properties primarily governed by the amino, hydroxyl, and sulfonic acid groups. The resulting dyes often have different hues compared to substituted analogues.The powerful electron-withdrawing nitro group significantly lowers the electron density of the aromatic ring. This leads to a more acidic phenol, a less basic amine, and a more electrophilic diazonium salt, often resulting in a bathochromic (deepening of color) shift in the final dye.[8]

Application in Focus: Azo Dye Synthesis Workflow

The most common application for these compounds is the synthesis of azo dyes, often followed by metallization for mordant dyes. The general workflow involves two critical steps: diazotization and azo coupling.

G cluster_0 Part 1: Diazotization cluster_1 Part 2: Azo Coupling A Analogue Starting Material (e.g., 3-Amino-5-chloro-2- hydroxybenzenesulfonic acid) B Dissolve in Acid (e.g., HCl) A->B C Cool to 0-5°C B->C D Add Sodium Nitrite (NaNO₂) Solution C->D E Formation of Diazonium Salt Solution D->E H Slowly Add Diazonium Salt Solution to Coupler Solution E->H Combine Cold Solutions F Coupling Component (e.g., Naphthalen-2-ol) G Dissolve in Alkaline Solution (e.g., NaOH) and Cool F->G I Azo Dye Formation H->I

Caption: Generalized workflow for azo dye synthesis.
Protocol: General Procedure for Azo Dye Synthesis

Trustworthiness: This protocol includes steps for maintaining temperature control, which is critical for the stability of the diazonium salt intermediate. The endpoint is determined by a chemical spot test, ensuring the reaction goes to completion.

  • Diazotization: a. Dissolve one molar equivalent of the chosen aminophenol sulfonic acid analogue in a dilute hydrochloric acid solution within a beaker.[9] b. Cool the mixture to a temperature between 0-5°C using an ice bath with constant stirring. Maintaining this low temperature is crucial to prevent the decomposition of the resulting diazonium salt. c. Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂), keeping the temperature below 5°C.[9] d. Continue stirring for 30-60 minutes after the addition is complete. The reaction is finished when a drop of the solution gives a positive result on starch-iodide paper (indicating slight excess of nitrous acid).

  • Preparation of Coupling Solution: a. In a separate beaker, dissolve one molar equivalent of the coupling component (e.g., a phenol or naphthol derivative) in a dilute aqueous solution of sodium hydroxide. b. Cool this solution to 0-5°C in an ice bath.

  • Azo Coupling: a. Slowly add the cold diazonium salt solution from Step 1 to the cold coupling component solution from Step 2 with vigorous stirring.[9] b. An intensely colored precipitate, the azo dye, should form immediately. c. Maintain the low temperature and continue stirring for 1-2 hours to ensure the reaction is complete. The disappearance of the coupling component can be monitored by thin-layer chromatography (TLC) or a spot test.

  • Isolation: a. Isolate the solid dye product by filtration. b. Wash the filter cake with a cold brine (saturated NaCl) solution to remove impurities, followed by a wash with cold water. c. Dry the product in an oven at a suitable temperature (e.g., 60-80°C).

Broader Applications and Future Directions

While their primary role is in the dye industry, the unique chemical properties of these analogues open doors to other fields:

  • Analytical Chemistry: The ability to form colored complexes with metal ions makes some analogues useful as reagents for the colorimetric detection and quantification of metals.[8] A related compound, 3,5-Dichloro-2-hydroxybenzenesulfonic acid, is used in assays to quantify hydrogen peroxide.[11]

  • Medicinal Chemistry: These structures can serve as scaffolds or starting materials for the synthesis of biologically active compounds.[8]

  • Materials Science: Azo compounds and their metal complexes have been investigated for applications in nonlinear optics and as functional organic materials.[12]

The continued exploration of new analogues, perhaps with different halogen or alkyl substituents, could yield novel compounds with tailored properties for advanced applications in diagnostics, electronics, and targeted therapeutics.

Conclusion

This compound is a highly effective dye intermediate due to its specific combination of functional groups. However, by understanding the electronic impact of these groups, researchers can rationally select or synthesize structural analogues to achieve superior or different outcomes. Removing the chloro group (as in 2-Aminophenol-4-sulfonic acid ) provides a simpler and versatile building block, while replacing it with a nitro group (as in 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid ) offers a pathway to dyes with deeper shades and different reactivity profiles. The choice of intermediate is a critical decision that dictates the properties of the final product, and a thorough understanding of these structure-property relationships is essential for innovation.

References

  • Myek, B. et al. (2015). Synthesis of New Azo Dye and Its Iron Complex Derived from 3-aminophenol. International Journal of Modern Chemistry.
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  • Modern Scientific Press. (2015). Synthesis of New Azo Dye and Its Iron Complex Derived from 3-aminophenol.
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  • ChemicalBook. 2-Aminophenol-4-sulfonic acid | 98-37-3.
  • Wyasu, G. et al. (2020). Synthesis of an azo dye and its cobalt complex derived from 3-aminophenol. Communication in Physical Sciences.
  • Metal Complexes of Multidentate Azo Dye Ligand Derived From 4- Aminoantipyrine and 2, 4 -Dihydroxy Acetophenone.
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A Senior Application Scientist's Guide to Isomeric Purity Analysis of 3-Amino-5-chloro-2-hydroxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of chemical entities is paramount. This guide provides an in-depth technical comparison of analytical methodologies for determining the isomeric purity of 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid, a key intermediate in the synthesis of various pharmaceuticals and dyes. We will explore the rationale behind method selection, provide detailed experimental protocols, and present comparative data to aid in the selection of the most appropriate technique for your laboratory's needs.

The Challenge: Isomeric Impurities in the Synthesis of this compound

The most common synthetic route to this compound involves the sulfonation of 2-amino-4-chlorophenol.[1] This electrophilic aromatic substitution reaction, while effective, can lead to the formation of several positional isomers due to the directing effects of the amino, hydroxyl, and chloro substituents on the benzene ring. The strongly activating and ortho, para-directing hydroxyl and amino groups, along with the ortho, para-directing chloro group, can result in the sulfonic acid group being introduced at various positions on the aromatic ring.

This leads to a critical analytical challenge: the separation and quantification of the desired isomer from a mixture of structurally similar impurities. The presence of these isomers can significantly impact the quality, efficacy, and safety of the final product. Therefore, robust analytical methods capable of resolving these closely related compounds are essential.

Comparative Analysis of Analytical Techniques

Two primary analytical techniques are particularly well-suited for the isomeric purity analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering excellent resolving power and reproducibility for a wide range of compounds. For charged analytes like sulfonic acids, reversed-phase HPLC with ion-pairing agents or mixed-mode chromatography are powerful approaches.

Capillary Electrophoresis (CE) , specifically Capillary Zone Electrophoresis (CZE), is a high-efficiency separation technique that separates ions based on their electrophoretic mobility.[2] This technique is particularly advantageous for charged and polar compounds, often providing rapid analysis times and high resolution.

Below, we compare these two techniques and provide detailed protocols for their implementation.

Method 1: High-Performance Liquid Chromatography (HPLC) for Isomeric Purity

Rationale for HPLC Method Design

A reversed-phase HPLC method is proposed, utilizing a C18 column. To achieve adequate retention and separation of the highly polar sulfonic acid isomers, a mixed-mode approach incorporating both reversed-phase and anion-exchange mechanisms is often effective.[3] The mobile phase will consist of an aqueous buffer and an organic modifier. The pH of the mobile phase is a critical parameter, as it influences the ionization state of both the analytes and the stationary phase, thereby affecting retention and selectivity. A gradient elution will be employed to ensure the timely elution of all isomers with good peak shape.

Experimental Protocol: HPLC

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: Mixed-Mode C18/Anion-Exchange Column (e.g., SIELC Primesep 100, 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 35% B

    • 20-25 min: 35% B

    • 25.1-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: PDA at 230 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a diluent (e.g., 50:50 water:acetonitrile) to a final concentration of approximately 0.5 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_sample Dissolve & Filter Sample injection Inject Sample prep_sample->injection prep_mobile Prepare & Degas Mobile Phases instrument Equilibrate HPLC System prep_mobile->instrument instrument->injection separation Gradient Elution Separation injection->separation detection PDA Detection separation->detection integration Integrate Peaks detection->integration quantification Quantify Isomeric Purity integration->quantification

Caption: Workflow for HPLC-based isomeric purity analysis.

Method 2: Capillary Electrophoresis (CE) for Isomeric Purity

Rationale for CE Method Design

Capillary Zone Electrophoresis (CZE) is an excellent alternative to HPLC for the analysis of charged species like sulfonic acids.[4] The separation in CZE is based on differences in the charge-to-size ratio of the analytes.[5] This technique offers very high separation efficiency, leading to sharp peaks and the potential for rapid analysis. The choice of background electrolyte (BGE) is critical for achieving optimal separation. A low pH buffer is selected to ensure the analytes are fully ionized and to control the electroosmotic flow (EOF).

Experimental Protocol: Capillary Electrophoresis

Instrumentation:

  • Capillary electrophoresis system with a UV detector.

CE Conditions:

  • Capillary: Fused-silica capillary, 50 µm I.D., 60 cm total length (50 cm effective length)

  • Background Electrolyte (BGE): 50 mM Sodium Phosphate buffer, pH 2.5

  • Voltage: 25 kV (positive polarity at the inlet)

  • Temperature: 25 °C

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds

  • Detection: UV at 214 nm

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the BGE to a final concentration of approximately 0.1 mg/mL.

  • Filter the sample solution through a 0.22 µm syringe filter before injection.

Workflow for Capillary Electrophoresis Analysis

CE_Workflow cluster_prep Sample & BGE Preparation cluster_ce CE System cluster_data Data Analysis prep_sample Dissolve & Filter Sample injection Hydrodynamic Injection prep_sample->injection prep_bge Prepare & Degas BGE instrument Condition & Equilibrate Capillary prep_bge->instrument instrument->injection separation Electrophoretic Separation injection->separation detection UV Detection separation->detection integration Integrate Peaks detection->integration quantification Calculate Area % integration->quantification

Caption: Workflow for CE-based isomeric purity analysis.

Performance Comparison: HPLC vs. CE

The choice between HPLC and CE will depend on the specific requirements of the analysis, including desired resolution, analysis time, and available instrumentation. Below is a table summarizing the expected performance characteristics of each method.

ParameterHPLCCapillary Electrophoresis
Principle Partitioning between mobile and stationary phasesDifferential migration in an electric field
Resolution Very GoodExcellent
Analysis Time ~30 minutes~15 minutes
Sensitivity (LOD) ~0.01%~0.05%
Solvent Consumption HighVery Low
Method Development More complex (gradient, mobile phase)Simpler (BGE composition, voltage)
Robustness HighModerate (sensitive to capillary surface)

Conclusion

Both HPLC and Capillary Electrophoresis are powerful techniques for the isomeric purity analysis of this compound. HPLC, with its robustness and versatility, is a reliable workhorse for routine quality control. Capillary Electrophoresis, on the other hand, offers superior resolution and faster analysis times, making it an excellent choice for method development and in-depth impurity profiling.

The selection of the most appropriate method should be based on a thorough evaluation of the specific analytical needs, available resources, and the nature of the isomeric impurities present in the sample. The protocols provided in this guide serve as a starting point for method development and can be further optimized to meet the specific requirements of your laboratory.

References

  • Stefansson, M., & Novotny, M. (1994). Capillary zone electrophoresis of oligosaccharides derivatized with various aminonaphthalene sulfonic acids. Analytical chemistry, 66(7), 1134–1140.
  • The synthesis of 2-amino-4-chlorophenol-6 sulfonic acid. (1966). Digital Commons @ NJIT.
  • Separation of 2-Amino-4-chlorophenol on Newcrom R1 HPLC column. SIELC Technologies.
  • Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. (2021). Journal of Pharmaceutical and Biomedical Analysis, 199, 114037.
  • Synthetic method of 2-aminophenol-4-sulfonamide. (2015).
  • Separation of Phenol, 2-amino-4-chloro-, hydrogen sulfate (ester) on Newcrom R1 HPLC column. SIELC Technologies.
  • This compound. CymitQuimica.
  • How to synthesize and app 2-amino-4-chlorophenol-6-Sulfonic Acid. Guidechem.
  • Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. (2017).
  • 2-Amino-4-chlorophenol-6-sulfonic Acid. Tokyo Chemical Industry UK Ltd.
  • CAS 88-23-3: this compound. CymitQuimica.
  • 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid. LookChem.
  • Capillary Electrophoresis. (2023). Chemistry LibreTexts.
  • 1053 biotechnologyderived articles—capillary electrophoresis. (2016). US Pharmacopeia.
  • Direct and simultaneous recognition of the positional isomers of aminobenzenesulfonic acid by TIMS-TOF-MS. (2021). Talanta, 226, 122159.
  • Separation Abilities of Capillary Electrophoresis Coupled with Ion Mobility Mass Spectrometry for the Discrete Detection of Sequence Isomeric Peptides. (2021). International Journal of Molecular Sciences, 22(16), 8869.
  • This compound. PubChem.
  • 2-Amino-4-chlorophenol-6-sulfonic acid(88-23-3). ChemicalBook.
  • This compound. GSRS.
  • Spectrophotometric Determination of 2-amino-4-chlorophenol as a Potential Impurity in Chlorzoxazone Bulk Drug.
  • 2-Amino-4-chlorophenol. PubChem.
  • related impurities 4-aminophenol: Topics by Science.gov. Science.gov.
  • Isobaric 6-plex and tosyl dual tagging for the determination of positional isomers and quantitation of monounsaturated fatty acids using rapid UHPLC-MS/MS. (2023). Analyst, 148(2), 297-304.
  • Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. (2017).
  • Isobaric 6-plex and tosyl dual tagging for the determination of positional isomers and quantitation of monounsaturated fatty acids using rapid UHPLC-MS/MS. (2023). Analyst, 148(2), 297-304.
  • 2-Amino-4-chlorophenol-6-sulfonic Acid. TCI Chemicals.
  • Isobaric 6-plex and tosyl dual tagging for the determination of positional isomers and quantitation of monounsaturated fatty acids using rapid UHPLC-MS/MS. (2023). The Analyst.
  • Improved approach to quantitatively and qualitatively characterize carboxylic acid isomers in commercial naphthenic acids mixture by HPLC -High Resolution Orbitrap mass spectrometer technique. (2020).

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Safety Operating Guide

Navigating the Disposal of 3-Amino-5-chloro-2-hydroxybenzenesulfonic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of complex molecules like 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid (CAS No. 88-23-3) is not merely a procedural afterthought but a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this halogenated aromatic sulfonic acid, ensuring the protection of personnel and the integrity of your facility's waste management streams.

Part 1: Immediate Safety and Hazard Assessment

Before initiating any disposal protocol, a thorough understanding of the inherent hazards of this compound is paramount. This compound is a multifunctional molecule, and its safety profile is dictated by the interplay of its amine, chloro, hydroxyl, and sulfonic acid groups.

According to safety data sheets, this compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2] It is also known to cause skin and serious eye irritation.[1][3] The presence of the chloro- group places it in the category of halogenated organic compounds, which requires specific segregation in the waste disposal process.[4]

Key Hazards at a Glance:

Hazard ClassificationDescriptionGHS H-Statement
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if swallowed, in contact with skin, or if inhaled.H301+H311+H331[1]
Skin Corrosion/Irritation Causes skin irritation.H315[1][3]
Serious Eye Damage/Eye Irritation Causes serious eye irritation.H319[1][3]

Given these hazards, the following Personal Protective Equipment (PPE) is mandatory when handling this substance in any form—solid or in solution.

Mandatory Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or neoprene recommended).To prevent skin contact and absorption, which can lead to toxicity and irritation.[1][5]
Eye Protection Safety goggles or a face shield.To protect against splashes that can cause serious eye irritation.[1][3][5]
Skin and Body Chemical-resistant apron or lab coat.To shield the body from accidental spills and contamination of personal clothing.[3][5]
Respiratory Use only in a well-ventilated area or a chemical fume hood.To avoid inhalation of dust or aerosols, which are toxic.[1][5]

Part 2: Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound is waste segregation . Due to its halogenated nature, it must not be mixed with non-halogenated organic waste streams. The rationale for this is that many disposal facilities use incineration, and the combustion of halogenated compounds requires specialized scrubbers to neutralize the resulting acidic gases (like HCl).

Workflow for Waste Segregation and Disposal

Caption: Decision workflow for proper segregation and disposal of the chemical waste.

Detailed Procedural Steps:
  • Waste Collection:

    • Collect all waste containing this compound, whether in solid form or dissolved in a solvent, in a designated hazardous waste container.

    • Causality: This initial containment prevents inadvertent mixing with other waste streams and minimizes the risk of environmental release or personnel exposure.

  • Select the Correct Waste Container:

    • Use a container made of a material resistant to corrosive acids, such as high-density polyethylene (HDPE) or borosilicate glass.[5]

    • Ensure the container has a secure, leak-proof cap.

    • Causality: Improper container selection can lead to degradation of the container, causing leaks and hazardous spills.

  • Segregate as Halogenated Organic Waste:

    • This is the most critical step. This waste must be placed in a container specifically designated for halogenated organic waste .[4]

    • Do not mix with non-halogenated solvents like acetone, ethanol, or hexane.

    • Causality: As previously mentioned, co-mingling halogenated and non-halogenated waste complicates the incineration process and can lead to regulatory non-compliance and increased disposal costs.

  • Labeling:

    • The waste container must be clearly and accurately labeled as soon as the first drop of waste is added.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • A clear indication of the hazards (e.g., "Toxic," "Corrosive/Irritant").

      • The date of accumulation.

    • Causality: Proper labeling is a legal requirement and is essential for the safety of all personnel who may handle the container, from laboratory staff to waste disposal technicians. It communicates the contents and associated dangers, ensuring it is handled correctly throughout its journey to final disposal.

  • Storage and Disposal:

    • Store the sealed and labeled container in a designated satellite accumulation area. This area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing or reducing agents, mineral acids, and bases.[6][7]

    • Follow your institution's procedures to arrange for pickup by the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]

Part 3: Emergency Procedures for Spills and Exposures

Accidents can happen, and a clear, pre-defined emergency plan is vital.

Spill Response:
  • Evacuate and Alert: Immediately evacuate the spill area and alert nearby personnel and your supervisor.

  • Assess the Spill: Determine the extent of the spill. For small spills of this solid, you may proceed with cleanup if you are trained and have the proper PPE and materials. For large spills, contact your institution's EHS or emergency response team immediately.

  • Containment (Small Spills):

    • Wearing the full mandatory PPE, contain the spill.

    • For the solid powder, you can dampen the material with an inert absorbent material like sand or vermiculite. Do not use combustible materials like sawdust.[5]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container for disposal.

  • Decontamination: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.

  • Reporting: Report all spills to your supervisor and EHS department, regardless of size.

First Aid Measures:
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][3] Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

By adhering to these detailed procedures, laboratory professionals can ensure that the disposal of this compound is conducted with the highest standards of safety and environmental stewardship, building a culture of trust and responsibility that extends beyond the laboratory bench.

References

  • BenchChem. (n.d.). Proper Disposal Procedures for Halogenated Organic Acid Waste (Designated "Ch282-5").
  • AA Blocks. (2025, January 18). Safety Data Sheet: this compound.
  • Echemi. (2019, July 15). This compound Safety Data Sheets.
  • Bucknell University. (2016, April 15). Hazardous Waste Segregation.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Echemi. (n.d.). This compound.
  • Chemical Safety. (n.d.). Chemical Label: 3-amino-5-chloro-2-hydroxybenzenesulphonic acid.
  • Thermo Fisher Scientific. (2025, September 24). Safety Data Sheet.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • University of Louisville. (2025, August 22). Chemical Waste Management: Combining Compatible Used Organic Solvents.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • PubChem. (n.d.). This compound - Stability and Reactivity. National Center for Biotechnology Information.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. Handling specialized chemical reagents like 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid (CAS No. 88-23-3) demands a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols. This guide moves beyond a simple checklist, offering a procedural and causal framework for selecting, using, and disposing of Personal Protective Equipment (PPE) to ensure your safety and the integrity of your work.

Hazard Profile: Understanding the "Why" Behind the "What"

This compound is an off-white solid organic compound.[1] While essential in the synthesis of certain dyes and other chemical intermediates, it presents significant health hazards that dictate our safety protocols.[2][3] The primary risks are associated with its irritant and toxic properties upon contact or inhalation.[1][4]

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation.[1][5][6]

  • Serious Eye Irritation (Category 2/2A) : Causes serious eye irritation.[1][5][6]

  • Acute Toxicity (Category 3) : Toxic if swallowed, in contact with skin, or if inhaled.[4][6]

These classifications are not merely administrative; they are the scientific basis for every piece of PPE we select. The potential for skin and eye irritation necessitates robust barrier protection, while its acute toxicity demands stringent measures to prevent any route of exposure.

Hazard StatementGHS ClassificationImplication for PPE Selection
H315: Causes skin irritation Skin Irritation, Category 2Impervious gloves and a protective lab coat or apron are mandatory to prevent direct contact.
H319: Causes serious eye irritation Eye Irritation, Category 2/2AChemical splash goggles are required to protect against dust particles and splashes. A face shield offers a secondary layer of protection.
H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled Acute Toxicity, Category 3All routes of exposure must be blocked. This reinforces the need for gloves and eye protection and indicates that respiratory protection is necessary when dust or aerosols can be generated.

The Hierarchy of Controls: PPE as the Final Safeguard

Before discussing specific PPE, it is critical to remember that PPE is the last line of defense. The most effective safety strategies involve engineering and administrative controls that remove or minimize the hazard at its source.

  • Engineering Controls : Always handle this compound inside a certified chemical fume hood. This ensures that any dust or vapors are contained and exhausted away from your breathing zone.[5][7]

  • Administrative Controls : Restrict access to areas where the chemical is being handled. Ensure proper training for all personnel and have the Safety Data Sheet (SDS) readily accessible.

  • Personal Protective Equipment (PPE) : This is your immediate barrier. The following sections detail the mandatory PPE for handling this compound.

Core PPE Requirements: A Head-to-Toe Protocol

The selection of PPE must be deliberate and based on a thorough risk assessment of the specific procedure being performed.

Eye and Face Protection

Because this compound causes serious eye irritation, eye protection is non-negotiable.[5][6] Symptoms of exposure can include redness and irritation.[1]

  • Mandatory : Wear tightly fitting chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards.[5] Standard safety glasses with side shields are insufficient as they do not provide a seal around the eyes and can allow fine dust particles to enter.

  • Recommended for High-Risk Tasks : When handling larger quantities or when there is a significant risk of splashing (e.g., during solution transfer or dissolution), supplement your goggles with a face shield.[8] A face shield provides an additional barrier for the entire face but must always be worn in conjunction with goggles.[8]

Skin and Body Protection

This chemical is toxic in contact with skin and causes skin irritation.[4][6] Therefore, comprehensive skin protection is essential.

  • Gloves : Wear chemical-impermeable gloves.[5] Nitrile or neoprene gloves are generally suitable, but it is best practice to consult the glove manufacturer's compatibility chart for the specific chemical. Always check gloves for tears or punctures before use.

  • Lab Coat/Gown : A long-sleeved, flame-resistant lab coat is required.[5] For tasks with a higher risk of spills, consider a chemically resistant apron over the lab coat.[9] Ensure the gown is fully buttoned and cuffs are snug.

  • Footwear : Closed-toe shoes made of a non-porous material are mandatory. Do not wear sandals, clogs, or woven shoes in the laboratory.

Respiratory Protection

The acute toxicity associated with inhaling this compound is a primary concern.[4][6] Engineering controls (i.e., a fume hood) are the first line of defense.

  • Standard Handling : When handling small quantities in a properly functioning chemical fume hood, respiratory protection may not be required.

  • High-Risk Scenarios : If you are handling large quantities, if dust formation is unavoidable, or if engineering controls are not available or functioning optimally, respiratory protection is required.[5] A full-face respirator with appropriate cartridges for organic vapors and particulates should be used.[5] All personnel required to wear respirators must be fit-tested and properly trained.

Procedural Discipline: Donning, Doffing, and Disposal

The effectiveness of PPE is contingent upon its correct use. Cross-contamination during the removal (doffing) of PPE is a common and avoidable error.

Step-by-Step PPE Protocol
  • Inspection : Before entering the work area, inspect all PPE for damage.

  • Donning (Putting On) :

    • Put on your lab coat or gown.

    • Put on your respiratory protection, if required, and perform a seal check.

    • Put on your safety goggles.

    • Put on your face shield, if required.

    • Wash your hands thoroughly.

    • Put on your gloves, ensuring the cuffs go over the sleeves of your lab coat.

  • Doffing (Taking Off) : This sequence is designed to minimize contamination.

    • Gloves : Remove gloves first, using a technique that avoids touching the outside of the glove with your bare hands.

    • Face Shield/Goggles : Remove from the back of the head.

    • Lab Coat/Gown : Remove by rolling it down from the shoulders, turning it inside out as you go.

    • Respirator : Remove last.

    • Hand Hygiene : Wash hands immediately and thoroughly with soap and water.[10]

The following diagram illustrates the critical decision-making process for selecting appropriate PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment 1. Task Assessment cluster_controls 2. Engineering & Respiratory Controls cluster_ppe 3. Core Body & Eye Protection Start Assess Handling Task Task_Type Type of Operation? Start->Task_Type Eng_Control Work in Chemical Fume Hood Task_Type->Eng_Control All Tasks Resp_Assess Dust/Aerosol Potential? Eng_Control->Resp_Assess Respirator Wear Full-Face Respirator Resp_Assess->Respirator Yes No_Resp Respirator Not Required (Fume Hood Sufficient) Resp_Assess->No_Resp No Gloves Wear Nitrile/Neoprene Gloves Respirator->Gloves No_Resp->Gloves Coat Wear Lab Coat / Gown Gloves->Coat Goggles Wear Chemical Splash Goggles Coat->Goggles Splash_Risk High Splash Potential? Goggles->Splash_Risk Face_Shield Add Face Shield Splash_Risk->Face_Shield Yes Proceed Proceed with Task Splash_Risk->Proceed No Face_Shield->Proceed

Caption: PPE Selection Workflow for Handling the Acid.

Emergency Procedures and Disposal

In Case of Exposure:

  • Eyes : Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]

  • Skin : Immediately wash off with soap and plenty of water.[6] Remove contaminated clothing and wash it before reuse.[5] If irritation persists, seek medical attention.[5]

  • Inhalation : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6]

  • Ingestion : Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Disposal of Contaminated PPE: All disposable PPE used while handling this chemical must be considered contaminated waste.

  • Collect used gloves, gowns, and other disposable items in a designated, sealed, and clearly labeled hazardous waste container.

  • Dispose of the waste through a licensed professional waste disposal service, following all local, state, and federal regulations.[6] Do not discard in common trash.

The workflow for safely removing and disposing of contaminated PPE is outlined below.

Decontamination_Disposal_Workflow cluster_doffing Step 1: Doffing Sequence (In Designated Area) cluster_disposal Step 2: Waste Segregation cluster_hygiene Step 3: Final Action Start Task Complete Exiting Work Area Gloves 1. Remove Gloves Start->Gloves Goggles 2. Remove Goggles/Face Shield Gloves->Goggles Gown 3. Remove Gown (Inside-Out) Goggles->Gown Respirator 4. Remove Respirator (If Worn) Gown->Respirator Waste_Bin Place all disposable items in Labeled Hazardous Waste Container Respirator->Waste_Bin Wash Wash Hands Thoroughly with Soap & Water Waste_Bin->Wash End Safely Exited Wash->End

Caption: PPE Doffing and Disposal Workflow.

By adhering to these detailed protocols, you build a system of safety that protects you, your colleagues, and your research. Trust in this process is paramount, and it is built upon a foundation of understanding the risks and rigorously applying the controls.

References

  • This compound | C6H6ClNO4S | CID 6927. PubChem, National Center for Biotechnology Information. [Link]

  • Safety Data Sheet - this compound. AA Blocks. [Link]

  • Chemical Label: 3-amino-5-chloro-2-hydroxybenzenesulphonic acid. ChemicalSafety.com. [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]

  • Personal Protective Kit (PPE Kit). BHS Industrial Equipment. [Link]

  • Personal Protective Equipment. ASHP Publications. [Link]

  • This compound. LookChem. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.